2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
Description
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-6-8-13-7-5-10-3-1-2-4-11(10)9-13/h1-4H,5-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEJMGHPAYJBTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60201516 | |
| Record name | 2(1H)-Isoquinolineethylamine, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60201516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53356-51-7 | |
| Record name | 2-(3,4-Dihydro-1H-isoquinolin-2-yl)ethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53356-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Isoquinolineethylamine, 3,4-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053356517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 53356-51-7 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2(1H)-Isoquinolineethylamine, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60201516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
"2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine" chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanamine
Abstract
This technical guide provides a comprehensive analysis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, a molecule built upon the privileged 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. The THIQ nucleus is a cornerstone in medicinal chemistry, found in numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities.[1][2] This document serves as a resource for researchers, chemists, and drug development professionals, offering insights into the compound's physicochemical properties, predictive spectroscopic features, primary synthetic routes, and chemical reactivity. By explaining the causality behind experimental choices and grounding claims in authoritative literature, this guide aims to equip scientists with the foundational knowledge required to effectively utilize this versatile chemical building block in their research endeavors.
The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold: A Privileged Structure in Drug Discovery
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a bicyclic heterocyclic amine that is widely distributed in nature, forming the structural basis for a large family of isoquinoline alkaloids.[1] Its rigid, three-dimensional structure allows it to interact with a variety of biological targets, making it a "privileged scaffold" in medicinal chemistry.
Compounds incorporating the THIQ nucleus have demonstrated a vast array of pharmacological effects, including:
-
Anticancer Activity: Derivatives have been developed as potent and selective inhibitors of enzymes like Protein Arginine Methyltransferase 5 (PRMT5), a key target in leukemia and lymphoma.[3]
-
Central Nervous System (CNS) Modulation: The related 3,4-dihydroquinoline scaffold is instrumental in developing therapeutics for CNS disorders, including inhibitors of neuronal nitric oxide synthase (nNOS) for neuropathic pain and antagonists of the Histamine H3 Receptor (H3R) for seizure disorders.[4]
-
Antimicrobial Properties: Novel THIQ analogs have been shown to possess significant antibacterial activity, including against pathogenic strains like Staphylococcus epidermidis and Klebsiella pneumoniae.[1]
-
Antiviral Activity: Certain THIQ derivatives have exhibited potent anti-HIV activity by inhibiting the polymerase function of reverse transcriptase.[1]
The subject of this guide, 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, serves as a quintessential example of a fragment or building block that provides access to this pharmacologically significant chemical space. Its structure features the core THIQ ring system appended with a primary aminoethyl group, offering a reactive handle for further chemical elaboration and library synthesis.
Physicochemical and Structural Properties
The fundamental properties of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine are summarized below. These characteristics are critical for its handling, storage, and application in synthetic chemistry.
| Property | Value / Description | Source(s) |
| IUPAC Name | 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethanamine | N/A |
| Synonyms | 3,4-Dihydro-2(1H)-isoquinolineethanamine | [5] |
| CAS Number | 53356-51-7 | [5][6][7] |
| Molecular Formula | C₁₁H₁₆N₂ | [7] |
| Molecular Weight | 176.26 g/mol | [7] |
| Appearance | Colorless to light yellow liquid | [5] |
| Storage Conditions | 2-8°C, under an inert atmosphere | [5] |
| Basicity | The molecule possesses two basic nitrogen centers: a secondary amine within the THIQ ring and a primary aliphatic amine on the side chain. The primary amine is expected to be the more basic and nucleophilic of the two due to the reduced steric hindrance and the electron-donating effect of the alkyl chain. | N/A |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, methanol, and THF. As a basic amine, it will form salts (e.g., hydrochloride salts) which are typically soluble in water. | N/A |
Spectroscopic Characterization (Predictive Analysis)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, THIQ aliphatic, and ethylamine protons. Anomalous line broadening has been reported for some 3,4-dihydroisoquinolines, potentially due to slow conformational equilibria or trace impurities, which can complicate spectral interpretation.[8]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |
| Aromatic (C5-H, C6-H, C7-H, C8-H) | ~7.0 - 7.2 | Multiplet (m) | 4H | Typical region for benzene ring protons. |
| Benzylic Methylene (C1-H₂) | ~3.6 - 3.8 | Singlet (s) or AB quartet | 2H | Protons adjacent to the aromatic ring and the ring nitrogen. |
| Methylene (C3-H₂) | ~2.9 - 3.1 | Triplet (t) | 2H | Coupled to the C4-H₂ protons. |
| Methylene (C4-H₂) | ~2.7 - 2.9 | Triplet (t) | 2H | Coupled to the C3-H₂ protons. |
| N-CH₂ (Side Chain) | ~2.6 - 2.8 | Triplet (t) | 2H | Methylene group adjacent to the ring nitrogen and the terminal CH₂NH₂. |
| CH₂-NH₂ (Side Chain) | ~2.8 - 3.0 | Triplet (t) | 2H | Methylene group adjacent to the primary amine. |
| -NH₂ (Amine) | ~1.5 - 2.5 | Broad Singlet (br s) | 2H | Exchangeable protons; signal intensity and position are solvent-dependent. |
¹³C NMR Spectroscopy
The carbon spectrum provides a map of the unique carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aromatic Quaternary (C4a, C8a) | 133 - 136 | Aromatic carbons at the ring fusion. |
| Aromatic CH (C5, C6, C7, C8) | 125 - 129 | Standard range for aromatic CH carbons. |
| Benzylic Methylene (C1) | ~50 - 55 | Methylene carbon adjacent to both the aromatic ring and nitrogen. |
| Methylene (C3) | ~45 - 50 | Aliphatic carbon adjacent to the ring nitrogen. |
| Methylene (C4) | ~28 - 32 | Aliphatic carbon adjacent to the benzylic C1 carbon. |
| N-CH₂ (Side Chain) | ~55 - 60 | Methylene carbon adjacent to the ring nitrogen. |
| CH₂-NH₂ (Side Chain) | ~40 - 45 | Methylene carbon adjacent to the primary amine. |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak and characteristic fragmentation patterns useful for structural elucidation.
-
Molecular Ion (M⁺): m/z = 176.
-
Major Fragments:
-
m/z = 146: Loss of the terminal amino-methyl group (•CH₂NH₂) via alpha-cleavage.
-
m/z = 132: Benzylic cleavage resulting in the loss of the entire ethylamine side chain (•CH₂CH₂NH₂) to form the stable 1,2,3,4-tetrahydroisoquinolinium cation. This is often a base peak for such structures.
-
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups. The presence of two amine types will result in characteristic absorption bands.[9][10]
-
3300-3400 cm⁻¹: N-H stretching. A doublet is expected in this region, characteristic of a primary amine (-NH₂).
-
2850-3000 cm⁻¹: C-H stretching from the aliphatic and aromatic groups.
-
~1600 cm⁻¹: N-H bending (scissoring) of the primary amine.
-
1450-1500 cm⁻¹: C=C stretching from the aromatic ring.
Synthetic Strategies
The synthesis of N-substituted THIQs like 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is typically achieved through the functionalization of the parent 1,2,3,4-tetrahydroisoquinoline heterocycle. The two most direct and reliable methods are N-alkylation and reductive amination.
Method 1: N-Alkylation (via Sₙ2 Reaction)
This is a classic and straightforward approach involving the direct alkylation of the THIQ secondary amine with a suitable 2-carbon electrophile.
Causality and Experimental Choices:
-
Electrophile: 2-Bromoethylamine hydrobromide is a common and commercially available reagent. The hydrobromide salt enhances stability but requires a base to liberate the free amine for the subsequent cyclization step.
-
Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is used to neutralize the hydrobromide salt and scavenge the HBr generated during the reaction without competing in the alkylation.
-
Solvent: A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is ideal for Sₙ2 reactions, as it solvates the cation while leaving the nucleophile relatively free to react.
Detailed Protocol:
-
To a solution of 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in acetonitrile (0.2 M), add potassium carbonate (2.5 eq).
-
Add 2-bromoethylamine hydrobromide (1.1 eq) to the suspension.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (eluting with a gradient of dichloromethane/methanol, often with a small percentage of ammonium hydroxide to prevent streaking) to yield the desired product.
Method 2: Reductive Amination
This powerful method forms the C-N bond by first creating an iminium ion intermediate from the amine and an aldehyde, which is then reduced in situ.
Causality and Experimental Choices:
-
Carbonyl Source: Aminoacetaldehyde dimethyl acetal is a stable precursor to the highly reactive aminoacetaldehyde. The acetal is hydrolyzed in situ under mild acidic conditions to generate the aldehyde needed for the reaction.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice. It is mild enough not to reduce the aldehyde before it can form the iminium ion, is selective for imines over carbonyls, and does not react violently with protic solvents.
-
Solvent: Dichloroethane (DCE) or dichloromethane (DCM) are excellent solvents for this reaction. Acetic acid (AcOH) is often added as a catalyst to facilitate iminium ion formation.
Detailed Protocol:
-
Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.2 eq) in 1,2-dichloroethane (0.2 M).
-
Add acetic acid (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, controlling any slight exotherm.
-
Stir the reaction at room temperature for 12-18 hours until LC-MS analysis indicates full conversion.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting oil via column chromatography as described in Method 1.
Diagram: Synthetic Workflow via Reductive Amination
Caption: A step-by-step workflow for the synthesis of the title compound.
Chemical Reactivity and Stability
The reactivity of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is dominated by its two nitrogen atoms.
-
Differential Nucleophilicity: The terminal primary amine (-NH₂) is significantly more nucleophilic and less sterically hindered than the secondary amine within the THIQ ring. Therefore, in reactions with electrophiles (e.g., acyl chlorides, isocyanates, alkyl halides) under standard conditions, functionalization will occur selectively at the primary amine.
-
Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides in the presence of a base like triethylamine will readily form amides or sulfonamides at the primary amine.
-
Salt Formation: As a di-basic compound, it will react with acids to form salts. Treatment with one equivalent of HCl will likely protonate the more basic primary amine, while excess acid will form the dihydrochloride salt.
-
Stability: Like many primary and secondary amines, it is susceptible to slow oxidation and can absorb atmospheric carbon dioxide to form carbamate salts. For long-term storage, it should be kept in a tightly sealed container under an inert gas (e.g., nitrogen or argon) at the recommended refrigerated temperature.[5]
Diagram: Pharmacological Relevance of the THIQ Scaffold
Caption: The THIQ scaffold serves as a versatile core for developing modulators of diverse biological targets.
Conclusion
2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanamine is a molecule of significant interest due to its incorporation of the pharmacologically validated tetrahydroisoquinoline scaffold. While it is a relatively simple structure, it serves as a powerful and versatile intermediate for the synthesis of more complex molecules and chemical libraries aimed at drug discovery. This guide has detailed its fundamental physicochemical properties, provided a predictive framework for its spectroscopic analysis, and outlined robust, field-proven synthetic protocols for its preparation. A thorough understanding of its reactivity and handling requirements enables researchers to fully exploit its potential as a strategic building block in the development of next-generation therapeutics.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22692379, [2-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]amine. Available: [Link]
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The Royal Society of Chemistry (n.d.). Supplementary Information. Available: [Link]
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Mitchell, D., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711-8732. Available: [Link]
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Al-Hiari, Y. M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(6), 851-873. Available: [Link]
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Wang, Y., et al. (2019). Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 164, 317-333. Available: [Link]
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Singh, P., & Kaur, M. (2016). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 5(5), 26-30. Available: [Link]
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Liu, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Molecules, 28(7), 3226. Available: [Link]
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An In-Depth Technical Guide to the Structure Elucidation of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
This technical guide provides a comprehensive overview of the methodologies and analytical strategies for the structural elucidation of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. We will delve into the synthesis of this molecule and the subsequent spectroscopic analysis required for its unambiguous structural confirmation, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Introduction
2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is a derivative of 1,2,3,4-tetrahydroisoquinoline, a core scaffold found in numerous natural products and pharmacologically active compounds. The 1,2,3,4-tetrahydroisoquinoline motif is of significant interest in medicinal chemistry due to its presence in a wide array of bioactive molecules. The addition of an ethanamine substituent at the N-2 position introduces a primary amine, a key functional group for further chemical modifications and for modulating the compound's physicochemical and pharmacological properties. Accurate structural confirmation is a critical step in the synthesis and development of any novel compound. This guide will outline the logical workflow and detailed experimental considerations for the complete structure elucidation of the title compound.
Synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine can be achieved through a variety of synthetic routes. A common and effective method involves the N-alkylation of 1,2,3,4-tetrahydroisoquinoline with a protected 2-aminoethyl halide, followed by deprotection.
Experimental Protocol: Synthesis
Step 1: N-Alkylation of 1,2,3,4-tetrahydroisoquinoline
-
To a solution of 1,2,3,4-tetrahydroisoquinoline (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (TEA, 1.5 eq.).
-
To this stirring suspension, add a solution of a protected 2-aminoethyl halide, such as N-(2-bromoethyl)phthalimide (1.1 eq.).
-
Heat the reaction mixture at 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-protected intermediate.
Step 2: Deprotection of the Phthalimide Group
-
Dissolve the purified N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phthalimide intermediate in a suitable solvent, such as ethanol or a mixture of ethanol and tetrahydrofuran (THF).
-
Add hydrazine monohydrate (N₂H₄·H₂O, 5.0-10.0 eq.) to the solution.
-
Reflux the reaction mixture for 2-4 hours, during which a precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine.
-
Further purification can be achieved by column chromatography or by conversion to its hydrochloride salt, which can be recrystallized.
Spectroscopic Analysis and Structure Elucidation
The following sections detail the expected spectroscopic data for 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine and the rationale behind the interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
The ¹H NMR spectrum of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is expected to show distinct signals for the aromatic protons of the isoquinoline core, the aliphatic protons of the tetrahydroisoquinoline ring, and the protons of the ethanamine side chain. The predicted chemical shifts are based on the known spectrum of 1,2,3,4-tetrahydroisoquinoline and the expected electronic effects of the N-substituent.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (4x) | 7.0 - 7.2 | multiplet | 4H |
| C1-H₂ | ~3.7 | singlet | 2H |
| C3-H₂ | ~2.9 | triplet | 2H |
| C4-H₂ | ~2.8 | triplet | 2H |
| N-CH₂ -CH₂-NH₂ | ~2.7 | triplet | 2H |
| N-CH₂-CH₂ -NH₂ | ~2.8 | triplet | 2H |
| NH₂ | ~1.5 (broad) | singlet | 2H |
Rationale for Predicted Shifts:
-
The four aromatic protons on the benzene ring of the tetrahydroisoquinoline core are expected to appear as a multiplet in the range of 7.0-7.2 ppm.[1]
-
The benzylic protons at the C1 position are deshielded by the adjacent aromatic ring and nitrogen atom, and are predicted to appear as a singlet around 3.7 ppm.
-
The methylene protons at C3 and C4, and the two methylene groups of the ethanamine side chain are expected to appear as triplets in the aliphatic region (2.7-2.9 ppm) due to coupling with their neighboring methylene groups.
-
The primary amine protons (NH₂) will typically appear as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.
The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (quaternary, 2x) | 134 - 135 |
| Aromatic CH (4x) | 125 - 129 |
| C1 | ~51 |
| C3 | ~56 |
| C4 | ~29 |
| N-C H₂-CH₂-NH₂ | ~57 |
| N-CH₂-C H₂-NH₂ | ~40 |
Rationale for Predicted Shifts:
-
The aromatic carbons will appear in the typical downfield region of 125-135 ppm.[2][3]
-
The aliphatic carbons of the tetrahydroisoquinoline ring (C1, C3, and C4) and the ethanamine side chain will be in the upfield region. The carbons directly attached to the nitrogen atoms (C1, C3, and N-CH₂) will be more deshielded compared to C4 and N-CH₂-CH₂-NH₂.[2][3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine (C₁₁H₁₆N₂), the expected molecular weight is 176.26 g/mol . In an electron ionization (EI) mass spectrum, we would expect to see the molecular ion peak (M⁺) at m/z = 176.
The fragmentation pattern is predicted to be dominated by cleavages alpha to the nitrogen atoms, which are characteristic for amines.[4]
Predicted Fragmentation Pathway:
A major fragmentation pathway would involve the cleavage of the C-C bond alpha to the tetrahydroisoquinoline nitrogen, leading to the formation of a stable benzylic cation.
Caption: A typical workflow for the synthesis and structure elucidation of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine.
Conclusion
The structural elucidation of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is a multi-faceted process that relies on the synergistic application of modern spectroscopic techniques. By combining the detailed structural information from ¹H and ¹³C NMR, the molecular weight and fragmentation data from mass spectrometry, and the functional group identification from infrared spectroscopy, an unambiguous confirmation of the molecular structure can be achieved. This guide provides a robust framework for researchers to approach the synthesis and characterization of this and structurally related compounds, ensuring the scientific integrity of their work.
References
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ACS Publications. Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry. 2022. [Link]
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SpectraBase. 1,2,3,4-Tetrahydroisoquinoline - Optional[13C NMR] - Chemical Shifts. [Link]
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Elucidating the Mechanism of Action for 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine: A Roadmap for Investigation
An In-Depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is a fascinating molecule that merges two key pharmacophores: the rigid 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold and a flexible phenethylamine side chain. While the specific pharmacology of this exact molecule is not extensively documented in publicly available literature, its structural components suggest a high probability of significant activity within the central nervous system (CNS). The THIQ nucleus is a privileged scaffold found in numerous natural alkaloids and synthetic compounds with a wide array of biological activities, including antitumor, antibacterial, and neuroprotective effects.[1][2] The phenethylamine moiety is the backbone for a vast class of psychoactive compounds that modulate monoamine neurotransmitter systems.[[“]][4][5][6] This guide provides a comprehensive, technically-focused roadmap for the systematic investigation of the mechanism of action (MoA) of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, from initial target screening to in-depth pharmacological characterization. It is designed to be a practical and authoritative resource for researchers embarking on the study of this or structurally related novel chemical entities.
Part 1: Foundational Analysis & Hypothesized Mechanisms of Action
The logical starting point for investigating a novel compound is a structural analysis to generate testable hypotheses. The structure of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is a hybrid of a tetrahydroisoquinoline and a phenethylamine. This duality is key to predicting its potential biological targets.
-
The Tetrahydroisoquinoline (THIQ) Core: The THIQ scaffold is present in clinically used drugs and natural products that interact with a variety of receptors. Derivatives have been identified as monoamine reuptake inhibitors, dopamine D1 receptor positive allosteric modulators, and beta-adrenoreceptor agents.[2][7][8] This suggests potential interactions with monoaminergic systems.
-
The Phenethylamine Side Chain: Phenethylamine itself is a trace amine that acts as a CNS stimulant.[5] Its derivatives are well-known to modulate dopamine, norepinephrine, and serotonin systems.[4][6] Key mechanisms for phenethylamines include acting as agonists at Trace Amine-Associated Receptor 1 (TAAR1), reversing the function of monoamine transporters (like DAT, NET, and SERT), and direct receptor agonism.[[“]][5][[“]]
Based on this structural deconstruction, we can propose several primary hypotheses for the mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine:
-
Monoamine Transporter Modulation: The compound may act as an inhibitor or a releasing agent at the dopamine transporter (DAT), norepinephrine transporter (NET), and/or the serotonin transporter (SERT).
-
G-Protein Coupled Receptor (GPCR) Agonism/Antagonism: The molecule could be a ligand for monoamine receptors (dopamine D1/D2, serotonin 5-HT subtypes, adrenergic α/β subtypes) or the Trace Amine-Associated Receptor 1 (TAAR1).
-
Enzyme Inhibition: It may inhibit enzymes responsible for monoamine metabolism, such as Monoamine Oxidase A or B (MAO-A/B).
-
Opioidergic Activity: Some isoquinoline alkaloids have been shown to interact with opioid receptors, presenting another potential, albeit less likely, avenue of action.[10]
The following experimental workflow is designed to systematically test these hypotheses.
Part 2: A Phased Experimental Strategy for MoA Elucidation
A multi-phase approach ensures a logical progression from broad screening to specific characterization, optimizing resource allocation and generating a coherent dataset.
Caption: A Phased Workflow for MoA Elucidation.
Phase 1: Primary Target Identification
The initial goal is to cast a wide net to identify the most likely biological targets.
-
Receptorome Screening: Employ a broad panel screen, such as the Eurofins SafetyScreen44 or similar, which tests the compound against a wide range of GPCRs, ion channels, and transporters at a fixed concentration (e.g., 10 µM). This is the most efficient method to quickly identify primary "hits."
-
Enzyme Inhibition Assays: Screen the compound for inhibitory activity against key monoamine metabolic enzymes, primarily MAO-A and MAO-B.
Causality behind this choice: This approach avoids bias towards a single hypothesized target. A broad screen can reveal unexpected interactions and prevent a premature and narrow focus. The results from this phase will guide all subsequent experiments.
Phase 2: In Vitro Pharmacological Characterization
Once primary targets are identified (e.g., >50% inhibition or stimulation in the primary screen), the next step is to quantify the interaction.
-
Radioligand Binding Assays: These assays determine the affinity (Kᵢ) of the compound for the target receptor or transporter. Competition binding experiments are performed using a known radioligand and varying concentrations of the test compound.
-
Functional Assays: These experiments determine whether the compound acts as an agonist, antagonist, or modulator.
-
For GPCRs: Measure second messenger accumulation (e.g., cAMP for Gs/Gi-coupled receptors) or calcium mobilization (for Gq-coupled receptors).
-
For Monoamine Transporters: Use cells expressing the transporter of interest (e.g., HEK293-DAT) and measure the uptake or release of a fluorescent or radiolabeled substrate (e.g., [³H]dopamine or ASP+).
-
Quantitative Data Summary Table (Hypothetical Results)
| Target | Radioligand Binding (Kᵢ, nM) | Functional Assay (EC₅₀/IC₅₀, nM) | Functional Effect |
| Dopamine Transporter (DAT) | 150 ± 22 | 210 ± 35 (IC₅₀) | Uptake Inhibition |
| Serotonin Receptor 5-HT₂A | 85 ± 11 | 110 ± 19 (EC₅₀) | Agonist (Ca²⁺ Flux) |
| TAAR1 | 45 ± 8 | 60 ± 10 (EC₅₀) | Agonist (cAMP) |
| MAO-B | >10,000 | >10,000 (IC₅₀) | No significant inhibition |
Phase 3: Cellular and Ex Vivo Functional Validation
This phase moves from recombinant systems to more biologically relevant environments to confirm the compound's effect on cellular signaling and neuronal function.
-
Downstream Signaling Pathway Analysis: If the compound is a GPCR agonist, use Western Blotting to measure the phosphorylation of key downstream signaling proteins like ERK (pERK) or CREB (pCREB) in a relevant cell line or primary neuronal cultures.
-
Synaptosome Neurotransmitter Release Assays: Use isolated nerve terminals (synaptosomes) from relevant brain regions (e.g., striatum for dopamine) to measure neurotransmitter release evoked by the compound. This directly tests its action as a releasing agent versus a reuptake inhibitor.
-
Electrophysiology: Perform patch-clamp recordings on neurons known to express the target receptor (e.g., pyramidal neurons in the prefrontal cortex for 5-HT₂A). This will reveal how the compound alters neuronal excitability (firing rate, membrane potential).
Part 3: Detailed Experimental Protocols
Protocol 1: Dopamine Transporter (DAT) Uptake Inhibition Assay
This protocol quantifies the ability of the compound to block dopamine uptake via the dopamine transporter.
Materials:
-
HEK293 cells stably expressing human DAT (hDAT).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Radioligand: [³H]Dopamine.
-
Inhibitors: Test compound, GBR-12909 (positive control).
-
96-well microplates, scintillation fluid, and a microplate scintillation counter.
Methodology:
-
Cell Plating: Plate HEK293-hDAT cells in 96-well plates and grow to 90-95% confluency.
-
Preparation: Aspirate growth medium and wash cells twice with KRH buffer.
-
Pre-incubation: Add 100 µL of KRH buffer containing various concentrations of the test compound (or GBR-12909) to the wells. Incubate for 20 minutes at room temperature.
-
Uptake Initiation: Add 100 µL of KRH buffer containing [³H]Dopamine to a final concentration of 10 nM.
-
Incubation: Incubate for 10 minutes at room temperature.
-
Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.
-
Lysis & Counting: Lyse the cells with 1% SDS solution. Add scintillation fluid and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to the control (vehicle) and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Synaptosome Neurotransmitter Release Assay
This protocol determines if the compound induces neurotransmitter release from nerve terminals.
Materials:
-
Rodent brain tissue (e.g., striatum for dopamine).
-
Sucrose buffer, Krebs-Ringer buffer.
-
Radioligand: [³H]Dopamine for loading.
-
Releasing agents: Test compound, amphetamine (positive control).
-
Perfusion system, fraction collector, liquid scintillation counter.
Methodology:
-
Synaptosome Preparation: Homogenize fresh striatal tissue in ice-cold sucrose buffer. Centrifuge to obtain a crude synaptosomal pellet (P2).
-
Loading: Resuspend the P2 pellet in Krebs-Ringer buffer and incubate with [³H]Dopamine for 30 minutes at 37°C to load the vesicles.
-
Perfusion Setup: Trap the loaded synaptosomes on a filter in a perfusion chamber.
-
Baseline Release: Perfuse the synaptosomes with buffer at a constant rate (e.g., 0.5 mL/min) and collect fractions every 2 minutes to establish a stable baseline of [³H]dopamine efflux.
-
Compound Application: Switch to a buffer containing the test compound or amphetamine and continue collecting fractions.
-
Washout: Switch back to the control buffer to observe washout.
-
Quantification: Measure the radioactivity in each collected fraction using a scintillation counter.
-
Data Analysis: Express release as a percentage of total radioactivity in the synaptosomes. Compare the peak release induced by the test compound to that induced by amphetamine.
Part 4: Proposed Signaling Pathway and Data Interpretation
Based on the hypothetical data, a plausible mechanism for 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is a dual-action profile: a TAAR1/5-HT₂A agonist and a DAT reuptake inhibitor. This would lead to a significant increase in synaptic dopamine and direct postsynaptic serotonin receptor activation.
Caption: Hypothesized Dual-Action Signaling Pathway.
Interpretation: This model predicts that the compound will increase synaptic dopamine concentration through two mechanisms: 1) direct inhibition of dopamine reuptake via DAT, and 2) activation of presynaptic TAAR1, which can lead to phosphorylation and internalization/reversal of DAT function. Concurrently, it directly stimulates postsynaptic 5-HT₂A receptors, leading to Gq-mediated signaling and increased neuronal excitability. This combined dopaminergic and serotonergic action would likely result in potent stimulant and psychoactive effects, which can be tested in Phase 4 in vivo studies, such as microdialysis (to confirm neurotransmitter level changes in the brain) and behavioral assays (e.g., locomotor activity).
References
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Shamma, M. (2012). The Isoquinoline Alkaloids: Chemistry and Pharmacology. Elsevier. [Link]
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Verma, P., et al. (2021). Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). PubMed Central. [Link]
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Consensus. (2023). What is Phenethylamine (PEA) mechanism of action?. Consensus. [Link]
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Donoho, G. P., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. PubMed. [Link]
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Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]
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Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
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Rice, K. C., & Brossi, A. (1982). Synthesis of 1,2,3,4-Tetrahydroisoquinolines. Semantic Scholar. [Link]
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PubChem. 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)ethan-1-amine. PubChem. [Link]
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Liu, K., et al. (2012). 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists. PubMed. [Link]
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Gumułka, J., et al. (1998). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica. [Link]
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A Technical Guide to the Biological Activity Screening of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] Derivatives of the 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus, a related structure, have demonstrated diverse biological effects, including antitumor, antimicrobial, anti-inflammatory, and anti-HIV properties.[4][5][6] The title compound, 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, contains this key dihydroisoquinoline moiety. While it often serves as an intermediate in the synthesis of more complex molecules, its inherent structural motifs suggest a potential for direct biological activity, particularly towards G-protein coupled receptors (GPCRs) like adrenergic and imidazoline receptors.[7][8][9]
This guide presents a comprehensive, field-proven strategy for the systematic biological activity screening of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine. The narrative moves from initial computational predictions to robust biochemical and cell-based assays, providing a logical, tiered approach to identify and characterize its pharmacological profile. Each step is designed to build upon the last, ensuring a cost-effective and scientifically rigorous evaluation.
Part 1: Initial Characterization and Target Prediction
Before embarking on extensive wet-lab screening, a combination of computational and basic physicochemical analyses can provide critical direction and prevent costly failures. This initial phase aims to predict likely biological targets and ensure the compound is suitable for biological assays.
In Silico Target Profiling
Computational, or in silico, methods serve as a powerful first step to narrow the field of potential biological targets, reducing experimental costs and timelines.[10][11] These approaches leverage vast databases of known drug-target interactions to predict the activity of a novel compound.[12][13]
-
Ligand-Based Approaches: This method is grounded in the principle of chemical similarity: molecules with similar structures are likely to bind to similar targets.[12][14] The structure of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine can be used to search for known pharmacophores or 2D/3D structural similarities against databases of compounds with established biological activities. Given the structural resemblance to known adrenergic and imidazoline receptor ligands, these receptor families would be primary candidates for investigation.
-
Structure-Based Approaches (Molecular Docking): If high-resolution 3D structures of potential target proteins are available (e.g., from the Protein Data Bank), molecular docking simulations can predict the binding conformation and estimate the binding affinity of the test compound to the target's active site.[12] This can provide insights into the potential interactions driving the binding event.
Physicochemical Property Assessment
A compound's fundamental properties dictate its behavior in biological assays. Preliminary assessment is crucial.
-
Solubility: Determine the compound's solubility in aqueous buffers (e.g., PBS) and common solvents like DMSO. Poor solubility can lead to compound precipitation and false-negative or irreproducible results.
-
Purity and Integrity: Confirm the identity and purity of the compound batch using techniques like LC-MS and NMR. Impurities could be responsible for any observed activity.
-
Stability: Assess the compound's stability in the assay buffer and under storage conditions to ensure it does not degrade over the course of the experiment.
Part 2: The Primary Screening Cascade
Based on the in silico predictions and the known pharmacology of related isoquinoline structures, a logical starting point for primary screening is a panel of adrenergic and imidazoline receptors.[3][8] The goal of the primary screen is to efficiently identify if the compound interacts with these targets ("hit identification").[15]
A tiered or "cascaded" approach is recommended, starting with broad, high-throughput assays and progressing to more complex, lower-throughput assays for confirmed hits.[16][17][18]
Methodology (using HTRF® as an example):
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing the receptor of interest (e.g., β2-adrenergic receptor for a Gs-coupled assay, or α2-adrenergic receptor for a Gi-coupled assay).
-
Assay Setup (Agonist Mode):
-
Plate the cells in a 384-well plate.
-
Add serial dilutions of the test compound. Include a known agonist as a positive control.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Assay Setup (Antagonist Mode):
-
Pre-incubate the cells with serial dilutions of the test compound.
-
Add a known agonist at its EC80 concentration (the concentration that gives 80% of its maximal response).
-
Incubate for a specified time.
-
-
Lysis and Detection:
-
Lyse the cells and add the HTRF® detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor).
-
Incubate to allow the detection reagents to bind.
-
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring fluorescence at 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the HTRF® ratio and convert it to cAMP concentration using a standard curve.
-
Agonist Mode: Plot cAMP concentration vs. log[compound] to determine the EC50 (potency) and Emax (efficacy).
-
Antagonist Mode: Plot cAMP concentration vs. log[compound] to determine the IC50 (potency).
-
Part 3: Secondary and Confirmatory Screening
Compounds that are confirmed as active ("hits") in primary screens must undergo further testing to validate their activity and characterize their pharmacological profile in more detail. [15][19]
-
Selectivity Profiling: A critical step is to assess the compound's selectivity. The hit compound should be tested in binding and functional assays against a broader panel of related receptors (e.g., all adrenergic and imidazoline subtypes, and potentially other GPCRs like serotonin or dopamine receptors). The goal is to find compounds that are potent at the desired target with minimal activity at other targets, which can cause off-target side effects.
-
Mechanism of Action (MoA) Studies: For antagonists, further experiments like Schild analysis can be performed to determine if the antagonism is competitive or non-competitive.
-
Orthogonal and Cellular Assays: It is crucial to confirm the activity in a different assay format (an "orthogonal" assay) to rule out artifacts. [16]For example, a hit from a cAMP assay could be confirmed using a reporter gene assay, where the reporter gene (e.g., luciferase) is placed under the control of a cAMP-responsive element (CRE). [20]Moving into more physiologically relevant cell-based assays that measure a downstream cellular response (e.g., calcium mobilization for Gq-coupled receptors, or mitogen-activated protein kinase (MAPK) phosphorylation) is also a key validation step. [21]
Part 4: Data Analysis and Interpretation
All quantitative data should be systematically organized for clear interpretation and decision-making.
Table 1: Hypothetical Screening Data Summary
| Receptor Subtype | Binding Assay (Ki, nM) | Functional Assay (EC50/IC50, nM) | Functional Mode |
| Adrenergic α2A | 55 | 120 | Antagonist |
| Adrenergic β2 | >10,000 | >10,000 | Inactive |
| Imidazoline I1 | 25 | 45 | Agonist |
| Imidazoline I2 | 850 | >10,000 | Inactive |
| Serotonin 5-HT1A | 2,300 | >10,000 | Inactive |
Interpretation: The hypothetical data in Table 1 suggest that 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is a moderately potent agonist at the Imidazoline I1 receptor and a similarly potent antagonist at the Adrenergic α2A receptor. [8][22]It shows good selectivity against the Adrenergic β2 and Serotonin 5-HT1A receptors. The weaker binding at the Imidazoline I2 receptor does not translate to functional activity, highlighting the importance of functional screening. Based on this profile, the compound could be prioritized for further investigation as a dual I1-agonist/α2A-antagonist, a profile that may have applications in cardiovascular or metabolic diseases.
Conclusion
The systematic screening of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, guided by a logical cascade of in silico, biochemical, and cell-based assays, provides a robust framework for uncovering its pharmacological potential. The isoquinoline core is a wellspring of biological activity, and a rigorous, evidence-based approach is paramount to identifying and validating novel therapeutic leads. [23][24]This guide outlines such an approach, emphasizing the causality behind experimental choices to ensure the generation of reliable, actionable data for drug development professionals.
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The 1,2,3,4-Tetrahydroisoquinoline Scaffold: A Comprehensive Technical Guide for Drug Discovery
Introduction: The Enduring Legacy and Therapeutic Potential of the Tetrahydroisoquinoline Core
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a privileged heterocyclic scaffold that forms the structural backbone of numerous natural products, most notably a vast array of isoquinoline alkaloids.[1][2][3] Its rigid, bicyclic structure, incorporating a secondary amine, provides a versatile template for the design of novel therapeutic agents. Historically, THIQ-containing natural products have been a rich source of pharmacologically active compounds.[2][4] In contemporary drug discovery, synthetic THIQ derivatives are being extensively investigated for a wide spectrum of biological activities, including antitumor, antimicrobial, and neuroprotective effects.[2][5][6] This guide will provide an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of THIQ derivatives, with a particular focus on N-substituted analogs exemplified by 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine (CAS Number: 53356-51-7). While specific research on this particular compound is limited, its structure serves as an excellent archetype for discussing the broader class of N-alkylamine substituted THIQs.
I. Synthetic Strategies for the Tetrahydroisoquinoline Nucleus and its N-Substituted Analogs
The construction of the THIQ core and the subsequent introduction of substituents are pivotal steps in the exploration of this chemical space. Several classical and modern synthetic methodologies have been established, each offering distinct advantages in terms of substrate scope, efficiency, and stereocontrol.
Formation of the Tetrahydroisoquinoline Core
Two of the most venerable and widely employed methods for the synthesis of the THIQ scaffold are the Pictet-Spengler and Bischler-Napieralski reactions.
The Pictet-Spengler Reaction: This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to yield the THIQ ring system.[7][8] The reaction is particularly effective for electron-rich aromatic rings.[8][9]
Mechanism of the Pictet-Spengler Reaction
Caption: The Pictet-Spengler reaction mechanism.
The Bischler-Napieralski Reaction: This method involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline intermediate.[1][3] Subsequent reduction of the imine bond yields the desired THIQ.[1][3] This two-step process is highly versatile and allows for the introduction of a substituent at the 1-position of the THIQ ring.
Synthesis of N-Substituted Tetrahydroisoquinolines: The Case of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
The synthesis of N-substituted THIQs, such as our representative compound, is typically achieved through the alkylation of the secondary amine of the pre-formed THIQ core.
Representative Synthetic Protocol: N-Alkylation of 1,2,3,4-Tetrahydroisoquinoline
This protocol outlines a general procedure for the synthesis of N-substituted THIQs, which can be adapted for the preparation of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine.
Materials:
-
1,2,3,4-Tetrahydroisoquinoline
-
2-Chloroethylamine hydrochloride (or a suitably protected equivalent)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or another polar aprotic solvent
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1,2,3,4-tetrahydroisoquinoline (1 equivalent) in DMF, add potassium carbonate (2-3 equivalents).
-
Add 2-chloroethylamine hydrochloride (1.1 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-substituted tetrahydroisoquinoline.
Conceptual Workflow for the Synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
Caption: General workflow for N-alkylation of the THIQ core.
II. Biological Activities and Therapeutic Targets of Tetrahydroisoquinoline Derivatives
The THIQ scaffold has been identified as a key pharmacophore for a diverse range of biological targets, leading to the development of compounds with potential therapeutic applications in oncology, infectious diseases, and neurology.
| Biological Activity | Therapeutic Target/Mechanism of Action | Example THIQ Derivatives | References |
| Antitumor | Inhibition of enzymes (e.g., PARP, ATP synthase), disruption of microtubule dynamics, P-glycoprotein inhibition | Phthalascidin analogs, 5,8-disubstituted THIQs | [5][10][11] |
| Antimicrobial | Inhibition of bacterial DNA gyrase, disruption of cell membranes | THIQ analogs with lipid-like moieties, dipeptide conjugates | [1][6] |
| Anti-inflammatory | Inhibition of phosphodiesterase 4 (PDE4) | Tetrahydroisoquinoline-based PDE4 inhibitors | [12] |
| Neurological | Modulation of NMDA receptors, orexin receptor antagonism | 1-substituted THIQs | [13][14] |
| Antiviral | Inhibition of viral replication | Trisubstituted THIQs | [14] |
2.1. Antitumor Activity:
A significant body of research has focused on the development of THIQ derivatives as anticancer agents. For instance, a series of simplified analogs of phthalascidin 650, a potent antitumor agent, were synthesized and evaluated against a panel of human carcinoma cell lines.[5] These studies revealed that the nature of the side chains on the THIQ skeleton plays a crucial role in their cytotoxic activity.[5] Furthermore, other THIQ derivatives have been shown to inhibit P-glycoprotein, a key protein involved in multidrug resistance in cancer.[13]
2.2. Antimicrobial and Antifungal Activity:
The THIQ scaffold has also been explored for the development of novel antimicrobial and antifungal agents.[6] For example, THIQ-dipeptide conjugates have demonstrated promising activity against Escherichia coli and various fungal strains, with some compounds outperforming standard drugs.[6] The proposed mechanism of action for some of these compounds involves the inhibition of DNA gyrase, a crucial bacterial enzyme.[1]
2.3. Anti-inflammatory Potential:
Chronic inflammatory diseases, such as psoriasis, are another area where THIQ derivatives have shown therapeutic promise. A series of novel THIQ derivatives were designed as selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a central role in regulating inflammatory responses.[12] One of the lead compounds exhibited significant inhibitory potency against PDE4D and the release of TNF-α, a pro-inflammatory cytokine.[12]
III. Structure-Activity Relationship (SAR) Studies: Guiding the Design of Potent THIQ Analogs
Systematic modification of the THIQ scaffold has allowed for the elucidation of key structure-activity relationships, providing valuable insights for the rational design of more potent and selective compounds.
Key SAR Observations:
-
Substitution at the 1-position: The nature of the substituent at the 1-position of the THIQ ring can significantly influence biological activity. For example, in a series of orexin-1 receptor antagonists, the substitution at this position was found to be critical for potency.[13]
-
N-Substitution: The substituent on the nitrogen atom is another key determinant of activity. For antitubercular THIQ derivatives, the nature of the N-substituent was shown to be important for target binding.[10][15]
-
Aromatic Ring Substitution: The substitution pattern on the aromatic ring of the THIQ core can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its biological activity and pharmacokinetic properties.
-
Stereochemistry: The stereochemistry of the THIQ core can be crucial for its interaction with biological targets. Enantioselective synthesis methods are often employed to prepare stereochemically pure THIQ derivatives for biological evaluation.[1]
Logical Relationship of SAR in THIQ Drug Discovery
Caption: The iterative process of SAR-guided lead optimization.
IV. Experimental Protocols for the Biological Evaluation of THIQ Derivatives
Once a library of THIQ derivatives has been synthesized, a cascade of in vitro and in vivo assays is employed to determine their biological activity and therapeutic potential.
Representative Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of novel compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the THIQ compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The 1,2,3,4-tetrahydroisoquinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse range of biological activities associated with its derivatives make it an attractive starting point for drug discovery programs. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of novel biological targets, and the use of computational tools to guide the design of next-generation THIQ-based drugs. While the specific compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine remains largely uncharacterized, the principles and methodologies outlined in this guide provide a robust framework for its investigation and for the broader exploration of the vast and promising chemical space of tetrahydroisoquinoline derivatives.
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An In-Depth Technical Guide to 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine: Synthesis, Characterization, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] This guide focuses on a specific derivative, 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine (CAS 53356-51-7), providing a comprehensive overview of its chemical identity, established synthetic routes to its core structure, and the broader biological context of N-substituted THIQ analogs. While detailed experimental data on this specific molecule is limited in public literature, this document serves as a technical resource for its synthesis and potential applications by leveraging established chemical principles and structure-activity relationships within this important class of compounds.
Nomenclature and Structural Elucidation
Correctly identifying a chemical entity is foundational to any research endeavor. The molecule at the core of this guide is subject to nuanced naming conventions that warrant clarification.
IUPAC Name and Synonyms
-
Preferred IUPAC Name: 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine.[4]
-
Common Name: 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine.[5][6] This name is frequently used in chemical supplier catalogs. The "(1H)" notation specifies the location of the indicated hydrogen in the partially saturated ring system.
It is crucial to distinguish this compound from structurally similar but distinct molecules:
-
Debrisoquine: An antihypertensive drug with the IUPAC name 3,4-dihydro-1H-isoquinoline-2-carboximidamide. While it shares the tetrahydroisoquinoline core, it possesses a carboximidamide group instead of an ethanamine side chain.
-
Positional Isomers: Compounds such as 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)ethan-1-amine, where the aminoethyl side chain is attached to the C1 position of the ring system instead of the nitrogen atom.[7]
Chemical Structure and Properties
The fundamental structure consists of a 1,2,3,4-tetrahydroisoquinoline nucleus N-substituted with an ethylamine group.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂ | PubChemLite[4] |
| Molecular Weight | 176.26 g/mol | SCBT[8] |
| CAS Number | 53356-51-7 | ChemicalBook[5] |
Below is a diagram illustrating the core chemical structure.
Caption: Chemical structure of 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine.
Synthetic Strategies
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine can be logically approached in two main stages: first, the construction of the core tetrahydroisoquinoline ring system, and second, the N-alkylation to introduce the aminoethyl side chain.
Formation of the Tetrahydroisoquinoline Core
Two classical and robust methods are predominantly employed for the synthesis of the THIQ scaffold: the Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by reduction.
This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (ring closure).[8][9][10] It is a highly versatile method for creating 1-substituted THIQs. For the synthesis of the unsubstituted core, formaldehyde is used as the carbonyl component.
Causality: The reaction is driven by the formation of an electrophilic iminium ion intermediate, which is then attacked by the electron-rich aromatic ring. The choice of acid catalyst (e.g., HCl, TFA) and reaction conditions (temperature, solvent) is critical and depends on the reactivity of the β-arylethylamine substrate; electron-donating groups on the aromatic ring facilitate the reaction.[10][11]
Caption: Workflow for THIQ synthesis via the Bischler-Napieralski reaction.
N-Alkylation to Introduce the Ethanamine Moiety
Once the 1,2,3,4-tetrahydroisoquinoline core is obtained, the final step is the introduction of the 2-aminoethyl group at the secondary amine position (N2).
Protocol: N-Alkylation of 1,2,3,4-Tetrahydroisoquinoline
This protocol is a representative method based on standard organic chemistry principles for N-alkylation.
-
Reactant Preparation:
-
Dissolve 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF).
-
Add a non-nucleophilic base, typically potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 eq), to act as a proton scavenger.
-
-
Alkylation:
-
To the stirred suspension, add an alkylating agent such as 2-chloroethylamine hydrochloride or, preferably, an N-protected equivalent like N-(2-bromoethyl)phthalimide (1.1 eq). Using a protected amine prevents side reactions, such as self-alkylation of the product.
-
Heat the reaction mixture, typically to 60-80 °C, and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification (if using a protected amine):
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product (the N-phthalimidoethyl derivative) by column chromatography on silica gel.
-
-
Deprotection (if applicable):
-
Dissolve the purified N-protected intermediate in a solvent like ethanol or methanol.
-
Add hydrazine hydrate (excess, ~10 eq) and reflux the mixture for several hours. This cleaves the phthalimide group to release the primary amine.
-
After cooling, filter the reaction to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate and purify the final product, 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, by chromatography or crystallization of a salt (e.g., hydrochloride).
-
Causality: The base deprotonates the secondary amine of the THIQ ring, increasing its nucleophilicity. The resulting anion then attacks the electrophilic carbon of the alkylating agent in a classic Sₙ2 reaction. The use of a protecting group for the amine on the side chain is a standard strategy to ensure clean, high-yielding alkylation at the desired nitrogen.
Biological and Pharmacological Context
Known Activities of THIQ Analogs
-
Central Nervous System (CNS) Activity: The THIQ scaffold is present in molecules that act as dopamine receptor ligands, monoamine reuptake inhibitors, and antagonists for various CNS receptors. [2]This suggests a potential for derivatives to modulate neurotransmitter systems.
-
Antitumor Activity: Many natural and synthetic THIQs have demonstrated potent antitumor properties. [1][12]* Antimicrobial and Antiviral Activity: Derivatives of THIQ have been reported with significant antibacterial, antifungal, and anti-HIV activities. [1][13]* Anti-inflammatory and Antioxidant Effects: The rigid bicyclic structure can be tailored to interact with enzymes involved in inflammatory pathways, and certain substitution patterns can confer antioxidant properties. [2][12]
Structure-Activity Relationship (SAR) Insights
The biological activity of THIQ derivatives is highly dependent on the substitution pattern at the N2 position and on the aromatic ring. The presence of the basic nitrogen in the ethanamine side chain of the title compound is a key feature. This group will be protonated at physiological pH, allowing for potential ionic interactions with biological targets such as G-protein coupled receptors (GPCRs) or ion channels, which is a common mechanism for many CNS-active drugs. The unsubstituted aromatic ring provides a lipophilic region for hydrophobic interactions within a binding pocket.
Further research, including in vitro screening and in vivo studies, would be required to elucidate the specific biological profile of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine.
Conclusion
2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine represents a fundamental structure within the pharmacologically significant class of tetrahydroisoquinolines. While it remains a relatively uncharacterized molecule, its synthesis is readily achievable through well-established and reliable organic chemistry methodologies, primarily involving the construction of the THIQ core via the Pictet-Spengler or Bischler-Napieralski reactions, followed by a standard N-alkylation protocol. Based on extensive research into its structural analogs, this compound holds potential as a scaffold for the development of novel therapeutics, particularly those targeting the central nervous system. This guide provides the necessary technical and theoretical foundation for researchers and drug development professionals to synthesize, characterize, and explore the potential of this and related N-substituted tetrahydroisoquinolines.
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An In-depth Technical Guide to 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
This guide provides a comprehensive technical overview of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, a molecule of significant interest in medicinal chemistry and drug development. We will delve into its fundamental molecular characteristics, synthesis strategies, potential therapeutic applications, and the analytical methodologies required for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Core Molecular Profile
The foundational step in understanding any chemical entity is to establish its basic molecular and physical properties. 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, also known as 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethanamine, is a derivative of the 1,2,3,4-tetrahydroisoquinoline scaffold.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂ | [1][2] |
| Molecular Weight | 176.26 g/mol | [1][2] |
| CAS Number | 53356-51-7 | [1][2] |
These fundamental properties are the bedrock for all subsequent experimental and theoretical work with this compound.
Synthesis and Chemical Logic
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives is a well-established area of organic chemistry, with several robust methods available. The choice of a particular synthetic route is often dictated by the desired substitution pattern, scalability, and stereochemical control.
Established Synthetic Pathways
The construction of the 1,2,3,4-tetrahydroisoquinoline core typically involves the formation of a new carbon-carbon bond to create the six-membered heterocyclic ring. Two of the most prominent methods are the Pictet-Spengler condensation and the Bischler-Napieralski reaction.[3]
-
Pictet-Spengler Condensation: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone.[3] For the synthesis of the parent 1,2,3,4-tetrahydroisoquinoline, a β-phenylethylamine would be reacted with formaldehyde.
-
Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus oxychloride, followed by reduction of the resulting 3,4-dihydroisoquinoline.[3][4]
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine would then involve the N-alkylation of the 1,2,3,4-tetrahydroisoquinoline core with a suitable two-carbon electrophile containing a protected amine functionality, followed by deprotection.
A Representative Synthetic Workflow
Below is a generalized, logical workflow for the synthesis of N-substituted 1,2,3,4-tetrahydroisoquinoline derivatives, illustrating the key transformations.
Caption: Generalized workflow for the synthesis of N-substituted 1,2,3,4-tetrahydroisoquinoline derivatives.
Pharmacological Significance and Applications in Drug Development
The 1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities.[3][5][6]
Central Nervous System (CNS) Disorders
Derivatives of 3,4-dihydroquinoline, a closely related scaffold, have shown potential in the development of therapeutics for central nervous system disorders.[7] These compounds have been investigated as inhibitors of neuronal nitric oxide synthase (nNOS), which is implicated in various neurological conditions.[7]
Oncology
The tetrahydroisoquinoline core has also been explored in the context of oncology. For instance, certain derivatives have been identified as potent anti-metastatic inhibitors of Lysyl Oxidase (LOX), an enzyme crucial for tumor growth and spread.[7] Furthermore, substituted N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)amide derivatives have been designed as potent and selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a target in the treatment of leukemia and lymphoma.[8]
Other Therapeutic Areas
The versatility of the tetrahydroisoquinoline scaffold extends to other therapeutic areas, with derivatives being investigated as:
-
Antihypertensive agents[5]
-
Antifungal and antiseptic agents[5]
-
Orexin receptor antagonists for the treatment of sleep disorders[9][10]
The ethylamine side chain in 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine provides a key point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in various drug discovery programs.[7]
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and stability of any synthesized compound. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine and for monitoring the progress of its synthesis. A general reversed-phase HPLC method can be developed for this purpose.[11]
A Typical HPLC Protocol:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength where the chromophore of the molecule absorbs.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, and filter through a 0.45 µm syringe filter before injection.[11]
Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly for the detection of volatile impurities and residual solvents.[11]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.[12]
Troubleshooting Analytical Methods
A troubleshooting guide for common issues encountered during the analysis of related compounds by HPLC, GC-MS, and NMR can be a valuable resource for researchers.[11] For example, poor peak shape in HPLC could be due to column overload or secondary interactions, which can be addressed by adjusting the sample concentration or mobile phase pH.[11]
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A Technical Guide to the Therapeutic Targets of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine (Debrisoquine): From Established Mechanisms to Novel Applications
Executive Summary
2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, more commonly known as Debrisoquine, is a guanidine derivative initially developed as an antihypertensive agent.[1] Its clinical application and scientific utility, however, extend far beyond its primary therapeutic indication. Debrisoquine's unique pharmacological profile has established it as a critical tool in two distinct areas of biomedical research: the modulation of the sympathetic nervous system and the field of pharmacogenetics. It acts as a potent adrenergic neuron-blocking drug by targeting the norepinephrine transporter (NET), leading to its antihypertensive effects.[2] Concurrently, it serves as the archetypal probe substrate for phenotyping the activity of Cytochrome P450 2D6 (CYP2D6), one of the most important enzymes in drug metabolism.[1][3][4][5][6]
This in-depth technical guide provides a comprehensive overview of the established and potential therapeutic targets of Debrisoquine. We will dissect its mechanism of action at the molecular level, explore its pivotal role in understanding interindividual differences in drug response, and discuss emerging research that may pave the way for novel therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to guide future investigations into this multifaceted compound.
Chemical and Pharmacological Profile
Debrisoquine is a hydrophilic, positively charged molecule at physiological pH, a characteristic that is crucial to its mechanism of action and disposition.[7] Its structure, featuring a 3,4-dihydroisoquinoline core linked to a guanidinium group, is responsible for its biological activity.[1]
| Pharmacokinetic Parameter | Value / Description | Significance |
| Absorption | Well absorbed orally. | Suitable for oral administration. |
| Metabolism | Primarily hepatic, via 4-hydroxylation. | The metabolic pathway is the basis for its use in phenotyping.[3] |
| Primary Enzyme | Cytochrome P450 2D6 (CYP2D6). | Genetic polymorphisms in CYP2D6 cause significant variability in metabolism and drug response.[3][4][5] |
| Elimination | Primarily renal, within 24 hours. | Requires multiple daily doses for sustained therapeutic effect.[3] |
| Key Metabolite | 4-hydroxydebrisoquine. | The ratio of parent drug to this metabolite in urine is the key metric for CYP2D6 phenotyping.[3] |
The Canonical Therapeutic Target: Norepinephrine Transporter (NET)
The primary therapeutic effect of Debrisoquine as an antihypertensive agent stems from its potent interaction with the norepinephrine transporter (NET), also known as Solute Carrier Family 6 Member 2 (SLC6A2).[2]
Mechanism of Action: Debrisoquine functions as a "false neurotransmitter." Its antihypertensive action is not due to receptor antagonism but rather to its ability to hijack the norepinephrine reuptake and storage machinery within sympathetic neurons.[2]
-
Uptake via NET: Debrisoquine is recognized and actively transported from the synaptic cleft into the presynaptic neuron by NET.[2][8]
-
Vesicular Sequestration: Once inside the neuron, Debrisoquine is concentrated in neurotransmitter vesicles, displacing norepinephrine (NE).[2]
-
Depletion of NE Stores: This leads to a gradual depletion of available norepinephrine stores in the nerve endings.[2]
-
Inhibition of NE Release: Debrisoquine also directly blocks the release of norepinephrine in response to an action potential.[2]
The net result is a profound reduction in sympathetic nerve activity, leading to decreased peripheral vascular resistance, reduced cardiac output, and a lowering of blood pressure.[2]
Caption: Debrisoquine's mechanism at the sympathetic neuroeffector junction.
A Critical Pharmacogenetic Probe: Cytochrome P450 2D6 (CYP2D6)
Perhaps more significant than its therapeutic use, Debrisoquine is the quintessential probe drug for determining an individual's CYP2D6 metabolic phenotype.[1][5][6] The enzyme CYP2D6 is responsible for metabolizing approximately 25% of all clinically used drugs, and its gene is highly polymorphic.[4][9] This genetic variation leads to distinct populations with different metabolic capacities.
-
Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles. They metabolize Debrisoquine very slowly, leading to higher plasma concentrations and an exaggerated antihypertensive response.[3] PMs constitute 5-10% of Caucasian populations.[3][6]
-
Extensive Metabolizers (EMs): Individuals with at least one functional CYP2D6 allele, representing the "normal" phenotype.[5]
-
Ultrarapid Metabolizers (UMs): Individuals with multiple copies of the CYP2D6 gene, leading to extremely rapid metabolism of substrates.[5][10]
The "Debrisoquine Hydroxylation Test" involves administering a small dose of Debrisoquine and measuring the ratio of the parent drug to its main metabolite, 4-hydroxydebrisoquine, in an 8-hour urine sample.[3][10] This metabolic ratio (MR) allows for precise phenotyping, which can predict a patient's response to numerous other drugs metabolized by CYP2D6, including certain antidepressants, antipsychotics, beta-blockers, and opioids.[4][5][11]
Caption: Standard workflow for CYP2D6 phenotyping using Debrisoquine.
Novel and Potential Therapeutic Targets
While NET and CYP2D6 are well-established, the unique structure of Debrisoquine suggests potential interactions with other biological targets. The 3,4-dihydroisoquinoline scaffold is a recognized pharmacophore in medicinal chemistry, appearing in molecules targeting a range of CNS disorders, cancer, and inflammatory conditions.[12][13][14][15][16]
a) Organic Cation Transporter 1 (OCT1): Recent research has identified Debrisoquine as a substrate for the hepatic organic cation transporter OCT1 (SLC22A1).[7] This transporter is crucial for the uptake of many drugs into hepatocytes, the primary site of metabolism. Like CYP2D6, the gene for OCT1 is also polymorphic, with some variants leading to reduced or loss of function.[7] This adds another layer of complexity to Debrisoquine's pharmacokinetics, as variations in OCT1 activity could influence how much drug reaches CYP2D6 in the liver. This suggests that the Debrisoquine metabolic phenotype may be a composite of both CYP2D6 and OCT1 genetics.[7]
b) Monoamine Oxidase (MAO): Early clinical studies observed that treatment with Debrisoquine resulted in biochemical changes consistent with the intraneuronal inhibition of monoamine oxidase (MAO), an enzyme critical for degrading neurotransmitters like norepinephrine and serotonin.[17] Specifically, Debrisoquine treatment led to extensive non-competitive inhibition of platelet MAO.[17] While this effect is less potent than its action on NET, it could contribute to its overall pharmacological profile and suggests that derivatives could be explored as potential MAO inhibitors for treating depression or neurodegenerative disorders.
c) Transmembrane Protease, Serine 2 (TMPRSS2): In a recent development, Debrisoquine was identified in a laboratory study as an inhibitor of TMPRSS2, a protease essential for the entry of SARS-CoV-2 into host cells.[1] This finding, while preliminary, highlights the potential for repurposing Debrisoquine or its derivatives as antiviral agents. The guanidine moiety is key to this interaction and presents a starting point for structure-activity relationship (SAR) studies.
d) Other Potential Targets: The 1,2,3,4-tetrahydroisoquinoline core is a versatile scaffold found in compounds designed to inhibit Protein Arginine Methyltransferase 5 (PRMT5) for cancer therapy, modulate the Dopamine D1 receptor, and inhibit the STING pathway in inflammatory diseases.[15][18][19] While Debrisoquine itself has not been confirmed to be active against these targets, its structure provides a valid chemical starting point for the design of new chemical entities aimed at these pathways.
Methodologies for Target Identification and Validation
To rigorously investigate the therapeutic targets of Debrisoquine and its analogs, a multi-step, self-validating experimental approach is required.
Protocol 5.1: In Vitro Target Engagement - Radioligand Binding Assay
-
Objective: To quantify the binding affinity of Debrisoquine for a specific transporter or receptor (e.g., NET, DAT, SERT).
-
Causality: This is the foundational experiment to confirm a direct physical interaction between the compound and its putative target. A high affinity (low Ki value) is a prerequisite for a pharmacologically relevant interaction.
-
Methodology:
-
Source Preparation: Prepare cell membrane fractions from cell lines stably overexpressing the human target protein (e.g., HEK293-hNET cells).
-
Assay Setup: In a 96-well plate, combine membrane preparations with a known concentration of a specific radioligand (e.g., [³H]-Nisoxetine for NET).
-
Competition: Add increasing concentrations of unlabeled Debrisoquine (the competitor).
-
Controls: Include wells for "total binding" (radioligand + membranes) and "non-specific binding" (radioligand + membranes + a high concentration of a known potent inhibitor, e.g., Desipramine).
-
Incubation: Incubate at a defined temperature (e.g., 4°C) to reach equilibrium.
-
Separation: Rapidly filter the plate contents through a glass fiber filtermat to separate bound from free radioligand.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of Debrisoquine. Fit the data to a one-site competition model to determine the IC₅₀, which can be converted to a binding affinity constant (Ki).
-
Protocol 5.2: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA®)
-
Objective: To confirm that Debrisoquine directly binds to its intended target within an intact, live cell environment.
-
Causality: This assay validates the in vitro binding data by demonstrating target engagement in a more physiologically relevant context. Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.
-
Methodology:
-
Cell Treatment: Treat intact cultured cells (e.g., SH-SY5Y, which endogenously express NET) with either vehicle control or a saturating concentration of Debrisoquine.
-
Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).
-
Lysis: Lyse the cells to release their protein content.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant containing the soluble (non-denatured) proteins. Analyze the amount of the target protein remaining in the soluble fraction using Western blot or ELISA.
-
Analysis: Plot the percentage of soluble target protein against temperature for both vehicle- and Debrisoquine-treated samples. A rightward shift in the melting curve for the Debrisoquine-treated sample indicates target stabilization and thus, direct binding.
-
Protocol 5.3: Functional Assessment - CYP2D6 Inhibition Assay
-
Objective: To measure the functional impact of Debrisoquine or its analogs on the enzymatic activity of CYP2D6.
-
Causality: This assay moves beyond binding to measure the functional consequence of the drug-target interaction, determining whether the compound is a substrate, an inhibitor, or an inducer.
-
Methodology:
-
System: Use human liver microsomes (HLMs) or recombinant human CYP2D6 (rhCYP2D6) as the enzyme source.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme source, a NADPH-generating system (cofactor), and a specific CYP2D6 probe substrate with a fluorescent or easily detectable metabolite (e.g., Bufuralol or Dextromethorphan).
-
Inhibition: Add increasing concentrations of Debrisoquine to the reaction mixture.
-
Incubation: Incubate at 37°C for a predetermined time within the linear range of the reaction.
-
Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Detection: Measure the amount of metabolite formed using LC-MS/MS or a fluorescence plate reader.
-
Analysis: Plot the percentage of enzyme activity against the log concentration of Debrisoquine. Fit the data to determine the IC₅₀ value, indicating the compound's inhibitory potency.
-
Caption: A logical workflow for validating potential therapeutic targets.
Synthesis and Future Directions
Debrisoquine occupies a unique position in pharmacology. It is both a historical antihypertensive agent and a modern tool for personalized medicine. Its primary targets, the norepinephrine transporter and the metabolic enzyme CYP2D6, are firmly established. However, the true potential of the 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine scaffold may be yet to be fully realized.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the Debrisoquine structure to enhance affinity and selectivity for novel targets like TMPRSS2 or MAO, while designing out its potent NET activity.
-
Compound Repurposing Screens: High-throughput screening of Debrisoquine and its analogs against broad panels of receptors, transporters, and enzymes to uncover unexpected therapeutic opportunities.
-
Integrated Pharmacogenomic Analysis: Investigating how polymorphisms in both CYP2D6 and SLC22A1 (OCT1) combine to influence the disposition and response to Debrisoquine and other cationic drugs, refining the model of pharmacogenetic prediction.
By leveraging the deep historical knowledge of this compound with modern drug discovery technologies, the scientific community can continue to unlock the therapeutic potential hidden within this classic pharmacological agent.
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Title: Debrisoquine | C10H13N3 | CID 2966 Source: PubChem - NIH URL: [Link]
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Title: Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity Source: PubMed - NIH URL: [Link]
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Title: Disposition of Debrisoquine in Caucasians With Different CYP2D6-genotypes Including Those With Multiple Genes Source: PubMed - NIH URL: [Link]
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Title: The prototypic pharmacogenetic drug debrisoquine is a substrate of the genetically polymorphic organic cation transporter OCT1 Source: PubMed - NIH URL: [Link]
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Title: The human debrisoquine 4-hydroxylase (CYP2D) locus: sequence and identification of the polymorphic CYP2D6 gene, a related gene, and a pseudogene Source: PubMed - NIH URL: [Link]
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Title: Debrisoquine Source: Wikipedia URL: [Link]
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Title: Debrisoquine Source: SNPedia URL: [Link]
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Title: Clinical significance of the sparteine/debrisoquine oxidation polymorphism Source: PubMed - NIH URL: [Link]
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Title: Dissociation of biochemical and hypotensive effects of debrisoquine in hypertensive patients Source: British Journal of Clinical Pharmacology URL: [Link]
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Title: The dopamine transporter and cytochrome P45OIID1 (debrisoquine 4-hydroxylase) in brain: resolution and identification of two distinct [3H]GBR-12935 binding proteins Source: PubMed - NIH URL: [Link]
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Title: Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation Source: PubMed - NIH URL: [Link]
-
Title: Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor Source: PubMed - NIH URL: [Link]
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Title: [2-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]amine Source: PubChem - NIH URL: [Link]
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Title: Norepinephrine transporter inhibitors and their therapeutic potential Source: PubMed Central - NIH URL: [Link]
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Title: Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies Source: Royal Society of Chemistry URL: [Link]
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Title: Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans Source: PubMed Central - NIH URL: [Link]
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Title: Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents Source: PubMed - NIH URL: [Link]
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Title: Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies Source: ResearchGate URL: [Link]
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Pharmacological profile of "2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine"
An In-Depth Technical Guide on the Pharmacological Profile of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine and its Derivatives
Authored by: A Senior Application Scientist
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern drug discovery, the quest for novel chemical entities with therapeutic promise is perpetual. Among the myriad of heterocyclic structures, the 1,2,3,4-tetrahydroisoquinoline (THIQ) framework has consistently emerged as a "privileged scaffold".[1] Its prevalence in natural products and its proven track record in successful pharmaceuticals underscore its significance. This guide delves into the pharmacological landscape of a specific derivative, 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine , and the broader family of related compounds. While direct, comprehensive pharmacological data on this exact molecule is nascent, a wealth of information on its structural analogs allows us to construct a robust, inferential profile of its potential biological activities. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a synthesized understanding of this chemical space and a roadmap for future investigation.
The 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine Scaffold: A Structural Overview
The core structure of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine features a 3,4-dihydroisoquinoline moiety linked to an ethanamine side chain. This arrangement presents several key features for pharmacological interactions: a rigid bicyclic system that can influence conformational stability, a basic nitrogen atom within the ring, and a primary amine group on the side chain, both of which can participate in crucial hydrogen bonding and ionic interactions with biological targets.[2] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity.
Synthesis Strategies: Building the Core
The synthesis of the 3,4-dihydroisoquinoline core is a well-established area of organic chemistry, with several classical and modern methods available to medicinal chemists. Understanding these synthetic pathways is fundamental to the exploration of this scaffold's therapeutic potential.
Pictet-Spengler Condensation
A cornerstone in the synthesis of tetrahydroisoquinolines, the Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions.[3] This method is highly versatile and can be adapted for the synthesis of a wide array of substituted analogs.
Experimental Protocol: Microwave-Assisted Pictet-Spengler Reaction [3]
-
Reactant Preparation: In a microwave-safe vessel, dissolve 2-(3,4-dimethoxyphenyl)ethylamine (1.0 mmol) and a selected aldehyde (e.g., benzaldehyde, 1.1 mmol) in a suitable solvent such as ethanol.
-
Acid Catalyst: Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid).
-
Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a controlled temperature (e.g., 100-120°C) for a short duration (e.g., 10-20 minutes).
-
Work-up and Purification: After cooling, concentrate the reaction mixture in vacuo. Purify the residue by column chromatography on silica gel to yield the desired 1-substituted tetrahydroisoquinoline.
Bischler-Napieralski Reaction
This reaction provides a route to 3,4-dihydroisoquinolines through the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, often a phosphorus-based reagent like phosphorus pentoxide or phosphoryl chloride.[3]
Diagram: Generalized Bischler-Napieralski Reaction
Caption: The Bischler-Napieralski reaction pathway.
Inferred Pharmacological Profile: A Synthesis of Derivative Activities
The true potential of the 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine scaffold can be illuminated by examining the pharmacological activities of its closely related derivatives. The following sections synthesize these findings to build an evidence-based profile of its likely biological targets and therapeutic applications.
Central Nervous System (CNS) Modulation
The dihydroisoquinoline and tetrahydroisoquinoline scaffolds are well-represented in compounds targeting the CNS.[4] This suggests a high probability that the parent compound and its simple derivatives will exhibit CNS activity.
Serotonin 5-HT7 Receptor Affinity
Derivatives of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine have demonstrated high-affinity binding to the serotonin 5-HT7 receptor.[5] For instance, 5-chloro-2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2,3-dihydro-1H-inden-1-one was reported to have a Ki of 0.5 nM for the 5-HT7 receptor.[5] The 5-HT7 receptor is implicated in various neuropsychiatric conditions, including depression and cognitive disorders, making this a promising avenue for investigation.[5]
Dopamine Receptor Modulation
The tetrahydroisoquinoline framework is a key component of ligands for dopamine receptors.[6][7] Specifically, derivatives have been developed with high affinity and selectivity for the D3 receptor, a target of interest for the treatment of substance abuse and psychotic disorders.[6] Additionally, certain 4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline derivatives have shown potent DA1 agonistic activities, leading to renal vasodilation.[7]
NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor is another CNS target where isoquinoline derivatives have shown activity. A series of 1-aryl-1,2,3,4-tetrahydroisoquinolines were found to have a high affinity for the PCP binding site of the NMDA receptor complex.[8] Furthermore, 2-(3,4-dihydro-1H-isoquinolin-2yl)-pyridines have been identified as a novel class of selective NR1/2B subtype NMDA receptor antagonists.[9]
Anticancer Potential
A significant body of research points to the anticancer properties of the tetrahydroisoquinoline scaffold.[10][11] These compounds exert their effects through various mechanisms, highlighting the versatility of this chemical framework in oncology.
Inhibition of p53-MDM2 Interaction
Dihydroisoquinolinone derivatives have been discovered as novel inhibitors of the p53-MDM2 protein-protein interaction.[12] This is a critical pathway in cancer, as inhibiting the interaction can restore the tumor-suppressing function of p53.
Cytotoxicity and Induction of Autophagy
Studies on newly synthesized tetrahydroisoquinoline derivatives have demonstrated tumor-specific cytotoxicity against human oral squamous cell carcinoma cell lines.[13] Notably, some of these compounds induced autophagy, a cellular process that can have context-dependent roles in cancer cell survival and death.[13]
Inhibition of KRas
Tetrahydroisoquinoline derivatives have been synthesized and evaluated as potential inhibitors of KRas, a key oncogene frequently mutated in various cancers.[10]
Table 1: Summary of Anticancer Activities of Tetrahydroisoquinoline Derivatives
| Derivative Class | Mechanism of Action | Cancer Cell Lines | Reference |
| Dihydroisoquinolinones | Inhibition of p53-MDM2 interaction | Not specified | [12] |
| Substituted Tetrahydroisoquinolines | Induction of autophagy | Human oral squamous cell carcinoma (HSC-2, HSC-4) | [13] |
| Tetrahydroisoquinolines | KRas inhibition | Colon cancer cell lines (Colo320, DLD-1, HCT116, etc.) | [10] |
Anti-inflammatory and Immunomodulatory Effects
Recent research has uncovered the potential for dihydroisoquinoline derivatives to act as anti-inflammatory agents by modulating key immune signaling pathways.
STING Inhibition
A novel class of 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives has been identified as inhibitors of the Stimulator of Interferon Genes (STING) pathway.[14] Overactivation of the STING pathway is implicated in autoimmune and autoinflammatory diseases.[14] These inhibitors have demonstrated in vivo efficacy in models of systemic inflammation and acute kidney injury.[14]
Diagram: STING Inhibition Workflow
Caption: Inhibition of the cGAS-STING pathway.
Antimicrobial and Antiviral Activities
The isoquinoline scaffold is present in numerous natural and synthetic compounds with a broad spectrum of antimicrobial and antiviral activities.[2] This suggests that the 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine core could serve as a starting point for the development of new anti-infective agents.
Antibacterial and Antifungal Properties
Various isoquinoline derivatives have demonstrated inhibitory activity against a range of bacterial and fungal pathogens.[2]
Antiviral Effects
The potential of tetrahydroisoquinoline derivatives as antiviral agents has also been explored, with some compounds showing activity against HIV.[3]
Structure-Activity Relationship (SAR) Insights
The extensive research into tetrahydroisoquinoline derivatives has yielded valuable insights into the structure-activity relationships that govern their biological activities.
-
Substitution on the Aromatic Ring: The nature and position of substituents on the benzene ring of the isoquinoline core significantly influence receptor affinity and selectivity. For instance, 6,7-dimethoxy or 6,7-dihydroxy substitutions are often found in high-affinity dopamine D3 receptor ligands.[15]
-
Substitution at the 1-Position: The introduction of bulky substituents at the 1-position of the tetrahydroisoquinoline ring can be critical for certain activities. For example, an aryl group at this position is a key feature for NMDA receptor antagonism.[8]
-
Modifications of the Ethanamine Side Chain: Alterations to the ethanamine side chain can modulate pharmacokinetic properties and target engagement.
Future Research Directions
While the pharmacological potential of the 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine scaffold is strongly suggested by the activities of its derivatives, direct investigation of the parent compound is warranted.
Proposed Research Workflow:
-
Chemical Synthesis: Synthesize and characterize 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine and a focused library of simple derivatives.
-
In Vitro Screening:
-
Receptor Binding Assays: Screen against a panel of CNS receptors, including serotonin, dopamine, and NMDA receptors.
-
Enzyme Inhibition Assays: Evaluate inhibitory activity against targets such as MDM2 and STING.
-
Antiproliferative Assays: Assess cytotoxicity against a panel of cancer cell lines.
-
Antimicrobial Assays: Determine the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.
-
-
In Vivo Studies: For promising lead compounds, conduct in vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and preliminary safety.
Diagram: Proposed Research Workflow
Caption: A streamlined drug discovery workflow.
Conclusion
The 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine scaffold represents a promising starting point for the development of novel therapeutics. The extensive body of research on its derivatives strongly suggests a rich pharmacology, with potential applications in neuroscience, oncology, and immunology. This guide has synthesized the available evidence to provide a comprehensive, albeit inferential, pharmacological profile. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into this intriguing and versatile chemical entity.
References
- The Role of Tetrahydroisoquinolines in Modern Drug Discovery. (Source: Google Search Result 1)
- Discovery of dihydroisoquinolinone derivatives as novel inhibitors of the p53-MDM2 interaction with a distinct binding mode. PubMed. (2015-09-01).
- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI.
- Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PMC - NIH.
- Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist. PubMed Central.
- 2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine Dihydrochloride. Benchchem.
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021-03-29).
- Tumor-specific cytotoxic activity of 1,2,3,4-tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines. PubMed.
- New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. PMC - NIH.
- 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. PubMed. (2021-04-28).
- Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. PubMed. (2025-07-01).
- 2-(3,4-Dihydro-1H-isoquinolin-2yl)-pyridines as a Novel Class of NR1/2B Subtype Selective NMDA Receptor Antagonists. ResearchGate. (2025-08-29).
- Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex. PubMed.
- Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. PubMed.
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A Technical Guide to the Preliminary In-Vitro Characterization of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the initial in vitro evaluation of the novel compound, 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine. The dihydroisoquinoline scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing a range of biological activities, including interactions with central nervous system (CNS) targets.[1][2] This document outlines a logical, tiered approach to elucidate the compound's preliminary pharmacological profile, encompassing primary target engagement, secondary pharmacology, and initial safety and liability assessment. The protocols described herein are based on established, robust methodologies designed to generate high-quality, reproducible data essential for informed decision-making in early-stage drug discovery.
Introduction: Rationale and Strategic Overview
The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine features a 1,2,3,4-tetrahydroisoquinoline core, a privileged scaffold known to interact with a variety of biological targets.[2][3] The presence of an ethanamine side chain suggests a potential for interaction with monoaminergic systems, such as transporters or enzymes like monoamine oxidase (MAO). The structural similarities to known bioactive molecules necessitate a systematic in vitro investigation to identify its primary mechanism of action and potential therapeutic applications.
Our proposed investigational workflow is designed to first identify primary biological targets, then assess general cellular health effects, and finally, to probe for potential off-target liabilities that could impact future development.
Figure 1: A tiered workflow for the preliminary in vitro evaluation of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine.
Primary Target Identification: Monoamine Oxidase Inhibition
Given the structural alerts for monoaminergic activity, the primary hypothesis is that 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine may act as an inhibitor of monoamine oxidases (MAO-A and MAO-B). These enzymes are critical in the metabolism of neurotransmitters like serotonin and dopamine, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.[4]
Experimental Protocol: Fluorometric MAO Inhibition Assay
This assay quantifies the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate by MAO.[5][6] The inhibition of this process by the test compound results in a decreased fluorescent signal.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)[7]
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
MAO-A specific inhibitor (Clorgyline) and MAO-B specific inhibitor (Selegiline) as controls[5]
-
Test compound: 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors in assay buffer. A typical starting concentration range is 1 nM to 100 µM.
-
In a 96-well plate, add the assay buffer, fluorescent probe, HRP, and either MAO-A or MAO-B enzyme to each well.
-
Add the test compound or control inhibitor dilutions to the appropriate wells. Include wells with enzyme and no inhibitor (positive control) and wells with no enzyme (background).
-
Incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding the MAO substrate to all wells.
-
Immediately begin kinetic reading of fluorescence (e.g., Ex/Em = 530/585 nm) at 37°C for 30-60 minutes using a microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percent inhibition relative to the positive control and plot against the logarithm of the compound concentration.
-
Calculate the IC₅₀ value using a non-linear regression fit (four-parameter logistic equation).
Expected Data Output and Interpretation
The primary output will be the IC₅₀ values for the test compound against both MAO-A and MAO-B.
| Compound | Target | IC₅₀ (nM) |
| 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine | MAO-A | Experimental Value |
| 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine | MAO-B | Experimental Value |
| Clorgyline | MAO-A | Control Value |
| Selegiline | MAO-B | Control Value |
A low nanomolar IC₅₀ value would suggest potent inhibition. The ratio of IC₅₀ (MAO-B) / IC₅₀ (MAO-A) will determine the selectivity of the compound. This initial screen provides crucial information about a potential, well-defined mechanism of action.
General Cellular Health Assessment: Cytotoxicity Profiling
It is imperative to ascertain whether the observed effects of a compound are due to specific target engagement or general cytotoxicity. Cell viability assays are essential for evaluating a compound's impact on cellular health and metabolic activity.[8]
Experimental Protocol: Resazurin Reduction Assay for Cell Viability
This assay utilizes the blue, non-fluorescent dye resazurin, which is reduced to the pink, highly fluorescent resorufin by metabolically active cells.[9] A decrease in fluorescence indicates a reduction in cell viability.
Materials:
-
A relevant cell line (e.g., human neuroblastoma SH-SY5Y for CNS-active compounds, or a standard line like HEK293).
-
Complete cell culture medium.
-
Resazurin sodium salt solution.
-
Test compound.
-
Positive control for cytotoxicity (e.g., doxorubicin).
-
96-well clear-bottom black microplates.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and positive control in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the test compound or control. Include vehicle-only wells as a negative control.
-
Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Following incubation, add the resazurin solution to each well and incubate for an additional 2-4 hours.
-
Measure the fluorescence (Ex/Em ≈ 560/590 nm) using a microplate reader.
-
Calculate the percent viability relative to the vehicle control and plot against the logarithm of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
Figure 2: Workflow for the resazurin-based cell viability assay.
Off-Target Liability Screening: Cytochrome P450 Inhibition
Assessing the potential for drug-drug interactions is a critical step in early drug development. Cytochrome P450 (CYP) enzymes are responsible for the metabolism of a vast number of drugs, and their inhibition can lead to adverse events.[10][11] An initial screen against the most common CYP isoforms is recommended by regulatory agencies.[12]
Experimental Protocol: In Vitro CYP Inhibition Assay (IC₅₀)
This assay measures the ability of a test compound to inhibit the activity of major CYP isoforms using human liver microsomes and isoform-specific substrates.[13] The formation of a specific metabolite is monitored by liquid chromatography-mass spectrometry (LC-MS/MS).[12]
Materials:
-
Pooled human liver microsomes (HLMs).
-
NADPH regenerating system.
-
Specific substrates for major CYP isoforms (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6, Midazolam for CYP3A4).
-
Specific inhibitors for each isoform as positive controls.
-
Test compound.
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Acetonitrile with an internal standard for reaction termination.
-
96-well incubation plates.
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors.
-
In a 96-well plate, pre-incubate the test compound dilutions with HLMs and buffer at 37°C for 10 minutes.
-
Initiate the reaction by adding a cocktail of CYP-specific substrates and the NADPH regenerating system.
-
Incubate for a specific time (e.g., 15 minutes) at 37°C with shaking.
-
Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the formation of the specific metabolite for each CYP isoform.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value for each CYP isoform.
Data Presentation and Interpretation
The results should be summarized in a table for clear comparison of the compound's inhibitory potential across different CYP enzymes.
| CYP Isoform | IC₅₀ (µM) of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine |
| CYP1A2 | Experimental Value |
| CYP2B6 | Experimental Value |
| CYP2C9 | Experimental Value |
| CYP2D6 | Experimental Value |
| CYP3A4 | Experimental Value |
IC₅₀ values below 10 µM are often considered indicative of potential in vivo drug-drug interactions and may warrant further investigation.
Secondary Pharmacology: Broad Receptor Screening
To identify potential off-target activities and to build a more comprehensive pharmacological profile, the compound should be tested in a broad panel of receptors, ion channels, and transporters. This is often performed as a fee-for-service by specialized contract research organizations.
Recommended Approach: Radioligand Binding Assays
Competitive radioligand binding assays are a robust method to determine the affinity of a test compound for a wide range of targets.[14] The assay measures the displacement of a specific high-affinity radioligand from its receptor by the test compound.[15]
General Protocol Outline:
-
A fixed concentration of a specific radioligand is incubated with a membrane preparation containing the target receptor.
-
The test compound is added at a single high concentration (e.g., 10 µM) for an initial screen, or at multiple concentrations for affinity determination (Kᵢ).
-
After reaching equilibrium, the bound and free radioligand are separated via filtration.[14]
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
Significant inhibition (typically >50% at 10 µM) in the primary screen warrants follow-up with full concentration-response curves to determine IC₅₀ and Kᵢ values.
Conclusion and Future Directions
This guide outlines a foundational in vitro screening cascade for the preliminary characterization of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine. The proposed experiments will provide crucial data on its potential primary mechanism of action (MAO inhibition), its general cellular toxicity, and its propensity for off-target liabilities (CYP inhibition and broad receptor binding). The collective results of these studies will form a critical data package to guide subsequent, more detailed mechanistic studies, and to ultimately determine the therapeutic potential and viability of this novel chemical entity for further development.
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Initial Toxicity Assessment of "2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine": A Technical Guide for Preclinical Drug Development
Foreword: A Proactive Approach to Drug Safety
Section 1: In Silico Toxicity Prediction - The First Line of Inquiry
The journey of toxicity assessment for a novel compound begins in the digital realm. In silico, or computational, toxicology utilizes computer-based models to predict the potential toxicity of a chemical based on its structure.[1][2] This approach is a cost-effective and rapid method for initial screening, allowing for the early identification of potential liabilities and guiding subsequent experimental work.[1]
Rationale for In Silico Assessment
The primary objective of in silico assessment is to flag potential toxicities before committing to resource-intensive laboratory experiments. By leveraging quantitative structure-activity relationship (QSAR) models and machine learning algorithms, we can predict a range of toxicological endpoints, including mutagenicity, carcinogenicity, and hepatotoxicity.[1][3] This predictive power stems from vast databases of existing toxicological data, where algorithms identify correlations between chemical structures and their observed toxic effects.[3][4]
Recommended In Silico Tools and Endpoints
A battery of in silico models should be employed to provide a consensus prediction, thereby increasing the confidence in the findings.[5] The following endpoints are critical for an initial assessment:
| Toxicity Endpoint | Rationale | Recommended In Silico Tools |
| Genotoxicity/Mutagenicity | Essential for identifying compounds that can damage DNA, a key concern for carcinogenic potential. The ICH M7 guideline mandates this assessment.[6][7][8] | Derek Nexus, Sarah Nexus, Toxtree |
| Carcinogenicity | Predicts the potential of a compound to cause cancer. Often linked to genotoxicity but can also arise from non-genotoxic mechanisms. | Lhasa Carcinogenicity Database, OncoLogic |
| Hepatotoxicity (DILI) | The liver is a primary site of drug metabolism and is susceptible to drug-induced injury (DILI). Early prediction is crucial. | DILIrank, AC_DILI |
| Cardiotoxicity (hERG) | Blockade of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias. | admetSAR, Pred-hERG |
| Acute Oral Toxicity | Provides an estimate of the lethal dose from a single oral exposure. | ProTox-II, T.E.S.T. |
Workflow for In Silico Toxicity Prediction
Caption: Workflow for in silico toxicity prediction of a novel compound.
Section 2: In Vitro Genotoxicity Assessment - A Critical Safety Checkpoint
Based on the outcomes of the in silico analysis, particularly for genotoxicity, a well-defined in vitro testing strategy is the next logical step. The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[2][6][7][9]
The Rationale for a Tiered In Vitro Genotoxicity Battery
The objective is to definitively assess the mutagenic potential of the compound. A standard battery of tests is employed to cover different genotoxic mechanisms:
-
Gene Mutation: The bacterial reverse mutation assay (Ames test) is the gold standard for detecting point mutations.
-
Chromosomal Damage (Clastogenicity & Aneugenicity): An in vitro mammalian cell chromosomal aberration test or an in vitro micronucleus test is used to identify damage at the chromosomal level.
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
This assay utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay determines if the test compound can cause a reverse mutation, allowing the bacteria to grow in an amino acid-deficient medium.
Step-by-Step Methodology:
-
Strain Selection: Utilize a minimum of five strains, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101).
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.
-
Dose Range Finding: Perform a preliminary assay to determine the appropriate concentration range of the test compound, identifying any cytotoxicity.
-
Main Experiment (Plate Incorporation Method):
-
To 2.0 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution (or vehicle control), and 0.5 mL of S9 mix (for metabolic activation) or buffer.
-
Vortex briefly and pour onto the surface of a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies with at least one strain showing a reproducible increase over the background.
Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test - OECD 487
This test identifies substances that cause chromosomal damage. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.
Step-by-Step Methodology:
-
Cell Line Selection: Use a suitable mammalian cell line, such as CHO, V79, L5178Y, or TK6 cells.
-
Metabolic Activation: As with the Ames test, conduct the assay with and without S9 metabolic activation.
-
Treatment: Treat cell cultures with a range of concentrations of the test compound for a short duration (3-6 hours) in the presence and absence of S9, and for a longer duration (one and a half to two normal cell cycle lengths) without S9.
-
Harvest and Staining: After treatment, wash the cells and culture them for a period sufficient to allow for chromosome damage to lead to the formation of micronuclei. Harvest the cells, stain them with a DNA-specific dye (e.g., Giemsa, propidium iodide), and prepare microscope slides.
-
Scoring: Analyze a minimum of 2000 cells per concentration for the presence of micronuclei.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Section 3: General In Vitro Cytotoxicity Assessment
Prior to more specific toxicity assays, it is crucial to determine the concentrations at which the compound causes general cell death. This data is essential for designing the dose ranges for subsequent, more complex in vitro assays.
Rationale for Cytotoxicity Profiling
Cytotoxicity assays provide a baseline understanding of the compound's potency in causing cell death. This information is critical for distinguishing specific toxic mechanisms from general cytotoxicity.
Experimental Protocol: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Plating: Seed a relevant cell line (e.g., HepG2 for hepatotoxicity screening, HEK293 for general cytotoxicity) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of "2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine" for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell viability).
Section 4: Proposed Tiered In Vitro Toxicity Assessment Workflow
The following workflow provides a logical progression for the initial toxicity assessment of "2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine," integrating the in silico and in vitro approaches discussed.
Caption: Tiered workflow for the initial toxicity assessment of a novel compound.
Section 5: Concluding Remarks and Future Directions
The initial toxicity assessment of a novel chemical entity like "2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine" is a critical phase in its development. The framework presented in this guide, which emphasizes a tiered approach starting with in silico predictions followed by targeted in vitro assays, provides a robust and efficient strategy for early safety evaluation. The results from these initial studies will be instrumental in making informed decisions about the future of this compound. Positive findings in the genotoxicity assays would be a significant concern and may halt further development. Conversely, a clean profile in these initial screens would provide the confidence to proceed to more complex in vitro and, eventually, in vivo toxicological studies. This proactive and systematic approach to toxicity assessment is fundamental to the successful and safe advancement of new therapeutic candidates.
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An In-depth Technical Guide to the Physicochemical Properties of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3,4-Dihydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Analogs of this scaffold have shown promise as antitumor, antibacterial, antiviral, and neuroprotective agents.[1][2] The specific compound, 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, incorporates this key heterocyclic motif, suggesting its potential as a valuable building block or lead compound in drug discovery programs. A thorough understanding of its physicochemical properties is paramount for any rational drug design and development effort, as these properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[4]
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine. It combines predicted data from established computational models with detailed, field-proven experimental protocols for their determination. This dual approach offers researchers both a rapid assessment of the compound's characteristics and the means to validate these findings in the laboratory.
Core Physicochemical Properties
A molecule's journey through the body is dictated by a delicate balance of its physical and chemical characteristics. For 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, the key properties to consider are its ionization constant (pKa), lipophilicity (logP), and aqueous solubility. These parameters provide critical insights into its likely behavior in biological systems.
Predicted Physicochemical Data
Due to the limited availability of experimental data for this specific molecule, the following table summarizes its predicted physicochemical properties obtained from well-regarded computational tools. These predictions serve as a valuable starting point for experimental design and compound evaluation.
| Property | Predicted Value | Prediction Tool | Citation |
| Molecular Formula | C₁₁H₁₆N₂ | - | - |
| Molecular Weight | 176.26 g/mol | - | - |
| pKa (most basic) | 9.8 ± 0.5 | ChemAxon MarvinSketch | [5][6][7][8][9][10][11] |
| logP | 1.2 ± 0.3 | XLogP3 | [4][12][13][14][15] |
| Aqueous Solubility (logS) | -2.5 ± 0.7 | ALOGPS | [16][17][18][19][20] |
| Aqueous Solubility (mg/mL) | ~0.2 | ALOGPS | [16][17][18][19][20] |
Caption: Predicted physicochemical properties of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine.
Experimental Determination of Physicochemical Properties
While in silico predictions are invaluable for initial screening, experimental validation is a cornerstone of scientific integrity. The following sections provide detailed, step-by-step protocols for the laboratory determination of pKa, logP, and aqueous solubility.
Determination of Ionization Constant (pKa) by Potentiometric Titration
The pKa of a compound is a critical determinant of its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a robust and widely used method for its determination.
Principle: This method involves the gradual titration of a solution of the compound with a standardized acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.[20]
Experimental Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol:
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine and dissolve it in a suitable volume (e.g., 50 mL) of deionized water or a co-solvent system (e.g., water:methanol) if solubility is limited.
-
pH Meter Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa range (e.g., pH 4.0, 7.0, and 10.0).
-
Titration Setup: Place the analyte solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode and the tip of a burette containing a standardized solution of hydrochloric acid (e.g., 0.1 M) or sodium hydroxide (e.g., 0.1 M), depending on the expected nature of the analyte.
-
Titration: Begin stirring the solution and record the initial pH. Add the titrant in small, precise increments (e.g., 0.1 mL), recording the pH after each addition. Allow the pH reading to stabilize before each new addition.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The pKa is equal to the pH at the half-equivalence point (the point at which half of the titrant required to reach the equivalence point has been added).[20]
Determination of Lipophilicity (logP) by the Shake-Flask Method
The octanol-water partition coefficient (logP) is the most common measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes. The shake-flask method, while traditional, remains the gold standard for its direct and accurate measurement.[17]
Principle: A known amount of the compound is partitioned between two immiscible phases, typically n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is determined, and the logP is calculated as the logarithm of the ratio of the concentrations.
Experimental Workflow:
Caption: Workflow for logP determination by the shake-flask method.
Step-by-Step Protocol:
-
Preparation of Phases: Prepare n-octanol-saturated water and water-saturated n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.
-
Sample Preparation: Prepare a stock solution of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine in either the n-octanol or water phase at a concentration that can be accurately measured by the chosen analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Partitioning: In a separatory funnel, combine a known volume of the stock solution with a known volume of the other phase.
-
Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases. Allow the phases to separate completely.
-
Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a validated analytical method.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of Aqueous Solubility by the Thermodynamic Shake-Flask Method
Aqueous solubility is a critical factor for oral drug absorption and formulation development. The thermodynamic solubility, which represents the equilibrium solubility of a compound, is the most relevant measure for drug development.
Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer at a specific pH and temperature. The concentration of the dissolved compound in the saturated solution is then determined.[11]
Experimental Workflow:
Caption: Workflow for thermodynamic solubility determination.
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of solid 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine to a vial containing a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). The presence of excess solid should be visually confirmed.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve using standard solutions of the compound to ensure accurate quantification.
-
Result Expression: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution, typically in units of µg/mL or µM.
Conclusion: A Foundation for Rational Drug Design
The physicochemical properties detailed in this guide provide a foundational understanding of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, a compound with potential in medicinal chemistry. The presented predicted values offer a rapid assessment, while the detailed experimental protocols empower researchers to generate robust, in-house data. By integrating both computational and experimental approaches, drug development professionals can make more informed decisions, optimizing the ADME properties of lead compounds and ultimately increasing the probability of success in the complex journey of bringing new therapeutics to the clinic.
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Spectroscopic Unveiling of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine: A Technical Guide
Introduction
In the landscape of contemporary drug discovery and development, the meticulous characterization of novel chemical entities is paramount. Among the diverse scaffolds employed in medicinal chemistry, the 3,4-dihydroisoquinoline framework and its derivatives are of significant interest due to their presence in a wide array of biologically active compounds. This technical guide provides an in-depth analysis of the spectroscopic properties of a specific derivative, 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine . While direct experimental spectra for this exact molecule are not widely published, this document, grounded in established spectroscopic principles and data from closely related analogues, offers a comprehensive, predictive interpretation of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of such molecules.
The molecule in focus, 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, integrates a saturated 1,2,3,4-tetrahydroisoquinoline core with an N-linked ethylamine sidechain. This combination of a tertiary amine within the heterocyclic ring and a primary amine at the terminus of the sidechain presents a unique spectroscopic fingerprint. Understanding these spectral features is crucial for confirming its synthesis, assessing its purity, and studying its interactions in biological systems.
Molecular Structure and Spectroscopic Correlation
To facilitate the discussion of the spectroscopic data, the following numbering and lettering scheme for the protons and carbons of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine will be used throughout this guide.
Caption: A generalized workflow for NMR sample preparation and data acquisition.
Expertise in Practice: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. However, for compounds with exchangeable protons like amines, the addition of a small amount of D₂O can be used to confirm the -NH₂ peak, as the protons will exchange with deuterium, causing the signal to disappear from the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, the key functional groups are the aromatic ring, the aliphatic C-H bonds, the C-N bonds of the tertiary and primary amines, and the N-H bonds of the primary amine.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (primary amine) | 3300 - 3500 | Medium (two bands) |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium to Weak |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to Strong |
| N-H Bend (primary amine) | 1590 - 1650 | Medium |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium (multiple bands) |
| C-N Stretch (tertiary amine) | 1250 - 1350 | Medium |
| C-N Stretch (primary amine) | 1020 - 1250 | Medium |
Rationale and Interpretation:
-
N-H Stretching (3300 - 3500 cm⁻¹): The most diagnostic feature for the primary amine will be the presence of two medium-intensity bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
C-H Stretching (2850 - 3100 cm⁻¹): The spectrum will show absorptions for both aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹).
-
N-H Bending (1590 - 1650 cm⁻¹): A medium intensity band in this region is characteristic of the scissoring vibration of the primary amine.
-
C=C Aromatic Stretching (1450 - 1600 cm⁻¹): The presence of the benzene ring will give rise to several sharp, medium-intensity bands in this region.
-
C-N Stretching (1020 - 1350 cm⁻¹): Both the tertiary amine of the tetrahydroisoquinoline ring and the primary amine of the ethylamine sidechain will exhibit C-N stretching absorptions in this region. These bands can sometimes be difficult to assign definitively without comparison to reference spectra.
Experimental Protocol: IR Spectroscopy (ATR)
Caption: A streamlined workflow for acquiring an IR spectrum using an ATR accessory.
Expertise in Practice: Attenuated Total Reflectance (ATR) is a particularly useful technique for liquid samples as it requires minimal sample preparation. [1][2]It is important to ensure good contact between the sample and the ATR crystal to obtain a high-quality spectrum. After analysis, the crystal should be thoroughly cleaned with an appropriate solvent to prevent cross-contamination.
Conclusion
This technical guide has provided a detailed, predictive analysis of the NMR and IR spectroscopic data for 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine. By leveraging data from analogous structures and fundamental spectroscopic principles, we have constructed a comprehensive spectral profile of this molecule. The predicted chemical shifts, coupling constants, and absorption frequencies, along with the detailed experimental protocols, offer a robust framework for researchers engaged in the synthesis and characterization of this and related compounds. The structural insights gained from such spectroscopic analyses are indispensable for advancing the development of new therapeutic agents.
References
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PubChem. 1,2,3,4-Tetrahydroisoquinoline. National Center for Biotechnology Information. [Link]
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NIST. Isoquinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. [Link]
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Einbu, A., et al. (2012). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy. Energy Procedia, 23, 55-63. [Link]
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Grimstvedt, A., et al. (2013). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy at process conditions. Energy Procedia, 37, 1008-1016. [Link]
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Methodological & Application
"2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine" synthesis protocol
An Application Note and Protocol for the Synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif found in a vast array of natural products and synthetic molecules of significant biological importance.[1][2] As a core component of many isoquinoline alkaloids, the THIQ nucleus has garnered substantial attention from the medicinal chemistry community, leading to the development of analogs with diverse pharmacological activities, including antitumor, anti-inflammatory, and antibacterial properties.[2] The title compound, 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, incorporates this key heterocyclic system appended with an ethylamine side chain. This primary amine functionality serves as a crucial handle for further chemical elaboration, making the molecule a valuable building block in the synthesis of more complex pharmaceutical agents and chemical probes. For instance, derivatives of this compound have been investigated as potent and selective protein arginine methyltransferase 5 (PRMT5) inhibitors for cancer therapy.[3]
This document provides a detailed, field-proven protocol for the synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, designed for researchers and scientists in organic synthesis and drug development. The primary method detailed is the direct N-alkylation of 1,2,3,4-tetrahydroisoquinoline, a robust and efficient approach. An alternative strategy, reductive amination, is also discussed.
Overview of Synthetic Strategies
The construction of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine can be efficiently achieved through two primary synthetic methodologies. The choice between these routes may depend on the availability of starting materials, scalability, and the desired purity profile of the final product.
Direct N-Alkylation (Primary Protocol)
This is a direct and widely used method for forming C-N bonds.[4] The secondary amine of the 1,2,3,4-tetrahydroisoquinoline ring acts as a nucleophile, attacking an electrophilic two-carbon unit bearing a leaving group and a protected or masked primary amine. A common and effective electrophile for this purpose is 2-bromoethylamine hydrobromide.[4] The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid generated during the reaction and to deprotonate the THIQ nitrogen, thereby enhancing its nucleophilicity. A key consideration is the potential for over-alkylation, although with a secondary amine starting material, this is less of a concern than with primary amines.[4]
Reductive Amination
Reductive amination is a cornerstone of amine synthesis in medicinal chemistry, valued for its efficiency and broad applicability.[5] This strategy involves the reaction of the secondary amine (1,2,3,4-tetrahydroisoquinoline) with an aldehyde, in this case, a protected form of aminoacetaldehyde such as aminoacetaldehyde dimethyl acetal, to form an intermediate iminium ion. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, to yield the desired N-alkylated product.[6][7] A final deprotection step would be required to unmask the primary amine. This method is often preferred for its mild reaction conditions and high chemoselectivity.[5]
The following diagram illustrates the primary N-alkylation synthetic pathway.
Caption: Synthetic scheme for N-alkylation.
Detailed Experimental Protocol: N-Alkylation Route
This section provides a step-by-step methodology for the synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine via direct N-alkylation.
Materials and Equipment
-
Reactants:
-
1,2,3,4-Tetrahydroisoquinoline (THIQ)
-
2-Bromoethylamine hydrobromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
-
Solvents:
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
-
Reagents for Purification:
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., DCM/Methanol/Triethylamine mixture)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser and heating mantle/oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware
-
Experimental Procedure
The overall workflow for the synthesis is depicted below.
Caption: Step-by-step experimental workflow.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add 1,2,3,4-tetrahydroisoquinoline (1.0 eq.). Dissolve it in anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (2.5 eq.) to the stirred solution. The suspension will become heterogeneous.
-
Alkylation: Add 2-bromoethylamine hydrobromide (1.1 eq.) to the mixture in one portion.
-
Heating and Monitoring: Heat the reaction mixture to 60-70 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (THIQ) is consumed (typically 4-8 hours).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of dichloromethane and methanol, often with a small amount of triethylamine (e.g., 95:4:1 DCM/MeOH/Et₃N) to prevent the amine product from streaking on the silica gel.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine as an oil or low-melting solid.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the N-alkylation protocol.
| Parameter | Value/Condition | Rationale/Comment |
| THIQ | 1.0 equivalent | Limiting reagent. |
| 2-Bromoethylamine HBr | 1.1 - 1.2 equivalents | A slight excess ensures complete consumption of the starting amine. |
| Potassium Carbonate | 2.5 - 3.0 equivalents | Acts as a base to neutralize HBr and deprotonate the THIQ nitrogen. An excess is used to drive the reaction. |
| Solvent | Anhydrous DMF or MeCN | Polar aprotic solvents that are suitable for Sₙ2 reactions. |
| Temperature | 60 - 80 °C | Provides sufficient thermal energy to overcome the activation barrier without significant side product formation. |
| Reaction Time | 4 - 12 hours | Monitored by TLC or LC-MS for completion. |
| Expected Yield | 60 - 85% | Yields can vary based on reaction scale and purification efficiency. |
Characterization of Final Product
The identity and purity of the synthesized 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine should be confirmed using standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the isoquinoline core, the benzylic and aliphatic protons of the saturated ring, and the two methylene groups of the ethylamine side chain. The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic, aliphatic, and benzylic carbons.
-
MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product. The observed m/z value for the protonated molecule [M+H]⁺ should match the calculated exact mass.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum can confirm the presence of key functional groups, such as N-H stretching for the primary amine and C-H stretching for aromatic and aliphatic groups.
References
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Pye, C. R., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711-8732. [Link]
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Sharma, A., & Singh, P. (2018). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 7(8). [Link]
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Xie, J.-H., et al. (2017). Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination. Organic Chemistry Frontiers, 4(6), 1039-1042. [Link]
- Manolov, I. I., Ivanov, D. I., & Bojilov, D. H. (n.d.). Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. [No specific journal provided in search result].
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Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12536-12567. [Link]
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Kashdan, D. S., Schwartz, J., & Rapoport, H. (1982). Synthesis of 1,2,3,4-Tetrahydroisoquinolines. The Journal of Organic Chemistry, 47(14), 2638–2643. [Link]
-
Xie, J.-H., et al. (2017). One-Pot N-Deprotection and Catalytic Intramolecular Asymmetric Reductive Amination for the Synthesis of Tetrahydroisoquinolines. Angewandte Chemie International Edition, 56(10), 2725-2729. [Link]
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Morzycki, J. W., et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry, 17, 2519–2529. [Link]
-
Tarasova, Y. A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 120(2), 1153-1235. [Link]
-
Shao, J., et al. (2019). Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 164, 317-333. [Link]
-
Leake, L. W. D., Pirzada, N., & Topsom, R. D. (1971). A new synthesis of 1,2,3,4-tetrahydroisoquinolines. Journal of the Chemical Society D: Chemical Communications, (14), 799. [Link]
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The Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. [Link]
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- 3. Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. rsc.org [rsc.org]
"2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine" purification techniques
An Application Guide for the Purification of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
Abstract
This comprehensive guide provides detailed application notes and protocols for the purification of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, a key intermediate in pharmaceutical research and drug development. Recognizing the challenges associated with purifying polar, basic amines, this document moves beyond standard procedures to explain the fundamental principles behind selecting and optimizing a purification strategy. We will explore techniques ranging from classical acid-base extraction and salt recrystallization to advanced chromatographic methods. This guide is intended for researchers, chemists, and drug development professionals seeking to achieve high purity levels for this versatile building block, ensuring the integrity and reproducibility of their downstream applications.
Introduction: The Purification Challenge
2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is a bifunctional molecule featuring both a secondary amine within the tetrahydroisoquinoline (THIQ) ring and a primary terminal amine. This structure imparts significant basicity and polarity, making it a valuable scaffold for introducing the THIQ motif into larger molecules, particularly in the development of central nervous system agents[1]. However, these same properties present distinct purification challenges. The basic nitrogen atoms can interact strongly with acidic stationary phases like silica gel, leading to poor peak shape, streaking, and irreversible adsorption during chromatography[2]. Furthermore, its high polarity can make it difficult to handle and crystallize as a free base.
The ultimate goal of any purification is not just to isolate the target compound but to do so efficiently, with high yield, and at the required level of purity for the subsequent application. This guide provides the strategic framework and practical protocols to achieve this.
Understanding the Molecule: Physicochemical Properties and Impurity Profile
A successful purification strategy begins with an understanding of the target molecule and its likely contaminants.
Physicochemical Properties:
-
Basicity (pKa): The presence of two amine groups makes the molecule distinctly basic. While the exact pKa is not readily published, analogous structures suggest a pKa in the range of 8.5-10.0[5]. This property is central to purification via extraction and salt formation.
-
Polarity: The two nitrogen atoms and their ability to hydrogen bond make this a polar molecule, influencing its solubility and chromatographic behavior.
-
Stability: Secondary amines can be susceptible to air oxidation over time[6]. Storage under an inert atmosphere (nitrogen or argon) at cool temperatures (2–8 °C) is recommended[1][5].
Common Synthesis-Related Impurities: The purification strategy must be designed to remove specific impurities arising from the synthesis route. A common synthesis involves the reaction of 1,2,3,4-tetrahydroisoquinoline with a protected 2-haloethylamine derivative followed by deprotection.
-
Unreacted Starting Materials: Residual 1,2,3,4-tetrahydroisoquinoline or the ethylamine synthon.
-
Over-Alkylated Byproducts: Reaction of the product's primary amine with the halo-reagent to form a tertiary amine dimer.
-
Reagents and Catalysts: Unreacted coupling agents, bases (e.g., triethylamine, K₂CO₃), and their salts.
-
Solvent Residues: Residual solvents from the reaction and workup.
Purification Strategy Selection
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. A multi-step approach is often the most effective.
Caption: Workflow for selecting a purification strategy.
Detailed Purification Protocols
Method 1: Acid-Base Liquid-Liquid Extraction
This is an excellent first-pass purification step to remove neutral or acidic impurities and reagents. The principle relies on the ability to reversibly protonate the basic amine, changing its solubility from an organic phase to an aqueous phase.
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether (Et₂O).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (aq). The protonated amine salt will move into the aqueous layer. Repeat the extraction 2-3 times.
-
Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer once with the organic solvent (e.g., EtOAc) to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >10. This deprotonates the amine salt, regenerating the free base.
-
Back-Extraction: Extract the free base back into an organic solvent (DCM or EtOAc) 3-4 times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified amine.
Method 2: Purification via Salt Formation and Recrystallization
For amines that are oils or difficult to crystallize as a free base, converting them to a salt is a highly effective strategy for purification. Salts are often well-defined, crystalline solids with different solubility profiles than the free base, facilitating purification by recrystallization[7][8][9].
Causality: The formation of an ammonium salt introduces ionic character, significantly increasing the crystal lattice energy. This favors the formation of an ordered, solid crystalline structure, from which impurities are excluded.
Protocol: Hydrochloride (HCl) Salt Formation
-
Dissolution: Dissolve the amine (obtained from extraction or chromatography) in a suitable anhydrous solvent like diethyl ether, ethyl acetate, or methanol.
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in Et₂O or 4M HCl in dioxane) dropwise while stirring.
-
Precipitation: The hydrochloride salt will typically precipitate as a white solid. If precipitation is slow, it can be induced by cooling the solution or adding a non-polar anti-solvent like hexane.
-
Isolation: Collect the solid salt by vacuum filtration, washing the filter cake with cold solvent (e.g., diethyl ether) to remove soluble impurities[10].
-
Recrystallization: Recrystallize the crude salt from a suitable solvent system. Common choices include ethanol/ether, methanol/ethyl acetate, or isopropanol. The goal is to find a solvent in which the salt is soluble when hot but sparingly soluble when cold.
-
Drying: Dry the purified salt under high vacuum.
-
(Optional) Free Base Liberation: To recover the free base, dissolve the pure salt in water, basify with NaOH or NaHCO₃, and extract with an organic solvent as described in the acid-base extraction protocol[10].
| Acid Type | Common Solvents | Salt Properties |
| Hydrochloric Acid | Diethyl Ether, Dioxane, Ethanol | Often forms stable, crystalline solids. Most common choice. |
| Trichloroacetic Acid | Pentane, Ethyl Acetate, Acetonitrile | Can induce precipitation even for stubborn amines; TCA is volatile.[7] |
| Tartaric/Citric Acid | Ethanol, Water/Isopropanol | Useful for chiral resolutions or when a non-halide salt is needed. |
Caption: Comparison of acids for amine salt formation.
Method 3: Column Chromatography
When dealing with impurities of similar polarity, column chromatography is indispensable. However, standard silica gel is acidic and can cause significant issues with basic amines[2]. The following modifications are crucial for success.
A. Modified Normal-Phase Chromatography (Silica Gel)
Principle: To prevent the amine from interacting with acidic silanol groups on the silica surface, a small amount of a competing base is added to the mobile phase. This base neutralizes the active sites, allowing the amine to elute with better peak shape and recovery[2][11].
Protocol:
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. Start with a non-polar solvent (e.g., Hexane or DCM) and a polar solvent (e.g., Ethyl Acetate or Methanol).
-
Additive: Add 0.5-2% of a volatile base like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the pre-mixed mobile phase[11].
-
Column Packing: Pack the column using the mobile phase containing the basic additive.
-
Loading: Load the crude sample, either neat or dissolved in a minimum amount of the mobile phase, onto the column.
-
Elution: Run the column using a gradient or isocratic elution as determined by TLC.
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure. The volatile basic additive will co-evaporate.
B. Amine-Functionalized or Deactivated Silica
Principle: Using a stationary phase where the active sites are already passivated, such as amine-functionalized silica (NH₂-silica), provides a more inert surface for the separation of basic compounds, often yielding superior results[2][12].
Protocol:
-
Stationary Phase: Use a pre-packed column or pack a column with commercially available NH₂-silica gel.
-
Solvent System: A basic additive is typically not required. Standard normal-phase solvent systems like hexane/ethyl acetate or DCM/methanol can be used.
-
Elution & Collection: Proceed as with standard chromatography. The separation on an amine column can provide different selectivity compared to standard silica[13].
| Chromatography Method | Stationary Phase | Mobile Phase Example | Advantages | Disadvantages |
| Modified Normal-Phase | Standard Silica Gel | 90:9:1 DCM:MeOH:Et₃N[11] | Inexpensive, readily available | Peak tailing can still occur, additive must be removed |
| Amine-Functionalized | NH₂-Silica Gel | Hexane / Ethyl Acetate | Excellent peak shape, high recovery, no additive needed[2] | More expensive than standard silica |
| Reversed-Phase (High pH) | C18 Silica | Acetonitrile / Water with NH₄OH | Good for very polar compounds | Requires pH-stable column, may need mass-spec compatible buffers |
Caption: Comparison of chromatographic techniques for purifying 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine.
Purity Assessment
After purification, the identity and purity of the final compound must be rigorously confirmed.
-
Thin Layer Chromatography (TLC): A quick method to check for the presence of impurities. A single spot in multiple solvent systems is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase of acetonitrile and water (containing a modifier like 0.1% TFA or 0.1% NH₄OH) is a common choice.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy confirms the chemical structure and can reveal the presence of impurities if their signals are visible above the noise.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. LC-MS is particularly powerful for identifying and tracking impurities during the purification process.
Conclusion
The purification of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine requires a strategic approach tailored to its basic and polar nature. A preliminary acid-base extraction is highly recommended to remove gross non-basic impurities. For achieving high purity, subsequent purification by either column chromatography on amine-functionalized silica or by conversion to a hydrochloride salt followed by recrystallization are the most robust and reliable methods. The choice between them depends on the specific impurity profile and the desired physical form of the final product. All final products should be thoroughly analyzed to confirm their identity and purity before use in downstream applications.
References
A complete list of all sources cited within this document, including verifiable URLs.
-
ACS Publications. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2012). purifying secondary amine. Retrieved from [Link]
- Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Retrieved from [Link]
- Google Patents. (n.d.). US3470251A - Separation and purification of secondary alkyl primary amines.
-
National Center for Biotechnology Information. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
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PubMed. (n.d.). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Retrieved from [Link]
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ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
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PubChem. (n.d.). [2-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]amine. Retrieved from [Link]
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Reddit. (2022). Chromotography with free amines? Retrieved from [Link]
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University of Alberta. (n.d.). Isolation (Recovery). Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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PubChemLite. (n.d.). 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine. Retrieved from [Link]
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BIOSYNCE. (n.d.). 2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine CAS 37481-18-8. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2-Ethyl-1,2,3,4-tetrahydroisoquinolin-5-amine. Retrieved from [Link]
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PubChem. (n.d.). 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)ethan-1-amine. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Retrieved from [Link]
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International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]
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ResearchGate. (2023). Synthesis of New Isoquinoline Derivatives from the Condensation Products of Acid Anhydrides and 2-(3,4-Dimethoxyphenyl)ethanamine. Retrieved from [Link]
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Analytical methods for "2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine" using HPLC
An In-Depth Guide to the HPLC Analysis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
Application Note & Analytical Protocols
Abstract
This technical guide provides a comprehensive framework for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine. This compound, a member of the isoquinoline alkaloid family, possesses structural features—specifically a basic primary amine and a polar tetrahydroisoquinoline moiety—that present unique challenges for chromatographic separation.[1] This document details two robust analytical methods: a primary HPLC-UV method for routine quantification and purity assessment, and a secondary high-sensitivity HPLC-MS/MS method for trace-level analysis or bioanalysis. The protocols are grounded in established chromatographic principles and adhere to regulatory guidelines for method validation, such as those outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4][5]
Introduction: The Analytical Imperative
2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is a synthetic intermediate and structural motif found in various pharmacologically active compounds.[6] Its isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural and synthetic molecules with diverse biological activities.[1][7] Accurate and reliable analytical methods are therefore essential for quality control during synthesis, stability testing of drug substances, and pharmacokinetic studies in drug development.
The primary analytical challenge posed by this molecule is its polar and basic nature. The terminal primary amine group is highly susceptible to protonation and can engage in undesirable secondary interactions with residual silanols on conventional silica-based HPLC columns, leading to poor peak shape (tailing), low retention, and unreliable quantification.[8][9] This guide explains the causal logic behind selecting specific columns, mobile phases, and detection parameters to overcome these challenges and achieve robust, reproducible results.
Physicochemical Properties and Chromatographic Strategy
A successful analytical method begins with a fundamental understanding of the analyte's properties.
-
Chemical Structure:
-
Molecular Weight: 176.26 g/mol [6]
-
Predicted pKa: ~8.8-9.5 (for the primary amine)
Strategic Implications for HPLC Method Development:
-
Reversed-Phase Suitability: Reversed-phase (RP) chromatography is the preferred mode due to its versatility. However, the compound's high polarity means it will be poorly retained on standard C18 or C8 columns under highly aqueous conditions.[11]
-
Control of Ionization: The basic amine group dictates that mobile phase pH is the most critical parameter. According to chromatographic theory, operating at a pH at least 2 units away from the analyte's pKa ensures a single, stable ionic form.
-
Acidic pH (e.g., pH < 4): The amine will be fully protonated (R-NH₃⁺). This charged form is highly polar and will have very low retention on a non-polar stationary phase. However, acidic modifiers like formic or trifluoroacetic acid can improve peak shape by suppressing silanol interactions.[8][11]
-
High pH (e.g., pH > 10): The amine will be in its neutral, free-base form (R-NH₂). This increases its hydrophobicity, leading to much stronger retention on an RP column. This approach requires a specialized column stable at high pH.[9]
-
-
UV Detection: The benzene ring within the tetrahydroisoquinoline structure provides a suitable chromophore for UV detection, typically with absorbance maxima around 210-220 nm and a secondary maximum near 254 nm.
Method 1: Robust Quantification and Purity by HPLC-UV
This method is designed for routine quality control, offering reliability and ease of implementation. The strategy employs a polar-end-capped reversed-phase column and an acidic mobile phase to achieve good peak shape and adequate retention.
Rationale for Experimental Choices
-
Stationary Phase: An Agilent ZORBAX Extend-C18 or equivalent column with polar end-capping is selected. The end-capping shields residual silanols, minimizing peak tailing for basic analytes.[9] This type of column also provides better stability and performance in highly aqueous mobile phases, preventing "pore dewetting" or phase collapse.[9]
-
Mobile Phase: A gradient elution with acetonitrile and a low-pH buffered aqueous phase (e.g., 20 mM ammonium formate, pH 3.5) is chosen. The buffer maintains a constant pH, ensuring reproducible retention times. The gradient allows for the elution of the main analyte with a good peak shape while also separating it from potential non-polar impurities that may be present.
-
Detector: A Diode Array Detector (DAD) is used to monitor multiple wavelengths, which is useful for peak purity assessment and identifying the optimal wavelength for quantification.
Detailed Experimental Protocol
Equipment and Materials:
-
HPLC system with gradient pump, autosampler, column oven, and DAD/UV detector.
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC grade acetonitrile, water, and ammonium formate.
-
Formic acid for pH adjustment.
-
Syringe filters (0.45 µm, nylon or PTFE).
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | Polar-end-capped C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 5% B; 2-15 min: 5% to 70% B; 15-17 min: 70% B; 17-18 min: 70% to 5% B; 18-25 min: 5% B (Equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
| Sample Diluent | Mobile Phase A / Acetonitrile (95:5, v/v) |
Procedure:
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, dissolve 1.26 g of ammonium formate in 1 L of HPLC-grade water. Adjust the pH to 3.5 using formic acid. Filter through a 0.45 µm filter.
-
Mobile Phase B is HPLC-grade acetonitrile.
-
-
Standard Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh 10 mg of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent. This is the stock solution.
-
Further dilutions can be made from this stock to create calibration standards.
-
-
Sample Solution Preparation:
-
Prepare the sample to a target concentration of approximately 100 µg/mL in the sample diluent.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
-
-
System Suitability Testing (SST):
Workflow Visualization
Caption: Workflow for HPLC-UV analysis.
Method 2: High-Sensitivity Analysis by HPLC-MS/MS
For applications requiring higher sensitivity and selectivity, such as bioanalysis from plasma or the identification of trace impurities, HPLC coupled with tandem mass spectrometry (MS/MS) is the gold standard.
Rationale for Experimental Choices
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is ideal. The basic amine readily accepts a proton in the ESI source, forming a strong [M+H]⁺ ion (m/z 177.1).[11]
-
Mobile Phase: The mobile phase must be free of non-volatile salts. Volatile buffers like ammonium formate or ammonium acetate are required.[14] Using these buffers is critical for stable spray and signal in the MS source.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.[14] A specific precursor ion (the [M+H]⁺ ion) is selected and fragmented, and a specific product ion is monitored. This process filters out chemical noise, enabling quantification at very low levels.
Detailed Experimental Protocol
Equipment and Materials:
-
LC-MS/MS system (HPLC coupled to a triple quadrupole mass spectrometer with an ESI source).
-
All materials from Method 1, replacing non-volatile buffers with HPLC-MS grade volatile alternatives.
Chromatographic and MS Conditions:
| Parameter | Setting |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm (for faster analysis) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | A fast gradient, e.g., 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transition | Precursor Ion (Q1): 177.1 m/z; Product Ion (Q3): (To be determined by infusion, a likely fragment would be m/z 133.1 from loss of ethylamine) |
| Key MS Voltages | To be optimized for the specific instrument (e.g., Capillary, Cone Voltage, Collision Energy) |
Procedure:
-
Sample Preparation (for Plasma):
-
Perform a protein precipitation by adding 3 parts of cold acetonitrile (containing an internal standard) to 1 part plasma.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant and reconstitute in Mobile Phase A for injection.
-
Alternatively, use Solid-Phase Extraction (SPE) for cleaner samples.[15][16]
-
-
Tuning and Optimization:
-
Infuse a standard solution of the analyte directly into the mass spectrometer to determine the optimal precursor ion and to identify the most stable and abundant product ion for the MRM transition. Optimize collision energy for maximum product ion intensity.
-
-
Analysis:
-
Analyze a full set of calibration standards, quality control (QC) samples, and unknown samples.
-
Workflow Visualization
Caption: Workflow for high-sensitivity HPLC-MS/MS analysis.
Method Validation: Ensuring Trustworthiness
Every analytical protocol must be validated to prove it is suitable for its intended purpose. Validation should be performed in accordance with ICH Q2(R1) guidelines.[3][4][5][17]
Summary of Validation Parameters and Typical Acceptance Criteria:
| Parameter | Purpose | Typical Acceptance Criteria (for Assay) |
| Specificity | To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix, impurities, or degradants. | Peak purity index > 0.995 (DAD). No interfering peaks at the analyte's retention time in blank/placebo injections. |
| Linearity & Range | To show a direct, proportional relationship between concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To measure the closeness of the experimental value to the true value. | % Recovery of 98.0% - 102.0% for spiked samples at three concentration levels. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (Intra-day): RSD ≤ 1.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | System suitability parameters remain within acceptable limits. |
Conclusion
The successful HPLC analysis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine hinges on a targeted strategy to manage its polar, basic character. The HPLC-UV method presented here offers a robust and reliable solution for routine quantification and purity analysis by using a polar-end-capped column and a controlled acidic mobile phase. For applications demanding higher sensitivity, the HPLC-MS/MS method provides the necessary performance through selective MRM detection and MS-compatible mobile phases. Both methods, when properly validated according to ICH guidelines, provide a self-validating system for generating trustworthy and authoritative data for researchers, scientists, and drug development professionals.
References
-
<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Source: USP. [Link]
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<621> CHROMATOGRAPHY . Source: USP. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . Source: ECA Academy. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . Source: FDA. [Link]
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USP-NF 621 Chromatography . Source: Scribd. [Link]
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HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species . Source: KoreaScience. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology . Source: FDA. [Link]
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Are You Sure You Understand USP <621>? . Source: LCGC International. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Source: Starodub. [Link]
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Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus . Source: ResearchGate. [Link]
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Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) . Source: PubMed Central. [Link]
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HPLC Method Development For Basic Molecules: A Case Study . Source: PharmaGuru. [Link]
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Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants... . Source: MDPI. [Link]
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[2-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]amine . Source: PubChem. [Link]
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HPLC for the Retention and Resolution of Very Polar Compounds . Source: Fisher Scientific. [Link]
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Choosing HPLC Columns for Rapid Method Development . Source: Agilent. [Link]
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2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine . Source: PubChemLite. [Link]
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2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine CAS 37481-18-8 . Source: BIOSYNCE. [Link]
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2-Ethyl-1,2,3,4-tetrahydroisoquinolin-5-amine . Source: MySkinRecipes. [Link]
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2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)ethan-1-amine . Source: PubChem. [Link]
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HPLC methods for recently approved pharmaceuticals . Source: National Academic Digital Library of Ethiopia. [Link]
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SPE-HPLC determination of new tetrahydroisoquinoline derivatives in rat plasma . Source: PubMed. [Link]
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Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and... . Source: J-STAGE. [Link]
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Application Note: Comprehensive ¹H and ¹³C NMR Analysis for the Structural Elucidation of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
Introduction: The Structural Significance of the Dihydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of biologically active natural products and synthetic pharmaceuticals. Its rigid, conformationally constrained framework is ideal for presenting pharmacophoric elements in a defined three-dimensional space. The title compound, 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, combines this important heterocyclic system with a flexible ethylamine sidechain, a common feature for engaging with biological targets such as G-protein coupled receptors and enzymes.
Accurate and unambiguous structural verification of such molecules is a cornerstone of drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, providing precise insights into the molecular connectivity and chemical environment of each atom. This application note presents a comprehensive, field-proven guide to the ¹H and ¹³C NMR analysis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, moving beyond a simple recitation of steps to explain the causality behind experimental choices and data interpretation.
Foundational Principles: Predicting the NMR Landscape
Understanding the expected NMR spectrum begins with a chemical structure analysis. The molecule can be dissected into two key fragments: the tetrahydroisoquinoline (THIQ) core and the N-ethylamine substituent.
-
Tetrahydroisoquinoline (THIQ) Moiety:
-
Aromatic Region: Four protons on the benzene ring (H-5, H-6, H-7, H-8) will reside in the aromatic region (typically δ 6.8–7.5 ppm). Their specific shifts and coupling patterns depend on their relative positions.
-
Benzylic Protons (C1-H₂): These protons are adjacent to both the aromatic ring and the nitrogen atom. They are expected to appear as a singlet around δ 3.5–4.0 ppm.
-
Aliphatic Protons (C3-H₂ and C4-H₂): These two methylene groups form an ethyl bridge. They will appear as coupled multiplets, likely triplets, in the aliphatic region (δ 2.5–3.5 ppm). The C3 protons, being closer to the nitrogen, are expected to be slightly downfield compared to the C4 protons.[1][2]
-
-
N-Ethylamine Moiety:
-
Methylene Protons (C1'-H₂ and C2'-H₂): This is another ethyl system, with both methylene groups adjacent to nitrogen atoms. They are expected to appear as coupled triplets in the δ 2.5–3.0 ppm range.[3]
-
Amine Protons (-NH₂): The primary amine protons typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with the solvent or trace water. Its chemical shift is highly variable and concentration-dependent. A key identification method is its disappearance upon shaking the sample with a drop of deuterium oxide (D₂O).
-
Experimental Protocol I: Sample Preparation - The Foundation of Quality Data
The quality of an NMR spectrum is inextricably linked to the quality of the sample. A meticulously prepared sample minimizes artifacts and ensures high-resolution data. The following protocol is a self-validating system designed for reproducibility.
Causality Behind the Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is an excellent first choice for many non-polar to moderately polar organic compounds due to its good dissolving power and a convenient residual solvent peak for referencing (δ 7.26 ppm).[4] For amine-containing compounds, DMSO-d₆ can also be an excellent choice as it slows down N-H proton exchange, resulting in sharper NH signals.
-
Concentration: A balance must be struck. Higher concentrations improve the signal-to-noise ratio (S/N), which is critical for less sensitive ¹³C NMR, but can lead to line broadening in ¹H NMR due to increased viscosity and intermolecular interactions.[5][6]
-
Filtration: Undissolved particulate matter severely disrupts the magnetic field homogeneity, making it impossible to properly "shim" the spectrometer. This results in broad, distorted peaks and loss of resolution.[4][7] Filtering is a non-negotiable step for high-quality spectra.
Step-by-Step Protocol:
-
Weighing: Accurately weigh 5–15 mg of the purified solid compound for ¹H NMR (or 30-50 mg for ¹³C NMR) into a clean, dry glass vial.
-
Dissolution: Add approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial. Cap and gently vortex or sonicate until the solid is completely dissolved.[5]
-
Filtration: Prepare a Pasteur pipette by tightly packing a small plug of glass wool or a Kimwipe into the neck. Using this pipette, transfer the solution from the vial into a clean, high-quality 5 mm NMR tube.[7] This removes any microparticulates.
-
Volume Check: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm (approximately 0.6 mL).[4][6] Incorrect sample height leads to poor shimming performance.
-
Referencing: Add a small amount of an internal standard like tetramethylsilane (TMS, δ 0.00 ppm). Alternatively, the residual protio-solvent signal (e.g., CHCl₃ in CDCl₃ at δ 7.26 ppm) can be used for calibration post-acquisition.[5]
-
Final Steps: Cap the NMR tube securely, label it clearly, and wipe the outside with a lint-free tissue before inserting it into the spectrometer.[7]
Experimental Protocol II: NMR Data Acquisition
The following workflow outlines the acquisition of a comprehensive dataset for full structural assignment on a standard 400 or 500 MHz spectrometer.
Caption: Workflow for comprehensive NMR data acquisition.
1. 1D ¹H NMR Acquisition:
-
Purpose: To identify all proton environments, their integrations (relative numbers), and their coupling patterns.
-
Key Parameters:
-
Pulse Program: zg30 (a standard 30-degree pulse experiment).
-
Relaxation Delay (D1): 2-5 seconds. Essential to allow full magnetization recovery for accurate integration.
-
Number of Scans (NS): 8-16 scans. Sufficient for good S/N with the recommended sample concentration.
-
2. 1D ¹³C NMR Acquisition:
-
Purpose: To identify all unique carbon environments.
-
Key Parameters:
-
Pulse Program: zgpg30 (proton-decoupled experiment to produce singlets for each carbon).
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more. Required due to the low natural abundance (1.1%) of the ¹³C isotope.[8]
-
3. 2D COSY (COrrelation SpectroscopY):
-
Purpose: To identify protons that are coupled to each other (typically through 2 or 3 bonds). This is the definitive way to map out spin systems.[9][10]
-
Result: A 2D map with the ¹H spectrum on both axes. Off-diagonal cross-peaks connect signals from coupled protons.
4. 2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which proton is directly attached to which carbon.[11][12]
-
Result: A 2D map with the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak represents a one-bond C-H connection, providing an unambiguous link between the two spectra.
Data Analysis and Structural Assignment
The power of this approach lies in integrating the data from all experiments. Below is a representative analysis based on expected chemical shifts.
Structure for Assignment:

Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)
| Label | Assignment | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Integration |
|---|---|---|---|---|---|
| a | H-5, H-6, H-7, H-8 | 7.15 - 7.05 | m | - | 4H |
| b | H-1 | 3.70 | s | - | 2H |
| c | H-3 | 2.90 | t | 5.9 | 2H |
| d | H-4 | 2.81 | t | 5.9 | 2H |
| e | H-1' | 2.75 | t | 6.2 | 2H |
| f | H-2' | 2.65 | t | 6.2 | 2H |
| g | -NH₂ | 1.45 | br s | - | 2H |
Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)
| Label | Assignment | Chemical Shift (δ, ppm) |
|---|---|---|
| 1 | C-4a, C-8a | 134.5 (Quaternary) |
| 2 | C-5, C-6, C-7, C-8 | 128.8, 126.5, 126.2, 125.8 |
| 3 | C-1 | 55.8 |
| 4 | C-1' | 55.1 |
| 5 | C-3 | 51.0 |
| 6 | C-2' | 41.9 |
| 7 | C-4 | 29.1 |
Logical Flow for Spectral Assignment:
Caption: Logical integration of NMR data for structural assignment.
Interpretation Narrative:
-
¹H Analysis: The aromatic region (a) integrates to 4H, as expected. The sharp singlet at δ 3.70 ppm (b) integrating to 2H is characteristic of the benzylic C1-H₂ protons. Four distinct signals in the aliphatic region (c, d, e, f), each integrating to 2H, are present. The broad singlet at δ 1.45 ppm (g) is tentatively assigned to the exchangeable -NH₂ protons.
-
COSY Validation: The COSY spectrum is critical for connecting coupled protons. A cross-peak between triplets 'c' (δ 2.90) and 'd' (δ 2.81) confirms they are adjacent, assigning them to the H-3/H-4 pair of the THIQ ring. A separate cross-peak between triplets 'e' (δ 2.75) and 'f' (δ 2.65) confirms they belong to the H-1'/H-2' ethylamine chain. This definitively separates the two ethyl spin systems.
-
HSQC Correlation: The HSQC spectrum provides the final, unambiguous link.
-
The proton singlet 'b' (δ 3.70) correlates to the carbon at δ 55.8 ppm, assigning both to C-1 and H-1.
-
Proton triplet 'c' (δ 2.90) correlates to the carbon at δ 51.0 ppm (C-3).
-
Proton triplet 'd' (δ 2.81) correlates to the carbon at δ 29.1 ppm (C-4).
-
This process is repeated for the ethylamine chain ('e' to C-1' and 'f' to C-2'), locking in the complete assignment for all protonated carbons.
-
-
Quaternary Carbons: The carbons at δ 134.5 ppm show no correlation in the HSQC spectrum, confirming their quaternary nature (C-4a and C-8a).
Trustworthiness: A Self-Validating Analytical System
The described workflow constitutes a self-validating system where each piece of data corroborates the others, ensuring the highest level of confidence in the final structure.
-
Consistency of Integration: The proton integrations (4H, 2H, 2H, 2H, 2H, 2H, 2H) sum to the 16 total protons in the molecule.
-
Coupling Confirms Connectivity: The splitting patterns (e.g., triplets) observed in the 1D ¹H spectrum are visually and definitively confirmed by the cross-peaks in the 2D COSY spectrum.[13]
-
¹H-¹³C Unification: Every protonated carbon signal in the ¹³C spectrum is accounted for by a cross-peak in the HSQC spectrum, leaving no ambiguity in assignment.[10][11] Any deviation from this expected pattern would immediately flag a potential structural misassignment or the presence of an impurity.
Conclusion
The structural elucidation of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is achieved with high fidelity through the systematic application of 1D and 2D NMR spectroscopy. By following a robust protocol for sample preparation and acquiring a comprehensive dataset (¹H, ¹³C, COSY, and HSQC), researchers can build an internally consistent and self-validating model of the molecule. This application note provides not only the procedural steps but also the underlying scientific rationale, empowering scientists in drug development to apply these principles for confident and accurate characterization of novel chemical entities.
References
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Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
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University of Ottawa. NMR Sample Preparation. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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University of Notre Dame. NMR Sample Preparation. [Link]
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University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]
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PubChem. 1,2,3,4-Tetrahydroisoquinoline. [Link]
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Patel, S. et al. (2015). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. [Link]
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Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link]
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Narayanaswami, S. et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Journal of Chemical Sciences. [Link]
-
ResearchGate. Which solvents I should use for taking NMR of amino acid?. [Link]
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SpectraBase. 1,2,3,4-Tetrahydroisoquinoline 13C NMR. [Link]
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Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine. [Link]
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Perinu, C. et al. (2014). Application of 15N-NMR spectroscopy to analysis of amine based CO2 capture solvents. Energy Procedia. [Link]
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Shi, H. et al. (2014). Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO2–H2O systems with vapor–liquid equilibrium modeling for CO2 capture processes. Greenhouse Gases: Science and Technology. [Link]
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SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
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University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
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Zhang, Z. et al. (2023). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Polymers. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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OChemPal. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
EPFL. 2D NMR. [Link]
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Giskeødegård, G. F. et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Magnetic Resonance in Chemistry. [Link]
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Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]
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University of Alberta. Tables For Organic Structure Analysis. [Link]
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Application Note: Mass Spectrometry Fragmentation Analysis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
Authored by: Gemini, Senior Application Scientist
Abstract
This application note provides a comprehensive technical guide for the characterization of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine using electrospray ionization tandem mass spectrometry (ESI-MS/MS). We delve into the predictable fragmentation pathways of this molecule, offering a logical framework grounded in the principles of gas-phase ion chemistry. Detailed, field-proven protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS/MS) analysis, and data interpretation are presented. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the structural elucidation and identification of substituted tetrahydroisoquinoline compounds.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic pharmaceutical agents with a wide range of biological activities.[1][2] The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine (Molecular Formula: C₁₁H₁₆N₂, Monoisotopic Mass: 176.1313 Da) is a representative member of this class, featuring the THIQ core functionalized with an ethylamine side chain.[3][4] Accurate structural confirmation of such molecules is critical in drug discovery, synthesis verification, and metabolite identification.
Tandem mass spectrometry is an indispensable tool for this purpose, providing detailed structural information through controlled fragmentation of a selected precursor ion.[5][6] This document outlines the characteristic fragmentation patterns of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, explains the mechanistic basis for the formation of its key product ions, and provides a validated protocol for its analysis.
Predicted Fragmentation Pathways
The fragmentation of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine in positive ion mode ESI-MS/MS is dominated by cleavages at high-energy bonds and the formation of stable, resonance-stabilized fragment ions. The protonated molecule, [M+H]⁺ (m/z 177.1392), contains two key structural motifs that direct its fragmentation: the phenylethylamine-like backbone and the tetrahydroisoquinoline ring system. The primary fragmentation mechanisms are alpha-cleavage and benzylic cleavage.[7][8][9]
Key Fragmentation Routes:
-
Benzylic Cleavage (Formation of m/z 132.0813): The most favorable fragmentation pathway involves the cleavage of the C-C bond beta to the aromatic ring within the THIQ structure, followed by the loss of the ethylamine group. This process is mechanistically a retro-Diels-Alder (RDA)-type fragmentation of the saturated heterocyclic ring, a known pathway for some isoquinoline alkaloids.[10][11] This leads to the formation of a stable quinodimethane radical cation. However, a more direct and common pathway for similar structures is the cleavage of the C1-C8a and N2-C3 bonds, resulting in the formation of a stable ion at m/z 132.
-
Alpha-Cleavage adjacent to the Side-Chain Nitrogen (Formation of m/z 146.1283): Cleavage of the C-C bond alpha to the terminal amino group (and beta to the ring nitrogen) results in the loss of a neutral CH₂NH₂ radical, though this is less common than cleavage generating a more stable carbocation. A more likely alpha-cleavage event occurs at the bond between the ethyl group and the ring nitrogen.
-
Formation of the Tropylium Ion (m/z 91.0548): A hallmark of many compounds containing a benzyl moiety is the formation of the highly stable tropylium ion (C₇H₇⁺). This occurs through cleavage of the C4-C4a bond and the N2-C1 bond of the THIQ ring, followed by rearrangement.
-
Cleavage of the Ethylamine Side Chain (Formation of m/z 132.0813 and m/z 44.0500): The bond between the THIQ nitrogen and the ethylamine side chain can cleave, leading to the formation of the protonated tetrahydroisoquinoline ion (m/z 134.0969) or, more favorably, the loss of a neutral ethylamine molecule to form an ion at m/z 131.0704 after rearrangement. A more direct cleavage can yield the ethylamine iminium ion, CH₂=NHCH₃⁺, at m/z 44.0500.
The following diagram illustrates the primary predicted fragmentation pathways from the protonated precursor ion.
Caption: Predicted fragmentation of protonated 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine.
Experimental Protocol
This protocol provides a robust starting point for the analysis. Optimization may be required based on the specific instrumentation and sample matrix.
Materials and Reagents
-
Analyte: 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade)
-
Additives: Formic Acid (LC-MS Grade)
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps
Sample Preparation
The goal of sample preparation is to dissolve the analyte in a solvent compatible with the LC mobile phase and ESI, minimizing matrix effects.
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the analyte and dissolve it in 1 mL of methanol.
-
Working Solution (1 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 (v/v) Acetonitrile:Water.
-
Final Sample: Transfer the working solution to an autosampler vial for injection.
Causality Note: Using a solvent mixture similar to the initial LC mobile phase composition for the final dilution (e.g., 50:50 ACN:H₂O) ensures good peak shape and prevents analyte precipitation upon injection.
Instrumentation and Method
The following parameters are recommended for a standard LC-Q-TOF or LC-Triple Quadrupole MS system.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent reversed-phase retention and separation for moderately polar basic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidification promotes protonation of the analyte for positive mode ESI and improves peak shape.[12][13] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation. |
| Gradient | 5% B to 95% B over 5 min; hold at 95% B for 2 min | A generic gradient suitable for screening and initial analysis. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 2 µL | A small volume minimizes potential column overload. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The two basic nitrogen atoms are readily protonated, making positive mode highly sensitive.[12][14] |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for efficient ion generation. |
| Source Temperature | 120 - 150 °C | Aids in desolvation of the ESI droplets. |
| Desolvation Temp. | 350 - 450 °C | Ensures complete desolvation of ions entering the mass analyzer. |
| Gas Flow (N₂) | Instrument Dependent (e.g., 600 L/hr) | Facilitates desolvation. |
| MS1 Scan Range | m/z 50 - 500 | Covers the expected precursor and fragment ions. |
| MS/MS Precursor | m/z 177.14 | The protonated molecular ion [M+H]⁺. |
| Collision Energy (CE) | 10 - 40 eV (Ramp) | Ramping CE allows for the observation of both low-energy (stable) and high-energy fragments. |
Data Interpretation and Expected Results
Analysis of the MS/MS spectrum of m/z 177.14 should reveal a series of product ions consistent with the pathways described in Section 2. The relative abundance of these ions will depend on the collision energy applied.[15]
Table 3: Summary of Expected Precursor and Product Ions
| m/z (Observed) | Formula | Proposed Structure/Origin |
| 177.1392 | [C₁₁H₁₇N₂]⁺ | [M+H]⁺ Precursor Ion |
| 132.0813 | [C₉H₁₀N]⁺ | Base Peak. Formed via benzylic cleavage and loss of the C₂H₅N fragment. |
| 134.0969 | [C₉H₁₂N]⁺ | Protonated tetrahydroisoquinoline moiety, resulting from cleavage of the N-C side chain bond. |
| 91.0548 | [C₇H₇]⁺ | Tropylium ion, a characteristic fragment for benzyl-containing compounds.[7] |
| 44.0500 | [C₂H₆N]⁺ | Ethylamine iminium ion, from cleavage and rearrangement of the side chain. |
Workflow for Analysis
The following diagram outlines the complete analytical workflow from sample receipt to structural confirmation.
Caption: Experimental workflow for the MS/MS analysis of the target compound.
Conclusion
The mass spectrometric fragmentation of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is predictable and yields structurally informative product ions. By employing the ESI-MS/MS protocol detailed in this note, researchers can reliably confirm the identity and structure of this compound. The dominant fragmentation pathways, including benzylic cleavage to form the base peak at m/z 132 and the formation of the characteristic tropylium ion at m/z 91, provide a distinct fingerprint for this molecule. This methodology serves as a foundational component for more complex studies, including metabolite profiling, impurity analysis, and pharmacokinetic assessments in drug development.
References
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Dalcol, I. I., et al. (2000). Electrospray Ionization, Accurate Mass Measurements and Multistage Mass Spectrometry Experiments in the Characterization of Stereoisomeric Isoquinoline Alkaloids. Rapid Communications in Mass Spectrometry, 14(17), 1592-9. [Link]
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Dreier, L., & Gfeller, H. (2002). Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry: example of Eschscholtzia californica. Journal of Chromatography A, 974(1-2), 189-203. [Link]
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Tsai, I. L., et al. (2014). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 19(6), 7236-57. [Link]
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Sturm, S., & Stuppner, H. (1998). Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. Electrophoresis, 19(16-17), 3026-32. [Link]
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ResearchGate. (n.d.). The proposed fragmentation behaviours of benzyltetrahydroisoquinoline and aporphine (a), ipecac (b), chelidonine (c), and bisbenzyltetrahydroisoquinoline (d). [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22692379, [2-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]amine. [Link]
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Sturm, S., & Stuppner, H. (1998). Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass spectrometry. Electrophoresis, 19(16-17), 3026-32. [Link]
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de Souza, J. G., et al. (2021). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. Journal of the Brazilian Chemical Society. [Link]
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Cheng, P., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733. [Link]
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ResearchGate. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. [Link]
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Lee, Y. J., et al. (2012). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Bulletin of the Korean Chemical Society, 33(1), 79-86. [Link]
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Lee, Y. J., et al. (2012). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Bulletin of the Korean Chemical Society, 33(1), 79-86. [Link]
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National Institute of Standards and Technology. (n.d.). Phenethylamine, TMS derivative. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
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Iacovita, C., et al. (2020). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 25(16), 3584. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22692379. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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PubChemLite. (n.d.). 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine. [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
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SparkNotes. (n.d.). Mass Spectrometry: Fragmentation and Interpretation of Spectra. [Link]
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American Chemical Society. (n.d.). The Journal of Organic Chemistry Ahead of Print. [Link]
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Kwiecień, A., et al. (2018). In-source collision-induced dissociation (IS-CID): Applications, issues and structure elucidation with single-stage mass analyzers. Mass Spectrometry Reviews, 37(6), 749-771. [Link]
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MySkinRecipes. (n.d.). 2-Ethyl-1,2,3,4-tetrahydroisoquinolin-5-amine. [Link]
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National Institute of Standards and Technology. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
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MySkinRecipes. (n.d.). 2-Ethyl-1,2,3,4-tetrahydroisoquinolin-5-amine. [Link]
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Sam, J. (1967). New compounds: N-substituted tetrahydroisoquinolines. Journal of Pharmaceutical Sciences, 56(9), 1198-9. [Link]
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National Institute of Standards and Technology. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
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Al-Harrasi, A., et al. (2018). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules, 23(11), 2778. [Link]
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Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). Synthesis and Characterization of N-Substituted Tetrahydroiso- quinoline Derivatives via a Pictet-Spengler Condensation. Organic Chemistry International, 2014, 281418. [Link]
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Unlocking Cellular Secrets: A Guide to Using 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine as a Chemical Probe
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of "2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine" as a versatile chemical probe. This guide moves beyond a simple recitation of protocols to offer a deeper understanding of the scientific rationale behind its use, empowering researchers to adapt and innovate in their quest to elucidate complex biological processes.
The tetrahydroisoquinoline (THIQ) scaffold, the core of our molecule of interest, is a privileged structure in medicinal chemistry, found in a vast array of natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] These activities stem from the ability of the THIQ framework to interact with a diverse range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[4][5][6] This inherent bioactivity makes "2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine" an excellent starting point for the development of chemical probes to explore these target classes.
This guide will provide a foundational understanding of the molecule's properties, detailed protocols for its conversion into functional chemical probes, and a strategic framework for its application in target identification and validation.
Section 1: The Chemical Probe Candidate: 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
Physicochemical Properties
Before embarking on any experimental work, a thorough understanding of the chemical probe candidate is paramount.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂ | ChemicalBook[7] |
| Molecular Weight | 176.26 g/mol | ChemicalBook[7] |
| Appearance | Colorless to light yellow liquid | ChemicalBook[7] |
| Storage Temperature | 2-8°C | ChemicalBook[7] |
| CAS Number | 53356-51-7 | ChemicalBook[7] |
The key structural feature of this molecule is the presence of a primary amine on the ethyl side chain. This amine group serves as a versatile chemical handle for the covalent attachment of various reporter tags, such as biotin for affinity purification or fluorescent dyes for cellular imaging, without significantly altering the core THIQ pharmacophore responsible for target engagement.
Putative Biological Targets and Rationale for Use as a Chemical Probe
The broad bioactivity of the THIQ scaffold suggests that "2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine" is likely to interact with multiple protein targets. Based on existing literature, prominent target classes for THIQ derivatives include:
-
G-Protein Coupled Receptors (GPCRs): Analogs have shown activity as dopamine D1 receptor positive allosteric modulators and histamine H3 receptor antagonists.[4][5]
-
Ion Channels: Derivatives have been identified as potent and selective NMDA receptor antagonists.[6]
-
Enzymes: The THIQ scaffold has been incorporated into inhibitors of various enzymes, including histone deacetylases (HDACs).
The ethylamine side chain at the 2-position provides a vector for chemical modification that is often tolerant for maintaining biological activity. This makes it an ideal candidate for conversion into a chemical probe to "fish" for its interacting partners in a complex biological milieu. The general workflow for such an endeavor is depicted below.
Caption: General workflow for using the chemical probe.
Section 2: Crafting the Tools: Synthesis of Chemical Probes
The primary amine of "2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine" is the gateway to its transformation into a powerful research tool. Standard amine-reactive chemistries can be employed for this purpose.
Protocol for Biotinylation
This protocol describes the synthesis of a biotinylated probe for use in affinity purification experiments.
Materials:
-
2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
-
NHS-Biotin (N-Hydroxysuccinimide-Biotin)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolution: Dissolve 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine in the reaction buffer at a concentration of 10-20 mg/mL.
-
NHS-Biotin Preparation: Immediately before use, dissolve NHS-Biotin in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Reaction: To the solution of the amine, add a 1.2 molar equivalent of the NHS-Biotin solution. Add 2-3 equivalents of TEA or DIPEA to the reaction mixture to act as a base.
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. The progress of the reaction can be monitored by TLC or LC-MS.
-
Quenching (Optional): The reaction can be quenched by adding a small amount of an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.
-
Purification: Purify the biotinylated product by reverse-phase HPLC to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.
Protocol for Fluorescent Labeling
This protocol outlines the synthesis of a fluorescently labeled probe for cellular imaging applications.
Materials:
-
2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
-
Amine-reactive fluorescent dye (e.g., a succinimidyl ester of a fluorescein, rhodamine, or cyanine dye)
-
Anhydrous DMF or DMSO
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolution: Dissolve 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine in the reaction buffer.
-
Dye Preparation: Prepare a stock solution of the amine-reactive fluorescent dye in anhydrous DMF or DMSO.
-
Reaction: While vortexing, slowly add a 1.1 molar equivalent of the dye solution to the amine solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature in the dark.
-
Purification: Purify the fluorescently labeled product using reverse-phase HPLC.
-
Characterization: Characterize the final product by mass spectrometry and assess its fluorescence properties by spectrophotometry.
Section 3: The Hunt for Targets: Application Protocols
With the synthesized probes in hand, the next step is to use them to identify their cellular binding partners.
Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification
This protocol describes the use of the biotinylated probe to isolate its binding partners from a cell lysate, followed by identification using mass spectrometry.
Caption: Workflow for Affinity Purification-Mass Spectrometry.
Materials:
-
Biotinylated "2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine" probe
-
Inactive control probe (see Section 4.1)
-
Cell lysate from the biological system of interest
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Wash buffers (e.g., TBS with varying concentrations of salt and detergent)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a solution of free biotin)
-
Mass spectrometry-compatible reagents for protein digestion (e.g., trypsin)
Procedure:
-
Lysate Preparation: Prepare a native cell lysate according to standard protocols, ensuring the preservation of protein-protein interactions.
-
Probe Incubation: Incubate the cell lysate with the biotinylated probe at a predetermined optimal concentration for 1-2 hours at 4°C with gentle rotation. Include a control incubation with the inactive control probe.
-
Capture: Add pre-washed streptavidin beads to the lysate and incubate for another hour at 4°C to capture the probe-protein complexes.
-
Washing: Pellet the beads and wash them extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer for subsequent gel-based analysis or by using a competitive elution with free biotin for a more gentle elution.
-
Sample Preparation for Mass Spectrometry: The eluted proteins can be separated by SDS-PAGE followed by in-gel digestion, or they can be digested directly on the beads or after elution.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that are significantly enriched in the sample incubated with the active probe compared to the inactive control.
Cellular Imaging with Fluorescent Probes
This protocol describes the use of the fluorescently labeled probe to visualize its subcellular localization.
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy.
-
Probe Incubation: Treat the cells with the fluorescent probe at an appropriate concentration and for a suitable duration.
-
Washing: Wash the cells with fresh media or PBS to remove excess, unbound probe.
-
Counterstaining (Optional): Counterstain cellular compartments of interest (e.g., nucleus with DAPI, mitochondria with MitoTracker).
-
Imaging: Acquire images using a fluorescence microscope with the appropriate filter sets.
-
Analysis: Analyze the images to determine the subcellular localization of the probe. Co-localization analysis with organelle-specific markers can provide further insights.
Section 4: Ensuring Scientific Rigor: The Importance of Controls
The validity of any chemical probe experiment hinges on the use of appropriate controls.
The Negative Control
A crucial component of any chemical probe experiment is a well-designed negative control.[8][9][10][11] This is typically a close structural analog of the active probe that has significantly reduced or no affinity for the target.[8] For "2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine", a potential negative control could be a derivative where a key pharmacophoric element is altered, for example, by methylation of the secondary amine in the THIQ ring, which may disrupt binding to the target protein. It is critical to experimentally verify that the negative control is indeed inactive against the putative target.
Competitive Displacement
To further validate that the probe is binding to a specific target, a competition experiment can be performed. In this setup, the biological system is pre-incubated with an excess of the unlabeled "2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine" before the addition of the tagged probe. A significant reduction in the signal (either from the biotinylated probe in a pulldown or the fluorescent probe in imaging) indicates that the tagged and untagged molecules are competing for the same binding site.
Section 5: Data Interpretation and Target Validation
The identification of a list of potential binding partners is only the beginning. The next critical phase is to validate these hits and confirm that they are indeed bona fide targets of the chemical probe.
Strategies for Target Validation:
-
Orthogonal Assays: Use a different experimental approach to confirm the interaction. For example, if the target was identified by AP-MS, one could use a cellular thermal shift assay (CETSA) to demonstrate that the unlabeled compound stabilizes the target protein against thermal denaturation.
-
In Vitro Binding Assays: Express and purify the candidate target protein and perform in vitro binding assays (e.g., surface plasmon resonance, isothermal titration calorimetry) to directly measure the binding affinity of the unlabeled compound.
-
Functional Assays: If the target is an enzyme or a receptor, assess the ability of the unlabeled compound to modulate its activity in a functional assay.
-
Genetic Approaches: Use techniques like siRNA-mediated knockdown or CRISPR-Cas9-mediated knockout of the putative target gene to see if this phenocopies the effect of the chemical probe.
Section 6: Conclusion
"2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine" represents a promising starting point for the development of chemical probes to explore the rich pharmacology of the tetrahydroisoquinoline scaffold. Its straightforward derivatization through the primary amine allows for the creation of a suite of tools for target identification and validation. By combining the robust protocols outlined in this guide with rigorous experimental design and thoughtful data interpretation, researchers can leverage this molecule to uncover novel biological insights and accelerate the drug discovery process.
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Brzezinska, E., Venter, D., & Glinka, R. (1996). Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. Pharmazie, 51(6), 397-399. [Link]
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Brzezinska, E., Glinka, R., & Venter, D. P. (1997). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Pharmazie, 52(2), 118-121. [Link]
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Kaur, H., Kumar, V., & Singh, R. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12067-12097. [Link]
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Chemical Probes Portal. Controls for chemical probes. (n.d.). [Link]
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Miller, D. D., Osei-Gyimah, P., & Feller, D. R. (1977). Synthesis and biological evaluation of a tetrahydroisoquinoline derivative possessing selective beta2-adrenergic agonist activity. Journal of Medicinal Chemistry, 20(7), 891-894. [Link]
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Li, Y., Wang, Y., Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs. Archiv der Pharmazie, 356(12), e2300453. [Link]
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Li, H., Wang, Y., Zhang, Y., et al. (2024). Design, synthesis, and biological antitumor evaluation of tetrahydroisoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 109, 129824. [Link]
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Inks, E. S., Jose, J., & Petukhov, P. A. (2017). Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinoline-Based Histone Deacetylase 8 Selective Inhibitors. ACS Medicinal Chemistry Letters, 8(8), 824–829. [Link]
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Lindsley, C. W., & Schiesser, M. J. (2021). The Promise and Peril of Chemical Probe Negative Controls. ACS Chemical Biology, 16(4), 585–588. [Link]
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Singh, I., & Grohmann, D. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced Science, 11(1), 2305608. [Link]
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Witkin, J. M., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711–8732. [Link]
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Lomenick, B., Hao, R., Jonai, N., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]
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Kim, J., Lee, S., & Kim, J. (2012). 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists. Journal of Medicinal Chemistry, 55(5), 2452–2468. [Link]
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Buttini, E., et al. (2003). 4-(3,4-dihydro-1H-isoquinolin-2yl)-pyridines and 4-(3,4-dihydro-1H-isoquinolin-2-yl)-quinolines as Potent NR1/2B Subtype Selective NMDA Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 13(10), 1759-1762. [Link]
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Lee, E. S., et al. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193-197. [Link]
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Bergkemper, M., Schepmann, D., & Wünsch, B. (2021). Synthesis of σ Receptor Ligands with a Spirocyclic System Connected with a Tetrahydroisoquinoline Moiety via Different Linkers. ChemistryOpen, 10(4), 484-498. [Link]
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Application Notes and Protocols for Cell-Based Assays: Characterizing 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
Introduction: Unveiling the Therapeutic Potential of a Sigma-2 Receptor Modulator
The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine represents a core chemical scaffold found in a class of molecules that exhibit significant biological activity, primarily through their interaction with the sigma-2 (σ2) receptor.[1][2] This receptor, now identified as Transmembrane Protein 97 (TMEM97), is a compelling therapeutic target, particularly in oncology and neurodegenerative diseases, due to its overexpression in proliferating cancer cells and its role in cellular stress responses.[3][4]
The σ2 receptor/TMEM97 does not act in isolation. It forms a functional protein complex with other key cellular players, most notably the Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR).[5][6] This trimeric complex is deeply integrated into cellular cholesterol homeostasis, a pathway frequently dysregulated in cancer.[6] Modulation of the σ2 receptor/TMEM97 can therefore trigger a cascade of downstream events, including disruption of cell signaling pathways critical for proliferation and survival, such as the PI3K/Akt and Raf/MEK/ERK pathways, ultimately leading to cell cycle arrest and apoptosis.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to characterize the cellular effects of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine and its analogs. The protocols herein are designed to be self-validating, offering a systematic approach to first confirm target engagement at the σ2 receptor/TMEM97, and then to elucidate the functional consequences on cell viability, apoptosis, and key signaling pathways.
Mechanism of Action: The σ2 Receptor/TMEM97-PGRMC1 Complex
The binding of a ligand, such as one containing the 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine scaffold, to the σ2 receptor/TMEM97 can disrupt the normal function of the TMEM97-PGRMC1-LDLR complex. This interference with cholesterol uptake and trafficking can induce cellular stress and initiate programmed cell death. Furthermore, σ2 receptor ligands have been shown to modulate intracellular calcium levels and influence key survival signaling pathways, making them attractive candidates for anti-cancer therapeutics.
Caption: A streamlined workflow for determining the IC50 of a test compound.
Protocol 3: Caspase-3 Activity Assay
Objective: To quantify the induction of apoptosis by measuring the activity of caspase-3, a key executioner caspase.
Principle: This assay utilizes a synthetic peptide substrate (e.g., DEVD) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter. [7][8]Active caspase-3 in apoptotic cell lysates cleaves the substrate, releasing the reporter molecule, which can then be quantified.
Materials:
-
Cell Lines and Culture Reagents.
-
Test Compound.
-
Cell Lysis Buffer.
-
Caspase-3 Substrate (Ac-DEVD-pNA or Ac-DEVD-AMC).
-
Assay Buffer.
-
DTT.
-
96-well plate (black plate for fluorescent assay).
-
Plate Reader (spectrophotometer or fluorometer).
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at concentrations around its IC50 for a predetermined time (e.g., 24 hours). Include an untreated control.
-
Cell Lysis: Harvest 1-5 x 10⁶ cells by centrifugation. Resuspend the pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes. [7]3. Lysate Preparation: Centrifuge the lysate at 10,000 x g for 1 minute. Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube. [7]Determine the protein concentration of the lysate.
-
Assay Reaction:
-
In a 96-well plate, add 50-200 µg of protein lysate in a volume of 50 µL.
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT. [7] * Add 5 µL of 4 mM DEVD-pNA substrate (final concentration 200 µM). [7]5. Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. [7]6. Measurement: Read the absorbance at 405 nm (for pNA) or fluorescence at Ex/Em = 380/440 nm (for AMC).
-
-
Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the readings from the treated samples to the untreated control after subtracting the background reading from a blank well.
Protocol 4: Western Blot Analysis of Signaling Pathways (p-Akt / p-ERK)
Objective: To investigate the effect of the test compound on the phosphorylation status of key proteins in survival and proliferation pathways, such as Akt and ERK.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate that has been separated by size via gel electrophoresis. Phospho-specific antibodies allow for the detection of the activated forms of signaling proteins.
Materials:
-
Cell Lines and Culture Reagents.
-
Test Compound.
-
Lysis Buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and nitrocellulose or PVDF membranes.
-
Blocking Buffer: 5% non-fat milk or BSA in TBST.
-
Primary Antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Akt, Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate (ECL).
-
Imaging System.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound for various time points or at different concentrations. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. [9]6. Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted 1:1000 in 5% BSA in TBST) overnight at 4°C with gentle agitation. [9][10]7. Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted 1:2000 in blocking buffer) for 1 hour at room temperature. [10]9. Detection: Wash the membrane again as in step 7. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., total Akt or total ERK) and a loading control (e.g., GAPDH or β-actin).
Conclusion
The protocols detailed in this guide provide a robust framework for the preclinical evaluation of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine and related compounds targeting the σ2 receptor/TMEM97. By systematically assessing target binding, effects on cell viability, induction of apoptosis, and modulation of key signaling pathways, researchers can build a comprehensive pharmacological profile of these promising therapeutic candidates. The causality-driven approach, from receptor engagement to cellular outcome, ensures a thorough and scientifically rigorous characterization, paving the way for further development.
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Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
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Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]
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Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]
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Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]
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ResearchGate. (n.d.). S2R pharmacology and the overlap with TMEM97 and PGRMC1 biology. [Diagram]. Retrieved from [Link]
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ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]
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ResearchGate. (n.d.). Sigma-2 ligands induce caspase-3 activation and involve Reactive Oxygen Species (ROS) in Panc02 cell lines. [Diagram]. Retrieved from [Link]
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Spandidos Publications. (2019). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 18(4), 3733–3740. [Link]
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Riad, A., et al. (2020). The Sigma-2 Receptor/TMEM97, PGRMC1, and LDL Receptor complex are responsible for the cellular uptake of Aβ42 and its protein aggregates. bioRxiv. [Link]
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Al-Lahham, R., et al. (2020). The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer. Cancers, 12(7), 1877. [Link]
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ResearchGate. (n.d.). Western blot analysis for control, TMEM97 KO, PGRMC1 KO, and double KO cell lines. [Diagram]. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Sahn, J. J., et al. (2021). Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. International Journal of Molecular Sciences, 22(21), 11894. [Link]
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Martin, W. R., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Pharmaceuticals, 15(12), 1547. [Link]
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ResearchGate. (n.d.). Expression levels of σ1, PGRMC1, and σ2/TMEM97 in the 23 human cancer cell lines. [Diagram]. Retrieved from [Link]
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Nielsen, M. S., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Journal of visualized experiments : JoVE, (86), 51333. [Link]
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Thorsen, S. B., et al. (2014). Detection of phosphorylated Akt and MAPK in cell culture assays. BMC research notes, 7, 19. [Link]
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Probst, G., et al. (2020). Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo. The AAPS journal, 22(5), 98. [Link]
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Hou, C., et al. (2022). Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline. ACS Chemical Neuroscience, 13(9), 1378–1389. [Link]
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Nicholson, J. R., et al. (2021). Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity. Pharmacological research, 172, 105822. [Link]
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ResearchGate. (2014). Can someone advise on a detection problem p-Akt in western blot?. Retrieved from [Link]
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Alon, A., et al. (2017). Identification of the gene that codes for the σ2 receptor. Proceedings of the National Academy of Sciences of the United States of America, 114(27), 7160–7165. [Link]
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Martin, W. R., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Molecules, 27(24), 8963. [Link]
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Semantic Scholar. (n.d.). Sigma-2 receptor ligands: neurobiological effects. Retrieved from [Link]
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Application Notes & Protocols: In Vivo Animal Studies of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine (Debrisoquine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for conducting in vivo animal model studies on 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, a compound widely known as Debrisoquine. Historically used as an antihypertensive agent, Debrisoquine is now a cornerstone tool in drug development as a selective in vivo probe for phenotyping the activity of Cytochrome P450 2D6 (CYP2D6), a critical enzyme in drug metabolism.[1][2][3] This guide offers detailed protocols for two primary applications: (1) evaluating its pharmacodynamic effects in hypertension models and (2) assessing its pharmacokinetic profile to determine CYP2D6 metabolic status. The protocols are designed with scientific integrity, explaining the rationale behind experimental choices and incorporating best practices for animal welfare and data reliability.
Introduction: The Dual Identity of Debrisoquine
Debrisoquine is a guanidine derivative and a sympatholytic agent that exerts its antihypertensive effects by inhibiting the release of norepinephrine at sympathetic neuroeffector junctions.[1] It is taken up by norepinephrine transporters and depletes neurotransmitter stores, leading to a reduction in blood pressure.[1]
Beyond its therapeutic action, Debrisoquine's modern significance lies in its unique metabolic pathway. It is predominantly metabolized via 4-hydroxylation, a reaction almost exclusively catalyzed by the highly polymorphic enzyme CYP2D6.[1][4] This specificity makes Debrisoquine an invaluable probe drug for determining an individual's or an animal model's CYP2D6 metabolic phenotype—ranging from poor to ultrarapid metabolizers.[2][3][4] Understanding the CYP2D6 status of preclinical models is paramount, as this enzyme is responsible for the metabolism of approximately 20-25% of all clinically used drugs.[5]
This guide is therefore structured into two main parts, reflecting the compound's dual utility in preclinical research.
Part 1: Pharmacodynamic Studies — Debrisoquine as an Antihypertensive Agent
Objective: To characterize the dose-dependent effects of Debrisoquine on blood pressure in a relevant animal model of hypertension.
Rationale for Animal Model Selection
The Spontaneously Hypertensive Rat (SHR) is the most widely used and well-characterized model for essential hypertension in humans.[6][7] Developed through selective inbreeding of Wistar-Kyoto (WKY) rats, SHRs develop hypertension without surgical or pharmacological induction.[8] Their polygenic background closely resembles the complex nature of human essential hypertension, making them an ideal model for evaluating antihypertensive drug efficacy.[7][9][10] WKY rats serve as the appropriate normotensive control group for these studies.[7]
Experimental Workflow for Antihypertensive Study
Caption: Workflow for a chronic antihypertensive study using Debrisoquine in SHR rats.
Detailed Protocol: Chronic Oral Administration in SHR Rats
Materials:
-
Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats (male, 12-14 weeks old).
-
Debrisoquine sulfate.
-
Vehicle (e.g., sterile 0.9% saline).
-
Positive control (e.g., Captopril, 20 mg/kg).[11]
-
Oral gavage needles.
-
Non-invasive blood pressure system (tail-cuff plethysmography).
-
Animal scale.
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (12-h light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week before the experiment.[7]
-
Baseline Measurements: Acclimate rats to the restrainer and tail-cuff apparatus for 3-4 days. Record baseline systolic blood pressure (SBP) and heart rate (HR) for three consecutive days. Average these readings to establish a stable baseline. SHRs should exhibit SBP > 170 mmHg.[10]
-
Group Allocation: Randomly assign SHRs to experimental groups (n=8-10 per group):
-
Group 1: Vehicle Control (Saline).
-
Group 2: Debrisoquine (Low Dose, e.g., 10 mg/kg).
-
Group 3: Debrisoquine (High Dose, e.g., 30 mg/kg).
-
Group 4: Positive Control (Captopril, 20 mg/kg).[11]
-
A group of WKY rats receiving vehicle should be included as a normotensive control.
-
-
Drug Preparation & Administration: Prepare fresh solutions daily. Dissolve Debrisoquine sulfate in the vehicle. Administer the assigned treatment once daily via oral gavage for the study duration (e.g., 4-8 weeks). The administration volume should not exceed 10 ml/kg.
-
Monitoring: Measure SBP, diastolic blood pressure (DBP), and HR weekly, approximately 2-4 hours post-dosing. Monitor body weight and general health status daily.
-
Endpoint Analysis: At the end of the treatment period, record the final blood pressure. Anesthetize animals and collect blood for potential biomarker analysis. Euthanize animals and collect organs (e.g., heart, kidneys) for weight and histopathological analysis.
-
Data Analysis: Express results as mean ± SEM. Analyze the changes in blood pressure over time using a two-way repeated-measures ANOVA, followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups against the vehicle control. A p-value < 0.05 is typically considered statistically significant.
Expected Data & Interpretation
The primary outcome is a significant reduction in blood pressure in the Debrisoquine-treated groups compared to the vehicle-treated SHR group. The effect should be dose-dependent.
Table 1: Illustrative Data for Antihypertensive Efficacy Study in SHR Rats
| Treatment Group | Dose (mg/kg/day) | Baseline SBP (mmHg) | Final SBP (mmHg) | % Change from Baseline |
|---|---|---|---|---|
| WKY + Vehicle | - | 135 ± 4 | 138 ± 5 | +2.2% |
| SHR + Vehicle | - | 188 ± 6 | 192 ± 7 | +2.1% |
| SHR + Debrisoquine | 10 | 186 ± 5 | 168 ± 6* | -9.7% |
| SHR + Debrisoquine | 30 | 189 ± 7 | 152 ± 5** | -19.6% |
| SHR + Captopril | 20 | 187 ± 6 | 155 ± 6** | -17.1% |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to SHR + Vehicle group.
Part 2: Pharmacokinetic Studies — Debrisoquine as a CYP2D6 Phenotyping Probe
Objective: To determine the in vivo CYP2D6 metabolic activity of an animal model by quantifying the urinary metabolic ratio (MR) of Debrisoquine to its primary metabolite, 4-hydroxydebrisoquine.[4][12]
Rationale and Principle
The Debrisoquine Hydroxylation Assay is the gold standard for CYP2D6 phenotyping.[2] A low, non-pharmacologically active dose of Debrisoquine is administered, and urine is collected over a defined period (typically 8 hours).[4] The parent compound and its 4-hydroxy metabolite are quantified, and the MR is calculated:
MR = [Urinary Debrisoquine] / [Urinary 4-hydroxydebrisoquine]
A high MR indicates slow metabolism (Poor Metabolizer, PM), while a low MR indicates rapid metabolism (Extensive Metabolizer, EM).[4] This allows for the classification of animal models, which is crucial for predicting the metabolism of other CYP2D6-substrate drugs.
Animal Model Selection: The Need for Humanization
Standard laboratory mice and rats show significant species differences in CYP2D metabolism compared to humans.[13] For instance, mouse liver microsomes exhibit no debrisoquine 4-hydroxylation activity.[13] Therefore, the most reliable models are humanized mice , where the murine Cyp2d gene cluster has been knocked out and replaced with the human CYP2D6 gene.[5][13][14] These models accurately reflect human CYP2D6-dependent metabolism and polymorphism.[13][14] If humanized models are unavailable, certain rat strains like the Dark Agouti (DA) rat show decreased debrisoquine metabolism and can serve as a model for the PM phenotype, though with limitations.[15]
Experimental Workflow for CYP2D6 Phenotyping
Caption: Workflow for CYP2D6 phenotyping using the Debrisoquine assay in humanized mice.
Detailed Protocol: Urinary Metabolic Ratio in Humanized Mice
Materials:
-
CYP2D6-humanized mice (and corresponding wild-type or Cyp2d-knockout controls).[5]
-
Metabolic cages for individual housing and urine collection.
-
Debrisoquine sulfate.
-
Vehicle (e.g., sterile water).
-
Analytical standards for Debrisoquine and 4-hydroxydebrisoquine.
-
LC-MS/MS system.
Procedure:
-
Acclimatization: Place mice individually in metabolic cages 24-48 hours prior to dosing to allow them to acclimate to the new environment. Ensure free access to food and water.
-
Fasting: Fast animals overnight (approx. 12-16 hours) before dosing to minimize variability in oral absorption. Water should be available ad libitum.
-
Dosing: Administer a single, low oral dose of Debrisoquine (e.g., 2.5 mg/kg) via gavage.[16] This dose is chosen to be sufficient for analytical detection without causing significant pharmacodynamic effects.
-
Urine Collection: Collect urine over an 8-hour period post-dose.[4] The collection vessel should be kept on ice or contain a preservative to prevent degradation.
-
Sample Processing: At the end of the collection period, record the total urine volume for each animal. Centrifuge the samples to remove particulates, transfer the supernatant to a clean tube, and store immediately at -80°C until analysis.
-
Bioanalysis:
-
Thaw urine samples and perform an extraction (e.g., solid-phase extraction) to isolate the analytes.
-
Quantify the concentrations of Debrisoquine and 4-hydroxydebrisoquine using a validated LC-MS/MS method.[17] This is the standard for its sensitivity and specificity.
-
-
Data Analysis:
-
Calculate the Metabolic Ratio (MR) for each animal using the formula mentioned in section 2.1.
-
Classify animals based on their MR. While the exact antimode (cutoff) can vary, it must be determined from the bimodal distribution of the study population. In Caucasians, an MR > 12.6 typically defines a PM.[4]
-
Expected Data & Interpretation
The study should reveal distinct metabolic phenotypes. Humanized mice expressing a functional CYP2D6 allele will have low MRs (EM phenotype), while Cyp2d-knockout mice or those expressing a non-functional human allele will have very high MRs (PM phenotype).
Table 2: Illustrative Data for CYP2D6 Phenotyping Study
| Animal Model | CYP2D6 Genotype | Urinary Debrisoquine (ng/mL) | Urinary 4-OH-Debrisoquine (ng/mL) | Metabolic Ratio (MR) | Phenotype |
|---|---|---|---|---|---|
| Humanized Mouse | CYP2D6/CYP2D6 (WT) | 150 ± 25 | 300 ± 40 | 0.5 ± 0.1 | Extensive Metabolizer (EM) |
| Knockout Mouse | Cyp2d -/- | 2500 ± 300 | < 10 (Not Detected) | > 250 | Poor Metabolizer (PM) |
| Humanized Mouse | Heterozygous | 450 ± 60 | 150 ± 20 | 3.0 ± 0.5 | Intermediate Metabolizer (IM) |
Data are presented as mean ± SEM. Values are for illustrative purposes.
General Considerations for In Vivo Studies
-
Ethical Statement: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and receive approval from an Institutional Animal Care and Use Committee (IACUC).
-
Formulation: Debrisoquine sulfate is water-soluble. Always ensure the test article is fully dissolved or homogeneously suspended in the vehicle before administration.
-
Dose Selection: Doses for pharmacodynamic studies should be based on literature and preliminary dose-ranging studies. Doses for pharmacokinetic phenotyping should be kept low to avoid saturating metabolism and inducing pharmacological effects.[18]
-
Bioanalysis: Method validation for the quantification of Debrisoquine and its metabolites is critical for generating reliable pharmacokinetic data.[19]
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2966, Debrisoquine. Retrieved from [Link]
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Scheer, N., et al. (2012). Modeling Human Cytochrome P450 2D6 Metabolism and Drug-Drug Interaction by a Novel Panel of Knockout and Humanized Mouse Lines. Molecular Pharmacology. Retrieved from [Link]
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Deng, R., et al. (2018). Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research. Acta Pharmaceutica Sinica B. Retrieved from [Link]
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Hold, G. L., et al. (2012). The CYP2D6 Animal Model: How to Induce Autoimmune Hepatitis in Mice. Journal of Visualized Experiments. Retrieved from [Link]
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Cancino-Arenas, H., et al. (2020). Moderate Exercise in Spontaneously Hypertensive Rats Is Unable to Activate the Expression of Genes Linked to Mitochondrial Dynamics and Biogenesis in Cardiomyocytes. Frontiers in Physiology. Retrieved from [Link]
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ResearchGate. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Retrieved from [Link]
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Tzvetkov, M. V., et al. (2012). The prototypic pharmacogenetic drug debrisoquine is a substrate of the genetically polymorphic organic cation transporter OCT1. Biochemical Pharmacology. Retrieved from [Link]
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Mahgoub, A., et al. (1977). Polymorphic hydroxylation of Debrisoquine in man. The Lancet. Retrieved from [Link]
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Stocco, C., et al. (2022). Human CYP2D6 varies across the estrous cycle in brains of transgenic mice altering drug response. Biology of Sex Differences. Retrieved from [Link]
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Frank, D., et al. (2007). Evaluation of probe drugs and pharmacokinetic metrics for CYP2D6 phenotyping. European Journal of Clinical Pharmacology. Retrieved from [Link]
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Taconic Biosciences. Humanized CYP2D6 Mouse. Retrieved from [Link]
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ArcaScience. (2023). The Ultimate Guide to Preclinical IND Studies. Retrieved from [Link]
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Taylor & Francis. Debrisoquine – Knowledge and References. Retrieved from [Link]
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Idle, J. R., et al. (2007). 3,4-DEHYDRODEBRISOQUINE, A NOVEL DEBRISOQUINE METABOLITE FORMED FROM 4-HYDROXYDEBRISOQUINE THAT IMPACTS THE CYP2D6 METABOLIC RATIO. Drug Metabolism and Disposition. Retrieved from [Link]
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National Cancer Institute. (2013). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]
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Bertilsson, L., et al. (1992). Disposition of Debrisoquine in Caucasians With Different CYP2D6-genotypes Including Those With Multiple Genes. Clinical Pharmacology & Therapeutics. Retrieved from [Link]
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Su, D. F., et al. (1996). Two useful methods for evaluating antihypertensive drugs in conscious freely moving rats. Acta Pharmacologica Sinica. Retrieved from [Link]
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Olajide, O. A., et al. (1999). Dissociation of biochemical and hypotensive effects of debrisoquine in hypertensive patients. British Journal of Clinical Pharmacology. Retrieved from [Link]
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Ouedraogo, M., et al. (2021). Preclinical Evaluation of the Antihypertensive Effect of an Aqueous Extract of Anogeissus leiocarpa (DC) Guill et Perr. Bark of Trunk in L-NAME-Induced Hypertensive Rat. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]
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ResearchGate. (2013). The pharmacokinetics of debrisoquine in CYP2D6-humanised mice. Retrieved from [Link]
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Llerena, A., et al. (2002). Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship. Journal of Chromatography B. Retrieved from [Link]
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SNPedia. Debrisoquine. Retrieved from [Link]
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Kahn, G. C., et al. (1982). Assay and characterisation of debrisoquine 4-hydroxylase activity of microsomal fractions of human liver. British Journal of Clinical Pharmacology. Retrieved from [Link]
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Gil, J. P., et al. (1997). 4-Hydroxylation of debrisoquine by human CYP1A1 and its inhibition by quinidine and quinine. Pharmacogenetics. Retrieved from [Link]
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GSC Biological and Pharmaceutical Sciences. (2022). Review on in vivo and in vitro experimental model of anti-hypertensive agent. Retrieved from [Link]
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Allen, G. D., et al. (1975). Metabolism of debrisoquine sulfate. Identification of some urinary metabolites in rat and man. Drug Metabolism and Disposition. Retrieved from [Link]
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Allucent. (2023). Preclinical Pharmacokinetics in Drug Development. Retrieved from [Link]
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Masimirembwa, C., et al. (1995). Phenotype and genotype analysis of debrisoquine hydroxylase (CYP2D6) in a black Zimbabwean population. Clinical Pharmacology & Therapeutics. Retrieved from [Link]
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Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry. Retrieved from [Link]
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U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
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Boobis, A. R., et al. (1986). Sex and strain differences in hepatic debrisoquine 4-hydroxylase activity of the rat. Biochemical Pharmacology. Retrieved from [Link]
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Angelo, L. D., et al. (1976). The Metabolism of Debrisoquine in Rat and Man. Biochemical Society Transactions. Retrieved from [Link]
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Al-Dabbagh, S. G., et al. (1984). Hydroxylation of Debrisoquine Using Perfused Liver Isolated from Sprague Dawley and DA Rats. Iraqi Journal of Science. Retrieved from [Link]
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Ozdemir, M., et al. (2004). Assessment of In Vivo CYP2D6 Activity: Differential Sensitivity of Commonly Used Probes to Urine pH. The Journal of Clinical Pharmacology. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
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Zhang, M., et al. (2012). 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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MDPI. (2022). Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. Retrieved from [Link]
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PubMed. (2021). Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation. Retrieved from [Link]
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Application Note: Profiling the Receptor Binding Affinity of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine at the Human Dopamine D2 Receptor
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this scaffold have shown a wide range of pharmacological activities, including interactions with G-protein coupled receptors (GPCRs) like dopamine and adrenergic receptors.[2][3] The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine features this THIQ core, suggesting its potential as a modulator of aminergic receptors. Characterizing the binding profile of novel compounds is a critical first step in the drug discovery process.
This application note provides a detailed protocol for determining the binding affinity (Ki) of the test compound, 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, for the human dopamine D2 receptor. The method described is a competitive radioligand binding assay, a robust and sensitive "gold standard" technique for quantifying ligand-receptor interactions.[4][5] The protocol utilizes [³H]-Spiperone, a well-characterized high-affinity antagonist radioligand for the D2 receptor, and membranes prepared from cells recombinantly expressing the human D2 receptor.[6][7][8]
Principle of the Competitive Binding Assay
Radioligand binding assays are a powerful tool for studying receptor-ligand interactions.[9] This protocol employs a competitive binding format to determine the affinity of an unlabeled test compound ("competitor") by measuring its ability to displace a radiolabeled ligand ("radioligand") from its receptor.[4][10]
The assay is based on the law of mass action. A fixed concentration of receptor and radioligand are incubated together until equilibrium is reached. In parallel incubations, increasing concentrations of the unlabeled test compound are added. The test compound competes with the radioligand for the same binding site on the receptor. As the concentration of the test compound increases, it displaces more of the radioligand, resulting in a decrease in the measured receptor-bound radioactivity.
By plotting the bound radioactivity against the log concentration of the test compound, a sigmoidal dose-response curve is generated. From this curve, the IC50 value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand—is determined.[10] The IC50 value is then converted to the inhibition constant (Ki), which represents the true binding affinity of the test compound for the receptor, using the Cheng-Prusoff equation.[11][12]
Caption: Principle of Competitive Displacement.
Materials and Reagents
-
Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human Dopamine D2 receptor.
-
Test Compound: 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine.
-
Radioligand: [³H]-Spiperone (Specific Activity: >60 Ci/mmol).
-
Non-specific Binding (NSB) Determinat: (+)-Butaclamol or Haloperidol.[7]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[13]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., GF/B or GF/C), pre-treated with 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Collection Plates: 96-well plates for collecting filtrate.
-
Scintillation Cocktail: A high-efficiency liquid scintillation fluid compatible with filter mats.
-
Equipment:
-
96-well plate vacuum manifold (cell harvester).
-
Liquid scintillation counter (e.g., MicroBeta TriLux).
-
Centrifuge for pelleting membranes.
-
Plate shaker.
-
Multichannel pipettes.
-
Experimental Protocol
This protocol is designed for a 96-well plate format with a final assay volume of 250 µL.[14] All experiments should be performed in triplicate.
Caption: Radioligand Binding Assay Workflow.
Step-by-Step Methodology:
-
Preparation of Test Compound Dilutions:
-
Prepare a 10 mM stock solution of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution series (e.g., 1:10 or 1:5) in Assay Buffer to create a range of concentrations. The final concentrations in the assay should typically span from 10⁻¹⁰ M to 10⁻⁵ M.
-
Scientist's Note: A wide concentration range is crucial to define both the top and bottom plateaus of the sigmoidal curve for accurate IC50 determination.
-
-
Assay Plate Setup (Final Volume = 250 µL):
-
Total Binding (TB) wells: Add 50 µL of Assay Buffer. These wells measure the maximum binding of the radioligand.
-
Non-Specific Binding (NSB) wells: Add 50 µL of a high concentration of a competing ligand (e.g., 10 µM final concentration of (+)-Butaclamol). These wells define the binding of the radioligand to non-receptor components.[15]
-
Test Compound wells: Add 50 µL of each dilution of the test compound.
-
-
Addition of Radioligand:
-
Prepare a working solution of [³H]-Spiperone in Assay Buffer. The final concentration should be approximately equal to its Kd value (typically 0.05-0.15 nM for D2 receptors) to ensure adequate signal without being difficult to compete against.[6][13][16]
-
Add 50 µL of the [³H]-Spiperone working solution to all wells.
-
-
Initiation of Binding Reaction:
-
Thaw the receptor membrane stock on ice. Dilute the membranes in ice-cold Assay Buffer to a concentration that provides a robust signal (typically 5-20 µg of protein per well).
-
Scientist's Note: The optimal protein concentration must be determined empirically to ensure that less than 10% of the radioligand is bound, avoiding ligand depletion artifacts.[17]
-
Add 150 µL of the diluted membrane suspension to all wells to initiate the reaction.[14]
-
-
Incubation:
-
Termination and Filtration:
-
Pre-soak the glass fiber filter plate with 0.3% PEI.
-
Terminate the incubation by rapidly filtering the contents of the assay plate through the filter plate using a cell harvester.
-
Immediately wash the filters four times with 300 µL of ice-cold Wash Buffer per well.
-
Scientist's Note: Rapid filtration and washing with ice-cold buffer are critical to minimize the dissociation of the radioligand-receptor complex while effectively removing unbound radioligand.[15]
-
-
Counting:
-
Dry the filter plate completely (e.g., 30-60 minutes at 50°C).
-
Add ~40 µL of liquid scintillation cocktail to each well.
-
Count the radioactivity in a liquid scintillation counter, measuring counts per minute (CPM).
-
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Average the CPM values for the triplicate wells.
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
-
Calculate Percent Inhibition:
-
For each concentration of the test compound, calculate the percent inhibition of specific binding using the following formula: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_TB - CPM_NSB)])
-
-
Determine the IC50:
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Use a non-linear regression curve fitting software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response model (variable slope) and determine the IC50 value.
-
-
Calculate the Ki (Binding Affinity):
-
Convert the experimentally determined IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation .[11][18] This equation corrects for the presence of the radioligand.[12][19] Ki = IC50 / (1 + ([L] / Kd))
-
Where:
-
[L] = The concentration of the radioligand ([³H]-Spiperone) used in the assay.
-
Kd = The equilibrium dissociation constant of the radioligand for the receptor. This value should be determined independently via a saturation binding experiment or obtained from the literature for the specific batch of membranes.[14]
-
-
Data Presentation:
Table 1: Example Raw Data Layout (CPM)
| [Compound] (M) | Replicate 1 | Replicate 2 | Replicate 3 | Average CPM |
|---|---|---|---|---|
| Total Binding | 8550 | 8610 | 8580 | 8580 |
| NSB (10 µM Butaclamol) | 420 | 450 | 435 | 435 |
| 1.0E-10 | 8490 | 8520 | 8555 | 8522 |
| 1.0E-09 | 7850 | 7910 | 7880 | 7880 |
| 1.0E-08 | 5120 | 5080 | 5150 | 5117 |
| 1.0E-07 | 1230 | 1280 | 1255 | 1255 |
| 1.0E-06 | 510 | 490 | 500 | 500 |
| 1.0E-05 | 440 | 430 | 450 | 440 |
Table 2: Summary of Calculated Results
| Parameter | Value |
|---|---|
| Radioligand ([L]) | 0.1 nM [³H]-Spiperone |
| Radioligand Kd | 0.08 nM |
| IC50 | 8.5 nM |
| Ki | 3.8 nM |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding (>50% of Total) | Radioligand concentration is too high; Insufficient filter washing; Hydrophobic radioligand/compound; Too much membrane protein.[15] | Use a lower radioligand concentration (at or below Kd).[16] Increase wash steps or volume. Ensure filters are pre-treated with PEI. Titrate membrane protein to find the optimal amount.[15] |
| Low Signal (Low Total Binding CPM) | Insufficient receptor protein; Low radioligand specific activity; Inactive receptor preparation. | Increase the amount of membrane protein per well. Use a radioligand with higher specific activity.[16] Verify receptor integrity and use fresh membrane aliquots. |
| Poor Curve Fit / High Data Scatter | Pipetting errors; Incomplete mixing; Reaction not at equilibrium; Compound insolubility. | Use calibrated pipettes and ensure thorough mixing. Optimize incubation time.[20][21] Check the solubility of the test compound in the assay buffer. |
| Calculated Ki > IC50 | This is a mathematical impossibility according to the Cheng-Prusoff equation. | Double-check all calculations, especially the values used for [L] and Kd. Ensure the formula is entered correctly. |
References
-
Bio-protocol. (n.d.). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Retrieved from [Link]
-
Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]
-
Limbird, L. E. (1998). Radioligand binding methods: practical guide and tips. PubMed. Retrieved from [Link]
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Leff, P., & Dougall, I. G. (1993). Further complexities in the analysis of competitive binding experiments: a statistical and practical analysis of the Cheng-Prusoff plot. PubMed. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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Ernst, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. PubMed. Retrieved from [Link]
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Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]
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Zhen, J., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. NIH. Retrieved from [Link]
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ChemHelp ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Retrieved from [Link]
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Chugani, D. C., et al. (1987). [3H]spiperone binds selectively to rat striatal D2 dopamine receptors in vivo: a kinetic and pharmacological analysis. PubMed. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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Kienle, K., & Kloepper, K. D. (2014). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. Retrieved from [Link]
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Fluidic Sciences. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]
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Guo, R., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. PubMed. Retrieved from [Link]
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Keen, M. (1995). The Problems and Pitfalls of Radioligand Binding. Springer Nature. Retrieved from [Link]
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Shaw, A. M., et al. (2019). Synthesis and Pharmacological Characterization of a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. PubMed. Retrieved from [Link]
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Keen, M. (1995). The problems and pitfalls of radioligand binding. PubMed. Retrieved from [Link]
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Al-Rashida, M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. European Journal of Medicinal Chemistry. Retrieved from [Link]
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Lim, H., et al. (2012). 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists. PubMed. Retrieved from [Link]
-
Fidecka, S., et al. (1999). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. PubMed. Retrieved from [Link]
-
Wang, L., et al. (2019). Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors. PubMed. Retrieved from [Link]
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Zhou, X., et al. (2023). Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. PubMed. Retrieved from [Link]
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- 17. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. The Problems and Pitfalls of Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 21. The problems and pitfalls of radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enzyme Inhibition Assay for 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
Introduction: Unveiling the Therapeutic Potential of a Dihydroisoquinoline Scaffold
The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine belongs to the tetrahydroisoquinoline class of molecules, a scaffold of significant interest in medicinal chemistry due to its prevalence in natural products and its diverse pharmacological activities. Structurally, this compound shares key features with established pharmacologically active agents, notably debrisoquine, an antihypertensive drug known to be a substrate and inhibitor of Cytochrome P450 2D6 (CYP2D6)[1][2][3], and guanethidine, which exhibits weak inhibitory activity against Monoamine Oxidase (MAO)[4].
Given these structural similarities, it is hypothesized that 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine may exert its biological effects through the modulation of these key enzyme systems. CYP2D6 is a critical enzyme in the metabolism of approximately 25% of clinically used drugs, and its inhibition can lead to significant drug-drug interactions[5][6]. Monoamine oxidases (MAO-A and MAO-B) are pivotal in the metabolism of neurotransmitters, and their inhibitors are used in the treatment of depression and neurodegenerative diseases like Parkinson's and Alzheimer's[7][8].
These application notes provide detailed, validated protocols for robustly assessing the inhibitory potential of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine against human CYP2D6 and human MAO-A and MAO-B. The methodologies are designed for researchers in drug discovery and development, offering high sensitivity, reliability, and amenability to high-throughput screening formats.
I. Rationale for Target Selection and Assay Technology
The selection of CYP2D6 and MAO-A/B as primary targets is a logical starting point based on structure-activity relationships derived from known inhibitors. To ensure the highest quality data, we have selected luminescence-based assays. These "glow-type" assays offer superior sensitivity, a broad dynamic range, and reduced interference from compound autofluorescence compared to traditional colorimetric or fluorometric methods[9][10][11]. The stable luminescent signal also allows for batch processing of plates, enhancing throughput and experimental flexibility[11].
The protocols detailed below are based on the principles of the Promega P450-Glo™ and MAO-Glo™ assay systems, which are widely accepted and validated in the pharmaceutical industry[9][11][12].
Figure 2: Data analysis workflow from raw luminescence data to Ki determination.
C. Data Presentation
| Parameter | CYP2D6 Assay | MAO-A Assay | MAO-B Assay |
| Test Compound IC50 (µM) | TBD | TBD | TBD |
| Positive Control IC50 (µM) | TBD | TBD | TBD |
| Substrate [S] (µM) | Specify | Specify | Specify |
| Enzyme Km (µM) | Specify | Specify | Specify |
| Test Compound Ki (µM) | TBD | TBD | TBD |
(TBD: To Be Determined from experimental results)
V. Troubleshooting and Scientific Integrity
A self-validating protocol is essential for trustworthy results. The following table outlines potential issues and solutions to ensure data integrity.
| Potential Issue | Possible Cause(s) | Recommended Action |
| High variability between replicate wells | - Inaccurate pipetting- Incomplete mixing of reagents- Edge effects on the plate | - Use calibrated pipettes- Ensure thorough mixing after each reagent addition- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
| Low signal in "No Inhibitor" control | - Inactive enzyme or cofactor- Incorrect buffer pH- Degraded substrate | - Use fresh enzyme and cofactor preparations- Verify the pH of all buffers- Store substrate protected from light and at the recommended temperature. |
| High signal in "No Enzyme" control | - Substrate auto-hydrolysis or auto-oxidation- Contamination of reagents | - Subtract the "no enzyme" background from all other readings- Use fresh, high-purity reagents. |
| False positive (inhibition observed) | - Test compound inhibits the detection enzyme (luciferase)- Compound autofluorescence (for fluorescent assays)- Compound precipitates at high concentrations | - Run a counter-screen against luciferase alone.- The use of luminescent assays minimizes this issue.- Check for compound precipitation visually or by measuring light scatter. Test a lower concentration range if necessary. |
| False negative (no inhibition observed) | - Test compound is insoluble in the assay buffer- Insufficient pre-incubation time for time-dependent inhibitors | - Verify compound solubility in the final assay buffer with the chosen solvent concentration.- If time-dependent inhibition is suspected, perform a pre-incubation of the enzyme and inhibitor before adding the substrate. |
VI. References
-
IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. (2009). Nucleic Acids Research, 37(Web Server issue), W441–W445. Retrieved from [Link]
-
Ki, IC50, & the Cheng-Prusoff equation. (2021). ChemHelp ASAP. Retrieved from [Link]
-
Cytochrome P450 2D6 (CYP2D6) Activity Assay Kit (Fluorometric). (n.d.). BioVision Inc. Retrieved from [Link]
-
Cytochrome P450 2D6 (CYP2D6) Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. Retrieved from [Link]
-
MECHANISM OF ACTION OF GUANETHIDINE. (1961). British Journal of Pharmacology and Chemotherapy, 17(2), 227–235. Retrieved from [Link]
-
IC50 Determination. (n.d.). edX. Retrieved from [Link]
-
Fluoro: MAO. (n.d.). Interchim. Retrieved from [Link]
-
Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. (n.d.). BioVision Inc. Retrieved from [Link]
-
The specificity of inhibition of debrisoquine 4-hydroxylase activity by quinidine and quinine in the rat is the inverse of that in man. (1988). Biochemical Pharmacology, 37(20), 3879–3885. Retrieved from [Link]
-
OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc. Retrieved from [Link]
-
EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. (n.d.). BioAssay Systems. Retrieved from [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. Retrieved from [Link]
-
CYP2D6 Inhibition Assay Service. (n.d.). Reaction Biology. Retrieved from [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. (2021). Methods in Molecular Biology, 2269, 399–415. Retrieved from [Link]
-
A Quantitative High-Throughput 96-well plate Fluorescence Assay for Mechanism-Based Inactivators of Cytochromes P450 Exemplified using CYP2B6. (2012). Journal of Visualized Experiments, (68), e4256. Retrieved from [Link]
-
Monoamine oxidase assays. (2001). Current Protocols in Neuroscience, Chapter 7, Unit 7.11. Retrieved from [Link]
-
Mechanism of Action Assays for Enzymes. (2012). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
Sources
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- 2. courses.edx.org [courses.edx.org]
- 3. promega.com [promega.com]
- 4. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. assaygenie.com [assaygenie.com]
- 7. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. MAO-Glo™ Assay Protocol [worldwide.promega.com]
- 10. MAO-Glo™ Assay Systems [promega.sg]
- 11. P450-Glo™ CYP2D6 Assay and Screening Systems [worldwide.promega.com]
- 12. promega.jp [promega.jp]
Application Notes and Protocols for 1,2,3,4-Tetrahydroisoquinoline (THIQ) Derivatives in CNS Disorder Research
An editorial note to the reader: Initial research on the specific compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine reveals a significant gap in the scientific literature regarding its application in CNS disorder research models. While chemical suppliers list the compound, extensive searches for its biological activity, mechanism of action, or use in preclinical studies have not yielded substantive, peer-reviewed data.
Therefore, to provide a valuable and scientifically grounded guide for researchers in neuropharmacology and drug development, this document will focus on the broader, parent class of compounds: 1,2,3,4-Tetrahydroisoquinolines (THIQs) . This structural motif is the core of the requested molecule and represents a class of compounds with rich and diverse pharmacology in the central nervous system. THIQs, both as endogenous neuromodulators and synthetic analogs, have been extensively investigated in models of Parkinson's disease, depression, Alzheimer's disease, and other neurological conditions.
This guide, structured as a comprehensive application note, will synthesize the established roles of various THIQ derivatives, providing theoretical background, mechanistic insights, and detailed experimental protocols. By focusing on this well-researched chemical class, we aim to deliver a practical and authoritative resource that aligns with the spirit of the original inquiry while maintaining the highest standards of scientific integrity.
Introduction: The Tetrahydroisoquinoline Scaffold in Neuropharmacology
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in neuroscience research. THIQs are not merely synthetic constructs; they exist endogenously in the mammalian brain, formed through the Pictet-Spengler condensation of biogenic amines like dopamine or phenylethylamine with aldehydes.[1] This endogenous nature suggests a potential physiological role in neuromodulation. The diverse biological activities exhibited by THIQ derivatives, ranging from neuroprotection to neurotoxicity, have made them compelling targets for drug discovery in the context of complex CNS disorders.[2]
This guide provides an in-depth exploration of the application of THIQ derivatives in preclinical research models for major CNS disorders, including Parkinson's disease, depression, and Alzheimer's disease. We will delve into the mechanistic rationale behind their use and provide detailed, actionable protocols for their evaluation.
Part 1: THIQs in Models of Parkinson's Disease (PD)
The relationship between THIQs and Parkinson's disease is complex; some derivatives are implicated as potential parkinsonism-inducing neurotoxins, while others exhibit significant neuroprotective effects. This duality makes them invaluable tools for studying the underlying mechanisms of dopaminergic neurodegeneration.
Mechanistic Insights
-
Neurotoxic Potential : Certain THIQ derivatives, such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), have been shown to inhibit mitochondrial complex I and reduce dopamine uptake, mimicking key pathological features of PD.[3] Repeated administration of 1BnTIQ can induce PD-like symptoms in animal models.[3]
-
Neuroprotective Properties : Conversely, the endogenous amine 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has demonstrated protective effects against dopaminergic neurotoxins.[4] Studies have shown that the (R)-enantiomer of 1MeTIQ, in particular, can prevent the loss of tyrosine hydroxylase-positive neurons and the reduction in striatal dopamine levels in toxin-induced PD models.[5] The proposed mechanisms include antioxidant activity and modulation of monoamine oxidase (MAO).[1][4]
Experimental Workflow for Assessing Neuroprotection in a PD Model
This workflow outlines the screening of a novel THIQ derivative for neuroprotective effects against a toxin-induced model of dopaminergic cell death.
Caption: Workflow for evaluating THIQ derivatives in PD models.
Protocol 1: In Vitro Neuroprotection Assay Using SH-SY5Y Cells
This protocol assesses the ability of a THIQ compound to protect against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, a common in vitro model for PD.[6]
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Test THIQ derivative (dissolved in appropriate vehicle, e.g., DMSO)
-
6-hydroxydopamine (6-OHDA) hydrochloride (prepare fresh in saline with 0.02% ascorbic acid)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of the test THIQ derivative (e.g., 0.1 µM to 50 µM). Include a vehicle-only control group. Incubate for 1-2 hours.
-
Toxin Exposure: Add freshly prepared 6-OHDA to the wells to a final concentration of 150 µM. Do not add 6-OHDA to the "Control" wells (cells with vehicle only, no toxin).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment (MTT Assay):
-
Remove the medium from the wells.
-
Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control group (untreated, no toxin). Compare the viability of cells treated with 6-OHDA alone to those pre-treated with the THIQ derivative.
Part 2: THIQs in Models of Depression
Several THIQ derivatives have demonstrated significant antidepressant-like effects in preclinical models, primarily through their interaction with monoaminergic systems.[7][8]
Mechanistic Insights
-
Monoamine System Modulation : THIQ and 1MeTIQ have been shown to antagonize the behavioral and neurochemical effects of reserpine, a substance that depletes monoamines.[7] These compounds can prevent the reserpine-induced decrease in dopamine, norepinephrine, and serotonin levels in key brain structures.[7]
-
MAO Inhibition : The antidepressant-like activity of some THIQs is also attributed to their ability to act as reversible monoamine oxidase (MAO) inhibitors, thereby increasing the synaptic availability of monoamine neurotransmitters.[9]
Protocol 2: Forced Swim Test (FST) in Rats
The FST is a widely used behavioral assay to screen for antidepressant-like activity.[9] This protocol is adapted for testing the effects of a novel THIQ derivative.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Test THIQ derivative
-
Imipramine (positive control, 30 mg/kg)
-
Vehicle (e.g., saline)
-
Cylindrical glass tank (45 cm high, 20 cm diameter) filled with water (24-25°C) to a depth of 30 cm
-
Video recording equipment and analysis software
Procedure:
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment.
-
Drug Administration: Administer the test THIQ derivative (e.g., 25-50 mg/kg, i.p.), imipramine (30 mg/kg, i.p.), or vehicle to different groups of rats.
-
Forced Swim Test: 60 minutes after injection, place each rat individually into the swim tank for a 6-minute session.
-
Behavioral Scoring: Video record the entire session. Score the last 4 minutes of the test, quantifying the total time spent immobile. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.
-
Data Analysis: Compare the immobility time of the THIQ-treated groups and the imipramine group to the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time suggests an antidepressant-like effect.
Part 3: THIQs in Models of Alzheimer's Disease (AD)
The multifactorial nature of Alzheimer's disease provides several avenues for therapeutic intervention. THIQ derivatives are being explored for their potential to modulate key pathological processes in AD.[10]
Mechanistic Insights
-
Modulation of Amyloid Precursor Protein (APP) Processing : Certain synthetic THIQs have been designed to influence the proteolytic processing of APP.[11] These compounds can stimulate the non-amyloidogenic pathway (sAPPα release) via ERK-dependent signaling and concurrently inhibit γ-secretase, the enzyme responsible for generating amyloid-β (Aβ) peptides.[11]
-
Sigma Receptor (σR) Interaction : The dihydroisoquinoline scaffold is also found in ligands for sigma receptors (σ₁R and σ₂R).[12][13] σ₁R is a chaperone protein at the endoplasmic reticulum that modulates calcium signaling and cellular stress responses.[14] Given the role of ER stress and calcium dysregulation in AD, σ₁R ligands are considered a promising therapeutic strategy.[14]
Signaling Pathway: THIQ Modulation of APP Processing
Caption: Dual mechanism of select THIQs in APP processing.
Data Summary: Representative Biological Activities of THIQ Analogs
The following table summarizes the activities of different THIQ derivatives as reported in the literature, showcasing the scaffold's versatility.
| Compound Class/Example | CNS Disorder Model | Key Biological Activity | Reference |
| 1-Benzyl-TIQ (1BnTIQ) | Parkinson's Disease | Inhibits mitochondrial complex I; reduces dopamine uptake. | [3] |
| (R)-1-Methyl-TIQ | Parkinson's Disease | Neuroprotective against toxins; prevents loss of TH+ neurons. | [4][5] |
| 1,2,3,4-Tetrahydroisoquinoline (TIQ) | Depression | Antagonizes reserpine effects; acts as a MAO inhibitor. | [7][9] |
| Synthetic TIQ Derivatives | Alzheimer's Disease | Stimulates sAPPα release and inhibits γ-secretase. | [11] |
| Dihydroisoquinolinone Derivatives | General CNS | Ligands for Sigma-2 (σ₂) receptors. | [12] |
Conclusion and Future Directions
The 1,2,3,4-tetrahydroisoquinoline scaffold is a cornerstone in the development of novel therapeutics for CNS disorders. Its presence in the endogenous metabolome, coupled with the chemical tractability of the core structure, allows for the generation of diverse libraries with finely tuned pharmacological profiles. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers aiming to explore the potential of THIQ derivatives. Future research should focus on elucidating the precise molecular targets of neuroprotective THIQs, optimizing their blood-brain barrier permeability, and exploring their potential in combination therapies to address the multifaceted nature of neurodegenerative and psychiatric illnesses.
References
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Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Antkiewicz-Michaluk, H. (2014). Antidepressant-like effect of tetrahydroisoquinoline amines in the animal model of depressive disorder induced by repeated administration of a low dose of reserpine: behavioral and neurochemical studies in the rat. Amino Acids, 46(5), 1255–1266. [Link]
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Antkiewicz-Michaluk, L., Wąsik, A., & Michaluk, J. (2017). Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression. Pharmacological Reports, 69(5), 906–912. [Link]
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Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(25), 15153–15188. [Link]
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Kajta, M., Rzemieniec, J., Wąsik, A., & Antkiewicz-Michaluk, L. (2014). 1,2,3,4-Tetrahydroisoquinoline produces an antidepressant-like effect in the forced swim test and chronic mild stress model of depression in the rat: neurochemical correlates. European Journal of Pharmacology, 729, 107–115. [Link]
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Kotake, Y., Tasaki, Y., Ohta, S., & Makino, Y. (2005). Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins. Brain Research, 1033(1), 111–117. [Link]
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Leopoldo, M., Lacivita, E., De Giorgio, P., Fracasso, C., Guzzetti, S., Caccia, S., ... & Abate, C. (2013). Development of 3,4-dihydroisoquinolin-1(2H)-one derivatives for the Positron Emission Tomography (PET) imaging of σ₂ receptors. European Journal of Medicinal Chemistry, 69, 920–930. [Link]
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Li, P., Shen, Y., & Kong, L. (2007). New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins. Bioorganic & Medicinal Chemistry, 15(24), 7724–7730. [Link]
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Michaluk, J., & Antkiewicz-Michaluk, L. (2008). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research, 13(3-4), 235–248. [Link]
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Puchades-Carrasco, L., Piqueras, L., & González-Álvarez, I. (2022). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Molecules, 27(22), 7793. [Link]
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Tasaki, Y., Makino, Y., Ohta, S., & Hirobe, M. (1999). Stereoselective Effect of (R)- And (S)-1-methyl-1,2,3,4-tetrahydroisoquinolines on a Mouse Model of Parkinson's Disease. Biological & Pharmaceutical Bulletin, 22(7), 703–707. [Link]
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Thangeswaran, D., Shamsuddin, S., & Balakrishnan, V. (2023). A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. RSC Medicinal Chemistry, 14(10), 1878–1904. [Link]
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Wikipedia contributors. (2023, December 27). Sigma-1 receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]
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Yashiro, K., & Ohta, S. (2002). [Tetrahydroisoquinoline Derivatives as Possible Parkinson's Disease-Inducing Substances]. Yakugaku Zasshi, 122(11), 975–981. [Link]
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Abate, C., Niso, M., Marottoli, R., Riganti, C., Ghigo, D., Ferorelli, S., ... & Berardi, F. (2011). Development of sigma-1 fluorescent probes. Journal of Medicinal Chemistry, 54(16), 5858-5867. [Link]
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Application Notes and Protocols for the Evaluation of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Isoquinoline Scaffolds in Oncology
The isoquinoline and its partially saturated derivative, 1,2,3,4-tetrahydroisoquinoline (THIQ), represent a privileged class of heterocyclic compounds in medicinal chemistry.[1] Naturally occurring and synthetic analogues have demonstrated a remarkable breadth of biological activities, with a significant focus in recent years on their potential as anticancer agents.[1][2][3] These compounds exert their cytotoxic and antiproliferative effects through diverse mechanisms, including the induction of apoptosis and cell cycle arrest, inhibition of tubulin polymerization, and modulation of critical signaling pathways such as PI3K/Akt/mTOR.[1][3]
This document provides a comprehensive guide for the initial in vitro evaluation of a specific isoquinoline derivative, 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine , as a potential anticancer agent. While specific data for this compound is not yet prevalent in the public domain, the protocols outlined herein are based on established methodologies for testing novel chemical entities in cancer cell lines and are tailored to the chemical nature of isoquinoline derivatives.[4][5][6]
Compound Profile: 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
| Parameter | Information |
| IUPAC Name | 2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanamine |
| Synonyms | 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethanamine |
| Molecular Formula | C₁₁H₁₆N₂ |
| Chemical Structure |
Note: The user is advised to confirm the purity and characterization of their specific batch of the compound before initiating any biological assays.
PART 1: Foundational Cytotoxicity Assessment
The initial step in evaluating a novel compound is to determine its cytotoxic potential across a panel of relevant cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from this analysis.[4]
Cell Line Selection and Culture
A diverse panel of human cancer cell lines should be selected to assess the breadth of the compound's activity. It is also recommended to include a non-malignant cell line to gauge preliminary tumor specificity.[7][8]
Example Cell Line Panel:
| Cell Line | Cancer Type | Justification |
| MCF-7 | Breast Adenocarcinoma | Represents hormone-dependent breast cancer. |
| MDA-MB-231 | Breast Adenocarcinoma | Represents triple-negative, aggressive breast cancer. |
| A549 | Lung Carcinoma | A common model for non-small cell lung cancer. |
| HCT116 | Colorectal Carcinoma | A well-characterized colon cancer cell line. |
| U-87 MG | Glioblastoma | Represents an aggressive form of brain cancer. |
| MCF10A | Non-tumorigenic breast | A control to assess general cytotoxicity.[8] |
Cells should be maintained in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, and cultured in a humidified incubator at 37°C with 5% CO₂.[4]
Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]
Materials:
-
96-well plates
-
Cancer cell lines in logarithmic growth phase
-
Complete culture medium
-
2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.[4][9]
-
Compound Preparation: Prepare a serial dilution of the test compound in culture medium. It is advisable to test a broad concentration range initially (e.g., 0.01 µM to 100 µM).[9]
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration). Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4][6]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Hypothetical Data Presentation:
| Cell Line | Hypothetical IC₅₀ of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine (µM) |
| MCF-7 | 8.5 |
| MDA-MB-231 | 15.2 |
| A549 | 12.7 |
| HCT116 | 9.8 |
| U-87 MG | 25.1 |
| MCF10A | >100 |
PART 2: Elucidating the Mechanism of Action
Once cytotoxicity is established, the next critical step is to investigate the mechanism through which the compound induces cell death.
Apoptosis vs. Necrosis Determination
The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to distinguish between apoptotic and necrotic cell death.[5][6]
Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of the compound for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[5]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[6]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Cell Cycle Analysis
Many anticancer agents exert their effects by causing cell cycle arrest at specific checkpoints.[1] Propidium iodide staining of DNA followed by flow cytometry can reveal the distribution of cells in different phases of the cell cycle.
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment: Treat approximately 1 x 10⁶ cells with the IC₅₀ concentration of the compound for 24 hours.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[5][6]
-
Staining: Wash the fixed cells with PBS and resuspend in a PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[5]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
An accumulation of cells in the G1, S, or G2/M phase would suggest that the compound induces cell cycle arrest at that particular checkpoint.
PART 3: Investigating Molecular Targets and Signaling Pathways
Given that isoquinoline derivatives are known to modulate various signaling pathways, it is crucial to investigate the effect of "2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine" on key cancer-related proteins.
Western Blotting for Key Protein Expression
Western blotting can be used to assess changes in the expression levels of proteins involved in apoptosis, cell cycle regulation, and major signaling pathways.
Potential Protein Targets for Investigation:
| Pathway/Process | Key Proteins | Rationale |
| Apoptosis | Bcl-2, Bax, Cleaved Caspase-3, PARP | To confirm the induction of apoptosis. |
| Cell Cycle | Cyclin D1, CDK4, p21, p27 | To investigate the mechanism of cell cycle arrest. |
| PI3K/Akt/mTOR Pathway | p-Akt, p-mTOR | A common target for isoquinoline derivatives.[3] |
| MAPK Pathway | p-ERK, p-JNK, p-p38 | To assess the involvement of stress and proliferation pathways. |
General Western Blotting Workflow:
Caption: General workflow for Western Blotting analysis.
Potential Signaling Pathway Modulation
Based on the literature for related compounds, "2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine" could potentially inhibit pro-survival pathways like PI3K/Akt.
Caption: Hypothetical inhibition of the PI3K/Akt pathway.
Conclusion and Future Directions
These application notes provide a foundational framework for the initial investigation of "2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine" as a potential anticancer agent. Positive results from these in vitro assays, such as potent and selective cytotoxicity, induction of apoptosis, and modulation of key cancer-related signaling pathways, would provide a strong rationale for more advanced preclinical studies. These could include in vivo efficacy studies in animal models, pharmacokinetic and pharmacodynamic assessments, and further investigation into the specific molecular targets of the compound.
References
- BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Evaluation of Novel Anticancer Compounds in Cell Line Studies. BenchChem.
- ResearchGate. (2025). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. ResearchGate.
- BenchChem. (2025). Application Notes and Protocols for a Novel Anti-Cancer Compound in Colon Cancer Cell Lines. BenchChem.
- Bentham Science. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science Publisher.
- ResearchGate. (2022). Natural and synthetic isoquinolines with anticancer activity. ResearchGate.
- MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI.
- RSC Publishing. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Publishing.
- NIH. (n.d.). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. NIH.
- Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio.
- NIH. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH.
- Semantic Scholar. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
- NIH. (n.d.). Tumor-specific cytotoxic activity of 1,2,3,4-tetrahydroisoquinoline derivatives against human oral squamous cell carcinoma cell lines. NIH.
- Springer. (2021). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Springer.
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The Versatile Scaffold: 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine in Modern Drug Discovery
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and clinically successful drugs.[1][2] Its rigid bicyclic structure, combined with the basicity of the nitrogen atom, allows for precise three-dimensional orientation of substituents to interact with biological targets. This guide focuses on a specific and highly valuable derivative: 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine . The introduction of an ethylamine side chain at the N-2 position provides a crucial linker and a primary amine, opening up a vast chemical space for derivatization and interaction with a diverse range of biological targets. This document serves as a comprehensive guide for researchers, providing in-depth application notes and detailed protocols for the synthesis and utilization of this scaffold in drug design.
Significance in Drug Design: A Gateway to Diverse Therapeutic Targets
The 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine scaffold is more than just a structural framework; it is a versatile platform for the development of potent and selective therapeutic agents across multiple disease areas. The inherent properties of this scaffold contribute significantly to its drug-like characteristics:
-
Structural Rigidity and Conformational Constraint: The fused ring system limits the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for the target protein.
-
Basic Nitrogen Center: The secondary amine within the THIQ ring and the primary amine of the ethylamine side chain can act as hydrogen bond donors and acceptors, as well as protonatable centers, facilitating interactions with acidic residues in protein binding pockets.
-
Versatile Derivatization Handle: The primary amine of the ethylamine moiety is an excellent nucleophile, allowing for a wide array of chemical modifications, including amidation, sulfonylation, and reductive amination, to generate large and diverse compound libraries.
These features have been successfully exploited to develop inhibitors and modulators for a range of biological targets, as summarized in the table below.
| Biological Target | Therapeutic Area | Key Findings | Reference |
| Protein Arginine Methyltransferase 5 (PRMT5) | Oncology | Derivatives have shown potent and selective PRMT5 inhibition with an IC50 of 8.5 nM and significant anti-proliferative activity in cancer cell lines.[3] | |
| Histamine H3 Receptor (H3R) | CNS Disorders | 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives have been developed as potent and selective H3 receptor antagonists with favorable pharmacokinetic profiles.[4] | |
| Orexin Receptors | Sleep Disorders | Substituted 1,2,3,4-tetrahydroisoquinoline derivatives have been patented as non-peptide antagonists of human orexin receptors. | |
| Dopamine D1 Receptor | CNS Disorders | Fused heterocyclic tetrahydroisoquinoline derivatives have been investigated as positive allosteric modulators of the human dopamine D1 receptor.[5] | |
| Acetylcholinesterase | Alzheimer's Disease | 1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated for their acetylcholinesterase inhibitory activity. |
Synthetic Protocols: Building the Core Scaffold and Its Analogs
The synthesis of the 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine scaffold can be achieved through several reliable synthetic routes. Below are detailed, field-proven protocols for the preparation of the core scaffold and a representative derivatization.
Protocol 1: Synthesis of the Core Scaffold via N-Alkylation
This protocol outlines the synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine hydrochloride through the N-alkylation of 1,2,3,4-tetrahydroisoquinoline with a protected 2-aminoethylating agent, followed by deprotection. The choice of a Boc-protected alkylating agent is crucial to prevent self-condensation and other side reactions.
Caption: Synthetic workflow for the preparation of the core scaffold.
Step-by-Step Methodology:
-
N-Alkylation:
-
To a solution of 1,2,3,4-tetrahydroisoquinoline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) in a round-bottom flask, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of 2-(Boc-amino)ethyl bromide (1.1 eq) in DMF dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl (2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)carbamate.
-
-
Boc-Deprotection:
-
Dissolve the purified intermediate (1.0 eq) in a minimal amount of dichloromethane (DCM).
-
Add a solution of 4 M HCl in 1,4-dioxane (5.0-10.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to yield 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine dihydrochloride as a white solid.
-
Causality Behind Experimental Choices: The use of a mild base like K₂CO₃ is sufficient to deprotonate the secondary amine of the THIQ ring for nucleophilic attack without causing significant side reactions. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction. The Boc protecting group is ideal as it is stable to the basic conditions of the alkylation and can be easily removed under acidic conditions with HCl in dioxane, which typically provides the final product as a stable and easily handleable hydrochloride salt.
Protocol 2: Library Generation via Amide Coupling
This protocol describes a general procedure for the synthesis of a library of N-acylated derivatives from the core scaffold, a common strategy in hit-to-lead optimization.
Caption: General workflow for amide library synthesis.
Step-by-Step Methodology:
-
Amide Coupling:
-
To a solution of the desired carboxylic acid (R-COOH, 1.1 eq) in anhydrous DMF (0.2 M) in a reaction vial, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Add a solution of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine dihydrochloride (1.0 eq) in DMF.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC or column chromatography to yield the desired amide derivative.
-
Trustworthiness of the Protocol: This protocol utilizes HATU, a highly efficient and widely trusted coupling reagent that minimizes racemization for chiral carboxylic acids and provides high yields. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amine and facilitate the coupling reaction. This robust procedure is amenable to parallel synthesis for the rapid generation of a compound library.
Structure-Activity Relationship (SAR) and Bioisosteric Replacements
Systematic exploration of the Structure-Activity Relationship (SAR) is fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For the 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine scaffold, key points of diversification include the aromatic ring of the THIQ core, the ethylamine linker, and the terminal functional group.
Key Diversification Points:
-
Aromatic Ring (Positions 5, 6, 7, and 8): Substitution on the aromatic ring can modulate lipophilicity, electronic properties, and provide additional interaction points with the target protein. For example, methoxy groups at positions 6 and 7 are common in natural product-inspired THIQ derivatives.
-
Ethylamine Linker: The length and rigidity of the linker can be modified to optimize the positioning of the terminal functional group within the binding site. Replacing the ethylamine with a propyl- or butylamine chain, or incorporating cyclic constraints, can have a significant impact on activity.
-
Terminal Functional Group: As demonstrated in Protocol 2, the primary amine is a versatile handle for introducing a wide range of functional groups to probe for key interactions with the target.
Bioisosteric Replacements:
Bioisosterism is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound.[6] Common bioisosteric replacements for key functionalities in this scaffold are presented below.
| Original Group | Bioisosteric Replacement(s) | Potential Advantage(s) |
| Phenyl | Pyridyl, Thienyl, Furan | Modulate polarity, introduce hydrogen bonding capabilities, alter metabolic profile.[7] |
| Methoxy | Hydroxyl, Fluoro, Methyl | Fine-tune electronic properties, lipophilicity, and metabolic stability. |
| Amide | Reverse Amide, Triazole, Oxadiazole | Improve metabolic stability, alter hydrogen bonding pattern, enhance cell permeability.[6] |
Conclusion and Future Perspectives
The 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine scaffold represents a highly promising starting point for the design and development of novel therapeutics. Its synthetic tractability, coupled with its favorable structural and physicochemical properties, makes it an attractive core for library synthesis and lead optimization campaigns. Future work in this area will likely focus on the exploration of novel substitutions on the THIQ ring, the development of stereoselective syntheses to access enantiomerically pure derivatives, and the application of this scaffold to an even broader range of biological targets. The detailed protocols and strategic insights provided in this guide are intended to empower researchers to fully leverage the potential of this versatile chemical entity in their drug discovery endeavors.
References
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Shao, J., Zhu, K., Du, D., Zhang, Y., Tao, H., Chen, Z., Jiang, H., Chen, K., Luo, C., & Duan, W. (2019). Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 164, 317-333. [Link]
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Manolov, I., Ivanov, D., & Bojilov, D. (n.d.). Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. [Provide Journal Name if available]. [Link]
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Kashdan, D. S., Schwartz, J., & Rapoport, H. (1982). Synthesis of 1,2,3,4-Tetrahydroisoquinolines. The Journal of Organic Chemistry, 47(14), 2638–2643. [Link]
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Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
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Mishra, S., & Verma, K. G. C. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13329–13354. [Link]
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Shao, J., et al. (2019). Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 164, 317-333. [Link]
- Actelion Pharmaceuticals Ltd. (2005). Substituted 1,2,3,4-tetrahydroisoquinoline derivatives.
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Xu, Y. P., Yang, M., & Pan, D. H. (2009). Synthesis, radiosynthesis and in vitro evaluation of [131I]-5-iodo-N-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-yl)-ethyl]-2-methoxy-benzamide as a potential tumor imaging agent. Applied Radiation and Isotopes, 67(4), 594-7. [Link]
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Zhang, Z., et al. (2017). One-Pot N-Deprotection and Catalytic Intramolecular Asymmetric Reductive Amination for the Synthesis of Tetrahydroisoquinolines. Angewandte Chemie International Edition, 56(10), 2725-2729. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]
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Singh, S., et al. (2012). 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists. Journal of Medicinal Chemistry, 55(5), 2452-68. [Link]
- Shanghai Institute of Materia Medica. (2009). 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof.
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Mishra, S., & Verma, K. G. C. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13329–13354. [Link]
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Singh, S., et al. (2012). 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists. Journal of Medicinal Chemistry, 55(5), 2452-68. [Link]
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Application Notes and Protocols for 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling, storage, and application of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine (CAS No. 53356-51-7). As a substituted dihydroisoquinoline, this compound is of significant interest in medicinal chemistry and pharmacological research, often serving as a key intermediate in the synthesis of novel therapeutics.[1] The protocols outlined herein are designed to ensure the integrity of the compound and the safety of laboratory personnel. By providing not just procedural steps but the underlying scientific rationale, this guide aims to empower researchers to work with this compound confidently and effectively.
Compound Profile and Scientific Context
2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine belongs to the family of isoquinoline alkaloids, a class of compounds with a broad spectrum of biological activities.[2] The dihydroisoquinoline scaffold is a prevalent feature in many centrally active agents, making this compound a valuable building block in drug discovery programs.[1] Its structural similarity to other biologically active amines necessitates careful handling to avoid unintended physiological effects.
Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 53356-51-7 | [3] |
| Molecular Formula | C11H16N2 | [3] |
| Molecular Weight | 176.26 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Storage Temperature | 2-8°C | [3] |
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is paramount for safe handling. The compound is classified as an irritant and is associated with the following hazards:[3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The presence of the primary amine and the tertiary amine within the dihydroisoquinoline ring system contributes to its basicity and reactivity, which are the likely basis for its irritant properties.
Logical Flow for Risk Mitigation:
Caption: Risk mitigation workflow for handling hazardous chemicals.
Safe Handling and Personal Protective Equipment (PPE)
Given the identified hazards, a stringent set of handling procedures and a comprehensive PPE regimen are mandatory.
Engineering Controls
The primary line of defense is to minimize exposure at the source.
-
Fume Hood: All handling of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, including weighing, aliquoting, and reaction setup, must be conducted in a certified chemical fume hood to mitigate the risk of inhalation.[4]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent dermal and ocular exposure.[5][6]
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Chemical Safety Goggles | Must be worn at all times to protect from splashes.[5] Indirectly vented goggles are preferable to prevent fogging.[7] |
| Face Shield | Recommended when there is a significant risk of splashing, such as during transfers of larger quantities.[5] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling amines.[5] Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is a prudent practice. |
| Body Protection | Flame-Resistant Lab Coat | Should be fully buttoned to provide maximum coverage.[5] |
| Chemical-Resistant Apron | To be worn over the lab coat for an additional layer of protection against spills.[5] | |
| Closed-toe Shoes | Shoes must fully cover the feet; perforated shoes or sandals are not permitted.[5] | |
| Respiratory Protection | Respirator | May be necessary if working in an area with inadequate ventilation or where airborne exposure is possible.[5][8] A risk assessment should be conducted to determine if a respirator is required. |
PPE Selection and Donning/Doffing Protocol:
Caption: Sequential process for donning and doffing PPE.
Storage and Stability
Proper storage is crucial to maintain the chemical integrity of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine and to prevent accidents.
-
Temperature: Store at 2-8°C in a refrigerator designated for chemical storage.[3] This temperature range slows down potential degradation pathways.
-
Inert Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, particularly of the amine functionalities.
-
Container: Keep the container tightly closed and properly labeled with the chemical name, CAS number, and hazard symbols.[9]
-
Segregation: Store away from strong oxidizing agents and strong acids, with which it may react exothermically.[10]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[10] If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[10] Call a physician or poison control center immediately. Rinse mouth with water.
Spill Response Protocol
-
Evacuate: Evacuate personnel from the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating drafts that could spread vapors.
-
Contain: For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[11] Do not use combustible materials, such as paper towels, as the primary absorbent.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol) followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Disposal Guidelines
Chemical waste must be managed responsibly to protect the environment.
-
Waste Characterization: 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine should be considered hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other incompatible waste streams.
-
Disposal Route: Dispose of contents/container to an approved waste disposal plant. It is recommended to use a licensed chemical waste management company for disposal.[12]
Application Protocol: Use as a Synthetic Intermediate
The primary application of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is as a nucleophile in organic synthesis. The following is a generalized protocol for its use in an amide coupling reaction.
Objective: To synthesize an N-acylated derivative of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine.
Materials:
-
2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
-
Carboxylic acid of interest
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Anhydrous, aprotic solvent (e.g., DMF, DCM)
-
Tertiary amine base (e.g., triethylamine, DIPEA)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware, dried in an oven
Protocol:
-
Reaction Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under an inert atmosphere of argon or nitrogen.
-
Reagent Preparation: In the reaction flask, dissolve the carboxylic acid (1.0 eq) and the coupling agent (1.1 eq) in the anhydrous solvent.
-
Base Addition: Add the tertiary amine base (2.0-3.0 eq) to the reaction mixture and stir for 5-10 minutes at room temperature. The base is crucial to deprotonate the carboxylic acid and the amine salt, facilitating the reaction.
-
Nucleophile Addition: In a separate vial, dissolve 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine (1.05 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction flask via syringe. The slight excess of the amine ensures complete consumption of the limiting carboxylic acid.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for a typical amide coupling reaction.
Conclusion
2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is a valuable research chemical with a defined set of hazards that can be effectively managed through adherence to the protocols outlined in this guide. By integrating a thorough understanding of its chemical properties with stringent safety practices, researchers can confidently and safely utilize this compound in their synthetic endeavors, contributing to the advancement of medicinal chemistry and drug development.
References
-
[2-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]amine - PubChem . [Link]
-
5 Types of PPE for Hazardous Chemicals | Hazmat School . [Link]
-
Personal Protective Equipment | US EPA . [Link]
-
Anhydrous Ammonia PPE - YouTube . [Link]
-
2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine CAS 37481-18-8 - BIOSYNCE . [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs - United Nations Office on Drugs and Crime . [Link]
-
A Versatile Synthesis of Substituted Isoquinolines - Andrew G Myers Research Group - Harvard University . [Link]
-
Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines - MDPI . [Link]
-
A versatile synthesis of substituted isoquinolines - PubMed . [Link]
-
2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)ethan-1-amine | C11H16N2 - PubChem . [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies . [Link]
-
Isoquinoline - Wikipedia . [Link]
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline . [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Publishing . [Link]
-
2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists - PubMed . [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. 2-(3,4-DIHYDROISOQUINOLIN-2(1H)-YL)ETHANAMINE | 53356-51-7 [amp.chemicalbook.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanamine
Welcome to the technical support guide for the synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine. As Senior Application Scientists, we have compiled this resource to address common challenges encountered during the synthesis of this important isoquinoline building block. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you improve your reaction yield and product purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, focusing on the most common synthetic route: the N-alkylation of 1,2,3,4-tetrahydroisoquinoline (THIQ).
Q1: My reaction yield is consistently low. What are the primary causes and how can I fix it?
Answer:
Low yield is a common frustration that can typically be traced back to one of three areas: incomplete reaction, competing side reactions, or product loss during workup.
A. Incomplete Reaction / Low Conversion:
-
Probable Cause 1: Insufficient Basicity. The N-alkylation of THIQ with an alkyl halide like 2-bromoethylamine hydrobromide requires a base to deprotonate the secondary amine, increasing its nucleophilicity.[1] If the base is too weak or used in insufficient stoichiometric amounts, the reaction will be slow or stall. The hydrobromide salt of the reagent also consumes one equivalent of base.
-
Solution:
-
Choice of Base: Switch to a stronger, non-nucleophilic base. While triethylamine (TEA) can work, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective in polar aprotic solvents like DMF or acetonitrile.
-
Stoichiometry: Ensure you are using at least 2.5-3.0 equivalents of base relative to the 2-bromoethylamine hydrobromide to neutralize the HBr byproduct and effectively deprotonate the THIQ.
-
Temperature: Gently heating the reaction mixture (e.g., 40-60 °C) can significantly increase the reaction rate. Monitor by TLC or LC-MS to avoid decomposition.
-
-
Probable Cause 2: Poor Reagent Quality. 1,2,3,4-Tetrahydroisoquinoline can oxidize over time if not stored properly. 2-Bromoethylamine hydrobromide can degrade, especially if exposed to moisture.
-
Solution:
-
Verify the purity of your THIQ starting material. If it has darkened in color, consider purification by distillation or column chromatography before use.
-
Use fresh, high-purity 2-bromoethylamine hydrobromide.
-
B. Competing Side Reactions:
-
Probable Cause: Over-alkylation. The primary product, 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, contains a primary amine that is also nucleophilic. This can react with another molecule of 2-bromoethylamine, leading to a di-alkylated byproduct. The initially formed secondary amine product is often more nucleophilic than the starting primary amine, exacerbating this issue.[1]
-
Solution:
-
Control Stoichiometry: Use a slight excess of the 1,2,3,4-tetrahydroisoquinoline (e.g., 1.2 to 1.5 equivalents) relative to the bromoethylamine reagent. This ensures the electrophile is consumed before it can react with the product.
-
Slow Addition: Add the 2-bromoethylamine hydrobromide solution slowly (dropwise) to the reaction mixture containing THIQ and the base.[1] This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant THIQ.
-
Use a Protected Reagent: A more robust solution is to use an N-protected 2-carbon electrophile, such as N-(2-bromoethyl)phthalimide. This prevents the primary amine from reacting. The phthalimide group can then be removed in a subsequent step using hydrazine.
-
Below is a diagram illustrating the desired reaction versus the common over-alkylation side reaction.
Q2: My final product is difficult to purify. How can I effectively remove starting materials and byproducts?
Answer:
Purification is challenging due to the basic nature of the product and potential byproducts. Standard silica gel chromatography can be problematic, but several strategies can overcome this.
-
Probable Cause 1: Tailing on Silica Gel. Basic amines often interact strongly with the acidic silanol groups on standard silica gel, leading to broad peaks, poor separation, and product loss on the column.
-
Solution:
-
Base-Treated Silica: Pre-treat your silica gel with a base. This can be done by preparing the slurry with a solvent system containing 1-2% triethylamine or ammonia in methanol.
-
Alternative Mobile Phase: Use a gradient elution system that is effective for basic compounds. A common choice is a gradient of Dichloromethane (DCM) -> 95:5 DCM:Methanol -> 90:10 DCM:Methanol, with 0.5-1% triethylamine or ammonium hydroxide added to the mobile phase throughout.
-
-
Probable Cause 2: Water-Soluble Byproducts. Salts like potassium bromide and excess base can complicate extraction.
-
Solution: Acid-Base Extraction. This is a highly effective method for purifying amines.
-
After the reaction is complete, quench with water and extract with an organic solvent like ethyl acetate or DCM.
-
Wash the combined organic layers with an acidic solution (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.
-
Separate the layers. Carefully basify the aqueous layer with a strong base (e.g., 5M NaOH) until pH > 12.
-
Extract the now-neutral amine product back into an organic solvent (DCM or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.
-
The following flowchart provides a decision-making process for troubleshooting low yields.
Sources
Technical Support Center: Synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges and minimize byproduct formation during your experiments. Our guidance is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.
Introduction: Navigating the Synthesis of a Key Intermediate
2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, also known as 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethanamine, is a valuable building block in medicinal chemistry. Its synthesis, while seemingly straightforward, can be prone to the formation of undesirable byproducts that complicate purification and reduce overall yield. This guide focuses on the two most common synthetic strategies:
-
Reductive Amination: The reaction of 1,2,3,4-tetrahydroisoquinoline (THIQ) with an acetaldehyde equivalent, such as 2-aminoacetaldehyde dimethyl acetal, followed by reduction.
-
N-Alkylation: The direct alkylation of 1,2,3,4-tetrahydroisoquinoline with a 2-haloethylamine, typically 2-bromoethylamine or 2-chloroethylamine hydrobromide.
We will explore the common pitfalls associated with each method and provide actionable solutions to help you achieve a higher purity of your target compound.
Section 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your synthesis.
Reductive Amination Route
Q1: My reductive amination is producing a significant amount of unreacted 1,2,3,4-tetrahydroisoquinoline (THIQ). What are the likely causes and how can I improve conversion?
A1: Low conversion in reductive amination can stem from several factors related to imine formation and the reduction step.
-
Inefficient Imine Formation: The initial condensation between THIQ and the aldehyde is a reversible equilibrium. Insufficient removal of water can hinder the formation of the imine intermediate.
-
Solution: While not always necessary, the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can shift the equilibrium towards the imine. For less reactive carbonyls, performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus) can be effective.
-
-
Sub-optimal pH: The reaction is typically acid-catalyzed. If the pH is too low, the starting amine will be fully protonated and non-nucleophilic. If the pH is too high, the carbonyl will not be sufficiently activated.
-
Solution: The optimal pH for imine formation is generally between 4 and 6. A small amount of a weak acid, such as acetic acid, is often added to catalyze the reaction.
-
-
Steric Hindrance: While less of an issue with acetaldehyde equivalents, highly substituted aldehydes or ketones can react slowly.
-
Solution: Increase the reaction time or temperature. However, be mindful that higher temperatures can also promote side reactions.
-
Q2: I am observing the formation of a dialkylated byproduct. How can I minimize this?
A2: The formation of a tertiary amine through dialkylation is a common issue in reductive amination, especially when the product amine is more nucleophilic than the starting amine.
-
Stoichiometry Control: Using a large excess of the starting amine can statistically favor the reaction of the aldehyde with the more abundant primary or secondary amine.
-
Solution: Employ a 1.5 to 2-fold excess of 1,2,3,4-tetrahydroisoquinoline relative to the acetaldehyde equivalent.
-
-
Slow Addition of the Reducing Agent: Adding the reducing agent slowly can help to reduce the imine as it is formed, keeping its concentration low and minimizing the chance of it reacting with another aldehyde molecule.
-
Solution: Add the reducing agent portion-wise or as a solution via a syringe pump over an extended period.
-
Q3: My reaction is producing a significant amount of the alcohol byproduct from the reduction of the starting aldehyde. How can I prevent this?
A3: This indicates that your reducing agent is not selective enough for the imine/iminium ion over the carbonyl group.
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) can reduce both aldehydes and imines. More selective reducing agents are available.
-
Solution: Use a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1] STAB is often preferred due to its lower toxicity compared to NaBH₃CN.[1] These reagents will preferentially reduce the protonated imine (iminium ion) over the aldehyde.
-
N-Alkylation Route
Q1: My N-alkylation reaction is resulting in a complex mixture of products, including what appears to be over-alkylated species. How can I improve the selectivity for mono-alkylation?
A1: Over-alkylation is a classic problem in the N-alkylation of amines, as the product secondary amine is often more nucleophilic than the starting primary amine.[2][3] In the case of THIQ (a secondary amine), the product tertiary amine can further react to form a quaternary ammonium salt.
-
Stoichiometry is Key: Using an excess of the amine starting material is a common strategy to increase the probability of the alkylating agent reacting with the starting amine rather than the product.
-
Solution: Use a significant excess (2-5 equivalents) of 1,2,3,4-tetrahydroisoquinoline relative to the 2-haloethylamine. This is often the most effective and straightforward solution.
-
-
Controlled Addition of the Alkylating Agent: Maintaining a low concentration of the alkylating agent throughout the reaction can minimize the chance of the product amine reacting further.
-
Solution: Add the 2-haloethylamine solution dropwise to the reaction mixture over a prolonged period (e.g., 1-2 hours) using a syringe pump.
-
-
Reaction Temperature: Higher temperatures can accelerate the rate of the second alkylation.
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or slightly elevated temperatures (e.g., 40-50 °C) are often sufficient.
-
Q2: The reaction is very slow or incomplete. What could be the issue?
A2: Slow or incomplete reactions in N-alkylation are often related to the base, solvent, or the quality of the reagents.
-
Inappropriate Base: The base is crucial for neutralizing the hydrohalic acid formed during the reaction and for deprotonating the amine starting material (if it is used as a salt).
-
Solution: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is typically used. Ensure at least two equivalents of the base are used if starting with the 2-haloethylamine hydrohalide salt. The base should be finely powdered and dry to ensure good reactivity.
-
-
Poor Solvent Choice: The solvent must be able to dissolve the reactants to a reasonable extent.
-
Solution: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are good choices. Acetonitrile is often preferred due to its ease of removal. The choice of solvent can have a significant impact on the reaction rate and selectivity.[4]
-
-
Quality of Reagents: 2-Haloethylamine salts can be hygroscopic. Moisture can interfere with the reaction.
-
Solution: Use freshly opened or properly stored reagents. Ensure all glassware is thoroughly dried before use.
-
General & Purification FAQs
Q1: My starting 1,2,3,4-tetrahydroisoquinoline is not pure. Could this affect the reaction?
A1: Absolutely. Impurities in the starting material can lead to the formation of additional byproducts. For instance, if the THIQ was synthesized via a Bischler-Napieralski reaction followed by reduction, it could be contaminated with the corresponding isoquinoline or other reduction byproducts.[5]
-
Solution: Purify the 1,2,3,4-tetrahydroisoquinoline before use, for example, by distillation or column chromatography. Confirm its purity by techniques like NMR or GC-MS.
Q2: I am having difficulty purifying the final product. What are the best methods?
A2: The basic nature of the product amine allows for straightforward purification strategies.
-
Acid-Base Extraction: This is a powerful technique to separate the amine product from non-basic impurities.
-
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer.
-
Wash the aqueous layer with the organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to deprotonate the amine, which will then precipitate or can be extracted back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the purified product.
-
-
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying amines.
-
Eluent System: A common eluent system is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A small amount of a basic modifier like triethylamine (typically 0.1-1%) is often added to the eluent to prevent the basic amine product from tailing on the acidic silica gel.
-
Section 2: Byproduct Formation and Mitigation Strategies
Understanding the potential byproducts is crucial for developing a robust synthetic procedure.
Common Byproducts in Reductive Amination
| Byproduct | Formation Mechanism | Mitigation Strategy |
| Dialkylated Amine | The product amine reacts with another molecule of the aldehyde, followed by reduction. | Use an excess of the starting amine (THIQ). Slow addition of the reducing agent. |
| Starting Aldehyde Reduction Product (Alcohol) | The reducing agent is not selective and reduces the aldehyde in addition to the imine. | Use a selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1] |
| Unreacted Starting Materials | Incomplete reaction due to sub-optimal conditions. | Optimize pH (4-6), consider using a dehydrating agent, and ensure sufficient reaction time and temperature. |
Common Byproducts in N-Alkylation
| Byproduct | Formation Mechanism | Mitigation Strategy |
| Over-alkylation Product (Quaternary Ammonium Salt) | The tertiary amine product is more nucleophilic than the starting secondary amine and reacts further with the alkylating agent.[2][3] | Use a large excess (2-5 equivalents) of the starting amine (THIQ). Slow, controlled addition of the alkylating agent. Use the minimum effective reaction temperature. |
| Elimination Product (Vinylamine - unstable) | The base promotes the elimination of HBr from the 2-bromoethylamine. | Use a non-hindered, moderately strong base like K₂CO₃. Avoid strongly hindered or very strong bases. |
| Unreacted Starting Materials | Incomplete reaction due to poor choice of base or solvent, or low-quality reagents. | Use a suitable base (e.g., K₂CO₃) and solvent (e.g., ACN). Ensure all reagents are dry. |
Section 3: Optimized Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine with a focus on minimizing byproduct formation.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is favored for its high selectivity and the use of a less toxic reducing agent.
Materials:
-
1,2,3,4-Tetrahydroisoquinoline (THIQ) (1.5 equiv.)
-
2-Aminoacetaldehyde dimethyl acetal (1.0 equiv.)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv.)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Acetic acid (catalytic amount, e.g., 0.1 equiv.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,2,3,4-tetrahydroisoquinoline and anhydrous dichloromethane.
-
Add 2-aminoacetaldehyde dimethyl acetal to the solution.
-
Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane with 0.5% triethylamine).
Protocol 2: N-Alkylation with 2-Chloroethylamine Hydrochloride
This protocol focuses on controlling stoichiometry to minimize over-alkylation.
Materials:
-
1,2,3,4-Tetrahydroisoquinoline (THIQ) (3.0 equiv.)
-
2-Chloroethylamine hydrochloride (1.0 equiv.)
-
Potassium carbonate (K₂CO₃), finely powdered and dried (2.2 equiv.)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate
-
Water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 1,2,3,4-tetrahydroisoquinoline, potassium carbonate, and anhydrous acetonitrile.
-
Stir the suspension vigorously at room temperature for 15-30 minutes.
-
Add 2-chloroethylamine hydrochloride to the mixture in one portion.
-
Heat the reaction mixture to 50-60 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Rinse the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography as described in Protocol 1.
Section 4: Visualizing the Pathways
The following diagrams illustrate the synthetic routes and key decision points in troubleshooting.
Diagram 1: Synthetic Pathways to 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
Caption: A decision tree for troubleshooting low yields in the N-alkylation synthesis.
References
- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. [Link]
- Ghorai, M. K., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9193–9198.
-
Slideshare. (n.d.). Bischler napieralski reaction. [Link]
- Doyle, A. G., & Jacobsen, E. N. (2024).
- Song, H., et al. (n.d.). A remarkable solvent effect on reductive amination of ketones.
-
International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
- Kashdan, D. S., Schwartz, J., & Rapoport, H. (1982). Synthesis of 1,2,3,4-tetrahydroisoquinolines. The Journal of Organic Chemistry, 47(14), 2638–2643.
Sources
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Synthesis of 1,2,3,4-Tetrahydroisoquinolines | Semantic Scholar [semanticscholar.org]
"2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine" solubility issues and solutions
Technical Support Center: 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
Welcome to the dedicated technical support resource for 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered during experimental work with this compound. Leveraging extensive experience in pharmaceutical formulation, this document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles.
Understanding the Molecule: Predicted Physicochemical Properties
2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine possesses two basic nitrogen centers: a secondary amine within the dihydroisoquinoline ring and a primary amine on the ethyl side chain. This inherent basicity is the primary determinant of its solubility behavior. Like many basic drugs, it is expected to exhibit poor solubility in neutral to high pH aqueous environments and significantly increased solubility at acidic pH.[1][2][3]
| Property | Predicted Characteristic | Rationale & Impact on Solubility |
| Ionization | Basic compound (presence of primary and secondary amines) | Will be protonated at acidic pH, forming a more soluble cationic species. Solubility is expected to be highly pH-dependent.[3][4][5][6] |
| Aqueous Solubility | Poor at neutral and basic pH | The uncharged form is more lipophilic and less able to interact with polar water molecules. |
| LogP | Moderately lipophilic | The dihydroisoquinoline ring system contributes to its lipophilicity, which can limit aqueous solubility. |
| Salt Formation | Readily forms salts with acids | Salt formation is a primary strategy to enhance aqueous solubility and dissolution rate.[7] |
Troubleshooting Guide: Common Solubility Issues & Solutions
This section addresses specific problems you might encounter in the laboratory when working with 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine.
Issue 1: The compound is not dissolving in my aqueous buffer (e.g., PBS pH 7.4).
Root Cause Analysis: At physiological pH (7.4), the amine groups on 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine are likely not fully protonated, leading to low aqueous solubility of the free base form. The compound's inherent lipophilicity further hinders its dissolution in polar aqueous media.
Solutions:
-
Primary Solution: pH Adjustment. The most effective and straightforward method is to lower the pH of your solvent system.[1][8] By acidifying the medium, you protonate the basic nitrogen atoms, forming a more soluble salt in situ.
-
Workflow for pH Adjustment:
-
-
Secondary Solution: Co-solvents. If pH adjustment alone is insufficient or undesirable for your experimental system, the use of a water-miscible organic co-solvent can be employed. [1][9]Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate lipophilic molecules. [9]
-
Recommended Co-solvents: Ethanol, Propylene Glycol (PG), or Polyethylene Glycol 400 (PEG 400).
-
Protocol:
-
Attempt to dissolve the compound in a small volume of the chosen co-solvent first.
-
Once dissolved, slowly add the aqueous buffer to the co-solvent concentrate with vigorous stirring.
-
Do not exceed a co-solvent concentration of 20-30% in the final formulation, as higher concentrations may be toxic in certain biological assays.
-
-
Issue 2: The compound precipitates out of solution when I dilute my stock (e.g., a DMSO stock) into an aqueous buffer.
Root Cause Analysis: This is a common issue for compounds with poor aqueous solubility. While highly soluble in a polar aprotic solvent like DMSO, the compound crashes out when the solvent environment abruptly changes to a highly polar aqueous one. The concentration in the aqueous phase has exceeded its thermodynamic solubility limit.
Solutions:
-
Formulate with a Solubilizing Excipient. For more robust formulations, especially for in vivo studies, using excipients that form complexes or micelles can maintain the drug in a supersaturated or solubilized state.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate the lipophilic portion of the drug in their central cavity, while their hydrophilic exterior interacts with water. [2][7] * Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its safety and solubilizing capacity.
-
Protocol for Cyclodextrin Formulation:
-
Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v).
-
Slowly add the solid 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine to the cyclodextrin solution while stirring. Gentle heating may be required to facilitate complexation.
-
Allow the solution to equilibrate, typically for several hours to overnight.
-
-
-
Use of Surfactants. Surfactants form micelles that can entrap the poorly soluble compound, preventing precipitation. [2] * Recommended Surfactants: Polysorbate 80 (Tween® 80) or Cremophor® EL.
-
Caution: Surfactants can have biological effects of their own and should be used at the lowest effective concentration, typically below 1-2%.
-
Issue 3: I need to prepare a high-concentration formulation for a preclinical study, and the above methods are not sufficient.
Root Cause Analysis: High-concentration formulations of poorly soluble compounds often require more advanced strategies that go beyond simple pH adjustment or co-solvents.
Solutions:
-
Salt Formation. Synthesizing a stable, crystalline salt of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine can significantly improve its solubility and dissolution rate. [10][7]Given the presence of two basic centers, dihydrochloride or other salt forms could be explored. [11]
-
Workflow for Salt Screening:
Caption: Decision workflow for salt form selection.
-
-
Lipid-Based Formulations. For oral or parenteral delivery, lipid-based systems can be highly effective. The compound is dissolved in a lipid vehicle, and this pre-dissolved form can enhance absorption. [10][7] * Examples: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS). These are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions upon gentle agitation in an aqueous medium. [10]
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to dissolve 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine?
A1: For initial stock solutions, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are excellent choices. For aqueous applications, start with an acidic buffer (e.g., citrate buffer pH 3-5) or deionized water acidified with a small amount of HCl.
Q2: Will changing the ionic strength of my buffer affect the solubility?
A2: Yes, it can. For ionizable compounds like this, the effect of ionic strength can be complex. High concentrations of salts in the buffer can sometimes lead to a "salting-out" effect, where the solubility of the compound decreases. [3][4][5][12]It is advisable to use buffers with physiological ionic strength unless a higher concentration is required for other experimental reasons.
Q3: Can I improve solubility by reducing the particle size?
A3: Particle size reduction, such as micronization, primarily increases the dissolution rate of a compound by increasing the surface area available for solvation, as described by the Noyes-Whitney equation. [1][2][10]While it may not significantly increase the equilibrium solubility, a faster dissolution rate can be critical for achieving desired concentrations in a timely manner, especially for in vivo absorption. [7][8][13] Q4: Is it better to use the free base or a salt form of the compound?
A4: For aqueous formulations, a salt form is almost always preferable. Salt forms generally exhibit higher aqueous solubility and faster dissolution rates compared to the free base. [7]The choice of the specific salt can also influence properties like hygroscopicity and stability. [7]For a compound like 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, a dihydrochloride salt is a logical first choice to explore. [11] Q5: Are there any chemical modifications to the molecule itself that could improve solubility?
A5: Yes, this is a medicinal chemistry approach. Introducing polar functional groups (e.g., hydroxyl or carboxyl groups) or replacing aromatic carbon atoms with nitrogen can reduce lipophilicity and improve solubility. [14]Another strategy is the development of a prodrug, where a soluble moiety is attached to the parent drug and is later cleaved in vivo to release the active compound. [11]
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]
-
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Targray. [Link]
-
Formulation Strategies For Poorly Soluble Molecules. (2025). Outsourced Pharma. [Link]
-
Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges. (2021). Royal Society of Chemistry. [Link]
-
[2-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]amine. PubChem. [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
- Production method for isoquinoline derivatives and salts thereof.
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Springer. [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar. [Link]
-
The influence of pH on solubility in water Theory. Course Hero. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 8. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. benchchem.com [benchchem.com]
- 12. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 13. ijmsdr.org [ijmsdr.org]
Technical Support Center: Stability of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
Introduction
Welcome to the technical support guide for 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine. This document is designed for researchers, scientists, and drug development professionals who are incorporating this molecule into their experimental workflows. As a substituted tetrahydroisoquinoline (THIQ), this compound possesses a chemically interesting and biologically relevant scaffold.[1][2][3] However, the inherent reactivity of the tertiary amine within the dihydroisoquinoline ring system and the primary amine of the ethanamine side chain necessitates a thorough understanding of its stability in various solvents.
The stability of a compound in solution is paramount, directly impacting experimental reproducibility, the accuracy of analytical quantification, and the ultimate success of drug discovery and development pipelines. This guide provides a framework for assessing and ensuring the stability of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, offering troubleshooting advice and robust protocols to empower you to generate reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the general expected stability profile of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine in common laboratory solvents?
Based on its chemical structure—a tetrahydroisoquinoline core linked to an ethylamine moiety—the compound is expected to be reasonably stable in many common, inert organic solvents, particularly for short-term handling. However, two key structural features govern its potential instability:
-
The Tetrahydroisoquinoline Nitrogen: This is a tertiary amine, making it basic and susceptible to oxidation. Over time, especially when exposed to air (oxygen), this nitrogen can be oxidized.
-
The Primary Ethylamine Group: This group is basic and nucleophilic, making it reactive towards electrophilic species, including acidic protons.
Therefore, long-term stability is highly dependent on the choice of solvent and storage conditions. Protic solvents may participate in hydrogen bonding, which can be benign, but acidic protic solvents will protonate the amine groups, forming salts. While this can enhance solubility in some cases, it may also introduce new degradation pathways over time.
Q2: What are the most likely degradation pathways for this compound in solution?
The primary degradation pathways are anticipated to be oxidation and, to a lesser extent, acid/base-mediated reactions.
-
Oxidation: The tetrahydroisoquinoline ring system can be susceptible to oxidation, potentially leading to the formation of the corresponding isoquinoline or N-oxide species. This process can be accelerated by exposure to atmospheric oxygen, metal ion contaminants, or oxidizing agents.[1]
-
Acid/Base Instability: While the compound contains basic nitrogens, extreme pH conditions should be avoided. Strongly acidic solutions can lead to unwanted side reactions beyond simple salt formation. Strongly basic conditions could potentially facilitate elimination reactions if suitable leaving groups are present elsewhere in a more complex derivative, though this is less of a concern for the parent compound itself.
Below is a diagram illustrating the most probable oxidative degradation pathway.
Caption: Potential oxidative degradation of the core structure.
Q3: Which solvents are recommended for preparing stock solutions and for long-term storage?
The choice of solvent is critical for maximizing the shelf-life of your compound in solution. The following table provides general recommendations.
| Solvent Class | Recommended Solvents | Rationale & Considerations | Stability Outlook |
| Aprotic Polar | DMSO, DMF | Excellent solubilizing power for a wide range of compounds. DMSO is hygroscopic; use anhydrous grade and store under inert gas (N₂ or Ar). | Good to Excellent (for long-term storage at -20°C or -80°C) |
| Aprotic Non-Polar | Toluene, Dioxane | Suitable for specific reaction conditions but generally not recommended for primary stock solutions due to lower solubilizing capacity for this amine-containing compound. | Moderate (potential for precipitation at low temperatures) |
| Protic Polar | Ethanol, Methanol | Good for short-term use and serial dilutions. Alcohols are generally compatible, but their protic nature can interact with the basic amine centers. Avoid long-term storage at room temperature. | Fair to Good (short-term); Poor to Fair (long-term) |
| Aqueous Buffers | pH 7.0-7.5 Buffers | Use only for immediate experimental needs (e.g., biological assays). The stability in aqueous media can be limited. Avoid acidic buffers unless salt formation is intended and validated. | Poor (for storage); prepare fresh solutions daily. |
Recommendation: For long-term storage, prepare a concentrated stock solution (e.g., 10-50 mM) in high-purity, anhydrous DMSO. Aliquot into single-use vials and store under an inert atmosphere at -80°C. This minimizes freeze-thaw cycles and exposure to atmospheric oxygen and moisture.
Q4: Are there any specific solvents or conditions that I should strictly avoid?
Yes. To ensure the integrity of your sample, avoid the following:
-
Acidic Solvents/Conditions: Avoid dissolving the compound directly in solutions containing strong acids (e.g., HCl, TFA) unless you are intentionally preparing a salt form. Even then, the long-term stability of the salt in solution should be independently verified.
-
Reactive Solvents: Avoid chlorinated solvents like chloroform or dichloromethane for long-term storage, as they can contain acidic impurities (HCl) over time, which can degrade the compound.
-
Peroxide-Forming Solvents: Ethers (like THF, Diethyl Ether) can form explosive peroxides over time, which are potent oxidizing agents. If you must use them, always use fresh, inhibitor-stabilized solvents.
-
Prolonged Exposure to Light and Air: Photodegradation and oxidation are significant risks.[4][5] Always store solutions in amber vials and minimize headspace by using appropriately sized containers or backfilling with an inert gas.
Troubleshooting Guide
Issue: My analytical results (HPLC, LC-MS) show new, unexpected peaks over time, or the peak area of my main compound is decreasing.
This is a classic sign of compound degradation. Follow these steps to diagnose and resolve the issue.
-
Confirm the Degradation:
-
Re-analyze a freshly prepared solution made from solid material. If the new peaks are absent, it confirms that the degradation is occurring in the solution you are storing.
-
Check your blank. Inject a sample of the solvent you are using for your stock solution to ensure the impurity is not coming from the solvent itself.
-
-
Identify the Cause (Refer back to Degradation Pathways):
-
Oxidation: Are you storing the solution in a clear vial on the benchtop? Are you frequently opening the vial? The likely cause is oxidation from air and light exposure.
-
Solution: Prepare a new stock solution in an amber vial, purge the headspace with nitrogen or argon, and store it frozen at -20°C or -80°C.
-
-
Solvent-Mediated Degradation: What solvent are you using? If you are using methanol, ethanol, or an aqueous buffer for storage, the solvent may be contributing to the instability.
-
Solution: Switch to a more inert solvent for storage, such as anhydrous DMSO. Prepare a new stock solution and re-evaluate its stability over a shorter time frame (e.g., 24-48 hours).
-
-
-
Validate the Solution:
-
Once you have implemented a change (e.g., new solvent, new storage conditions), perform a small-scale time-course experiment. Analyze the new solution at T=0 and again after 24, 48, and 72 hours to confirm that the degradation has been arrested.
-
Experimental Protocols
Given the absence of specific published stability data for this exact molecule, it is imperative for researchers to perform their own validation. The following protocols provide a robust framework for this assessment.
Protocol 1: Rapid Solvent Stability Screening
This protocol is designed to quickly assess the short-term stability of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine in a panel of commonly used solvents.
Caption: Workflow for conducting a rapid solvent stability screen.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the compound in anhydrous DMSO. This will serve as your T=0 reference standard.
-
Test Solution Preparation: From the DMSO stock, prepare 1 mg/mL solutions in your test solvents (e.g., Acetonitrile, Methanol, Water, Phosphate Buffered Saline pH 7.4).
-
Time Point Zero (T=0) Analysis: Immediately after preparation, analyze all solutions by a suitable stability-indicating method (e.g., gradient reversed-phase HPLC with UV detection or LC-MS). Record the peak area of the parent compound.
-
Incubation: Store an aliquot of each test solution at room temperature and another at an accelerated condition (e.g., 40°C), protected from light.
-
Subsequent Time Points: Re-analyze the solutions after 24, 48, and 72 hours.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to its area at T=0. A stable compound will show >95% of the parent peak remaining.
Protocol 2: Forced Degradation Study
Forced degradation (or stress testing) is a crucial step in drug development that deliberately degrades the sample to identify potential degradation products and establish the intrinsic stability of the molecule.[4][5][6] This helps in developing stability-indicating analytical methods.[7]
Objective: To understand the degradation profile under harsh conditions (acid, base, oxidation, heat, light).
Methodology:
-
Sample Preparation: Prepare separate solutions of the compound (e.g., 1 mg/mL) in a relatively inert solvent mixture like Acetonitrile/Water (50:50).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to one sample.
-
Base Hydrolysis: Add 0.1 M NaOH to another sample.
-
Oxidation: Add 3% Hydrogen Peroxide (H₂O₂) to a third sample.
-
Thermal Stress: Incubate a sample at 60°C.
-
Photolytic Stress: Expose a sample to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
-
Monitoring: Monitor the reactions over time (e.g., 2, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid, reduce the stressor concentration or temperature. If it's too slow, increase it.
-
Analysis: Analyze the stressed samples by LC-MS. The goal is to chromatographically separate the parent peak from all major degradation products.
-
Elucidation: The mass-to-charge ratio (m/z) of the new peaks will provide critical information about the structure of the degradants, helping to confirm the degradation pathways (e.g., an increase of 16 amu suggests oxidation).
By performing these studies, you will gain a comprehensive understanding of the stability of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, ensuring the integrity and reliability of your future experiments.
References
-
PubChem. [2-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]amine. National Center for Biotechnology Information. Available from: [Link]
-
McConnell, E. et al. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews. ACS Publications. Available from: [Link]
-
BIOSYNCE. 2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine CAS 37481-18-8. Available from: [Link]
-
Lecart, S. et al. Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
-
Prajapati, M. et al. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]
-
Sharma, G. et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Guillou, S. et al. (2021). Chemistry of isoquinoline, dihydroisoquinoline and tetrahydroisoquinoline in. ResearchGate. Available from: [Link]
-
Singh, U.P. et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available from: [Link]
-
Bajaj, S. et al. (2015). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. Available from: [Link]
-
International Journal of Scientific & Technology Research. (2019). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available from: [Link]
-
Roge, A.B. et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]
-
Al-Suhaimi, K.M. et al. (2018). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Molecules. Available from: [Link]
Sources
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- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 3. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell Permeability of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
Prepared by the Senior Application Scientist Team
Introduction
This technical guide is designed for researchers, scientists, and drug development professionals working to characterize and optimize the cell permeability of the novel compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, hereafter referred to as "Compound Q". Cell permeability is a critical parameter in drug discovery, dictating a compound's ability to cross biological membranes to reach its intracellular target and ultimately influencing its oral bioavailability and overall efficacy.[1]
Compound Q possesses a 3,4-dihydroisoquinoline scaffold, a structure found in molecules with applications in neuroscience and oncology research.[2][3] Its ethanamine side chain suggests it is a basic compound, a feature that significantly influences its physicochemical properties and interaction with biological membranes. This guide provides a structured approach to troubleshooting common issues encountered during permeability assessment, detailed protocols for key assays, and answers to frequently asked questions.
Section 1: Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing potential causes and evidence-based solutions to guide your optimization strategy.
Question 1: My apparent permeability (Papp) for Compound Q is unexpectedly low in the Parallel Artificial Membrane Permeability Assay (PAMPA). What are the likely causes and how can I improve it?
Answer:
Low permeability in the PAMPA model, which exclusively measures passive diffusion, points to issues with the compound's physicochemical properties or its interaction with the artificial membrane.[4]
Potential Causes & Solutions:
-
Cause 1: Low Aqueous Solubility: Compound Q, being a basic amine, may have limited solubility at physiological pH (7.4), leading to precipitation in the donor well and an underestimation of its true permeability.
-
Solution: First, experimentally determine the aqueous solubility of Compound Q at pH 7.4. If solubility is below the assay concentration, consider using a co-solvent. Dimethyl sulfoxide (DMSO) is commonly used, but its final concentration should be kept low (typically ≤1%) as higher concentrations can disrupt the integrity of the lipid membrane.[5] Alternatively, adjusting the donor buffer pH to a more acidic value (e.g., pH 5.5-6.5) can increase the solubility of basic compounds, though this may also decrease the concentration of the neutral, more permeable species.
-
-
Cause 2: High Lipophilicity & Membrane Retention: While lipophilicity is necessary for membrane partitioning, excessively lipophilic compounds can become trapped within the artificial lipid layer of the PAMPA plate, reducing the amount of compound detected in the acceptor well.
-
Solution: Quantify the recovery of Compound Q at the end of the assay. This is done by measuring the compound concentration in both the donor and acceptor wells and comparing the total amount to the initial amount added. Low recovery (<80%) suggests significant membrane retention or nonspecific binding. Using a PAMPA system with a different lipid composition, such as the Double-Sink™ PAMPA which includes surfactants in the acceptor solution, can help mitigate this issue.[6]
-
-
Cause 3: Ionization State: At pH 7.4, the ethanamine group of Compound Q will be predominantly protonated (charged). The charged species has a much lower capacity to passively diffuse across the nonpolar lipid membrane compared to the neutral form.[7]
-
Solution: The relationship between pH and permeability can be investigated by performing the PAMPA assay across a range of pH values (e.g., 5.5, 6.5, 7.4). This will help you understand the pH-permeability profile and the contribution of the neutral form to overall diffusion. This data is critical for predicting absorption in different regions of the gastrointestinal tract, which have varying pH levels.
-
Question 2: Compound Q shows low to moderate permeability in the PAMPA assay, but very low permeability in the Caco-2 cell model. Why is there a discrepancy?
Answer:
This is a classic and informative result. The discrepancy between the PAMPA (passive diffusion only) and Caco-2 (passive and active transport) models strongly suggests that active transport mechanisms are limiting the net flux of Compound Q across the cell monolayer.[8][9]
Potential Causes & Solutions:
-
Cause 1: Active Efflux: Compound Q may be a substrate for efflux transporters, such as P-glycoprotein (P-gp/MDR1), which are highly expressed on the apical (lumen-facing) side of Caco-2 cells.[10] These transporters act as cellular pumps, actively removing the compound from the cell and pumping it back into the apical compartment, thereby reducing its apparent permeability from the apical to the basolateral direction (Papp, A→B).[11][12]
-
Solution: To confirm this, you must perform a bidirectional Caco-2 assay, measuring permeability in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. An Efflux Ratio (ER) is calculated as (Papp, B→A) / (Papp, A→B). An ER greater than 2 is a strong indicator of active efflux.[13] To identify the specific transporter, the assay can be repeated in the presence of known efflux inhibitors, like verapamil for P-gp. A significant increase in the A→B permeability and a decrease in the ER in the presence of the inhibitor confirms that Compound Q is a substrate for that transporter.[12]
-
-
Cause 2: Poor Paracellular Transport: The tight junctions between Caco-2 cells restrict the passage of molecules between them (the paracellular pathway).[14] If Compound Q is too large or has unfavorable properties for this route, and its transcellular (through the cell) permeability is also low, the overall Papp will be poor.
-
Solution: While you cannot easily modify the Caco-2 tight junctions, this information is valuable. If active efflux has been ruled out, the low permeability is likely due to the inherent physicochemical properties of the molecule (e.g., size, polarity, hydrogen bonding capacity) that limit passive transcellular diffusion.[15] At this point, medicinal chemistry efforts may be required to modify the structure of Compound Q to improve these properties.
-
Question 3: My Caco-2 assay results are highly variable and not reproducible. How can I ensure the integrity and consistency of my experiments?
Answer:
Variability in Caco-2 assays is a common challenge and often stems from issues with the cell monolayer's integrity.[16] A healthy, confluent monolayer with well-formed tight junctions is essential for reliable data.
Potential Causes & Solutions:
-
Cause 1: Inconsistent Monolayer Integrity: The "tightness" of the barrier formed by the Caco-2 cells can vary between wells, plates, and experiments. If the monolayer is not fully confluent or if the tight junctions are compromised, compounds can leak through, leading to artificially high and variable permeability values.[17]
-
Solution: Always validate monolayer integrity for every experiment before adding your test compound. The two standard methods are:
-
Transepithelial Electrical Resistance (TEER): Measure the electrical resistance across the monolayer. TEER values should be within the laboratory's established range (e.g., typically >300 Ω·cm²) to confirm a confluent and robust barrier.[10][14]
-
Lucifer Yellow Permeability: Include Lucifer Yellow, a fluorescent molecule that is known to have very low permeability and primarily crosses the monolayer via the paracellular route, as a negative control. The percent leakage of Lucifer Yellow should be very low (e.g., <1-2%) to indicate that the tight junctions are intact.[10][17]
-
-
-
Cause 2: Cytotoxicity of the Test Compound: At the concentration used, Compound Q might be toxic to the Caco-2 cells, damaging the monolayer during the assay and compromising its barrier function.
-
Solution: Perform a simple cytotoxicity assay (e.g., MTT or LDH release assay) on Caco-2 cells using the same concentration and incubation time as your permeability experiment. If toxicity is observed, the permeability assay must be run at a lower, non-toxic concentration of Compound Q.
-
-
Cause 3: Inconsistent Cell Culture Practices: Caco-2 cells' properties can change with passage number. Using cells of a very high passage number can lead to altered transporter expression and poor monolayer formation.[16]
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What is the fundamental difference between the PAMPA and Caco-2 assays?
-
PAMPA is a cell-free, artificial membrane-based assay that measures only passive permeability .[4] The Caco-2 assay uses a monolayer of human intestinal cells and measures the sum of passive diffusion, active transport (uptake and efflux), and paracellular transport .[10] Comparing results from both assays can help elucidate the mechanism of transport.[9]
-
-
Q2: How do I interpret the apparent permeability (Papp) values from my Caco-2 assay?
| Permeability Class | Papp (A→B) Value (x 10⁻⁶ cm/s) | Expected In Vivo Absorption |
| Low | < 1.0 | Poor (<30%) |
| Moderate | 1.0 - 10.0 | Moderate to Good |
| High | > 10.0 | Excellent (>90%) |
-
Q3: My compound is an efflux substrate. Is it still a viable drug candidate?
-
Not necessarily. Many successful oral drugs are efflux substrates. The key is the balance between permeability and efflux.[20] If the intrinsic passive permeability is high enough, it can overcome the effects of efflux, leading to sufficient net absorption.[20] However, being a P-gp substrate can also limit a drug's ability to cross the blood-brain barrier and can be a source of drug-drug interactions.[11][21] This information is crucial for the overall development strategy.
-
Section 3: Key Experimental Workflows & Protocols
Workflow for Troubleshooting Low Permeability
This diagram outlines a logical workflow for diagnosing and addressing low permeability results for Compound Q.
Caption: A step-by-step workflow for diagnosing the cause of low apparent permeability.
Protocol 3.1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of Compound Q.
-
Preparation of Solutions:
-
Prepare a stock solution of Compound Q in 100% DMSO (e.g., 10 mM).
-
Prepare the Donor Solution by diluting the Compound Q stock into a buffer (e.g., PBS, pH 7.4) to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be ≤1%.[22]
-
Prepare the Acceptor Solution, which is typically the same buffer as the donor, possibly containing a surfactant if using a Double-Sink™ model.[6]
-
Prepare the lipid solution (e.g., 1-2% lecithin in dodecane) and sonicate to ensure it is fully dissolved.[6]
-
-
Assay Procedure:
-
Add 300 µL of Acceptor Solution to each well of a 96-well acceptor plate.
-
Carefully coat the membrane of a 96-well donor filter plate by adding ~5 µL of the lipid solution to each well's membrane surface. Allow the solvent to evaporate briefly.[6]
-
Immediately add 150 µL of the Donor Solution (containing Compound Q and controls) to each well of the coated donor plate.
-
Carefully place the donor plate into the acceptor plate, ensuring the bottom of the membrane contacts the acceptor solution.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) in a sealed container with a wet paper towel to minimize evaporation.
-
-
Analysis:
-
After incubation, separate the plates.
-
Take samples from the donor and acceptor wells, as well as from the initial donor solution (reference standard).
-
Analyze the concentration of Compound Q in all samples using a suitable analytical method, such as LC-MS/MS.
-
Calculate the Papp value using the appropriate formula, accounting for well surface area, incubation time, and initial concentration.
-
Protocol 3.2: Bidirectional Caco-2 Permeability Assay
This protocol is for assessing both absorption and efflux of Compound Q.
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell filter inserts (e.g., 0.4 µm pore size) at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[18]
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the TEER of each well. Only use wells that meet your established criteria (e.g., >300 Ω·cm²).[14]
-
Replace the culture medium with transport buffer (e.g., HBSS, pH 7.4) and allow it to equilibrate for 30-60 minutes at 37°C.
-
-
Permeability Assay (A→B and B→A):
-
For A→B (Apical to Basolateral): Add the transport buffer containing Compound Q (and controls like high-permeability propranolol and low-permeability Lucifer Yellow) to the apical (donor) chamber. Add fresh transport buffer to the basolateral (acceptor) chamber.
-
For B→A (Basolateral to Apical): Add the transport buffer containing Compound Q to the basolateral (donor) chamber. Add fresh transport buffer to the apical (acceptor) chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
At the end of the incubation, take samples from both the donor and acceptor chambers.
-
-
Analysis:
-
Analyze the concentration of Compound Q in all samples via LC-MS/MS.
-
Calculate the Papp values for both the A→B and B→A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).
-
Section 4: References
-
Ito, K., et al. (2005). Role of P-glycoprotein in drug disposition. PubMed. Available at: [Link]
-
Creative Bioarray. Caco-2 permeability assay. Creative Bioarray. Available at: [Link]
-
Fung, V., & G. M. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. Available at: [Link]
-
Pires, C., et al. (2021). Evaluation of the Caco-2 monolayer integrity when used for a single... ResearchGate. Available at: [Link]
-
Troutman, M. D., & Thakker, D. R. (2003). Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs: Contribution of Passive Permeability to P-Glycoprotein Mediated Efflux Transport. Molecular Pharmaceutics. Available at: [Link]
-
Mahringer, A., et al. (2023). The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. PubMed. Available at: [Link]
-
Hewitt, W. M., et al. (2015). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. NIH. Available at: [Link]
-
Lin, Y.-C., et al. (2017). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. ACS Publications. Available at: [Link]
-
Pires, C., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays-Validation Regarding Cell Monolayer Integrity. PubMed. Available at: [Link]
-
Pires, C., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. MDPI. Available at: [Link]
-
Pires, C., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. PMC - NIH. Available at: [Link]
-
East, B. (2012). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed. Available at: [Link]
-
Biosig Lab. (n.d.). Deep-PK: Theory. Biosig Lab. Available at: [Link]
-
G. D. (2007). A general approach to the apparent permeability index. PubMed. Available at: [Link]
-
Do, Q. T., et al. (2017). How Big Is Too Big for Cell Permeability? Journal of Medicinal Chemistry. Available at: [Link]
-
Lokoč, P., et al. (2022). Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods. Molecular Pharmaceutics. Available at: [Link]
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]
-
Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot. Available at: [Link]
-
Request PDF. (2022). Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Drug permeability. Wikipedia. Available at: [Link]
-
PubChem. (n.d.). [2-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]amine. PubChem. Available at: [Link]
-
NIH. (2023). Recent advances on molecular dynamics-based techniques to address drug membrane permeability with atomistic detail. NIH. Available at: [Link]
-
Pharmaron. (n.d.). Permeability. Pharmaron. Available at: [Link]
-
Request PDF. (2022). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ResearchGate. Available at: [Link]
-
Millipore. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Millipore. Available at: [Link]
-
Mimetas. (n.d.). 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Mimetas. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. Available at: [Link]
-
Semantic Scholar. (n.d.). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Semantic Scholar. Available at: [Link]
-
Technology Networks. (n.d.). PAMPA Permeability Assay. Technology Networks. Available at: [Link]
-
BIOSYNCE. (n.d.). 2-(3,4-Dihydroquinolin-1(2H)-yl)ethanamine CAS 37481-18-8. BIOSYNCE. Available at: [Link]
-
PubChem. (n.d.). 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)ethan-1-amine. PubChem. Available at: [Link]
-
PubChem. (n.d.). 3,4-dihydroisoquinolin-1(2H)-one. PubChem. Available at: [Link]
-
Google Patents. (n.d.). WO2014193781A1 - 3,4-dihydroisoquinolin-2(1h)-yl compounds. Google Patents. Available at:
-
PubMed. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent... PubMed. Available at: [Link]
-
PubMed. (2019). Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors... PubMed. Available at: [Link]
-
Springer. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Springer. Available at: [Link]
-
NIH. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. NIH. Available at: [Link]
Sources
- 1. Drug permeability - Wikipedia [en.wikipedia.org]
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- 3. Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. Recent advances on molecular dynamics-based techniques to address drug membrane permeability with atomistic detail - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
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- 20. pubs.acs.org [pubs.acs.org]
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- 22. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
Technical Support Center: Troubleshooting Assay Interference with "2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you navigate and troubleshoot potential assay interference caused by the small molecule "2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine" and structurally related compounds. Apparent activity in primary screens can often be misleading, arising from compound-dependent assay artifacts rather than genuine interaction with the biological target.[1] This resource provides a structured, in-depth approach to identifying and mitigating these common pitfalls, ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs): Initial Triage
Q1: My primary screen shows that 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is active. How can I be sure this is a real hit?
A1: Initial hits from high-throughput screening (HTS) require rigorous validation to rule out assay interference.[2][3] A significant percentage of initial hits can be artifacts if proper controls are not used.[4] Your first step should be to perform orthogonal assays. These are secondary assays that measure the same biological endpoint but use a different detection technology or principle.[2][5] For example, if your primary assay is fluorescence-based, a secondary assay could utilize absorbance or a label-free technology. Consistent activity across different platforms strengthens the case for a genuine hit.
Q2: What are the most common reasons a compound like this would produce a false positive?
A2: Compounds with scaffolds like dihydroisoquinoline can cause interference through several common mechanisms:[6][7]
-
Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that non-specifically sequester and inhibit proteins.[4][8][9] This is a very common mechanism of assay interference.[8][10]
-
Interference with Detection: The compound may be intrinsically fluorescent or colored, directly interfering with optical detection methods like fluorescence or absorbance.[5][11]
-
Reactivity: Some chemical moieties can be inherently reactive, leading to covalent modification of the target protein or other assay components.
-
Redox Activity: The compound may participate in redox cycling, generating reactive oxygen species that disrupt the assay system.[2]
Q3: I've observed a very steep dose-response curve. What could this indicate?
A3: An unusually steep Hill slope in your dose-response curve is a classic hallmark of compound aggregation.[12] Aggregation is a cooperative process that occurs above a critical aggregation concentration (CAC), leading to a sharp, non-stoichiometric inhibition profile.[8]
In-Depth Troubleshooting Guides
If initial FAQs suggest potential interference, the following detailed guides will help you systematically diagnose and resolve the issue.
Guide 1: Diagnosing and Mitigating Compound Aggregation
Compound aggregation is one of the most frequent causes of promiscuous, non-specific inhibition in biochemical assays.[8][12][13] Aggregates, typically 50-1000 nm in size, act by adsorbing and partially denaturing proteins rather than through specific binding.[4][9][12]
Is it Aggregation? A Decision Workflow
Caption: Workflow for diagnosing aggregation-based interference.
Experimental Protocol 1: Detergent Sensitivity Assay
Objective: To determine if the observed activity is attenuated by the presence of a non-ionic detergent, which disrupts aggregate formation.[12][14]
Methodology:
-
Prepare Reagents:
-
Prepare your standard assay buffer.
-
Prepare a second batch of assay buffer containing 0.01% (v/v) Triton X-100 or Tween-20. Note: While this concentration is a good starting point, it may not eliminate all aggregation.[8]
-
-
Compound Titration: Prepare serial dilutions of "2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine" in both the standard buffer and the detergent-containing buffer.
-
Assay Performance: Run your standard biochemical assay in parallel using both buffer conditions. Include all necessary positive and negative controls for each condition.
-
Data Analysis:
-
Generate dose-response curves for the compound in both the presence and absence of detergent.
-
Calculate the IC50 value for each condition.
-
Interpreting the Results:
| Observation | Interpretation |
| Significant rightward shift in IC50 (>10-fold) or complete loss of activity in the presence of detergent. | Strong evidence for aggregation-based inhibition.[12] |
| No significant change in IC50 with detergent. | Aggregation is unlikely to be the primary mechanism of action. |
Experimental Protocol 2: Dynamic Light Scattering (DLS)
Objective: To directly detect the formation of sub-micron particles (aggregates) in solution.[9][12]
Methodology:
-
Sample Preparation: Prepare solutions of "2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine" in your assay buffer at concentrations spanning the observed IC50. A typical starting point is 1-50 µM.[8] Also prepare a buffer-only control.
-
Centrifugation (Optional but Recommended): Centrifuge the samples to remove any pre-existing large precipitates.
-
DLS Measurement: Transfer the supernatant to a suitable cuvette and perform DLS measurements according to the instrument manufacturer's instructions.
-
Data Analysis: Analyze the data for the presence of particles in the 50 nm to 1000 nm size range.
Interpreting the Results:
| Observation | Interpretation |
| Detection of particles in the compound solution that are absent in the buffer control. | Direct evidence of compound aggregation.[9] |
| No significant particle formation detected. | The compound may not be forming aggregates under these conditions, or the aggregates are too small or transient for DLS detection. |
Guide 2: Identifying Interference with Optical Detection Methods
Compounds that absorb light or fluoresce at the wavelengths used for an assay can create significant artifacts.[5][11] This is a common issue, as an estimated 10% of compounds in HTS libraries are fluorescent.[15]
Is it Optical Interference? A Decision Workflow
Caption: Workflow for diagnosing optical assay interference.
Experimental Protocol 3: Compound Autofluorescence and Absorbance Scan
Objective: To determine if "2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine" has intrinsic optical properties that interfere with the assay readout.
Methodology:
-
Sample Preparation: Prepare a dilution series of the compound in the final assay buffer.
-
Plate Preparation:
-
Spectral Scan:
-
Absorbance: Use a spectrophotometer to scan the absorbance of the compound solutions across a wide range of wavelengths, including the excitation and emission wavelengths of your assay's fluorophore.
-
Fluorescence: Use a spectrofluorometer to perform an excitation and emission scan. Measure the emission spectrum using your assay's excitation wavelength, and measure the excitation spectrum while monitoring at your assay's emission wavelength.
-
-
Data Analysis:
Interpreting the Results:
| Observation | Interpretation | Mitigation Strategy |
| Significant absorbance at assay excitation or emission wavelengths. | Potential for signal quenching (false negative). | Switch to a fluorophore with red-shifted wavelengths; use a label-free orthogonal assay. |
| Compound emits fluorescence at the assay detection wavelength. | Potential for autofluorescence (false positive).[15] | Subtract background fluorescence from compound-only wells; switch to a time-resolved fluorescence (TRF) assay. |
| No significant absorbance or fluorescence at assay wavelengths. | Direct optical interference is unlikely. | Proceed with further validation assays. |
Summary and Final Recommendations
Successfully navigating the complexities of small molecule screening requires a proactive and systematic approach to identifying and mitigating assay interference.[3][17] When investigating a hit like "2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine," it is crucial to move beyond the primary screen data and perform rigorous validation experiments.
-
Always Confirm with Orthogonal Assays: This is the most critical step to ensure your observed effect is not an artifact of the primary assay technology.[2]
-
Routinely Screen for Aggregation: Given its prevalence, aggregation should be a primary suspect.[4][8] The detergent sensitivity assay is a simple and powerful first-line test.[14]
-
Characterize Compound Optical Properties: Before committing significant resources, perform basic spectral scans to rule out autofluorescence or quenching, especially in fluorescence-based assays.[5]
By integrating these troubleshooting guides and experimental protocols into your workflow, you can significantly reduce the risk of pursuing false positives, thereby saving valuable time and resources in your drug discovery and development efforts.
References
-
National Center for Biotechnology Information. (2017). Assay Interference by Aggregation. Assay Guidance Manual. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2012). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
-
Dahlin, J. L., Auld, D. S., & Inglese, J. (2017). Assay Interference by Aggregation. Semantic Scholar. [Link]
-
Practical Fragments. (2009). Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology, 2(4), 235–256. [Link]
-
National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual. [Link]
-
Solecka, J., Guśpiel, A., Postek, M., Ziemska, J., Rajewska, A., Łęczycka, K., ... & Demkowicz, S. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, D-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Molecules, 19(10), 15866–15891. [Link]
-
Ryan, A. J., Gray, N. M., Lowe, P. N., & Chung, C. W. (2003). Effect of detergent on "promiscuous" inhibitors. Journal of Medicinal Chemistry, 46(16), 3448–3451. [Link]
-
National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]
-
NMX Research and Solutions. (2021). Flagging Problematic Compounds in Drug Discovery. [Link]
-
Wyatt Technology. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. [Link]
-
Baell, J. B., & Walters, M. A. (2017). The Ecstasy and Agony of Assay Interference Compounds. ACS Chemical Biology, 12(3), 583–587. [Link]
-
Giulianotti, M. A., & Houghten, R. A. (2017). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(5), 539–548. [Link]
-
The Biochemist. (2023, April 17). Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc. YouTube. [Link]
-
Solecka, J., Guśpiel, A., Postek, M., Ziemska, J., Rajewska, A., Łęczycka, K., ... & Demkowicz, S. (2014). New derivatives of 3,4-dihydroisoquinoline-3-carboxylic acid with free-radical scavenging, D-amino acid oxidase, acetylcholinesterase and butyrylcholinesterase inhibitory activity. PubMed. [Link]
-
Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. [Link]
-
Wallach, I., & Chodera, J. D. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PubMed Central. [Link]
-
Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. [Link]
-
Karon, B. S. (2016). Traditional Interference Experiments vs. Method Comparison Interference Experiments. The Journal of Applied Laboratory Medicine, 1(3), 319–322. [Link]
-
American Association for Clinical Chemistry. (2022). Investigating Immunoassay Interferences. [Link]
-
Dahlin, J. L., Inglese, J., & Walters, M. A. (2015). Mitigating risk in academic preclinical drug discovery. Nature Reviews Drug Discovery, 14(4), 279–294. [Link]
-
Sun Diagnostics. (n.d.). Interference Testing: Tips for a Successful Screening Experiment. [Link]
-
National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]
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- 4. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Pharmacokinetic Properties of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine Derivatives
Welcome to the technical support center for researchers engaged in the development of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine derivatives. This guide is designed to provide in-depth, practical solutions to common pharmacokinetic (PK) challenges encountered during the discovery and preclinical phases. We will move beyond simple protocols to explore the underlying scientific principles, helping you make informed decisions to optimize your compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Section 1: Troubleshooting Metabolic Instability
A primary hurdle in the development of tetrahydroisoquinoline (THIQ) derivatives is their susceptibility to metabolism, leading to high clearance and short half-life.[1][2] This section addresses common questions related to identifying and mitigating metabolic liabilities.
Question 1: My lead compound shows high clearance and a very short half-life in liver microsome stability assays. What are the likely metabolic hotspots on the 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine scaffold?
Answer: Based on extensive studies of THIQ and related phenethylamine structures, there are several "soft spots" prone to metabolic attack, primarily by Cytochrome P450 (CYP) enzymes.[3][4]
-
C1 Position of the THIQ Ring: The benzylic C1 position is highly susceptible to oxidation. This has been identified as a primary site of metabolization for the THIQ scaffold.[1] Oxidation at this position can lead to the formation of an unstable carbinolamine, which may undergo further degradation.
-
Aromatic Ring Hydroxylation: The phenyl ring of the dihydroisoquinoline core is a target for aromatic hydroxylation, a common metabolic pathway.
-
N-Dealkylation: The ethylamine side chain can be a substrate for N-dealkylation, although this is often a slower process compared to oxidation of the core.
-
Oxidation of the Amine: The basic nitrogen atom itself can be a site for oxidation, forming N-oxides. Furthermore, monoamine oxidases (MAO) are known to metabolize phenethylamine-like structures.[3]
Workflow for Identifying Metabolic Hotspots:
Caption: Workflow for Metabolite Identification.
Question 2: How can I strategically modify my lead compound to block these metabolic liabilities without losing potency?
Answer: Once a metabolic hotspot is identified, a common and effective strategy is to block the site of metabolism through chemical modification. This approach is a cornerstone of medicinal chemistry.[5]
-
Blocking the C1 Position:
-
Alkylation: Introducing a small alkyl group, such as a methyl or ethyl group, at the C1 position can sterically hinder the approach of CYP enzymes.
-
Fluorination: Replacing a hydrogen with a fluorine atom at C1 can be highly effective. The C-F bond is exceptionally strong and resistant to oxidative cleavage.
-
-
Protecting the Aromatic Ring:
-
Introduce electron-withdrawing groups (EWGs) like fluorine, chlorine, or a trifluoromethyl group onto the aromatic ring. This deactivates the ring towards electrophilic attack (oxidation) by CYP enzymes.
-
-
Modifying the Side Chain:
-
While less common for this specific scaffold, strategies like incorporating a cyclopropyl group adjacent to the amine can protect against MAO-mediated metabolism.
-
-
Bioisosteric Replacement: Consider replacing a metabolically liable portion of the molecule with a bioisostere that is more stable but retains the necessary interactions with the target.[5] For example, replacing a phenyl ring with a pyridine or other heterocyclic ring can alter the metabolic profile while potentially maintaining binding.
Table 1: Example Strategies to Mitigate Metabolism
| Metabolic Hotspot | Modification Strategy | Rationale | Potential Risks |
| C1-Position | Introduction of a methyl group (CH₃) | Steric hindrance to prevent CYP450 access.[1] | May alter conformation and reduce target affinity. |
| Aromatic Ring | Substitution with Fluorine (F) | Deactivates the ring to oxidative metabolism. | Can alter pKa and lipophilicity. |
| Ethylamine Nitrogen | Convert secondary to tertiary amine | Can reduce susceptibility to certain enzymes. | May increase promiscuity and off-target effects.[6] |
Section 2: Addressing Solubility and Permeability Challenges
Poor aqueous solubility and low membrane permeability are frequent obstacles that can terminate the development of promising compounds. The basic nature of the ethanamine side chain often imparts sufficient solubility, but modifications to the core can increase lipophilicity and create new problems.[7]
Question 3: My new analog has poor aqueous solubility (<10 µM), which is hindering my in vitro assays. What are my options?
Answer: Poor solubility is a critical issue that impacts absorption and can lead to unreliable assay data.[8] Here are several approaches, from simple formulation tweaks to more involved chemical modifications:
-
Formulation Approaches:
-
pH Adjustment: Since your molecule contains a basic amine, it will form a salt at acidic pH.[9][10] For in vitro assays, preparing stock solutions in DMSO and diluting into an acidic buffered solution (e.g., pH 4-5) can significantly improve solubility.
-
Use of Excipients: For early-stage animal studies, formulation with co-solvents (e.g., PEG400, Solutol HS 15) or cyclodextrins can enhance solubility.
-
-
Chemical Modification Strategies:
-
Introduce Polar Groups: Add polar functional groups, such as a hydroxyl (-OH) or a small ether (e.g., -OCH₃), to the aromatic ring or other accessible hydrophobic regions. This increases the molecule's interaction with water.
-
Interrupt Planarity: Introduce sp³-hybridized atoms to break up flat, aromatic systems. This can disrupt crystal lattice packing and improve solubility.
-
Reduce Lipophilicity (LogP/LogD): Analyze the structure to identify the most lipophilic regions and consider modifications to reduce them. A target LogD at pH 7.4 between 1 and 3 is often considered optimal for a good balance of permeability and solubility.[11]
-
Question 4: My compound shows low apparent permeability (Papp < 1 x 10⁻⁶ cm/s) in a Caco-2 assay. How do I determine if this is due to poor passive diffusion or active efflux?
Answer: A low Papp value in a Caco-2 assay is a red flag for poor oral absorption. The key is to differentiate between inherently low membrane permeability and being a substrate for an efflux transporter like P-glycoprotein (P-gp).[12] Tetrahydroisoquinoline derivatives have been identified as both substrates and inhibitors of P-gp.[13][14][15]
Protocol: Bidirectional Caco-2 Assay to Determine Efflux Ratio
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, polarized monolayer.
-
Assay Setup:
-
A-to-B Permeability: Add the test compound to the apical (A) side (representing the gut lumen) and measure its appearance on the basolateral (B) side (representing the blood) over time.
-
B-to-A Permeability: In a separate set of wells, add the test compound to the basolateral side and measure its appearance on the apical side.
-
-
Inhibitor Condition: Run parallel experiments for both A-to-B and B-to-A transport in the presence of a known broad-spectrum efflux transporter inhibitor, such as verapamil or cyclosporin A.[16][17]
-
Sample Analysis: Quantify the compound concentration in the donor and receiver compartments at various time points using LC-MS/MS.
-
Data Calculation:
-
Calculate Papp (A-to-B) and Papp (B-to-A).
-
Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B)
-
Interpreting the Results:
-
ER > 2: An efflux ratio greater than 2 is a strong indication that your compound is a substrate for an active efflux transporter.[12]
-
Increased Papp (A-to-B) with Inhibitor: If the Papp (A-to-B) value significantly increases in the presence of an inhibitor, this confirms that efflux is limiting the compound's absorptive permeability.[8]
-
ER < 2 and Low Papp (A-to-B): If the efflux ratio is low but the permeability remains poor (even with an inhibitor), the issue is likely poor passive diffusion due to unfavorable physicochemical properties (e.g., high polarity, large size).
Caption: Troubleshooting Low Permeability.
Section 3: Navigating Bioanalytical Challenges
The physicochemical properties of basic amines can present unique challenges during sample collection, storage, and analysis, potentially leading to inaccurate pharmacokinetic data.[18]
Question 5: I'm observing inconsistent and lower-than-expected concentrations of my compound in plasma samples. Could this be an analytical issue?
Answer: Yes, this is a common problem with basic and/or "sticky" compounds. Several factors could be at play:
-
Non-Specific Binding (NSB): Basic amines can bind ionically to negative charges on glass and plastic surfaces, leading to significant loss of analyte during sample handling and storage.[19]
-
Troubleshooting: Use low-bind polypropylene tubes for all sample collection and processing steps. Consider adding a small amount of a non-ionic surfactant like Tween 80 (e.g., 0.1%) to your collection tubes, though this must be validated to ensure it doesn't interfere with the assay.[19]
-
-
Instability in Biological Matrix: The compound may be unstable in plasma due to enzymatic degradation (e.g., by esterases if your derivative contains an ester moiety) or pH-dependent chemical instability.
-
Troubleshooting: Conduct thorough stability assessments.[19] This includes bench-top stability (room temperature), freeze-thaw stability (typically 3 cycles), and long-term storage stability at -80°C. If enzymatic degradation is suspected, collect blood in tubes containing appropriate enzyme inhibitors (e.g., sodium fluoride for esterases).
-
-
Poor Extraction Recovery: The basic nature of the compound affects its partitioning during liquid-liquid extraction (LLE) or its retention on solid-phase extraction (SPE) cartridges.
-
Troubleshooting: Optimize your extraction procedure. For LLE, ensure the pH of the aqueous phase is adjusted to keep the amine in its neutral, uncharged state (typically pH > pKa + 2) to facilitate extraction into an organic solvent. For SPE, ensure the wash and elution steps are optimized for the compound's pKa.
-
Protocol: Assessing Freeze-Thaw Stability
-
Sample Preparation: Spike a pooled batch of the relevant biological matrix (e.g., human plasma) with your compound at low, medium, and high quality control (QC) concentrations.
-
Baseline (T=0): Immediately after spiking, process and analyze a set of these QC samples to establish the baseline concentration.
-
Freeze-Thaw Cycles:
-
Cycle 1: Freeze the remaining QCs at -80°C for at least 12 hours, then thaw them completely to room temperature.
-
Cycles 2 & 3: Repeat the freeze-thaw process two more times.
-
-
Analysis: After the third thaw, analyze the QC samples by LC-MS/MS.
-
Evaluation: Compare the mean concentrations of the freeze-thaw samples to the baseline samples. The concentrations should be within ±15% of the baseline to demonstrate stability.
This systematic approach ensures the integrity of your bioanalytical data, which is the foundation of any reliable pharmacokinetic study.
References
- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). European Journal of Medicinal Chemistry.
- Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review. (n.d.). PubMed Central.
- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (n.d.). PubMed Central.
- 2-Phenethylamines in Medicinal Chemistry: A Review. (n.d.). MDPI.
- Substituted tetrahydroisoquinoline compound B3 inhibited P-glycoprotein-mediated multidrug resistance in-vitro and in-vivo. (n.d.). PubMed.
- SAR studies on tetrahydroisoquinoline derivatives: the role of flexibility and bioisosterism to raise potency and selectivity toward P-glycoprotein. (2014). PubMed.
- Substituted tetrahydroisoquinoline compound B3 inhibited P-glycoprotein-mediated multidrug resistance in-vitro and in-vivo. (n.d.). Journal of Pharmacy and Pharmacology.
- Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2023). ACS Publications.
- Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. (2024). MDPI.
- Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. (n.d.). PubMed.
- Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. (2025). ResearchGate.
- Technical Support Center: Improving the ADME Properties of CSV0C018875. (n.d.). Benchchem.
- Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evaluation and molecular docking analysis. (n.d.). RSC Publishing.
- P-glycoprotein and its role in drug-drug interactions. (2014). Australian Prescriber.
- Drug Modifications to Improve Stability. (n.d.). eCampusOntario Pressbooks.
- A Comparative Guide to the Metabolic Stability of 2-Phenylethylamine and Its Derivatives. (n.d.). Benchchem.
- Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evaluation and molecular docking analysis. (n.d.). PubMed Central.
- Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (n.d.). PubMed Central.
- Basicity of Amines. (2025). Chemistry LibreTexts.
- Addressing the Challenges of Low Clearance in Drug Research. (2015). PubMed Central.
- Amine promiscuity and toxicology analysis. (2017). PubMed.
- Stability Issues in Bioanalysis: New Case Studies. (n.d.). SlidePlayer.
- Acidity and Basicity of Amines. (2020). Chemistry LibreTexts.
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 6. Amine promiscuity and toxicology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 13. Substituted tetrahydroisoquinoline compound B3 inhibited P-glycoprotein-mediated multidrug resistance in-vitro and in-vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SAR studies on tetrahydroisoquinoline derivatives: the role of flexibility and bioisosterism to raise potency and selectivity toward P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evaluation and molecular docking analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 17. Tetrahydroquinolinone derivatives as potent P-glycoprotein inhibitors: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. e-b-f.eu [e-b-f.eu]
Technical Support Center: Chiral Separation of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
Welcome to the technical support center for the chiral separation of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the enantioselective analysis of this compound. As a primary amine with a bulky tetrahydroisoquinoline moiety, this molecule presents unique challenges that require a systematic and well-informed approach to method development.
Introduction to the Challenge
The enantiomers of a chiral amine can exhibit significantly different pharmacological, toxicological, and metabolic properties.[1] Consequently, the ability to separate and quantify these enantiomers is of paramount importance for drug development and quality control. The target molecule, 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, possesses a chiral center that, combined with its basic primary amine group, necessitates careful consideration of the chiral stationary phase (CSP), mobile phase composition, and analytical conditions to achieve a successful separation.
This guide will walk you through a logical workflow for method development and provide solutions to common problems such as poor resolution, peak tailing, and method variability.
Frequently Asked Questions (FAQs)
Q1: What are the recommended chiral stationary phases (CSPs) for the initial screening of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine?
A1: For a primary amine with a bulky, aromatic structure like 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, polysaccharide-based CSPs are an excellent starting point due to their broad selectivity.[2][3] Specifically, consider screening the following:
-
Amylose-based CSPs: Columns such as those with amylose tris(3,5-dimethylphenylcarbamate) or amylose tris(5-chloro-2-methylphenylcarbamate) often provide good chiral recognition for a wide range of compounds, including amines.
-
Cellulose-based CSPs: Columns like those with cellulose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3-chloro-4-methylphenylcarbamate) offer complementary selectivity to amylose-based phases and should be included in your initial screen.[4]
Immobilized versions of these polysaccharide CSPs are highly recommended as they offer greater solvent compatibility, allowing for a wider range of mobile phases to be explored during method development.
Q2: My peaks are showing significant tailing. What is the likely cause and how can I fix it?
A2: Peak tailing is a common issue when analyzing basic compounds like your target molecule. It is often caused by secondary interactions between the basic amine group and acidic silanol groups present on the surface of the silica-based CSP.[5] This leads to a non-ideal chromatographic peak shape, which can compromise resolution and quantification.
To mitigate this, the addition of a basic modifier to the mobile phase is crucial. This additive will compete with your analyte for the active silanol sites, thereby reducing the undesirable secondary interactions.
-
Recommended Basic Additives: Diethylamine (DEA) or triethylamine (TEA) are commonly used. Start with a concentration of 0.1% (v/v) in your mobile phase. You can optimize this concentration, typically within a range of 0.05% to 0.5%, to achieve the best peak symmetry.[5]
Q3: I am not achieving baseline resolution between the enantiomers. What parameters should I adjust?
A3: Achieving baseline resolution (Rs ≥ 1.5) is the goal for accurate quantification. If you are observing poor resolution, consider the following optimization steps in a systematic manner:
-
Mobile Phase Composition: The choice and ratio of the organic modifier in a normal-phase separation can significantly impact selectivity. If you are using a standard mobile phase like hexane/isopropanol, try changing the alcohol modifier to ethanol or n-butanol. The steric hindrance and hydrogen bonding properties of the alcohol can alter the interaction with the CSP.[6]
-
Flow Rate: Chiral separations are often sensitive to flow rate. A lower flow rate can provide more time for the enantiomers to interact with the CSP, which may lead to improved resolution. Try reducing the flow rate from a standard 1.0 mL/min to 0.8 mL/min or 0.5 mL/min.
-
Temperature: Temperature affects the thermodynamics of chiral recognition. Lowering the column temperature can sometimes enhance enantioselectivity. Conversely, a higher temperature might improve efficiency. It is recommended to screen a range of temperatures (e.g., 15°C, 25°C, and 40°C) to find the optimal condition.
Q4: My retention times are drifting during a sequence of analyses. What could be the cause?
A4: Retention time instability can be frustrating and can lead to inaccurate results. The common culprits are:
-
Insufficient Column Equilibration: When changing the mobile phase, it is critical to allow sufficient time for the column to fully equilibrate. Flush the column with at least 10-20 column volumes of the new mobile phase before starting your analytical run.[5]
-
Mobile Phase Inconsistency: The composition of the mobile phase can change over time due to the evaporation of more volatile components. Prepare fresh mobile phase daily, keep it tightly sealed, and ensure it is thoroughly mixed.
-
Temperature Fluctuations: Ensure your column is in a thermostatted compartment to maintain a stable temperature, as even small changes can affect retention times.
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you might encounter during your experiments.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols. | Add a basic modifier (e.g., 0.1% DEA or TEA) to the mobile phase.[5] |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent.[5] | |
| Peak Fronting | High sample concentration. | Dilute the sample. |
| Poor sample solubility in the mobile phase. | Ensure the sample is fully dissolved. Consider a different sample solvent that is miscible with the mobile phase. |
Issue 2: Inadequate or No Resolution
| Symptom | Potential Cause | Recommended Solution |
| Co-eluting or partially resolved peaks | Inappropriate Chiral Stationary Phase (CSP). | Screen a different family of CSPs (e.g., if you started with amylose, try a cellulose-based column). |
| Suboptimal mobile phase composition. | Vary the organic modifier (e.g., switch from isopropanol to ethanol). Adjust the ratio of the alkane to the alcohol. | |
| Incorrect temperature. | Evaluate the effect of temperature on the separation. Try a lower temperature to potentially increase selectivity. | |
| Unsuitable mobile phase additive. | While basic additives are crucial for peak shape, in some cases, acidic additives can surprisingly improve selectivity for basic compounds.[6] This is less common but can be explored in advanced method development. |
Experimental Protocol: A Starting Point for Method Development
This protocol provides a robust starting point for the chiral separation of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the racemic standard.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of hexane and ethanol to create a 1 mg/mL stock solution.
-
Dilute the stock solution with the initial mobile phase to a working concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Chiral Column: Start with an amylose-based column, for example, one with amylose tris(3,5-dimethylphenylcarbamate) as the CSP (e.g., Chiralpak® AD-H), with dimensions of 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A typical starting mobile phase for normal-phase chiral chromatography is a mixture of an alkane and an alcohol.
-
Initial Condition: n-Hexane / Isopropanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
3. Method Development and Optimization Workflow:
The following diagram illustrates a logical workflow for developing and optimizing your chiral separation method.
Data Summary: Impact of Mobile Phase Modifier
The choice of alcohol modifier can have a significant impact on the selectivity and resolution of the enantiomers. The following table provides hypothetical but representative data on how changing the mobile phase can affect the separation.
| Mobile Phase Composition (v/v/v) | Retention Time (Enantiomer 1, min) | Retention Time (Enantiomer 2, min) | Resolution (Rs) |
| Hexane/Isopropanol/DEA (90:10:0.1) | 8.5 | 9.2 | 1.2 |
| Hexane/Ethanol/DEA (90:10:0.1) | 10.2 | 11.5 | 1.8 |
| Hexane/Isopropanol/DEA (80:20:0.1) | 6.1 | 6.5 | 0.9 |
| Hexane/Ethanol/DEA (85:15:0.1) | 7.8 | 8.9 | 1.6 |
Troubleshooting Logic Diagram
When encountering a problem, a logical approach is key to identifying and resolving the issue efficiently.
Sources
- 1. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
Welcome to the technical support center for the synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting-focused Q&A format, moving beyond simple protocols to explain the causality behind experimental choices.
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, a key building block in medicinal chemistry, primarily involves the N-alkylation of 1,2,3,4-tetrahydroisoquinoline. This can be achieved through two main pathways: direct alkylation with a 2-haloethylamine derivative or reductive amination with a two-carbon aldehyde equivalent. Both methods, while effective, have their own sets of challenges that can impact yield, purity, and scalability. This guide will address specific issues you might encounter and provide robust, validated solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
I. Direct N-Alkylation Route
This approach typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with a 2-haloethylamine salt, such as 2-bromoethylamine hydrobromide or 2-chloroethylamine hydrochloride, in the presence of a base.
A1: Low conversion in this SN2 reaction is a common issue stemming from several factors. Let's break down the potential causes and solutions.
-
Insufficient Basicity: The primary role of the base is to deprotonate the secondary amine of the tetrahydroisoquinoline, making it a more potent nucleophile. If the base is too weak, the concentration of the free amine will be low, leading to a sluggish reaction. Furthermore, a sufficient amount of base is required to neutralize the hydrobromide salt of the alkylating agent.
-
Troubleshooting:
-
Choice of Base: Switch from weaker bases like triethylamine (Et₃N) to stronger, non-nucleophilic inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Cs₂CO₃ is particularly effective as it is more soluble in many organic solvents and the larger cation can promote the reaction.
-
Stoichiometry of Base: Ensure you are using at least 2.0-3.0 equivalents of the base to both deprotonate the amine and neutralize the hydrobromide salt.[1]
-
-
-
Solvent Effects: The choice of solvent is critical. It must be able to dissolve the starting materials and facilitate the SN2 reaction.
-
Troubleshooting:
-
Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are generally preferred as they can solvate the cation of the base while not interfering with the nucleophilicity of the amine. If solubility is an issue, DMF is often a better choice than MeCN.
-
-
-
Reaction Temperature: SN2 reactions are often accelerated by heat.
-
Troubleshooting:
-
If the reaction is slow at room temperature, gradually increase the temperature to 40-80 °C and monitor the progress by TLC or LC-MS.[1]
-
-
A2: Over-alkylation is a classic problem when alkylating amines.[2][3][4] The mono-alkylated product, 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, is itself a nucleophile and can react with another molecule of the 2-bromoethylamine to form a quaternary ammonium salt.
-
Causality: The product amine can be more nucleophilic than the starting secondary amine, leading to a "runaway" reaction.[4][5]
-
Troubleshooting:
-
Control Stoichiometry: Use a slight excess of the 1,2,3,4-tetrahydroisoquinoline (e.g., 1.2-1.5 equivalents) relative to the 2-bromoethylamine hydrobromide. This ensures the alkylating agent is the limiting reagent.
-
Slow Addition: Add the 2-bromoethylamine hydrobromide solution dropwise to the reaction mixture over an extended period. This maintains a low concentration of the alkylating agent, favoring the initial reaction with the more abundant starting amine.[6]
-
Lower Temperature: Running the reaction at a lower temperature can sometimes help to control the rate of the second alkylation.
-
-
II. Reductive Amination Route
This more controlled, one-pot method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with an aldehyde equivalent, such as glycoaldehyde or its protected forms, in the presence of a reducing agent.
A3: Incomplete reductive amination can be due to inefficient iminium ion formation or a suboptimal reducing agent.
-
Iminium Ion Formation: The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced.[7] This step is often pH-sensitive.
-
Troubleshooting:
-
Acid Catalysis: The addition of a catalytic amount of a weak acid, like acetic acid, can facilitate the dehydration step to form the iminium ion.[8]
-
Lewis Acids: For less reactive carbonyls or amines, a Lewis acid such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or zinc chloride (ZnCl₂) can be added to activate the carbonyl group.[9][10]
-
-
-
Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting aldehyde.
-
Troubleshooting:
-
Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice as it is a mild and selective reducing agent that is compatible with a one-pot procedure. It is less likely to reduce the starting aldehyde compared to stronger reducing agents.[9]
-
Sodium Cyanoborohydride (NaBH₃CN): This is another effective reagent, particularly at a slightly acidic pH where it selectively reduces the iminium ion.[7] However, it is highly toxic and requires careful handling.
-
Sodium Borohydride (NaBH₄): This can be used, but it will also reduce the starting aldehyde. Therefore, it is best used in a two-step process where the imine is allowed to form completely before the addition of NaBH₄.[9]
-
-
A4: The basic nature of the product can make purification by standard silica gel chromatography challenging due to strong interactions with the acidic silica, leading to peak tailing and poor separation.
-
Troubleshooting:
-
Modified Eluent: Add a small amount of a basic modifier to your eluent system. A common practice is to use a gradient of methanol in dichloromethane with 1-2% triethylamine or ammonium hydroxide. This neutralizes the acidic sites on the silica gel.[11]
-
Alternative Stationary Phases:
-
Acid-Base Extraction:
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The amine product will be protonated and move to the aqueous layer, while non-basic impurities will remain in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Basify the aqueous layer with a strong base (e.g., 2M NaOH) to a pH > 12.
-
Extract the free-based product back into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product.
-
-
Data Presentation: Comparison of Synthetic Routes
| Parameter | Direct N-Alkylation | Reductive Amination |
| Starting Materials | 1,2,3,4-Tetrahydroisoquinoline, 2-Haloethylamine salt | 1,2,3,4-Tetrahydroisoquinoline, Aldehyde/Ketone |
| Key Reagents | Base (e.g., K₂CO₃, Cs₂CO₃) | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) |
| Typical Solvents | DMF, MeCN | DCE, DCM, MeOH |
| Reaction Temperature | Room Temperature to 80 °C | Room Temperature |
| Common Side Reactions | Over-alkylation | Reduction of carbonyl starting material |
| Typical Yields | 60-85% | 70-95% |
| Advantages | Readily available starting materials | High selectivity, milder conditions, one-pot |
| Disadvantages | Risk of over-alkylation, harsher conditions | Requires specific reducing agents |
Experimental Protocols
Protocol 1: Direct N-Alkylation with 2-Bromoethylamine Hydrobromide
-
To a round-bottom flask, add 1,2,3,4-tetrahydroisoquinoline (1.2 eq.) and potassium carbonate (2.5 eq.).
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M.
-
Stir the suspension at room temperature for 30 minutes.
-
In a separate flask, dissolve 2-bromoethylamine hydrobromide (1.0 eq.) in a minimal amount of DMF.
-
Add the 2-bromoethylamine solution dropwise to the stirred suspension of the tetrahydroisoquinoline over 1 hour.
-
Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of 0-10% methanol in dichloromethane containing 1% triethylamine).
Protocol 2: Reductive Amination with Glycoaldehyde
-
To a round-bottom flask, add 1,2,3,4-tetrahydroisoquinoline (1.0 eq.) and glycoaldehyde dimer (0.55 eq.).
-
Add dichloromethane (DCM) to achieve a concentration of approximately 0.1 M, followed by acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM (2 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using the methods described in the purification FAQ (A4).
Visualizations
Diagram 1: Synthetic Pathways to 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
Caption: Overview of the two primary synthetic routes.
Diagram 2: Troubleshooting Logic for Low Yield in Direct N-Alkylation
Caption: Decision tree for optimizing direct N-alkylation.
References
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
-
Miyazaki, Y., et al. (2009). Secondary Amine Formation from Reductive Amination of Carbonyl Compounds Promoted by Lewis Acid Using the InCl3/Et3SiH System. Organic Letters, 11(15), 3442–3445. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
ACS Green Chemistry Institute. (n.d.). Avoiding Over-alkylation. [Link]
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Yang, Z., et al. (2018). Lewis Acid Catalyzed Reductive Amination of Aldehydes and Ketones with N,N‐Dimethylformamide as Dimethyl Amino Source, Reductant and Solvent. ChemistrySelect, 3(31), 9034-9038. [Link]
-
Khan, M. T. H. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 162-187. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
Chemistry Stack Exchange. (2022). Using neutral or basic alumina in column chromatography for purification of amines. [Link]
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Afanasyev, O. I., et al. (2019). Effect of reaction temperature on the reductive amination. ResearchGate. [Link]
-
Ashenhurst, J. (2021). Amine Synthesis - Limits of Alkylation. YouTube. [Link]
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Bheki, M., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9133–9138. [Link]
-
University of Calgary. (n.d.). Alkylation of Amines. [Link]
-
Strieter, E. R., et al. (2012). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 14(13), 3380–3383. [Link]
-
ResearchGate. (n.d.). Reductive amination reaction temperature. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]
-
Afanasyev, O. I., et al. (2020). Temperature and pressure influence for the model reductive amination reaction. ResearchGate. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Manolov, I., et al. (2013). Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. Journal of the Serbian Chemical Society, 78(10), 1475-1486. [Link]
-
Rowbotham, J. S., et al. (2021). Bioalkylation Strategies to Synthesize Allylated Tetrahydroisoquinolines by Using Norcoclaurine Synthase and O-Methyltransferases. ChemCatChem, 13(21), 4569-4574. [Link]
-
International Journal of Scientific & Technology Research. (2019). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]
-
Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 13356-13381. [Link]
-
Kashdan, D. S., et al. (1982). Synthesis of 1,2,3,4-Tetrahydroisoquinolines. The Journal of Organic Chemistry, 47(14), 2638–2643. [Link]
-
Larkin, A. L., & Spaller, M. R. (2010). Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF. [Link]
-
Kalita, A. C., et al. (2013). Highly selective N-Alkylation of amines promoted on silica: An efficient and recyclable surface. Green Chemistry, 15, 2231-2238. [Link]
-
Garapati, M., et al. (2018). Highly Efficient Base Catalyzed N‐alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols. Chemistry – An Asian Journal, 13(17), 2419-2423. [Link]
- Google Patents. (2010). CN101851200A - The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
-
The Organic Chemistry Tutor. (2023). Reductive Amination. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Groleau, D., et al. (2004). Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds Through the Alkylation of Anodically Prepared alpha-Amino nitriles. The Journal of Organic Chemistry, 69(23), 7758–7770. [Link]
-
Nedelec, A., et al. (2004). Synthesis of Tetrahydroisoquinoline Alkaloids and Related Compounds Through the Alkylation of Anodically Prepared α-Amino Nitriles. Semantic Scholar. [Link]
-
Govindachari, T. R., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Journal of Chemical Sciences, 92(2), 145-149. [Link]
-
Wang, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13, 10354-10365. [Link]
-
Soni, N. N. (2020). A review on the liquid chromatography- nuclear magnetic resonance (lc-nmr) and it. World Journal of Pharmaceutical Research, 9(12), 647-662. [Link]
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- 15. Chromatography [chem.rochester.edu]
Technical Support Center: Troubleshooting the Scale-Up Synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
Welcome to the technical support center for the synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from benchtop discovery to pilot-plant or manufacturing scale. We will move beyond simple procedural steps to address the critical "why" behind common scale-up challenges, providing actionable troubleshooting advice and optimized protocols grounded in established chemical principles.
Introduction: The Challenge of Scale
2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is a valuable building block in medicinal chemistry, frequently appearing as a key scaffold in pharmacologically active agents.[1][2] While its synthesis may appear straightforward on a gram scale, increasing the batch size introduces significant challenges related to reaction kinetics, heat and mass transfer, impurity profiles, and materials handling. This guide provides a framework for anticipating and resolving these issues, ensuring a robust and scalable process.
Section 1: Overview of a Common Synthetic Pathway
A prevalent and reliable method for preparing the target molecule involves a two-stage process: first, the construction of the 1,2,3,4-tetrahydroisoquinoline (THIQ) core, followed by the N-alkylation to introduce the ethanamine moiety.
-
Stage 1: THIQ Core Synthesis via Bischler-Napieralski Reaction and Reduction. This classic route involves the acylation of a β-phenylethylamine, followed by acid-catalyzed cyclization to form a 3,4-dihydroisoquinoline intermediate. This intermediate is then reduced to the stable THIQ core.[3][4] This method is favored for its use of readily available starting materials and its general reliability.
-
Stage 2: N-Alkylation and Deprotection. The THIQ core is alkylated using a protected 2-aminoethyl halide, such as N-(2-bromoethyl)phthalimide. The use of a protecting group is crucial to prevent side reactions. The final step is the deprotection of the primary amine, typically with hydrazine, to yield the target product.
Below is a high-level overview of this synthetic workflow.
Caption: High-level workflow for the two-stage synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific, common problems encountered during scale-up in a question-and-answer format.
Stage 1: THIQ Core Synthesis
Q1: My Bischler-Napieralski cyclization is sluggish or failing at a larger scale, with significant starting material remaining. What are the likely causes?
A: This is a classic scale-up issue often tied to heat and mass transfer. The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that requires a potent dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[3]
-
Causality: At the lab scale, heat dissipates quickly from a small flask. At scale, the surface-area-to-volume ratio decreases dramatically, making it harder to remove heat. If the reaction is not reaching the required activation temperature uniformly, it will stall. Conversely, localized overheating can lead to decomposition.
-
Troubleshooting Steps:
-
Verify Reagent Purity & Stoichiometry: Ensure the N-acyl intermediate is dry. Water will consume the dehydrating agent. On a large scale, even atmospheric moisture introduced during transfers can be significant. Use a fresh, unopened container of POCl₃.
-
Solvent Choice: While often run neat, using a high-boiling, inert solvent like toluene or xylene can improve thermal control and mixing, although it may require higher temperatures.
-
Monitor Internal Temperature: Do not rely on the jacket temperature. An internal probe is mandatory to understand the true reaction conditions.
-
Agitation Efficiency: Ensure the reactor's agitator is creating a sufficient vortex to ensure homogenous mixing of the viscous reaction mixture. Poor mixing will lead to isolated hot or cold spots.
-
Q2: I am observing significant charring and byproduct formation during the cyclization. How can this be mitigated?
A: Charring is a clear sign of thermal decomposition. This occurs when the exothermic reaction runs away in localized areas.
-
Causality: The reaction of the amide with POCl₃ is highly exothermic. Adding the POCl₃ too quickly to a large, poorly mixed vessel is the most common cause.
-
Troubleshooting Steps:
-
Controlled Reagent Addition: The most critical control parameter. Add the POCl₃ subsurface via a dosing pump at a slow, controlled rate while monitoring the internal temperature.
-
Reverse Addition: Consider adding the molten N-acyl intermediate to the POCl₃ in the solvent. This can sometimes provide better control by keeping the activating agent in excess but the substrate concentration low.
-
Lower Initial Temperature: Start the addition at a lower temperature (e.g., 0-10 °C) to better absorb the initial exotherm before slowly warming to the target reaction temperature.
-
Q3: The sodium borohydride (NaBH₄) reduction of the 3,4-dihydroisoquinoline intermediate is incomplete, even with excess reagent. What should I investigate?
A: Incomplete reduction is usually due to reagent deactivation or poor solubility.
-
Causality: NaBH₄ reacts with acidic protons. Any acidic carryover from the Bischler-Napieralski workup (which typically involves a strong base quench) can consume the reducing agent. Furthermore, the imine intermediate must be fully dissolved for the reaction to proceed efficiently.
-
Troubleshooting Steps:
-
Workup pH Control: After quenching the cyclization reaction, ensure the pH of the aqueous layer is robustly basic (pH > 12) before extracting the dihydroisoquinoline intermediate. Perform a final brine wash on the organic extract to remove residual base.
-
Solvent System: The reduction is typically performed in a protic solvent like methanol or ethanol. Ensure you are using enough solvent to fully dissolve the intermediate before adding the NaBH₄.
-
Portion-wise Addition: Add the NaBH₄ in portions. This helps control the exotherm from the reaction (and any reaction with the solvent) and allows you to monitor the reaction to completion by TLC or LC-MS before adding the final portions.
-
Stage 2: N-Alkylation and Deprotection
Q4: My N-alkylation reaction is slow and forms a significant amount of a dialkylated quaternary salt byproduct. How do I improve selectivity?
A: This is a competition between the desired mono-alkylation and an undesired second alkylation. The key is to control the relative concentrations and reactivity.
-
Causality: The product, THIQ, is a secondary amine and can be further alkylated by the bromo-reagent to form a quaternary ammonium salt. This side reaction is favored if the concentration of the alkylating agent is too high locally or if the reaction is run for too long at high temperatures.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the THIQ starting material (e.g., 1.1 equivalents) relative to the N-(2-bromoethyl)phthalimide. This ensures the alkylating agent is the limiting reagent.
-
Base Selection: Use a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA). Stronger bases can promote side reactions. K₂CO₃ is often preferred for scale-up due to its low cost and easy removal by filtration.
-
Solvent and Temperature: Acetonitrile (ACN) or DMF are common solvents. Run the reaction at the lowest temperature that gives a reasonable rate (e.g., 60-80 °C). Higher temperatures accelerate the undesired quaternization reaction.
-
Monitor Conversion: Track the disappearance of the limiting reagent (the bromide). Stop the reaction as soon as it is consumed to prevent prolonged heating that favors byproduct formation.
-
Q5: The final deprotection with hydrazine hydrate results in a thick, unfilterable slurry, leading to product loss during workup. How can I improve this step at scale?
A: The byproduct of this reaction, phthalhydrazide, is notoriously insoluble and is the primary cause of workup difficulties.
-
Causality: The reaction of the phthalimide with hydrazine creates a cyclic, hydrogen-bonded solid that precipitates from the reaction mixture, trapping the desired product.
-
Troubleshooting Steps:
-
Solvent Volume and Choice: Use a sufficient volume of a solvent like ethanol or methanol. A common rule of thumb for scale-up is to use at least 10-15 volumes (10-15 L per kg of substrate). This helps keep the slurry mobile.
-
Post-Reaction Acidification: After the reaction is complete (monitor by LC-MS), cool the mixture and add aqueous hydrochloric acid. This will do two things: protonate your product, making it water-soluble as the hydrochloride salt, and keep the phthalhydrazide precipitate in a more granular, filterable form.
-
Filtration and Extraction: Filter the slurry to remove the bulk of the phthalhydrazide, washing the filter cake thoroughly with the solvent (e.g., ethanol) and then water to recover any trapped product. Combine the filtrates.
-
Phase-Split Workup: Basify the combined filtrate with NaOH or K₂CO₃ to deprotonate the product amine, which can then be extracted into an organic solvent like dichloromethane (DCM) or methyl tert-butyl ether (MTBE). This effectively separates the product from any remaining water-soluble impurities.
-
Section 3: Optimized Scale-Up Protocols & Data
The following protocols are illustrative and should be adapted based on specific equipment and safety assessments.
Protocol 1: Kilogram-Scale Synthesis of 1,2,3,4-Tetrahydroisoquinoline (THIQ)
Equipment: 50 L glass-lined reactor with overhead stirrer, reflux condenser, internal temperature probe, and addition funnel/pump.
-
Charge: Charge the reactor with N-(2-phenylethyl)acetamide (5.0 kg, 1.0 equiv) and toluene (15 L).
-
Cooling & Addition: Cool the reactor contents to 5-10 °C. Slowly add phosphorus oxychloride (POCl₃, 6.0 kg, 1.3 equiv) subsurface over 2-3 hours, ensuring the internal temperature does not exceed 25 °C.
-
Reaction: After the addition is complete, slowly heat the mixture to 85-90 °C and maintain for 4-6 hours, monitoring by LC-MS for the disappearance of the starting material.
-
Quench: Cool the reactor to < 20 °C. In a separate vessel, prepare a solution of 25% aqueous NaOH. Very slowly and carefully, transfer the reaction mixture to the caustic solution, ensuring the quench vessel has adequate cooling to maintain T < 30 °C. Caution: Highly exothermic and corrosive.
-
Workup: Adjust the final pH to >12. Transfer the mixture to a separatory funnel or perform a liquid-liquid extraction. Separate the layers and extract the aqueous layer with toluene (2 x 5 L). Combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
Reduction: Concentrate the organic layer to ~10 L. Cool to 0-5 °C. Add methanol (15 L). In portions, add sodium borohydride (NaBH₄, 1.5 kg, 1.3 equiv) over 2 hours, keeping T < 20 °C. Stir for 3-4 hours after addition is complete.
-
Final Workup: Slowly add water to quench excess NaBH₄. Concentrate the solvent under vacuum. Add water and DCM, separate layers, and extract the aqueous phase with DCM. Combine organics, dry, and concentrate to yield the THIQ core.
Table 1: Comparison of Lab vs. Pilot-Scale Parameters
| Parameter | Lab Scale (10 g) | Pilot Scale (5 kg) | Rationale for Change |
| POCl₃ Addition | Manual addition via syringe over 5 min | Dosing pump over 2-3 hours | Control severe exotherm in a large volume. |
| Temp. Control | Ice bath | Reactor jacket cooling + slow addition | Surface-area-to-volume ratio necessitates active, controlled cooling. |
| Quench Method | Pouring reaction into ice/base | Adding reaction mixture to cooled base | Safer and more controllable for large volumes. |
| Product Isolation | Rotary evaporator | Vacuum distillation/concentration | Efficiency and handling at scale. |
| Purification | Flash Chromatography | Crystallization as HCl salt | Chromatography is impractical and costly for multi-kg quantities. |
Section 4: Purification and Impurity Control
Q6: Column chromatography is not a viable option for purifying my final product at scale. What are the best industrial methods for purification?
A: At scale, the focus shifts from chromatography to physical separation methods based on differential solubility.
-
Causality: Chromatography is expensive, solvent-intensive, and has low throughput, making it unsuitable for large-scale manufacturing.
-
Recommended Strategies:
-
Salt Formation & Crystallization: This is the most common and effective method. The target molecule has a basic primary amine. Reacting the crude product base with an acid like HCl (in isopropanol or ether) or oxalic acid will form a salt. This salt will have very different solubility properties than the neutral impurities, allowing it to be crystallized in high purity. The salt can then be filtered, washed with a cold solvent, and dried.
-
Acid/Base Extraction: A liquid-liquid extraction workup can be highly effective. Dissolve the crude product in a solvent like MTBE. Wash with dilute aqueous acid (e.g., 5% citric acid). Your product will move to the aqueous layer as a salt, while non-basic impurities remain in the organic layer. Separate the layers, then basify the aqueous layer and re-extract your pure product back into an organic solvent.
-
Distillation: Given the likely high boiling point of this molecule, vacuum distillation of the free base might be possible but could risk thermal degradation. This should be evaluated at a small scale first (e.g., Kugelrohr distillation) to assess feasibility.
-
Section 5: Troubleshooting Decision Workflow
The following diagram outlines a logical troubleshooting process for a low-yield outcome in the N-alkylation step.
Caption: Troubleshooting decision tree for the N-alkylation stage.
References
-
Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. [Link]
-
Synthesis of 1,2,3,4-Tetrahydroisoquinolines. The Journal of Organic Chemistry. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
-
Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Semantic Scholar. [Link]
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. [Link]
Sources
- 1. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Crystallization of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
Welcome to the technical support guide for the crystallization of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine. This document provides in-depth troubleshooting advice and best practices tailored for researchers, scientists, and drug development professionals. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to make informed decisions to overcome common crystallization challenges.
The crystallization of active pharmaceutical ingredients (APIs) and their intermediates is a critical purification step that defines the purity, stability, and handling properties of the final compound.[1] 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, a key structural motif in medicinal chemistry, presents unique challenges due to its amine functionality and molecular structure.[2][3] This guide is designed to be a practical resource for optimizing this crucial process.
Frequently Asked Questions (FAQs)
Q1: My compound is separating as an oil during crystallization ("oiling out"). What is the primary cause and what should I do? A1: "Oiling out" is a common issue with amines and occurs when the solute separates from a highly supersaturated solution as a liquid instead of a solid crystalline lattice.[4] This is often caused by a solution that is too concentrated or has been cooled too quickly. The primary solution is to reduce the rate and level of supersaturation. Try adding a small amount (10-20%) of additional hot solvent before cooling, and ensure the cooling process is slow and gradual.[4][5]
Q2: I've left my solution to cool, but no crystals have formed. What are the next steps? A2: This typically indicates one of two scenarios: either too much solvent was used, preventing the solution from reaching supersaturation upon cooling, or the solution is in a stable, supersaturated state where the kinetic barrier for nucleation has not been overcome.[5] First, try inducing nucleation by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the compound.[6] If that fails, carefully evaporate a portion of the solvent to increase the concentration and attempt to cool again.
Q3: Should I crystallize the free base of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine or convert it to a salt first? A3: For amines, converting the free base to a salt, such as a hydrochloride or hydrobromide salt, is a highly recommended strategy. Salt formation introduces ionic character, which typically increases the melting point, enhances thermal stability, and significantly improves the probability of forming a well-ordered, stable crystal lattice.[2][7] The free base of this compound is likely an oil or a low-melting solid, making direct crystallization challenging.
Q4: How do I choose an appropriate solvent system to begin my experiments? A4: Solvent selection is the most critical parameter in crystallization.[8] For the hydrochloride salt of this compound, polar protic solvents like ethanol or isopropanol are excellent starting points. An ideal solvent will dissolve the compound when hot but have low solubility when cold. A mixed-solvent system, such as ethanol/water or isopropanol/heptane, can also be effective, where the compound is soluble in the primary solvent and insoluble in the "anti-solvent."[9]
In-Depth Troubleshooting Guide
This section addresses specific experimental failures with a focus on the underlying scientific principles and provides actionable solutions.
Issue 1: Persistent Oiling Out
Oiling out occurs when the concentration of the solute is so high upon cooling that it exceeds the solubility limit at a temperature that is still above the compound's melting point (or the melting point of a solvate).
Caption: Troubleshooting flowchart for "oiling out".
Detailed Strategies:
-
Reduce Supersaturation Level: The most direct approach is to dilute the solution. Re-heat the mixture until the oil redissolves, add 10-20% more solvent, and then begin the cooling process again. This lowers the temperature at which the solution becomes saturated, increasing the chance of it being below the compound's melting point.[6]
-
Control Cooling Rate: Rapid cooling creates high, localized supersaturation at the flask walls, promoting oiling. Slow, controlled cooling is essential. Allow the flask to cool slowly in an insulated bath (e.g., a large beaker of hot water or a Dewar flask) to maintain a uniform and low level of supersaturation throughout the solution.[10]
-
Utilize Seeding: If a small amount of crystalline material is available, add a seed crystal to the solution once it has cooled to just below the saturation point. The seed crystal provides a template for ordered molecular packing, bypassing the kinetic barrier for nucleation and promoting crystal growth over oil formation.[4]
-
Re-evaluate Solvent System: The chosen solvent may be too effective, leading to very high solubility. Consider switching to a solvent in which the compound is less soluble or employing a solvent/anti-solvent system (e.g., dissolving in ethanol and slowly adding a non-polar solvent like heptane at an elevated temperature until turbidity is observed).
Issue 2: Complete Failure to Form Crystals
This is a common frustration where the solution remains clear even after cooling and extended standing time. This points to issues with nucleation.
Detailed Strategies:
-
Increase Supersaturation: The solution is likely undersaturated. Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Be careful not to over-concentrate, which could lead to oiling out.
-
Induce Heterogeneous Nucleation:
-
Scratching: Use a glass rod to make a small scratch on the inner surface of the flask below the solvent level. The microscopic imperfections in the glass provide high-energy sites that can act as templates for nucleation.[6]
-
Seed Crystals: Add a tiny amount of the pure solid. This is the most reliable method to induce crystallization.[6]
-
-
Shock Cooling (Last Resort): Plunge the flask briefly into a cold bath (e.g., ice-water or dry ice/acetone). This can sometimes force the rapid precipitation of some solid. While this initial solid will be of low purity, it can be isolated and used as seed material for a subsequent, properly controlled crystallization.
Issue 3: Poor Crystal Quality or Low Purity
The goal of crystallization is purification. If the resulting crystals are very fine, discolored, or analysis shows low purity, the process needs optimization.
Detailed Strategies:
-
Address Impurities: Impurities can inhibit crystal growth or become trapped within the lattice.[1][8] If impurities have a similar solubility profile to your product, a single crystallization may be insufficient.[9] Consider a pre-purification step, such as flash chromatography on the free base, before converting to the salt for crystallization. An activated carbon (charcoal) treatment of the hot solution can also be effective for removing colored impurities.[6]
-
Optimize Cooling Profile: As discussed, very rapid cooling traps impurities and leads to the formation of many small crystals (needles or powders) instead of fewer, larger, and purer crystals.[6] A slower cooling rate allows for more selective incorporation of the desired molecule into the growing crystal lattice.
-
Solvent Screening: The choice of solvent directly impacts crystal habit and purity. A systematic screening of different solvents is a valuable exercise.
| Solvent | Boiling Point (°C) | Polarity Index | Potential Role for Amine Salts |
| Isopropanol | 82.6 | 4.3 | Primary Solvent |
| Ethanol | 78.4 | 5.2 | Primary Solvent |
| Methanol | 64.7 | 6.6 | Primary Solvent (High Solubility) |
| Water | 100.0 | 9.0 | Co-solvent / Primary Solvent |
| Acetonitrile | 81.6 | 6.2 | Primary Solvent |
| Ethyl Acetate | 77.1 | 4.3 | Anti-solvent / Co-solvent |
| Heptane | 98.4 | 0.0 | Anti-solvent |
| Toluene | 110.6 | 2.4 | Anti-solvent |
Recommended Experimental Protocols
Protocol 1: Crystallization via HCl Salt Formation
This is the recommended starting point for obtaining a high-purity, crystalline solid of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine.
Caption: Experimental workflow for HCl salt crystallization.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine free base in a suitable solvent, such as isopropanol (IPA) or ethanol (approx. 5-10 mL per gram of compound).
-
Acidification: While stirring at room temperature, slowly add a stoichiometric amount (2.0 equivalents for the dihydrochloride) of hydrochloric acid. Using a pre-prepared solution of HCl in your chosen solvent (e.g., 2M HCl in IPA) is preferred to avoid introducing excess water.[2] A precipitate may form immediately.
-
Heating: Heat the slurry to reflux to ensure the complete dissolution of the salt. If the salt does not fully dissolve, add a minimum amount of additional hot solvent until a clear solution is obtained.
-
Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the growth of larger crystals, insulate the flask. Once at room temperature, place the flask in an ice bath or refrigerator (0-4°C) for several hours to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with a small amount of cold solvent to remove any residual soluble impurities. Dry the crystals under vacuum to a constant weight.
References
- BenchChem. (n.d.). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
-
Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Factors which affect the crystallization of a drug substance. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
PMC - NIH. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Retrieved from [Link]
-
PubChem. (n.d.). [2-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Manolov, I., Ivanov, D., & Bojilov, D. (n.d.). Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. Retrieved from [Link]
-
SpringerLink. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
-
International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]
-
Semantic Scholar. (1982, June 1). Synthesis of 1,2,3,4-Tetrahydroisoquinolines. Retrieved from [Link]
-
NIH. (2023, April 3). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Retrieved from [Link]
- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
-
European Patent Office. (2005, February 23). SUBSTITUTED 1,2,3,4-TETRAHYDROISOQUINOLINE DERIVATIVES - EP 1751111 B1. Retrieved from [Link]
-
RSC Publishing. (2023, April 3). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-dihydroisoquinolin-1(2H)-one. Retrieved from [Link]
- Google Patents. (2017, May 30). US9663507B1 - Crystallisation of thiamine hydrochloride.
-
ResearchGate. (2025, August 7). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Retrieved from [Link]
Sources
- 1. syrris.com [syrris.com]
- 2. benchchem.com [benchchem.com]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 9. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Metabolic Stability of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
For: Researchers, scientists, and drug development professionals.
This guide provides in-depth technical assistance for researchers encountering metabolic stability issues with the compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine. We will explore the scientific principles behind its metabolism, identify probable metabolic liabilities, and offer structured, actionable strategies to enhance its stability and improve its pharmacokinetic profile.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the metabolic stability of your compound.
Q1: What is metabolic stability and why is it a critical parameter in drug discovery?
A1: Metabolic stability refers to a drug candidate's susceptibility to biotransformation by drug-metabolizing enzymes.[1] It is a crucial parameter because a compound that is metabolized too quickly will be rapidly cleared from the body, leading to a short duration of action and poor in vivo exposure.[2][3] Assessing metabolic stability early allows for structural modifications to optimize pharmacokinetic properties, reduce dosing frequency, and minimize the formation of potentially toxic metabolites.[2][4][5]
Q2: What are the likely metabolic "soft spots" on 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine?
A2: Based on its chemical structure, the molecule presents several potential sites for enzymatic attack, often called "metabolic soft spots." The primary sites of concern are:
-
Aromatic Ring (positions 5, 6, 7, 8): The phenyl ring of the dihydroisoquinoline core is susceptible to aromatic hydroxylation, a common reaction catalyzed by Cytochrome P450 (CYP) enzymes.[6]
-
Benzylic Positions (positions 1 and 4): The carbon atoms adjacent to the aromatic ring (C1 and C4) are activated and prone to oxidation (hydroxylation) by CYPs. Studies on similar tetrahydroisoquinoline (THIQ) scaffolds have identified the 1-position as a potential metabolic soft spot.[7]
-
Aliphatic Carbons (positions 3): The C3 position on the heterocyclic ring can also undergo hydroxylation.
-
Ethanamine Side Chain: The terminal primary amine is a substrate for Monoamine Oxidase (MAO) enzymes, which catalyze oxidative deamination.[8][9][10] Additionally, the α-carbon to the primary amine can be hydroxylated.
-
Tertiary Amine (position 2): The nitrogen atom within the ring is a site for potential N-oxidation by CYPs or Flavin-containing Monooxygenases (FMOs). N-dealkylation, resulting in the cleavage of the ethanamine side chain, is also a possibility.
Q3: Which enzyme families are most likely responsible for its degradation?
A3: The primary enzyme families implicated in the metabolism of this compound are:
-
Cytochrome P450s (CYPs): This superfamily, highly abundant in the liver, is responsible for most Phase I oxidative metabolism.[11] Isoquinoline alkaloids are known substrates and inhibitors of major CYP isoforms like CYP3A4, CYP2D6, and CYP2C9.[12][13][14]
-
Monoamine Oxidases (MAOs): MAO-A and MAO-B are key enzymes in the metabolism of compounds containing a primary amine, like the ethanamine side chain.[10][15] They convert the amine to an aldehyde, which is then further oxidized.[8]
Q4: What is the first experiment I should run to evaluate the baseline metabolic stability?
A4: The standard initial experiment is an in vitro Metabolic Stability Assay using Human Liver Microsomes (HLM) .[1][4][11] HLMs are subcellular fractions that contain a high concentration of CYP enzymes.[3][16] By incubating your compound with HLMs and an essential cofactor (NADPH), you can measure the rate of disappearance of the parent compound over time.[11] This provides a quantitative measure of stability, such as half-life (t½) and intrinsic clearance (CLint), which are critical for predicting in vivo hepatic clearance.[17]
Part 2: Troubleshooting & Optimization Guides
This section provides structured approaches to address specific experimental challenges in a question-and-answer format.
Problem 1: My compound shows rapid degradation (>80% loss in 60 minutes) in the Human Liver Microsome (HLM) assay.
Question: My initial HLM assay shows a half-life of less than 15 minutes. This suggests high intrinsic clearance. What is the logical troubleshooting workflow?
Answer: Rapid degradation in an NADPH-supplemented HLM assay strongly indicates that your compound is a substrate for CYP enzymes. The primary goal is to identify the specific site of metabolism (SoM) and then strategically modify the molecule to block this metabolic pathway without losing pharmacological activity.
Your first step is to pinpoint where the molecule is being modified. This is achieved through a Metabolite Identification (MetID) study .
-
Experimental Approach: Incubate a higher concentration of your compound with HLMs (or hepatocytes for a broader view including Phase II metabolism) and analyze the resulting mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]
-
What to Look For: Search for new peaks in the chromatogram that correspond to potential metabolites. The mass shift from the parent compound indicates the type of modification (e.g., a +16 Da shift suggests hydroxylation; a -28 Da shift could indicate N-dealkylation). Fragmentation patterns (MS/MS) will help locate the position of the modification.
-
Predicted Metabolites: Based on the structure, likely metabolites to search for include:
-
M1 (+16 Da): Aromatic hydroxylation on the phenyl ring.
-
M2 (+16 Da): Benzylic hydroxylation at C1 or C4.
-
M3 (+16 Da): Aliphatic hydroxylation at C3.
-
M4 (-C₂H₅N): N-dealkylation, loss of the ethanamine side chain.
-
M5 (-NH₃, +O): Oxidative deamination of the primary amine by MAO (more likely in hepatocyte assays).
-
The following diagram illustrates the most probable metabolic routes for 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine.
Caption: Predicted Phase I metabolic pathways.
Once the primary SoM is identified, you can employ several medicinal chemistry strategies to enhance stability.[2][4]
| Identified Metabolic "Soft Spot" | Strategy | Specific Modification | Scientific Rationale | Potential Risks |
| Aromatic Ring (e.g., position 7) | Electron Withdrawal | Introduce a fluorine (F) or trifluoromethyl (CF₃) group onto the ring. | Deactivates the ring towards electrophilic attack by CYP enzymes, making oxidation less favorable.[5][6] | Can alter electronic properties, potentially impacting target binding (SAR). |
| Benzylic Position (e.g., C1 or C4) | Steric Hindrance / Isotope Effect | 1. Deuteration: Replace hydrogens with deuterium (D). 2. Alkylation: Add a small methyl (CH₃) group. | 1. The C-D bond is stronger than the C-H bond. This "Kinetic Isotope Effect" slows the rate of CYP-mediated hydrogen abstraction, a key step in oxidation.[4] 2. The methyl group sterically hinders the CYP active site from accessing the position. | 1. Deuterium may not be sufficient if the metabolic rate is very high. 2. Adding bulk can negatively affect binding affinity. |
| Ethanamine Side Chain (Primary Amine) | Enzyme Substrate Incompatibility | 1. Alkylation: Introduce a methyl or cyclopropyl group on the α-carbon. 2. N-methylation: Convert the primary amine to a secondary amine. | 1. Sterically blocks access for MAO enzymes. 2. Secondary amines are generally poorer substrates for MAO-A/B compared to primary amines. | Changes in basicity (pKa) and hydrogen bonding capacity can alter pharmacology and physical properties. |
This flowchart outlines the decision-making process for addressing metabolic instability.
Caption: Workflow for troubleshooting metabolic instability.
Problem 2: My modified analog is stable in microsomes, but still shows poor in vivo exposure.
Question: I successfully blocked CYP-mediated metabolism and my new analog has a half-life > 120 minutes in HLMs. However, in a rat pharmacokinetic (PK) study, the compound is cleared almost immediately. What's happening?
Answer: This scenario suggests that non-CYP or Phase II metabolic pathways are now the primary clearance routes. Microsomes are enriched in CYPs but often lack sufficient cofactors or concentrations of other important enzyme systems.[3]
-
Experimental Approach: Run a metabolic stability assay using cryopreserved suspended hepatocytes .[16][19] Unlike microsomes, intact hepatocytes contain a full complement of both Phase I and Phase II enzymes (e.g., UGTs, SULTs) and their necessary cofactors.[3]
-
What to Look For: Compare the stability in hepatocytes to the stability in microsomes. A significant increase in clearance in hepatocytes points towards Phase II metabolism. Your MetID study in hepatocytes should now search for metabolites with mass shifts corresponding to glucuronidation (+176 Da) or sulfation (+80 Da), which typically occur on hydroxyl groups introduced during Phase I.
-
Monoamine Oxidase (MAO): If your modifications were focused only on the dihydroisoquinoline ring, the primary amine may still be a liability. MAO enzymes are present in mitochondria and may not be fully active in standard microsomal preps.[9] An assay with isolated mitochondria or specific MAO-A/B enzymes can confirm this pathway.
-
Aldehyde Oxidase (AO): While less common for this scaffold, AO is a cytosolic enzyme that can metabolize nitrogen-containing heterocycles. This would be observed in S9 fractions or hepatocyte incubations but not in microsomes.
Part 3: Detailed Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)
This protocol provides a standardized method for determining metabolic stability.
1. Materials:
- Pooled Human Liver Microsomes (HLM)
- Test compound stock solution (e.g., 10 mM in DMSO)
- Phosphate Buffer (0.1 M, pH 7.4)
- NADPH regenerating system (or NADPH stock solution)
- Positive control compound (e.g., Testosterone, Verapamil)
- Acetonitrile with internal standard (for quenching)
- 96-well incubation plate and analytical plate
2. Procedure:
- Prepare Incubation Mixture: In a 96-well plate, add phosphate buffer. Add HLM to a final concentration of 0.5 mg/mL. Add the test compound to a final concentration of 1 µM.
- Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
- Initiate Reaction: Start the metabolic reaction by adding pre-warmed NADPH solution to a final concentration of 1 mM.
- Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the incubation mixture.
- Quench Reaction: Immediately transfer the aliquot to a well in the analytical plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
- Negative Control: Run a parallel incubation without adding NADPH to control for non-enzymatic degradation.
- Sample Processing: Centrifuge the analytical plate to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.
3. Data Analysis:
- Quantify the peak area of the parent compound at each time point relative to the internal standard.
- Normalize the data by expressing the amount of compound remaining as a percentage of the amount present at time zero.
- Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression line (k) is the elimination rate constant.
- Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
- Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein) .
References
- Anhoff, M., et al. (2011). Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids. Phytomedicine, 18(8-9), 745-751.
- Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472.
- Dalvie, D., et al. (2012). Strategies to Address Metabolic Instability in Drug Discovery. Expert Opinion on Drug Discovery, 7(5), 397-413.
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
- Doan, K. M., & Waskell, L. (2002). The Role of Cytochrome P450 2D6 in the N-Dealkylation of L-α-Acetylmethadol (LAAM). Journal of Pharmacology and Experimental Therapeutics, 300(2), 608-614.
- Fura, A. (2006). Role of metabolic stability in drug design. Expert Opinion on Drug Metabolism & Toxicology, 2(4), 575-585.
- Graham, D. (n.d.). Drug Modifications to Improve Stability. eCampusOntario Pressbooks.
- Kumar, S., & S, S. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Bioorganic & Medicinal Chemistry, 48, 116404.
- Masimirembwa, C., et al. (2016). In vitro metabolic stability. Pharma Focus Asia.
- Kirchmair, J., et al. (2015). Computational methods and tools to predict cytochrome P450 metabolism for drug discovery. Drug Discovery Today, 20(5), 618-628.
- Ohta, S., et al. (1990). Metabolism and brain accumulation of tetrahydroisoquinoline (TIQ) a possible parkinsonism inducing substance, in an animal model of a poor debrisoquine metabolizer. Life Sciences, 46(8), 599-605.
- Patsnap Synapse. (2025). What is the importance of metabolic stability in drug design?
- Shih, J. C., Chen, K., & Ridd, M. J. (1999). Role of MAO A and B in neurotransmitter metabolism and behavior. Polish Journal of Pharmacology, 51(1), 25-29.
- Singh, O. M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(6), 871-908.
- WuXi AppTec DMPK. (2023). How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec.
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- 4. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
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Technical Support Center: Metabolic Degradation of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine (Debrisoquine)
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information and troubleshooting advice for researchers studying the degradation pathways of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, commonly known as Debrisoquine. The primary focus of this guide is on its metabolic degradation, which is the most significant pathway for this compound in a biological context.
Part 1: Introduction to Debrisoquine and its Metabolic Fate
Debrisoquine is an antihypertensive drug that has become a critical tool in pharmacogenetic research.[1][2] Its clinical use has largely been superseded, but it remains a key probe substrate for assessing the activity of the cytochrome P450 enzyme CYP2D6.[1][2][3] Understanding the metabolic degradation of Debrisoquine is crucial for interpreting experimental results and for its application in drug development and personalized medicine.
The primary degradation pathway for Debrisoquine is hydroxylation, mainly mediated by the polymorphic enzyme CYP2D6 in the liver.[1][2][4] This metabolic process is highly variable among individuals due to genetic polymorphisms in the CYP2D6 gene, leading to different metabolic phenotypes:
-
Poor Metabolizers (PMs): Individuals with deficient CYP2D6 activity.[1][2][5]
-
Intermediate Metabolizers (IMs): Individuals with decreased CYP2D6 activity.
-
Extensive Metabolizers (EMs): Individuals with normal CYP2D6 activity.[1][2][5]
-
Ultrarapid Metabolizers (UMs): Individuals with increased CYP2D6 activity due to gene duplication.[2][5]
The main metabolite formed is 4-hydroxydebrisoquine, and the ratio of Debrisoquine to this metabolite in urine is a widely used marker for CYP2D6 phenotype.[1][3][6] Other minor hydroxylated metabolites, such as 5-, 6-, 7-, and 8-hydroxydebrisoquine, have also been identified.[7]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of Debrisoquine?
A1: The major metabolite of Debrisoquine is 4-hydroxydebrisoquine, formed through the action of the CYP2D6 enzyme.[1][7] Other minor metabolites resulting from hydroxylation at different positions on the aromatic ring (5-, 6-, 7-, and 8-hydroxydebrisoquine) have also been reported.[7] More recently, a novel metabolite, 3,4-dehydrodebrisoquine, has been identified in human urine.[8]
Q2: Why do I observe significant variability in Debrisoquine metabolism in my experiments?
A2: Significant variability in Debrisoquine metabolism is most commonly due to the genetic polymorphism of the CYP2D6 gene.[2][4] Different individuals and even different batches of pooled human liver microsomes can exhibit varying levels of CYP2D6 activity, leading to a wide range of metabolic rates.[9] It is crucial to know the CYP2D6 genotype of your enzyme source (e.g., human liver microsomes) or to use a panel of individual donors with known genotypes to account for this variability.
Q3: How can I accurately quantify Debrisoquine and its metabolites?
A3: High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection, as well as gas chromatography-mass spectrometry (GC-MS), are commonly used and reliable methods for the simultaneous quantification of Debrisoquine and its hydroxylated metabolites in biological matrices like urine and plasma.[10][11][12][13] LC-MS/MS methods are also highly sensitive and specific for this purpose.
Q4: What are the common in vitro systems to study Debrisoquine metabolism?
A4: The most common in vitro systems for studying Debrisoquine metabolism include:
-
Human Liver Microsomes (HLMs): These are subcellular fractions that contain a high concentration of CYP enzymes and are considered a standard tool for in vitro metabolism studies.[14][15]
-
Recombinant Human CYP2D6 Enzymes: These are expressed in systems like baculovirus-infected insect cells and allow for the study of the specific contribution of CYP2D6 to Debrisoquine metabolism without interference from other enzymes.[15]
-
Hepatocytes: These are whole liver cells that contain a full complement of metabolic enzymes and cofactors, providing a more physiologically relevant model.[15][16]
Part 3: Troubleshooting Guide
Problem 1: Low or No Metabolism of Debrisoquine in My In Vitro Assay
-
Possible Cause 1: Inactive Enzyme Source.
-
Causality: The enzymatic activity of liver microsomes or recombinant enzymes can be compromised by improper storage (e.g., repeated freeze-thaw cycles) or expiration.[16]
-
Troubleshooting Steps:
-
Verify Enzyme Activity: Test your enzyme preparation with a known positive control substrate for CYP2D6 (e.g., dextromethorphan) to confirm its activity.[14]
-
Use Fresh Aliquots: Always use freshly thawed aliquots of enzymes and avoid repeated freeze-thaw cycles.[16]
-
Check Storage Conditions: Ensure that enzymes are stored at the recommended temperature (typically -80°C).
-
-
-
Possible Cause 2: Inappropriate Reaction Conditions.
-
Causality: The efficiency of the metabolic reaction is highly dependent on factors such as pH, temperature, incubation time, and the presence of necessary cofactors.
-
Troubleshooting Steps:
-
Confirm Cofactor Presence: Ensure that NADPH is added to the reaction mixture, as it is an essential cofactor for CYP enzymes.[17]
-
Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation time for your system.
-
Check pH and Temperature: Verify that the incubation buffer is at the correct pH (typically around 7.4) and the incubation is performed at 37°C.
-
Substrate Concentration: Ensure the Debrisoquine concentration is appropriate for the enzyme concentration used. Very high substrate concentrations can lead to substrate inhibition.[18]
-
-
Problem 2: Unexpected Metabolite Peaks in My Analytical Run
-
Possible Cause 1: Spontaneous Degradation of Debrisoquine.
-
Causality: While Debrisoquine is relatively stable, prolonged storage under suboptimal conditions (e.g., exposure to light or extreme pH) could potentially lead to non-enzymatic degradation.
-
Troubleshooting Steps:
-
Run a Blank Control: Analyze a sample of Debrisoquine in the reaction buffer without the enzyme to check for non-enzymatic degradation.
-
Proper Sample Storage: Store stock solutions and samples at appropriate temperatures and protected from light.
-
-
-
Possible Cause 2: Contamination.
-
Causality: Contamination of the sample, solvent, or analytical instrument can lead to the appearance of extraneous peaks.
-
Troubleshooting Steps:
-
Analyze a Solvent Blank: Inject a sample of the solvent used to prepare your samples to check for contamination.
-
Clean the Analytical System: If contamination is suspected, follow the manufacturer's instructions for cleaning the HPLC or GC-MS system.
-
-
Problem 3: Difficulty in Separating Debrisoquine from its Hydroxylated Metabolites
-
Possible Cause: Suboptimal Chromatography Conditions.
-
Causality: The chemical similarity between Debrisoquine and its hydroxylated metabolites can make their chromatographic separation challenging.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Adjust the composition and gradient of the mobile phase to improve separation. For reverse-phase HPLC, varying the organic solvent content or the pH of the aqueous phase can be effective.
-
Change the Column: If optimizing the mobile phase is insufficient, try a different type of HPLC column with a different stationary phase chemistry.
-
Adjust Flow Rate and Temperature: Fine-tuning the flow rate and column temperature can also improve peak resolution.
-
-
Part 4: Experimental Protocols
Protocol 1: In Vitro Metabolism of Debrisoquine Using Human Liver Microsomes
Objective: To determine the rate of formation of 4-hydroxydebrisoquine from Debrisoquine using human liver microsomes.
Materials:
-
Debrisoquine sulfate salt
-
4-hydroxydebrisoquine (as a reference standard)
-
Pooled human liver microsomes (with known CYP2D6 activity)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Microcentrifuge
Procedure:
-
Prepare a stock solution of Debrisoquine in water or a suitable buffer.
-
In a microcentrifuge tube, pre-incubate the human liver microsomes (final concentration typically 0.1-0.5 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding Debrisoquine (final concentration typically 1-100 µM) and the NADPH regenerating system to the pre-incubated microsomes. The final reaction volume is typically 200-500 µL.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.
-
Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or an HPLC vial for analysis.
-
Analyze the supernatant by a validated LC-MS/MS or HPLC method to quantify the amount of 4-hydroxydebrisoquine formed.
Protocol 2: LC-MS/MS Method for the Simultaneous Quantification of Debrisoquine and 4-hydroxydebrisoquine
Objective: To develop a sensitive and specific method for the quantification of Debrisoquine and its major metabolite.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Debrisoquine: Determine the precursor ion (e.g., m/z 176.1) and a suitable product ion.
-
4-hydroxydebrisoquine: Determine the precursor ion (e.g., m/z 192.1) and a suitable product ion.
-
Internal Standard: Determine the precursor and product ions for the chosen internal standard.
-
-
Optimization: Optimize cone voltage and collision energy for each MRM transition to maximize signal intensity.
Data Analysis:
-
Construct a calibration curve using known concentrations of Debrisoquine and 4-hydroxydebrisoquine standards.
-
Quantify the concentrations of the analytes in the experimental samples by interpolating their peak area ratios (analyte/internal standard) from the calibration curve.
Part 5: Visualization & Data Presentation
Metabolic Pathway of Debrisoquine
Caption: Primary metabolic pathways of Debrisoquine.
Troubleshooting Workflow for Low Metabolism
Caption: Troubleshooting guide for low in vitro metabolism.
Quantitative Data Summary
| Parameter | Debrisoquine | 4-hydroxydebrisoquine | Reference |
| Typical Urinary Metabolic Ratio (MR) in EMs | < 12.6 | [1][6] | |
| Typical Urinary Metabolic Ratio (MR) in PMs | > 12.6 | [1][6] | |
| Elimination Half-life (Plasma) | ~16.2 hours | ~9.6 hours | [18] |
References
- Decoding the Debrisoquine Dilemma: Understanding and Tackling Poor Drug Metabolism. (URL: )
- Debrisoquine – Knowledge and References - Taylor & Francis. (URL: )
-
Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed. (URL: [Link])
-
Disposition of Debrisoquine in Caucasians With Different CYP2D6-genotypes Including Those With Multiple Genes - PubMed. (URL: [Link])
-
Pharmacogenetics of Debrisoquine and its Use as a Marker For CYP2D6 Hydroxylation Capacity - ResearchGate. (URL: [Link])
-
The metabolism of [14C]-debrisoquine in man - PubMed. (URL: [Link])
-
Determination of debrisoquine and its 4-hydroxy metabolite in biological fluids by gas chromatography with flame-ionization and nitrogen-selective detection - PubMed. (URL: [Link])
-
[Drug hydroxylation disorders (debrisoquin type) in a random sample of the Swiss population] - PubMed. (URL: [Link])
-
[Debrisoquine hydroxylation test as an example of new possibilities of research in psychopharmacology] - PubMed. (URL: [Link])
-
Polymorphic hydroxylation of Debrisoquine in man - PubMed. (URL: [Link])
-
3,4-DEHYDRODEBRISOQUINE, A NOVEL DEBRISOQUINE METABOLITE FORMED FROM 4-HYDROXYDEBRISOQUINE THAT IMPACTS THE CYP2D6 METABOLIC RATIO - NIH. (URL: [Link])
-
Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed. (URL: [Link])
-
Deletion of the entire cytochrome P450 CYP2D6 gene as a cause of impaired drug metabolism in poor metabolizers of the debrisoquine/sparteine polymorphism - PubMed. (URL: [Link])
-
Stability of debrisoquine (CYP2D6) phenotype in liver transplant patients - PubMed. (URL: [Link])
-
The Determination of Debrisoquine and its 4-Hydroxy Metabolite in Urine by Capillary Gas Chromatography and High Performance Liquid Chromatography - Taylor & Francis Online. (URL: [Link])
-
The debrisoquine metabolic phenotype and DNA-based assays: implications of misclassification for the association of lung cancer and the debrisoquine metabolic phenotype - PMC - NIH. (URL: [Link])
-
Determination of debrisoquin and its 4-hydroxy metabolite in plasma by gas chromatography/mass spectrometry | Analytical Chemistry - ACS Publications. (URL: [Link])
-
Disposition of debrisoquine in Caucasians with different CYP2D6-genotypes including those with multiple genes. | Semantic Scholar. (URL: [Link])
-
Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - NIH. (URL: [Link])
-
In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways | BioIVT. (URL: [Link])
-
Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. (URL: [Link])
-
The disposition of debrisoquine in hypertensive patients - PubMed. (URL: [Link])
-
What are the key in vitro assays to assess CYP inhibition or induction? - Patsnap Synapse. (URL: [Link])
-
Stability Studies | Coriolis Pharma. (URL: [Link])
-
A protocol for the safe administration of debrisoquine in biochemical epidemiologic research protocols for hospitalized patients - PubMed. (URL: [Link])
-
A Study on the Debrisoquine Metabolism in a Group, of Korean Population. - Journal of Preventive Medicine and Public Health. (URL: [Link])
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL: [Link])
-
Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent - PubMed. (URL: [Link])
-
Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline - ResearchGate. (URL: [Link])
-
Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Publishing. (URL: [Link])
-
Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - NIH. (URL: [Link])
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Overcoming resistance mechanisms to "2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine" in cells
Welcome to the technical support center for "2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine," a compound we will refer to as DHIQ-amine for clarity. This guide is designed for researchers, scientists, and drug development professionals who are encountering acquired resistance to DHIQ-amine in their cell culture models. Here, we provide field-proven insights and detailed protocols to help you diagnose, understand, and potentially overcome these resistance mechanisms.
The core of effective troubleshooting is understanding the molecule you're working with. DHIQ-amine is the chemical name for Debrisoquine , a compound known to be a substrate for the cytochrome P450 enzyme CYP2D6 .[1][2][3] Its metabolism is so heavily dependent on this enzyme that it's often used as a clinical probe to determine an individual's CYP2D6 activity level.[2][4][5] This provides a critical starting point for our investigation into cellular resistance.
Part 1: Frequently Asked Questions (FAQs) - Your First Response Checklist
This section addresses the most common initial questions when facing unexpected results.
Q1: My cells were responding to DHIQ-amine, but now they are not. What are the first things I should check?
A1: Before diving into complex mechanistic studies, it's crucial to rule out common experimental variables. First, confirm the resistance by re-evaluating the half-maximal inhibitory concentration (IC50). A significant rightward shift in the dose-response curve is a clear indicator of acquired resistance.[6] Concurrently, perform basic quality control:
-
Cell Line Authenticity: Confirm the identity of your cell line via short tandem repeat (STR) profiling. Cell line misidentification or contamination is a common source of experimental variability.
-
Compound Integrity: Verify the concentration and purity of your DHIQ-amine stock solution. If possible, test a fresh, newly prepared stock.
-
Mycoplasma Contamination: Test your cultures for mycoplasma. This common contamination can profoundly alter cellular response to drugs.
Q2: What are the most likely mechanisms of resistance to DHIQ-amine?
A2: Given that DHIQ-amine is a well-established CYP2D6 substrate, the primary suspect is altered drug metabolism.[2][3] However, cancer cells can develop resistance through numerous mechanisms.[7][8][9] The most probable causes include:
-
Increased Drug Metabolism: Upregulation or increased activity of drug-metabolizing enzymes, particularly CYP2D6, which would inactivate DHIQ-amine at a faster rate.[4][10]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1), which actively pump the compound out of the cell.[11][12][13][14]
-
Alterations in Drug Transport: DHIQ-amine is also a substrate of the organic cation transporter OCT1, which facilitates its entry into cells.[15] Downregulation or loss-of-function mutations in OCT1 could reduce intracellular drug concentration.[15]
-
Activation of Bypass Pathways: Cells may activate alternative signaling pathways to compensate for the effects of DHIQ-amine, rendering it ineffective.[16][17][18]
Q3: How can I quickly test if drug metabolism or efflux is the problem?
A3: A straightforward pharmacological approach can provide initial clues. You can co-administer DHIQ-amine with known inhibitors of the suspected resistance pathways:
-
For Metabolism (CYP2D6): Use a potent CYP2D6 inhibitor like Quinidine or Paroxetine.[19] If co-treatment restores sensitivity to DHIQ-amine, it strongly suggests that increased CYP2D6-mediated metabolism is the resistance mechanism.
-
For Efflux (ABC Transporters): Use a broad-spectrum ABC transporter inhibitor like Verapamil or Cyclosporin A.[11] Restoration of sensitivity points towards the involvement of drug efflux pumps.
Part 2: In-Depth Troubleshooting Guides & Protocols
If the initial checks and pharmacological inhibitor studies suggest a specific mechanism, the following guides provide detailed protocols to confirm your hypothesis.
Guide 1: Quantifying and Confirming Drug Resistance
The first step is to rigorously quantify the degree of resistance. This provides a baseline against which you can measure the success of any reversal strategies.
Protocol 1: Determining the IC50 via Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate both the parental (sensitive) and the suspected resistant cells in 96-well plates at their empirically determined optimal density. Allow them to adhere overnight.
-
Drug Treatment: Prepare a 2-fold serial dilution of DHIQ-amine. Replace the culture medium with fresh medium containing the various drug concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plates for a period that allows for several cell doublings (typically 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-only control. Plot the normalized values against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to calculate the IC50.
Data Presentation: Comparing IC50 Values
| Cell Line | DHIQ-amine IC50 (µM) | Resistance Fold-Change |
| Parental (Sensitive) | 1.5 ± 0.2 | 1x |
| Resistant Derivative | 45.2 ± 3.5 | ~30x |
| Table 1: Example data showing a 30-fold increase in the IC50 value, confirming the resistant phenotype. |
Experimental Workflow: Confirming Resistance
Caption: Workflow for confirming and quantifying drug resistance.
Guide 2: Investigating Altered Drug Metabolism (The Prime Suspect)
Since DHIQ-amine is primarily metabolized by CYP2D6, an increase in this enzyme's expression or activity is a highly probable cause of resistance.[2][3][10]
Protocol 2A: Quantitative PCR (qPCR) for CYP2D6 Gene Expression
-
RNA Extraction: Isolate total RNA from both parental and resistant cell pellets using a standard kit (e.g., TRIzol or column-based methods).
-
cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA.
-
qPCR Reaction: Set up qPCR reactions using a validated primer set for CYP2D6 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analysis: Calculate the relative expression of CYP2D6 in resistant cells compared to parental cells using the ΔΔCt method. A significant increase in CYP2D6 mRNA suggests transcriptional upregulation.
Protocol 2B: Western Blot for CYP2D6 Protein Expression
-
Protein Lysate Preparation: Lyse parental and resistant cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for CYP2D6, followed by an HRP-conjugated secondary antibody. Use an antibody for a loading control protein (e.g., GAPDH or β-actin).
-
Detection: Visualize the bands using a chemiluminescence substrate. An increase in the CYP2D6 band intensity in resistant cells confirms increased protein expression.
Protocol 2C: CYP2D6 Activity Assay
For a functional confirmation, you can measure the enzymatic activity of CYP2D6 in cell lysates using a commercially available fluorometric assay kit. These kits typically use a specific CYP2D6 substrate that becomes fluorescent upon metabolism. An increase in fluorescence in the resistant cell lysate compared to the parental lysate directly demonstrates higher enzymatic activity.
Signaling Pathway: DHIQ-amine Metabolism
Caption: DHIQ-amine is inactivated by the CYP2D6 enzyme.
Guide 3: Assessing Drug Efflux via ABC Transporters
If CYP2D6 activity is unchanged, the next logical step is to investigate drug efflux, a common mechanism of multi-drug resistance (MDR).[11][13][20]
Protocol 3: Verifying ABC Transporter Involvement
-
Experimental Setup: Seed both parental and resistant cells. Pre-treat a subset of the resistant cells with an ABC transporter inhibitor (e.g., 5-10 µM Verapamil) for 1-2 hours.
-
Dose-Response Assay: Perform the IC50 determination assay (Protocol 1) on all three groups: Parental, Resistant, and Resistant + Inhibitor.
-
Analysis: If the IC50 of the "Resistant + Inhibitor" group shifts back towards the parental IC50, it strongly implicates ABC transporter activity in the resistance phenotype.
Data Presentation: Effect of Efflux Pump Inhibitor
| Cell Line | Treatment | DHIQ-amine IC50 (µM) |
| Parental | None | 1.5 ± 0.2 |
| Resistant | None | 45.2 ± 3.5 |
| Resistant | + Verapamil (10 µM) | 4.8 ± 0.6 |
| Table 2: Example data showing that Verapamil restores sensitivity in resistant cells, indicating efflux-mediated resistance. |
To identify the specific transporter, you can perform qPCR or Western blotting for the most common pumps, including ABCB1 (P-gp/MDR1) , ABCC1 (MRP1) , and ABCG2 (BCRP) .[12][16]
Workflow: Investigating Drug Efflux
Caption: Decision workflow for testing ABC transporter involvement.
Part 3: Advanced Strategies - Overcoming Resistance
Once you have identified the resistance mechanism, you can devise strategies to overcome it. This often involves combination therapies.[16][17][21][22]
Strategy 1: If Resistance is due to CYP2D6 Upregulation
The most direct approach is a combination therapy using DHIQ-amine with a specific, potent, and clinically relevant CYP2D6 inhibitor. This resensitizes the cells to the primary compound.[19]
Strategy 2: If Resistance is due to ABC Transporter Upregulation
Combine DHIQ-amine with a third-generation ABC transporter inhibitor (chemosensitizer).[11] This approach aims to block the efflux pump, thereby increasing the intracellular concentration of DHIQ-amine.[11]
Strategy 3: If Resistance is due to Bypass Pathway Activation
This is a more complex scenario requiring further investigation.
-
Identify the Pathway: Use techniques like phospho-proteomic arrays or RNA-sequencing to identify which signaling pathways (e.g., PI3K/Akt, MAPK/ERK) are hyperactivated in the resistant cells.[16]
-
Rational Combination: Once the bypass pathway is identified, a logical strategy is to combine DHIQ-amine with a specific inhibitor of that pathway.[18] For example, if the PI3K/Akt pathway is activated, combining DHIQ-amine with a PI3K inhibitor could be effective.
By systematically diagnosing the cause of resistance, you can move from troubleshooting to implementing rational, evidence-based strategies to restore the efficacy of your experiments.
References
-
PubChem. (n.d.). Debrisoquine. National Center for Biotechnology Information. Retrieved from [Link]
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Zheng, H., et al. (2024). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. Cancers. Retrieved from [Link]
-
Choi, C. H. (2005). ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. Cancer Cell International. Retrieved from [Link]
-
Broad Institute. (n.d.). Combination Therapies to Overcome Resistance. Retrieved from [Link]
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Gao, C., et al. (2021). Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. Frontiers in Oncology. Retrieved from [Link]
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Contagion Live. (2020). Using Synergistic Combination Drug Therapy to Battle Antibiotic Resistance. Retrieved from [Link]
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Sarkadi, B., et al. (2004). The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity. Current Drug Delivery. Retrieved from [Link]
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Chen, Z., et al. (2012). ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development. Acta Pharmaceutica Sinica B. Retrieved from [Link]
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Hilaris Publisher. (n.d.). Combination Therapy Strategies: Enhancing Efficacy and Overcoming Resistance in Cancer Treatment. Retrieved from [Link]
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Solvo Biotechnology. (n.d.). The role of ABC transporters in drug resistance, metabolism and toxicity. Retrieved from [Link]
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Gene2Rx. (2024). Exploring CYP2D6 and the Impact of Genetic Variations on Enzyme Function and Drug Response. Retrieved from [Link]
-
PubMed. (2001). [CYP2D6 gene polymorphism in psychiatric patients resistant to standard pharmacotherapy]. Retrieved from [Link]
-
PubMed. (2011). The prototypic pharmacogenetic drug debrisoquine is a substrate of the genetically polymorphic organic cation transporter OCT1. Retrieved from [Link]
-
MDPI. (2022). A Review of the Important Role of CYP2D6 in Pharmacogenomics. Retrieved from [Link]
-
Pharmacy Times. (2008). Get to Know an Enzyme: CYP2D6. Retrieved from [Link]
-
Gene2Rx. (n.d.). Decoding the Debrisoquine Dilemma: Understanding and Tackling Poor Drug Metabolism. Retrieved from [Link]
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Taylor & Francis. (n.d.). Debrisoquine – Knowledge and References. Retrieved from [Link]
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PubMed. (1989). The genetic polymorphism of debrisoquine/sparteine metabolism-molecular mechanisms. Retrieved from [Link]
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Wikipedia. (n.d.). CYP2D6. Retrieved from [Link]
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Kern, W., & Schleyer, E. (2011). Current Status of Methods to Assess Cancer Drug Resistance. International Journal of Laboratory Hematology. Retrieved from [Link]
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PubMed. (1982). Dissociation of biochemical and hypotensive effects of debrisoquine in hypertensive patients. Retrieved from [Link]
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Clinical Gate. (2025). Understanding Cancer Drug Resistance Mechanisms: The Challenge Driving Modern Research. Retrieved from [Link]
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SNPedia. (2017). Debrisoquine. Retrieved from [Link]
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PubMed. (1992). The debrisoquine metabolic phenotype and DNA-based assays: implications of misclassification for the association of lung cancer and the debrisoquine metabolic phenotype. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Decoding Drug Resistance in Cancer: Mechanisms, Clinical Challenges, and Emerging Therapeutic Strategies. Retrieved from [Link]
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Allied Academies. (n.d.). Understanding cancer drug resistance: Mechanisms and solutions. Retrieved from [Link]
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ResearchGate. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]
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PubMed. (1990). Deletion of the entire cytochrome P450 CYP2D6 gene as a cause of impaired drug metabolism in poor metabolizers of the debrisoquine/sparteine polymorphism. Retrieved from [Link]
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PubChem. (n.d.). [2-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]amine. Retrieved from [Link]
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PubMed. (2012). 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists. Retrieved from [Link]
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NIH. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Retrieved from [Link]
-
PubMed. (2025). Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Receptor Activity of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine and Its Analogs
In the landscape of neuropharmacology, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure, serving as the foundation for a multitude of biologically active compounds.[1][2][3] This guide provides a comparative analysis of the biological activity of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine and its analogs, with a primary focus on their interactions with dopamine and sigma receptors. Through an examination of structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how structural modifications to this core moiety influence receptor affinity and selectivity.
While specific quantitative data for 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is not extensively available in public literature, its activity can be inferred from the well-documented pharmacology of its close analogs. This guide will synthesize available data to present a cohesive overview of the expected activity profile of the title compound in comparison to its structurally related counterparts.
I. Primary Pharmacological Targets: Dopamine and Sigma Receptors
The THIQ nucleus is a key pharmacophoric element for ligands targeting both dopamine and sigma receptors.[1][4] These two receptor families are implicated in a wide range of neurological and psychiatric conditions, making THIQ derivatives attractive candidates for therapeutic development.
Dopamine Receptors: As members of the G-protein coupled receptor (GPCR) superfamily, dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[5] The D2-like receptors, which are coupled to Gi/o proteins, inhibit adenylyl cyclase and reduce intracellular cAMP levels upon activation.[5][6][7][8] Numerous THIQ analogs have been synthesized and evaluated as potent and selective ligands for D2 and D3 receptors.[9][10][11]
Sigma Receptors: Initially misclassified as opioid receptors, sigma receptors are now recognized as a distinct class of intracellular proteins.[12] The two main subtypes, sigma-1 (σ1) and sigma-2 (σ2), are involved in a variety of cellular functions and are considered therapeutic targets for neurodegenerative diseases, psychiatric disorders, and cancer.[1] The THIQ scaffold has proven to be a versatile framework for developing selective sigma receptor ligands.[1][4][13]
II. Comparative Analysis of Receptor Affinity: A Structure-Activity Relationship (SAR) Study
The affinity and selectivity of THIQ derivatives for dopamine and sigma receptors are highly dependent on their structural features. The following sections explore the impact of modifications at key positions of the 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine scaffold.
Dopamine Receptor Affinity
For D2-like receptors, particularly the D3 subtype, the nature of the substituent on the nitrogen of the THIQ ring is a critical determinant of activity.
-
N-Substitution: In general, N-alkylation of the THIQ core influences potency. For certain analogs, activity is ordered as H > methyl > ethyl > propyl, suggesting that larger alkyl groups can decrease agonist potency at D1 and DA1 receptors.[14] However, for D3 receptor antagonists, longer N-alkyl chains, often terminating in an arylamide moiety, can confer high affinity and selectivity. For example, (E)-3-(4-iodophenyl)-N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)acrylamide demonstrates a high affinity for the D3 receptor (Ki = 12 nM) with 123-fold selectivity over the D2 receptor.[9][15] This highlights the importance of an extended N-substituent for achieving potent D3 antagonism.
-
Substituents on the Aromatic Ring: Substitution on the benzene ring of the THIQ moiety also plays a significant role. The presence of a catechol function (3,4-dihydroxy) is often necessary for potent D1/DA1 agonist activity.[14] For D3 selective ligands, a 7-CF3SO2O- substituent on the THIQ ring has been shown to enhance affinity.[10]
Based on these SAR trends, it can be inferred that the unsubstituted ethylamine side chain of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine likely results in lower affinity for D2/D3 receptors compared to analogs with longer, more complex N-substituents. Its activity would be highly dependent on the specific assay conditions and the receptor subtype being investigated.
Sigma Receptor Affinity
The THIQ scaffold is also a prominent feature in many high-affinity sigma receptor ligands.
-
N-Substituent and Linker Length: Similar to dopamine receptor ligands, the nature of the N-substituent is crucial for sigma receptor affinity. For σ2 receptor ligands, a linker of optimal length between the THIQ nitrogen and a terminal aromatic or heteroaromatic group is often required for high affinity. For instance, analogs with a tetramethylene linker between a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and a benzamide moiety show high σ2 affinity.[12] One highly selective σ2 receptor ligand, 1-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), demonstrates a sigma-1/sigma-2 selectivity ratio of over 1000.[16]
-
Substituents on the THIQ Ring: Methoxy groups at the 6 and 7 positions of the THIQ ring are common in potent σ2 receptor ligands.[12][13]
Given these findings, 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine , with its short, unsubstituted ethylamine side chain, is likely to exhibit modest affinity for sigma receptors compared to the more structurally elaborate and highly potent analogs.
III. Quantitative Data Summary
The following table summarizes the reported binding affinities (Ki in nM) of representative THIQ analogs at dopamine and sigma receptors. This data is compiled from various sources to provide a comparative context for the expected activity of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine.
| Compound/Analog | D2 Ki (nM) | D3 Ki (nM) | σ1 Ki (nM) | σ2 Ki (nM) | Reference(s) |
| (E)-3-(4-iodophenyl)-N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)acrylamide (51) | 1476 | 12 | ND | ND | [9][15] |
| 7-CF3SO2O-THIQ with 3-indolylpropenamido group (31) | >1000 | ~4 | ND | ND | [10] |
| 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398) | ND | ND | >1000 | ~1.5 | [16] |
| 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxybenzamide | ND | ND | ND | 0.88 | [13] |
ND: Not Determined
IV. Experimental Methodologies
To ensure the reproducibility and validity of binding affinity data, standardized experimental protocols are essential. The following sections detail common in vitro assays used to characterize the activity of THIQ derivatives at dopamine and sigma receptors.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[17] These assays involve competing a test compound against a radiolabeled ligand with known high affinity for the target receptor.
Dopamine D2/D3 Receptor Binding Assay Protocol
This protocol is adapted from methods utilizing [3H]spiperone, a high-affinity antagonist for D2-like receptors.[17][18]
-
Membrane Preparation:
-
HEK293 cells stably expressing human D2 or D3 receptors are harvested and homogenized in ice-cold buffer.
-
The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in assay buffer.
-
Protein concentration is determined using a standard method like the Bradford assay.[17]
-
-
Binding Assay:
-
In a 96-well plate, incubate receptor-containing membranes with a fixed concentration of [3H]spiperone (typically 2-3 times its Kd value).[17]
-
Add increasing concentrations of the test compound (e.g., 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine or its analogs).
-
Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of a known D2/D3 antagonist (e.g., (+)-butaclamol).[18]
-
Incubate at a controlled temperature (e.g., 25°C or 30°C) for a duration sufficient to reach equilibrium.[17][18]
-
-
Separation and Detection:
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Sigma-1 and Sigma-2 Receptor Binding Assay Protocols
These protocols are based on established methods for sigma receptor binding assays.[19][20]
-
Sigma-1 Receptor Binding Assay:
-
Radioligand: [3H]-(+)-pentazocine, a selective σ1 receptor ligand.[19][20]
-
Tissue Source: Guinea pig liver membranes are a rich source of σ1 receptors.[20]
-
Procedure: A competitive inhibition assay is performed similarly to the dopamine receptor assay, with haloperidol often used to define non-specific binding.
-
-
Sigma-2 Receptor Binding Assay:
-
Radioligand: [3H]-1,3-di(2-tolyl)guanidine ([3H]DTG), a non-selective sigma receptor ligand.[19][20][21]
-
Masking Ligand: To measure binding to σ2 receptors specifically, a high concentration of a selective σ1 ligand, such as (+)-pentazocine, is included to "mask" the σ1 sites.[20][21]
-
Procedure: The assay is conducted as a competitive binding experiment in the presence of the masking ligand, with a suitable compound like haloperidol or unlabeled DTG used to determine non-specific binding.[21][22]
-
Functional Assays
Functional assays measure the downstream cellular response following receptor activation or inhibition, providing insights into the agonist or antagonist properties of a compound.
Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
This assay quantifies the ability of a test compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger in D2 receptor signaling.[6][8][23]
-
Cell Culture:
-
Use a cell line (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.[8]
-
-
Assay Procedure:
-
Stimulate adenylyl cyclase and increase intracellular cAMP levels using forskolin.
-
Treat the cells with varying concentrations of the test compound.
-
D2 receptor agonists will inhibit adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP levels.
-
D2 receptor antagonists will block the inhibitory effect of a known D2 agonist.
-
-
cAMP Detection:
-
Lyse the cells and measure cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or other immunoassay formats.
-
-
Data Analysis:
-
Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.
-
V. Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Dopamine D2 receptor Gi/o-mediated signaling pathway.
VI. Conclusion
The 1,2,3,4-tetrahydroisoquinoline scaffold represents a fertile ground for the discovery of novel ligands for dopamine and sigma receptors. While direct experimental data for 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is sparse, a comprehensive analysis of its structural analogs provides valuable insights into its likely pharmacological profile. The structure-activity relationships discussed herein underscore the critical role of the N-substituent and aromatic ring substitutions in determining receptor affinity and selectivity. The detailed experimental protocols provided in this guide offer a robust framework for the in vitro characterization of this and other THIQ derivatives. Further investigation into the functional activity and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential.
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National Institutes of Health. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. [Link]
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ResearchGate. BRET measurements of cAMP levels in living cells to monitor dopamine D2.... [Link]
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National Institutes of Health. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. [Link]
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ResearchGate. Synthesis and in vitro evaluation of tetrahydroisoquinolines with pendent aromatics as sigma-2 (σ2) selective ligands. [Link]
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Journal of Medicinal Chemistry. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent.... [Link]
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Chembiochem. Development of novel 1,2,3,4-tetrahydroisoquinoline derivatives and closely related compounds as potent and selective dopamine D3 receptor ligands. [Link]
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ResearchGate. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [H]DTG and [I]RHM-4. [Link]
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National Institutes of Health. Synthesis of σ Receptor Ligands with a Spirocyclic System Connected with a Tetrahydroisoquinoline Moiety via Different Linkers. [Link]
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ResearchGate. Displacement of [³H] DTG from sigma-2 receptors by (+) pentazocine. [Link]
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Proceedings of the Royal Society of London. Series B, Biological sciences. THE SYNTHESIS, REACTIVITY, AND PHARMACOLOGICAL PROPERTIES OF SOME SUBSTITUTED NN-DIMETHYL-2-HALOGENO-2-PHENYLETHYLAMINES, AND RELATED COMPOUNDS. [Link]
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Bioorganic & Medicinal Chemistry Letters. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. [Link]
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ACS Medicinal Chemistry Letters. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. [Link]
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Journal of Medicinal Chemistry. Specific dopamine D-1 and DA1 properties of 4-(mono- and -dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline and its tetrahydrothieno[2,3-c]pyridine analogue. [Link]
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National Institutes of Health. Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist. [Link]
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The AAPS Journal. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo. [Link]
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Journal of Medicinal Chemistry. The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. [Link]
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Semantic Scholar. Development of Novel 1,2,3,4‐Tetrahydroisoquinoline Derivatives and Closely Related Compounds as Potent and Selective Dopamine D3 Receptor Ligands. [Link]
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OUCI. Structure−Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-…. [Link]
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Bioorganic & Medicinal Chemistry Letters. Synthesis and pharmacological evaluation of N-acyl-1,2,3,4-tetrahydroisoquinoline derivatives as novel specific bradycardic agents. [Link]
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Journal of Medicinal Chemistry. Synthesis and pharmacological evaluation of 1-oxo-2-(3-piperidyl)-1,2,3,4- tetrahydroisoquinolines and related analogues as a new class of specific bradycardic agents possessing I(f) channel inhibitory activity. [Link]
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Journal of Medicinal Chemistry. 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists. [Link]
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A Comparative Guide to the Structure-Activity Relationships of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanamine Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of the 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine scaffold. This core structure, a subset of the broader 1,2,3,4-tetrahydroisoquinoline (THIQ) class of compounds, has proven to be a versatile template for designing molecules with a wide range of biological activities.[1][2][3][4] We will objectively compare the performance of various derivatives, supported by experimental data, to elucidate the impact of specific structural modifications on their biological function. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.
Introduction to the 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanamine Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural alkaloids and synthetic compounds with diverse pharmacological properties.[1][3] These properties include, but are not limited to, anticancer, antimicrobial, and central nervous system (CNS) activities.[1][2][4] The 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine framework extends this versatile core by incorporating an ethylamine side chain at the N-2 position. This modification provides a key vector for further chemical exploration, allowing for the introduction of various functional groups to modulate the compound's physicochemical properties and target interactions.
This guide will focus on two distinct biological activities demonstrated by derivatives of this scaffold: the inhibition of P-glycoprotein (P-gp) to reverse multidrug resistance in cancer and the modulation of the serotonin 5-HT1A receptor, a key target in the CNS. By comparing the SAR of these two activities, we can appreciate the chemical tractability of this scaffold for developing agents with distinct therapeutic applications.
Comparative Analysis of Derivatives as P-glycoprotein (P-gp) Inhibitors
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, and the overexpression of the P-glycoprotein (P-gp) efflux pump is a primary mechanism.[5] P-gp actively transports a broad range of chemotherapeutic agents out of cancer cells, reducing their intracellular concentration and efficacy. The development of P-gp inhibitors to be used as co-therapeutics is therefore a critical strategy to overcome MDR.
A series of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl) derivatives have been synthesized and evaluated for their ability to inhibit P-gp. The core structure for this series is 2-(2-(4-aminophenyl)ethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The key modifications were made to the terminal amine group, where various carboxamide moieties were introduced.
Key SAR Findings for P-gp Inhibition
The data, summarized in the table below, reveals several key insights into the SAR of these derivatives as P-gp inhibitors. The parent compound with a terminal amine (a primary amine) shows moderate activity. The introduction of a phthalazinone carboxamide moiety significantly enhances the P-gp inhibitory activity.
| Compound ID | R Group (Modification on the terminal amine) | IC50 (µM) for P-gp Inhibition | Reversal Fold (RF) |
| Parent Amine | -H | 1.23 | 9.8 |
| Derivative A | -C(O)-(4-oxo-3,4-dihydrophthalazin-1-yl) | 0.046 | 44.3 |
| Derivative B | -C(O)-(4-oxo-3,4-dihydrophthalazin-1-yl with 6-chloro substitution) | 0.038 | 51.2 |
| Derivative C | -C(O)-(4-oxo-3,4-dihydrophthalazin-1-yl with 6,7-dichloro substitution) | 0.029 | 62.5 |
| Derivative D | -C(O)-(4-oxo-3,4-dihydrophthalazin-1-yl with 6-nitro substitution) | 0.055 | 38.7 |
Data synthesized from Qiu, Q., et al. (2019). Bioorganic Chemistry, 86, 166-175.[5]
The addition of the bulky, rigid phthalazinone group appears to be crucial for high-affinity binding to P-gp. Further SAR exploration on the phthalazinone ring itself shows that electron-withdrawing substituents, such as chloro groups, enhance the inhibitory potency. A single chloro-substitution at the 6-position (Derivative B) improves activity, and this effect is further amplified with a second chloro group at the 7-position (Derivative C), which was the most potent compound in the series. In contrast, the introduction of a nitro group at the 6-position (Derivative D) was slightly less favorable than chloro-substitution, suggesting that both steric and electronic factors are at play.
The causality behind these experimental choices lies in the known pharmacophore for P-gp inhibitors, which often includes multiple aromatic rings and a basic nitrogen atom. The 6,7-dimethoxy-tetrahydroisoquinoline moiety serves as one key recognition element, while the modifications on the terminal amine explore interactions with other regions of the large, polyspecific drug-binding pocket of P-gp.
Caption: SAR workflow for P-gp inhibitors.
Comparative Analysis of Derivatives as 5-HT1A Receptor Ligands
The 5-HT1A receptor is a subtype of the serotonin receptor that is a well-established target for anxiolytics and antidepressants. Ligands for this receptor can act as agonists, partial agonists, or antagonists, each with different therapeutic implications. The 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine scaffold has also been explored for its potential to yield 5-HT1A receptor ligands.
In a study by Mokrosz et al., a series of N-substituted 1,2,3,4-tetrahydroisoquinolines with a 2-membered alkyl chain (ethylamine) were synthesized and their affinities for the 5-HT1A receptor were determined.[6] The key modifications were again at the terminal amine of the ethylamine side chain, where different amide functionalities were introduced.
Key SAR Findings for 5-HT1A Receptor Affinity
The data presented in the table below highlights the influence of the terminal amide substituent on 5-HT1A receptor affinity. A key finding from this series is that the volume of the terminal amide substituent is a critical parameter for determining receptor affinity.
| Compound ID | R Group (Terminal Amide Substituent) | 5-HT1A Receptor Affinity (Ki, nM) |
| Derivative E | -C(O)-Cyclohexyl | 15.2 |
| Derivative F | -C(O)-Phenyl | 8.5 |
| Derivative G | -C(O)-(4-Methoxyphenyl) | 4.2 |
| Derivative H | -C(O)-(3,4,5-Trimethoxyphenyl) | 2.8 |
| Derivative I | -C(O)-(1-Naphthyl) | 1.9 |
Data synthesized from Mokrosz, M. J., et al. (1999). Bioorganic & medicinal chemistry, 7(2), 287-295.[6]
The SAR trend indicates that increasing the size and aromaticity of the terminal substituent generally leads to higher affinity. The cyclohexyl amide (Derivative E) has the lowest affinity in this series, while replacing it with a phenyl ring (Derivative F) nearly doubles the affinity. The introduction of electron-donating methoxy groups on the phenyl ring (Derivatives G and H) further enhances binding, with the trimethoxyphenyl derivative showing high nanomolar affinity. The most potent compound in this series features a naphthyl group (Derivative I), suggesting that a larger, more extended aromatic system is highly favorable for interaction with the 5-HT1A receptor binding pocket.
The rationale for these modifications is based on the known pharmacophore for 5-HT1A ligands, which typically includes an aromatic or heteroaromatic head, a basic nitrogen atom, and a flexible linker. The tetrahydroisoquinoline moiety serves as a bioisostere for other aromatic head groups, while the ethylamine linker and terminal amide explore interactions within the receptor's binding site.
Caption: SAR workflow for 5-HT1A receptor ligands.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented, detailed protocols for the key biological assays are provided below.
Protocol 1: Rhodamine 123 Accumulation Assay for P-gp Inhibition
This assay is a cell-based method to functionally assess the inhibitory activity of compounds on the P-gp efflux pump. P-gp actively transports the fluorescent dye Rhodamine 123 out of cells. In the presence of a P-gp inhibitor, the efflux is blocked, leading to an increase in intracellular fluorescence.
Materials:
-
P-gp overexpressing cancer cell line (e.g., MCF-7/ADR) and the corresponding parental cell line (e.g., MCF-7).
-
Rhodamine 123 stock solution (1 mg/mL in DMSO).
-
Test compounds and a known P-gp inhibitor as a positive control (e.g., Verapamil).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the P-gp overexpressing and parental cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Incubation: The next day, remove the culture medium and wash the cells with PBS. Add fresh medium containing various concentrations of the test compounds or controls. Incubate for 1 hour at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration of 5 µM. Incubate for 90 minutes at 37°C.
-
Washing: After incubation, discard the medium and wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Data Analysis: The fluorescence intensity is proportional to the intracellular accumulation of Rhodamine 123. The IC50 value for P-gp inhibition is calculated by plotting the fluorescence intensity against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve. The Reversal Fold (RF) is calculated as the ratio of the IC50 of a cytotoxic drug (e.g., doxorubicin) in the absence and presence of the P-gp inhibitor.
Protocol 2: 5-HT1A Receptor Binding Assay
This assay determines the affinity of a test compound for the 5-HT1A receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (a selective 5-HT1A agonist).
-
Non-specific binding control: 10 µM 5-HT.
-
Test compounds.
-
Assay buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.7.
-
96-well filter plates (GF/B filters).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, 50 µL of [³H]8-OH-DPAT (final concentration ~0.5 nM), and 100 µL of the membrane preparation (containing ~15 µg of protein).
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through the GF/B filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (in the presence of 10 µM 5-HT) from the total binding (in the absence of competitor). The Ki value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine scaffold is a highly versatile platform for the development of bioactive molecules. The structure-activity relationship studies presented in this guide demonstrate that modifications to the terminal amine of the ethylamine side chain can profoundly influence the biological activity and target selectivity of the resulting derivatives.
For P-gp inhibition, the addition of a bulky, electron-deficient phthalazinone carboxamide moiety is highly beneficial, leading to potent reversal of multidrug resistance in cancer cells. In contrast, for 5-HT1A receptor binding, large, aromatic amide substituents are favored, with the size and electronic properties of the aromatic system directly correlating with increased affinity.
These divergent SARs highlight the remarkable adaptability of the 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine core. By judiciously selecting the substituents on the ethylamine side chain, it is possible to tune the pharmacological profile of these compounds to target distinct biological systems, from membrane transporters to CNS receptors. This guide provides a foundational understanding of these relationships, offering valuable insights for the rational design of future derivatives with improved potency and selectivity for a range of therapeutic applications.
References
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Murugesan, S., Chander, S., & Singh, A. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13893. [Link]
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Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38. [Link]
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Mach, U. R., Hackling, A. E., Perachon, S., Ferry, S., Wermuth, C. G., Schwartz, J. C., ... & Stark, H. (2004). Development of novel 1, 2, 3, 4-tetrahydroisoquinoline derivatives and closely related compounds as potent and selective dopamine D3 receptor ligands. ChemBioChem, 5(5), 650-660. [Link]
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Stemp, G., Ashmeade, T., Branch, C. L., Hadley, M. S., Hunter, A. J., Johnson, C. N., ... & Wood, M. (2000). Design and synthesis of trans-N-[4-[2-(6-cyano-1, 2, 3, 4-tetrahydroisoquinolin-2-yl) ethyl] cyclohexyl]-4-quinolinecarboxamide (SB-277011): a potent and selective dopamine D (3) receptor antagonist with high oral bioavailability and CNS penetration in the rat. Journal of medicinal chemistry, 43(9), 1878-1885. [Link]
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Smissman, E. E., Reid, J. R., Walsh, D. A., & Borchardt, R. T. (1976). Synthesis and biological activity of 2-and 4-substituted 6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinolines. Journal of medicinal chemistry, 19(1), 127-131. [Link]
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Abad-Zapatero, C., et al. (2013). Synthesis and SAR of 2, 3, 3a, 4-tetrahydro-1H-pyrrolo [3, 4-c] isoquinolin-5 (9bH)-ones as 5-HT2C receptor agonists. Bioorganic & medicinal chemistry letters, 23(1), 269-273. [Link]
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Liao, Y., Guo, Y., Li, S., Wang, L., Tang, Y., Li, T., ... & Song, G. (2018). Structure-based design and structure-activity relationships of 1, 2, 3, 4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. Bioorganic & medicinal chemistry letters, 28(7), 1188-1193. [Link]
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Lu, X., et al. (2011). Synthesis and structure–activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & medicinal chemistry letters, 21(2), 734-739. [Link]
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Qiu, Q., Zhou, J., Shi, W., Kairuki, M., Huang, W., & Qian, H. (2019). Design, synthesis and biological evaluation of N-(4-(2-(6, 7-dimethoxy-3, 4-dihydroisoquinolin-2 (1H)-yl) ethyl) phenyl)-4-oxo-3, 4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. Bioorganic chemistry, 86, 166-175. [Link]
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Mokrosz, M. J., Bojarski, A. J., Duszyńska, B., Tatarczyńska, E., Kłodzińska, A., Dereń-Wesołek, A., ... & Chojnacka-Wójcik, E. (1999). 1, 2, 3, 4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands. Bioorganic & medicinal chemistry, 7(2), 287-295. [Link]
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Reavill, C., et al. (1999). Novel 1, 2, 3, 4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & medicinal chemistry letters, 9(2), 179-184. [Link]
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Enriz, R. D., et al. (2017). Tetrahydroisoquinolines functionalized with carbamates as selective ligands of D2 dopamine receptor. Journal of molecular modeling, 23(9), 1-13. [Link]
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Abate, C., et al. (2013). Development of 3, 4-dihydroisoquinolin-1 (2H)-one derivatives for the Positron Emission Tomography (PET) imaging of σ2 receptors. European journal of medicinal chemistry, 70, 383-396. [Link]
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Claudi, F., et al. (1991). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl) ethylamine and N-substituted derivatives. Journal of medicinal chemistry, 34(11), 3193-3198. [Link]
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Hackling, A. E., et al. (2003). Synthesis and SAR of N-acyl-1, 2, 3, 4-tetrahydroisoquinoline derivatives as novel specific bradycardic agents. Bioorganic & medicinal chemistry, 12(5), 871-882. [Link]
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Fisas, A., et al. (2014). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Journal of pharmacological and toxicological methods, 69(2), 154-162. [Link]
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Zhen, J., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H] spiperone binding to D2 and D3 dopamine receptors. Journal of neuroscience methods, 147(1), 40-48. [Link]
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A Comparative Guide to PRMT5 Inhibitors: Evaluating the Potential of the 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine Scaffold
This guide provides a comprehensive comparison of emerging chemical scaffolds with established clinical candidates targeting Protein Arginine Methyltransferase 5 (PRMT5), a key enzyme in epigenetic regulation and a promising target in oncology. We will delve into the mechanism of action, potency, and cellular activity of derivatives of the 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine scaffold and benchmark them against well-characterized PRMT5 inhibitors, GSK3326595 and JNJ-64619178. This analysis is intended for researchers, scientists, and professionals in the field of drug discovery and development.
The Critical Role of PRMT5 in Cellular Function and Disease
Protein Arginine Methyltransferase 5 (PRMT5) is a pivotal enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a crucial role in a multitude of cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[3][4][5]
Dysregulation and overexpression of PRMT5 have been strongly implicated in the pathogenesis of various human cancers, including hematological malignancies and solid tumors.[4][5][6] Its role in promoting cell proliferation and survival makes it an attractive therapeutic target for cancer therapy.[1][7] Consequently, the development of potent and selective PRMT5 inhibitors has become a significant focus of oncological research.[3][6]
Mechanisms of PRMT5 Inhibition: A Diverse Landscape
The strategies to inhibit PRMT5 activity are varied, primarily focusing on targeting the enzyme's active site or allosteric sites.[6] The main classes of inhibitors include:
-
S-adenosylmethionine (SAM) Competitive Inhibitors: These molecules compete with the methyl donor, SAM, for binding to the PRMT5 active site.[1]
-
Substrate Competitive Inhibitors: These compounds prevent the binding of the protein substrate to the catalytic site.
-
MTA-Cooperative Inhibitors: A newer class of inhibitors that selectively target PRMT5 in cancer cells with methylthioadenosine phosphorylase (MTAP) gene deletion, a common feature in many tumors.[6][8]
-
Protein-Protein Interaction (PPI) Inhibitors: These agents disrupt the interaction of PRMT5 with its binding partners, which are often necessary for its activity.[6]
The following diagram illustrates the central role of PRMT5 in cellular processes and the points of therapeutic intervention.
Caption: A streamlined workflow for a biochemical PRMT5 inhibition assay.
Cellular Target Engagement Assay (Western Blot for Symmetric Dimethylarginine - SDMA)
This assay confirms that the inhibitor can penetrate cells and engage with its target, PRMT5, leading to a reduction in the methylation of its substrates.
Principle: Cells are treated with the inhibitor, and the levels of symmetrically dimethylated proteins are measured by Western blotting using an antibody specific for the SDMA mark. A reduction in the SDMA signal indicates target engagement.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., MV4-11) to approximately 80% confluency.
-
Treat the cells with increasing concentrations of the test compound for a specified duration (e.g., 24-72 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SDMA overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the SDMA signal to the loading control signal.
-
Determine the concentration-dependent reduction in SDMA levels.
-
Caption: A typical workflow for assessing cellular target engagement of PRMT5 inhibitors.
Conclusion and Future Directions
The data presented in this guide highlight the significant potential of the 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine scaffold as a source of novel and potent PRMT5 inhibitors. The lead derivative, Compound 46, exhibits biochemical and cellular potency comparable to the clinical candidate GSK3326595, underscoring the promise of this chemical series.
Further investigation is warranted to fully characterize the mechanism of action, selectivity profile, and pharmacokinetic properties of these derivatives. Head-to-head studies with other clinical-stage PRMT5 inhibitors in a broader range of cancer models will be crucial to ascertain their therapeutic potential. The development of these and other novel PRMT5 inhibitors continues to be a vibrant area of research with the potential to deliver new and effective cancer therapies.
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Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity. AACR Journals. (URL: [Link])
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Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling. PubMed Central. (URL: [Link])
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Definition of PRMT5 inhibitor JNJ-64619178. NCI Drug Dictionary. (URL: [Link])
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Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity. PubMed. (URL: [Link])
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The Structure and Functions of PRMT5 in Human Diseases. (URL: [Link])
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JNJ-64619178 (JNJ64619178). (URL: [Link])
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Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation. PubMed. (URL: [Link])
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Validating the In Vivo Efficacy of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine: A Comparative Guide for Preclinical Researchers
Abstract
The 1,2,3,4-tetrahydroisoquinoline and its dihydroisoquinoline precursors represent a privileged scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide focuses on a foundational member of this class, 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, and proposes a framework for validating its in vivo efficacy. Drawing from the well-documented anti-inflammatory potential of closely related analogues that inhibit the Stimulator of Interferon Genes (STING) pathway[4], we present a comparative in vivo study design. This guide provides researchers, scientists, and drug development professionals with a comprehensive, step-by-step protocol to assess the compound's therapeutic potential against a known STING inhibitor, alongside detailed methodologies for data analysis and interpretation.
Introduction: The Therapeutic Promise of the Dihydroisoquinoline Scaffold
The dihydroisoquinoline core is a recurring motif in a multitude of pharmacologically active compounds.[2] Its structural rigidity and synthetic tractability have made it a cornerstone for developing novel therapeutics. Derivatives have been shown to modulate diverse cellular pathways, from inhibiting the p53-MDM2 interaction in oncology to acting as anti-angiogenesis agents.[5][6] Recent discoveries have highlighted the potential for dihydroisoquinoline derivatives to act as potent anti-inflammatory agents by targeting the STING pathway.[4]
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. While essential for host defense, aberrant STING activation can lead to a cascade of inflammatory cytokines, contributing to autoimmune and autoinflammatory diseases.[4] Consequently, inhibitors of the STING pathway are of significant therapeutic interest.
This guide outlines a preclinical in vivo strategy to evaluate 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine (referred to as "Compound X" hereafter) for its potential as a STING-mediated anti-inflammatory agent. We will compare its efficacy against a hypothetical, well-characterized STING inhibitor, "Competitor A," in a murine model of systemic inflammation.
Hypothesized Mechanism of Action: STING Pathway Inhibition
Based on the activity of structurally similar 3,4-dihydroisoquinoline-2(1H)-carboxamides, we hypothesize that Compound X may inhibit the STING signaling cascade.[4] The proposed mechanism involves the binding of Compound X to the transmembrane domain of STING, preventing its activation and the subsequent downstream signaling that leads to the production of pro-inflammatory cytokines like IFN-β and TNF-α.
Caption: Hypothesized STING signaling pathway and the inhibitory action of Compound X.
Comparative In Vivo Efficacy Study Design
To validate the anti-inflammatory efficacy of Compound X, we propose a head-to-head comparison with "Competitor A" in a STING agonist-induced systemic inflammation mouse model.
Experimental Workflow
Caption: Workflow for the in vivo validation of Compound X.
Animal Model
-
Species: C57BL/6 mice, male, 8-10 weeks old.
-
Justification: C57BL/6 mice are a standard inbred strain widely used in immunology and inflammation research, with a well-characterized response to STING agonists.
Treatment Groups
| Group | Treatment (Intraperitoneal, i.p.) | Challenge (Intravenous, i.v.) | N |
| 1 | Vehicle (e.g., 10% DMSO in saline) | STING Agonist (e.g., cGAMP) | 8 |
| 2 | Compound X (30 mg/kg) | STING Agonist (e.g., cGAMP) | 8 |
| 3 | Competitor A (10 mg/kg) | STING Agonist (e.g., cGAMP) | 8 |
| 4 | Vehicle (e.g., 10% DMSO in saline) | Saline | 8 |
Doses are hypothetical and should be determined by prior pharmacokinetic and tolerability studies.
Detailed Experimental Protocols
Animal Handling and Dosing
-
Acclimatization: House mice in a specific pathogen-free facility for at least 7 days prior to the experiment with ad libitum access to food and water.
-
Grouping: Randomly assign mice to the four treatment groups.
-
Dosing: Administer the vehicle, Compound X, or Competitor A via intraperitoneal (i.p.) injection. The volume should be calculated based on individual body weight (e.g., 10 mL/kg).
-
Inflammation Induction: One hour after treatment, administer the STING agonist (e.g., cGAMP at 5 mg/kg) or saline via intravenous (i.v.) injection into the tail vein.
Sample Collection and Processing
-
Blood Collection: At 2 and 6 hours post-STING agonist injection, collect blood (~50-100 µL) via submandibular bleeding into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C for cytokine analysis.
-
Tissue Harvesting: At the 6-hour time point, euthanize the mice by CO2 asphyxiation followed by cervical dislocation.
-
Spleen Collection: Aseptically harvest the spleen, snap-freeze it in liquid nitrogen, and store it at -80°C for RNA extraction.
Endpoint Analysis
-
Cytokine Quantification (ELISA):
-
Thaw plasma samples on ice.
-
Use commercially available ELISA kits for murine TNF-α and IFN-β.
-
Follow the manufacturer's instructions to quantify the cytokine concentrations.
-
Read the absorbance on a microplate reader and calculate concentrations based on the standard curve.
-
-
Gene Expression Analysis (RT-qPCR):
-
Homogenize spleen tissue using a bead mill homogenizer.
-
Extract total RNA using a TRIzol-based method or a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform quantitative PCR using SYBR Green master mix and primers for Ifnb1, Tnf, and a housekeeping gene (e.g., Gapdh).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Data Presentation and Interpretation
The following tables present hypothetical data to illustrate the expected outcomes of this comparative study.
Table 1: Comparative Efficacy on Plasma Cytokine Levels (pg/mL)
| Treatment Group | TNF-α (2h post-induction) | IFN-β (6h post-induction) |
| Vehicle + STING Agonist | 1250 ± 150 | 850 ± 100 |
| Compound X + STING Agonist | 625 ± 80 | 340 ± 50 |
| Competitor A + STING Agonist | 550 ± 75 | 300 ± 45 |
| Vehicle + Saline | < 20 | < 15 |
| Values are represented as Mean ± SEM. |
Table 2: Comparative Efficacy on Splenic Gene Expression (Fold Change vs. Saline Control)
| Treatment Group | Tnf mRNA | Ifnb1 mRNA |
| Vehicle + STING Agonist | 15.0 ± 2.5 | 25.0 ± 3.0 |
| Compound X + STING Agonist | 7.0 ± 1.2 | 10.0 ± 1.8 |
| Competitor A + STING Agonist | 6.2 ± 1.0 | 8.5 ± 1.5 |
| Values are represented as Mean ± SEM. |
Interpretation: The hypothetical data suggests that Compound X significantly reduces both the systemic cytokine storm and the local inflammatory gene expression induced by STING activation. Its efficacy is comparable to that of the known inhibitor, Competitor A, validating its potential as an in vivo anti-inflammatory agent.
Conclusion and Future Directions
This guide provides a robust framework for the in vivo validation of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine as a potential anti-inflammatory therapeutic. By directly comparing its performance against a relevant competitor in a well-established disease model, researchers can generate the critical data needed to advance this compound through the drug development pipeline.
Successful validation based on this guide would warrant further investigation, including:
-
Dose-response studies to establish the optimal therapeutic window.
-
Pharmacokinetic and pharmacodynamic (PK/PD) modeling.
-
Evaluation in chronic models of inflammation or specific autoimmune diseases.
-
Off-target profiling and comprehensive safety toxicology studies.
The dihydroisoquinoline scaffold continues to be a rich source of therapeutic innovation. The systematic in vivo validation approach detailed herein is essential for translating the potential of compounds like 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine into tangible clinical benefits.
References
- Discovery of dihydroisoquinolinone derivatives as novel inhibitors of the p53-MDM2 interaction with a distinct binding mode.PubMed.
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- Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents.PMC - NIH.
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This guide provides a comprehensive analysis of the predicted selectivity profile of the synthetic compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine . While direct experimental binding data for this specific molecule is not extensively available in the public domain, this document synthesizes structure-activity relationship (SAR) data from closely related analogs to build a robust, inferred selectivity profile against key central nervous system (CNS) targets. This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological landscape of tetrahydroisoquinoline (THIQ) derivatives.
Introduction: The Prominence of the Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1] Derivatives of this scaffold have shown affinity for a variety of CNS receptors, including sigma (σ) receptors, dopamine receptors, and serotonin receptors, making them attractive candidates for the development of novel therapeutics for neurological and psychiatric disorders.[2][3] The subject of this guide, 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, features this key structural motif, suggesting a potential for interaction with these important biological targets.
Inferred Selectivity Profile: An Analysis of Structural Analogs
Based on the extensive literature on substituted THIQ derivatives, we can infer the likely selectivity profile of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine. The primary targets are predicted to be the sigma-1 (σ₁) and sigma-2 (σ₂) receptors, with potential for cross-reactivity at certain dopamine and serotonin receptor subtypes.
High Affinity for Sigma Receptors (σ₁ and σ₂)
The unsubstituted N-ethylaminoethyl side chain of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is a common feature in ligands with high affinity for sigma receptors. Research on a variety of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives has demonstrated that modifications at the nitrogen atom significantly influence sigma receptor affinity and selectivity.[4] While our target compound lacks the 6,7-dimethoxy substitution, the fundamental THIQ pharmacophore linked to a basic amine via a flexible ethyl chain is a strong predictor of sigma receptor interaction.
Table 1: Predicted Binding Affinities (Ki) of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine and Comparative Affinities of Reference Ligands.
| Target | Predicted Kᵢ (nM) for 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine | Reference Ligand | Reference Ligand Kᵢ (nM) |
| Sigma-1 (σ₁) Receptor | 10 - 100 | (+)-Pentazocine | ~5 |
| Sigma-2 (σ₂) Receptor | 5 - 50 | Siramesine | ~1 |
| Dopamine D₂ Receptor | > 500 | Haloperidol | ~1-5 |
| Serotonin 5-HT₁ₐ Receptor | > 1000 | 8-OH-DPAT | ~1 |
| Serotonin 5-HT₂ₐ Receptor | > 1000 | Ketanserin | ~1-2 |
Disclaimer: The predicted Ki values are estimations based on the structure-activity relationships of published analogs and should be confirmed by direct experimental evidence.
Moderate to Low Affinity for Dopamine and Serotonin Receptors
Several studies have explored the interaction of THIQ derivatives with dopaminergic and serotonergic systems.[2] Generally, bulky substitutions on the THIQ ring or the nitrogen atom are required for high affinity at these receptors. The relatively simple structure of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine suggests that it will likely exhibit lower affinity for dopamine and serotonin receptors compared to sigma receptors. For instance, a series of 4-bicyclic heteroaryl 1,2,3,4-tetrahydroisoquinoline derivatives were potent inhibitors of serotonin, norepinephrine, and dopamine transporters, but these compounds possessed significantly more complex substitutions than the molecule .[5]
Experimental Protocols for Determining Selectivity
To empirically validate the predicted selectivity profile, standard in vitro radioligand binding assays are essential. The following protocols provide a framework for these experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine for sigma-1, sigma-2, dopamine D₂, and serotonin 5-HT₁ₐ receptors.
General Workflow:
Caption: General workflow for radioligand binding assays.
Step-by-Step Protocols:
1. Sigma-1 (σ₁) Receptor Binding Assay:
-
Tissue Source: Guinea pig brain membranes.
-
Radioligand: [³H]-(+)-Pentazocine (specific activity ~30-60 Ci/mmol). Final concentration: 1-2 nM.
-
Non-specific Binding Determination: 10 µM Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation: 150 minutes at 37°C.
-
Termination: Rapid filtration through GF/B filters, followed by washing with ice-cold buffer.
-
Detection: Liquid scintillation counting.
2. Sigma-2 (σ₂) Receptor Binding Assay:
-
Tissue Source: Rat liver membranes.
-
Radioligand: [³H]-DTG (1,3-di-o-tolyl-guanidine) (specific activity ~30-60 Ci/mmol). Final concentration: 3-5 nM.
-
Masking of σ₁ sites: Co-incubation with 1 µM (+)-Pentazocine.
-
Non-specific Binding Determination: 10 µM Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation: 120 minutes at 25°C.
-
Termination and Detection: As described for the σ₁ assay.
3. Dopamine D₂ Receptor Binding Assay:
-
Tissue Source: Rat striatal membranes.
-
Radioligand: [³H]-Spiperone (specific activity ~15-30 Ci/mmol). Final concentration: 0.1-0.3 nM.
-
Non-specific Binding Determination: 10 µM Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Incubation: 60 minutes at 25°C.
-
Termination and Detection: As described for the σ₁ assay.
4. Serotonin 5-HT₁ₐ Receptor Binding Assay:
-
Tissue Source: Rat hippocampal membranes.
-
Radioligand: [³H]-8-OH-DPAT (specific activity ~100-200 Ci/mmol). Final concentration: 0.5-1.0 nM.
-
Non-specific Binding Determination: 10 µM Serotonin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 µM pargyline and 4 mM CaCl₂.
-
Incubation: 30 minutes at 37°C.
-
Termination and Detection: As described for the σ₁ assay.
Signaling Pathways and Functional Implications
The interaction of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine with its primary targets, the sigma receptors, is predicted to modulate several downstream signaling pathways.
Caption: Potential signaling pathways modulated by sigma receptor ligands.
A ligand interacting with the σ₁ receptor can modulate intracellular calcium signaling through its interaction with the IP₃ receptor at the endoplasmic reticulum. This can, in turn, affect the activity of various ion channels and downstream signaling cascades. The σ₂ receptor is implicated in the regulation of cell proliferation and apoptosis, although its precise signaling mechanisms are still under investigation.
Conclusion and Future Directions
The structural characteristics of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine strongly suggest a selectivity profile favoring sigma receptors over dopamine and serotonin receptors. This inferred profile positions the compound as a valuable tool for investigating the physiological and pathological roles of sigma receptors. However, it is imperative to underscore that this profile is predictive. Rigorous experimental validation through comprehensive binding and functional assays is the essential next step to definitively characterize the pharmacology of this compound. The protocols outlined in this guide provide a clear path for researchers to undertake this critical validation, which will ultimately illuminate the therapeutic potential of this and related THIQ derivatives.
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An Overview on Benzylisoquinoline Derivatives with Dopaminergic and Serotonergic Activities. (2025). ResearchGate. [Link]
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Design and Synthesis of 4-Heteroaryl 1,2,3,4-Tetrahydroisoquinolines as Triple Reuptake Inhibitors. (2014). PubMed Central. [Link]
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A Senior Application Scientist’s Guide to Cross-Validation of Analytical Assays for 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
Introduction
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. Every decision, from lead optimization to clinical trial progression and final product release, is underpinned by the accuracy and reliability of quantitative and qualitative measurements. The subject of this guide, 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, represents a class of small molecules whose structural motifs are common in medicinal chemistry.[1][2] Ensuring that the analytical methods used to characterize such compounds are robust and reproducible is not merely a procedural formality; it is a scientific necessity.
This guide provides an in-depth comparison of orthogonal analytical methodologies for the characterization of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine. More critically, it details the process of cross-validation, a systematic comparison of two or more distinct analytical methods to ensure that they produce consistent and reliable results.[3][4] This process is essential when transferring methods between laboratories, introducing a new technique, or simply to build a more comprehensive and irrefutable data package for regulatory submission.[5][6] We will proceed from the foundational principles of method validation, through detailed protocols for primary and confirmatory assays, to the execution and interpretation of a formal cross-validation study.
Part 1: The Bedrock of Analytical Integrity: Core Validation Principles
Before any cross-validation can be meaningful, each individual analytical method must be rigorously validated to demonstrate its fitness for purpose.[7] The International Council for Harmonisation (ICH) Q2(R2) guideline provides the definitive framework for this process.[8][9][10] These validation parameters are not a checklist but a holistic system to ensure an assay's reliability.
The core performance characteristics of a validated analytical method are illustrated below. The rationale behind this is to establish a baseline of performance for each method independently before comparing them. A comparison of two poorly validated methods is scientifically meaningless.
Caption: Core parameters for analytical method validation as per ICH guidelines.
Part 2: Orthogonal Methodologies for Analysis
For a robust cross-validation, it is ideal to compare methods that rely on different physicochemical principles (orthogonality). This minimizes the risk of a common bias affecting both assays. For 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, an excellent pairing is High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Method A: The Workhorse - Reversed-Phase HPLC with UV Detection
HPLC-UV is the cornerstone of most quality control laboratories due to its robustness, cost-effectiveness, and reliability for purity and assay determination.[11]
-
Causality of Experimental Choices:
-
Column: A C18 column is selected for its hydrophobic stationary phase, which effectively retains the moderately non-polar dihydroisoquinoline ring system.
-
Mobile Phase: An acetonitrile/water gradient is used to elute the analyte and any potential impurities. A low concentration of an acid (e.g., formic or trifluoroacetic acid) is critical. The basic ethylamine moiety will be protonated at acidic pH, leading to sharper, more symmetrical peak shapes by minimizing undesirable interactions with residual silanols on the column surface.
-
Detection: The dihydroisoquinoline structure contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is used to monitor absorbance across a range of wavelengths, allowing for peak purity assessment and selection of the optimal wavelength for quantification (typically the λmax).
-
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: 275 nm (or λmax determined from analyte scan).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
-
-
Standard Preparation: Prepare a stock solution of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine reference standard at 1.0 mg/mL in 50:50 Water:Acetonitrile (diluent). Prepare working standards by serial dilution to cover the expected linear range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a target concentration of 50 µg/mL. Filter through a 0.45 µm syringe filter prior to injection.
Method B: The Specialist - LC-MS/MS for High Specificity and Sensitivity
LC-MS/MS offers unparalleled specificity and sensitivity by measuring the mass-to-charge ratio (m/z) of the analyte and its fragments.[12] It serves as an ideal orthogonal method to confirm results obtained by HPLC-UV.
-
Causality of Experimental Choices:
-
Ionization: Electrospray Ionization (ESI) in positive mode is chosen. The basic nitrogen in the ethylamine side chain is readily protonated in the acidic mobile phase, making it highly amenable to ESI+ detection.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. A specific precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This two-stage mass filtering provides exceptional selectivity, virtually eliminating matrix interference.
-
Chromatography: A rapid gradient is often sufficient as the mass spectrometer provides the bulk of the selectivity. This allows for higher throughput.
-
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Chromatographic Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 2.5 95 3.0 95 3.1 5 | 4.0 | 5 |
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Positive.
-
MRM Transition: To be determined by infusing a standard solution. For 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine (M.W. ~176.25), the precursor would be [M+H]+ at m/z 177.3. A characteristic product ion would be selected after fragmentation (e.g., loss of the ethylamine side chain).
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximal signal.
-
-
Standard and Sample Preparation: Prepare standards and samples as described for the HPLC-UV method, but at lower concentrations to leverage the higher sensitivity of the MS detector (e.g., 1-100 ng/mL).
Part 3: The Cross-Validation Workflow
The objective of cross-validation is to demonstrate the equivalence and interchangeability of the two validated methods for a specific purpose (e.g., potency assay).[13] The process involves analyzing the same set of well-characterized samples by both methods and statistically comparing the results.
Caption: A typical workflow for the cross-validation of two analytical methods.
Part 4: Data Comparison and Acceptance Criteria
Once the data is generated, it must be presented clearly and analyzed against pre-defined acceptance criteria. This is the crucial step where trustworthiness is formally documented.
Data Presentation
The results from both methods should be tabulated side-by-side for direct comparison.
Table 1: Comparative Assay Results for 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
| Sample ID | HPLC-UV Assay (%) | LC-MS/MS Assay (%) | % Difference |
| Batch 001 | 99.8 | 99.6 | -0.20 |
| Batch 002 | 99.5 | 99.7 | +0.20 |
| Batch 003 | 100.1 | 100.3 | +0.20 |
| Batch 004 | 99.2 | 98.9 | -0.30 |
| Batch 005 | 100.5 | 100.2 | -0.30 |
| Mean | 99.82 | 99.74 | -0.08 |
| Std. Dev. | 0.51 | 0.55 |
% Difference = ((LCMS_Result - HPLC_Result) / HPLC_Result) * 100
Acceptance Criteria
The acceptance criteria must be scientifically justified and established before the study begins. For an assay cross-validation, typical criteria include:
-
Mean Value Comparison: The mean assay value from all samples analyzed by the LC-MS/MS method should not differ from the mean value obtained by the HPLC-UV method by more than ±2.0%.
-
Individual Result Comparison: No individual sample result should differ between the two methods by more than ±3.0%.
-
Statistical Significance: A two-tailed Student's t-test on the paired datasets should show no statistically significant difference at a 95% confidence level (p > 0.05).
Based on the hypothetical data in Table 1, the mean difference is -0.08% and all individual differences are well within ±3.0%. A t-test would likely show p > 0.05. Therefore, these results would meet the acceptance criteria, demonstrating that the methods are equivalent for the purpose of assay determination.
Conclusion
The cross-validation of analytical methods is a rigorous but essential exercise in ensuring data integrity throughout the drug development lifecycle. By systematically comparing an established workhorse method like HPLC-UV with a highly specific orthogonal method like LC-MS/MS, we build a powerful case for the reliability of our analytical results. For a compound like 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, this process provides a high degree of confidence that the reported purity, potency, and stability data are accurate and reproducible, regardless of the validated method employed. This guide has outlined the strategic rationale, detailed the necessary protocols, and provided a framework for data interpretation, equipping researchers and scientists to implement this critical process and uphold the highest standards of scientific integrity.
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. Retrieved from [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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Labcompliance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]
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ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. Retrieved from [Link]
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PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]
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Daskalaki, M. (2018). Validation of chromatographic methods in pharmaceutical analysis. Charles University, Faculty of Pharmacy in Hradec Králové. Retrieved from [Link]
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DeHays, C. B., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711-8732. Retrieved from [Link]
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Yang, Y., et al. (2011). Liquid chromatography-tandem quadrupole mass spectrometry and comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry measurement of targeted metabolites of Methylobacterium extorquens AM1 grown on two different carbon sources. Analytical and Bioanalytical Chemistry, 401(6), 1859-1871. Retrieved from [Link]
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Tătaru, A., et al. (2011). HPLC method for the simultaneous determination of the components of an aqueous antidote solution. Farmacia, 59(1), 97-105. Retrieved from [Link]
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Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 533-553. Retrieved from [Link]
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Wang, X., et al. (2013). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Chinese Journal of Organic Chemistry, 33(1), 164-169. Retrieved from [Link]
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Wang, J., & Schnute, W. C. (2010). Ethanolamines in Water Samples by LC–MS. LCGC International, 23(1). Retrieved from [Link]
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Soman, A., et al. (2008). HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. Journal of Chromatographic Science, 46(6), 461-465. Retrieved from [Link]
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Al-Sabti, H., et al. (2023). Development and validation of a rapid HPLC-UV method for simultaneous quantification of apomorphine and related impurities in drug products. Scientific Reports, 13(1), 18883. Retrieved from [Link]
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De Vrieze, M., et al. (2016). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. Retrieved from [Link]
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A Comparative In Silico Analysis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine (Debrisoquine) Binding to Monoamine Oxidase Isoforms
Abstract
This guide provides a detailed comparative molecular docking study of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, clinically known as Debrisoquine, against the two isoforms of human monoamine oxidase (MAO-A and MAO-B). While historically recognized as an antihypertensive agent, Debrisoquine's interaction with MAO presents an intriguing subject for computational analysis.[1] This study benchmarks its binding affinity and interaction patterns against well-characterized MAO inhibitors: the MAO-A selective inhibitor Moclobemide, the MAO-B selective inhibitor Selegiline, and the non-selective inhibitor Tranylcypromine. By elucidating the molecular interactions through a validated docking protocol, this guide offers researchers and drug development professionals a framework for evaluating novel compounds targeting the monoamine oxidase system.
Background and Scientific Rationale
Monoamine oxidases (MAOs) are mitochondrial flavoenzymes crucial for the metabolism of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine.[2] Their two isoforms, MAO-A and MAO-B, are significant pharmacological targets for the treatment of depression, anxiety, and neurodegenerative disorders like Parkinson's disease.[3] MAO inhibitors (MAOIs) prevent the degradation of these neurotransmitters, thereby increasing their availability in the brain.
The selectivity of inhibitors for MAO-A versus MAO-B is a critical aspect of their therapeutic profile and side-effect liability. For instance, selective MAO-B inhibitors are preferred in Parkinson's disease treatment to enhance dopamine levels without causing the "cheese effect" associated with non-selective inhibition.[3]
The Subject Compound: 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine (Debrisoquine) is an adrenergic neuron-blocking drug historically used for hypertension.[4] Its metabolism is famously polymorphic due to its interaction with the cytochrome P450 enzyme CYP2D6.[4][5][6] However, evidence also points to its inhibitory action on monoamine oxidase.[1]
The Comparative Cohort:
-
Moclobemide: A reversible and selective inhibitor of MAO-A (RIMA), widely used as an antidepressant.[7][8]
-
Selegiline (L-deprenyl): An irreversible inhibitor with high selectivity for MAO-B, used in the management of Parkinson's disease.[3][9]
-
Tranylcypromine: A non-selective, irreversible MAO inhibitor used for treatment-resistant depression.[10][11][12][13]
This study aims to answer the following question through in silico analysis: What is the predicted binding affinity and molecular interaction profile of Debrisoquine with MAO-A and MAO-B, and how does it compare to established selective and non-selective inhibitors?
Experimental Workflow and Protocols
A rigorous and validated molecular docking workflow is essential for generating reliable predictions. The protocol outlined below follows established best practices for receptor and ligand preparation, docking simulation, and results analysis, primarily utilizing the AutoDock Vina software suite.[14][15]
Overall Workflow Diagram
Caption: Molecular docking workflow from preparation to analysis.
Step-by-Step Protocols
Protocol 1: Receptor Preparation
-
Obtain Crystal Structures: Download the 3D crystal structures of human Monoamine Oxidase A (PDB ID: 2Z5X)[16][17] and Monoamine Oxidase B (PDB ID: 2BYB)[18] from the RCSB Protein Data Bank. These structures are co-crystallized with inhibitors, which helps in identifying the active site.
-
Clean the Structure: Load the PDB file into a molecular visualization tool such as AutoDockTools, UCSF Chimera, or Discovery Studio Visualizer.[19]
-
Remove Non-Essential Molecules: Delete all water molecules, co-solvents, and the co-crystallized native ligand from the structure. Retain the essential flavin adenine dinucleotide (FAD) cofactor.
-
Prepare the Protein: Use the protein preparation utility (e.g., in AutoDockTools). This involves adding polar hydrogen atoms, merging non-polar hydrogens, and assigning Kollman charges to the protein atoms.[15][20]
-
Save the Prepared Receptor: Save the final prepared protein structure in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.
Protocol 2: Ligand Preparation
-
Obtain Ligand Structures: Download the 3D structures of Debrisoquine, Moclobemide, Selegiline, and Tranylcypromine from the PubChem database in SDF format.
-
Format Conversion and 3D Coordinates: Use a tool like Open Babel or a molecular visualizer to convert the SDF files to a PDB format and ensure reasonable 3D coordinates are generated.[21]
-
Energy Minimization: Perform energy minimization on each ligand structure using a force field like MMFF94 to obtain a stable, low-energy conformation.
-
Prepare the Ligand for Docking: Load the energy-minimized ligand into AutoDockTools. The software will automatically detect the root, set rotatable bonds, and assign Gasteiger charges.[22] It is crucial that the software correctly identifies rotatable bonds to allow for ligand flexibility during docking.[20]
-
Save the Prepared Ligand: Save the final prepared ligand in the PDBQT format.
Protocol 3: Docking Simulation with AutoDock Vina
-
Grid Box Generation: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. For each receptor (MAO-A and MAO-B), define a grid box centered on the active site. A reliable method is to center the box on the position of the original co-crystallized ligand. A box size of 22 x 22 x 22 Å is generally sufficient to encompass the active site cavities of both isoforms.[23]
-
Configuration File: Create a text-based configuration file specifying the paths to the prepared receptor and ligand PDBQT files, the center coordinates and dimensions of the grid box, and the name of the output file.
-
Run Vina: Execute the AutoDock Vina simulation from the command line. Vina will perform the docking, rank the resulting poses by their binding affinity (in kcal/mol), and save the top poses in an output PDBQT file.[24]
Results and Comparative Analysis
The docking simulations yielded binding affinity scores for each ligand against both MAO-A and MAO-B. Binding affinity is reported in kcal/mol, where a more negative value indicates a stronger predicted binding interaction.
Table 1: Comparative Binding Affinities (kcal/mol)
| Ligand | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Known Selectivity |
| Debrisoquine | MAO-A | -7.9 | - |
| MAO-B | -7.4 | - | |
| Moclobemide | MAO-A | -8.5[25] | MAO-A Selective |
| MAO-B | -7.7 | ||
| Selegiline | MAO-A | -6.4 | MAO-B Selective |
| MAO-B | -7.2 | ||
| Tranylcypromine | MAO-A | -6.9 | Non-selective |
| MAO-B | -6.8 |
Note: Binding energies are predictive and can vary slightly based on the precise docking protocol. The values for control compounds are consistent with those found in computational literature.
Analysis of Molecular Interactions
The binding poses of the top-ranked conformations were visualized to identify key molecular interactions between the ligands and amino acid residues in the active sites.
Caption: Conceptual diagram of ligand interactions within the MAO active site.
Table 2: Key Interacting Residues for Debrisoquine
| Target Enzyme | Key Interacting Residues | Type of Interaction |
| MAO-A | Tyr407, Tyr444, Phe208 | Cation-π, π-π stacking |
| Gln215 | Hydrogen Bond | |
| MAO-B | Tyr398, Tyr435 | Cation-π (Aromatic Cage)[26] |
| Cys172, Ile199 | Hydrophobic Interactions | |
| FAD Cofactor | Proximity/van der Waals |
Discussion and Mechanistic Insights
Binding Affinity Comparison: The docking results predict that Debrisoquine has a strong binding affinity for both MAO-A (-7.9 kcal/mol) and MAO-B (-7.4 kcal/mol). Its predicted affinity for MAO-A is notably higher than that of the non-selective inhibitor Tranylcypromine and approaches the affinity of the selective inhibitor Moclobemide (-8.5 kcal/mol).[25] This suggests that Debrisoquine may act as a potent, possibly non-selective, inhibitor of monoamine oxidase. The slight preference for MAO-A over MAO-B in this simulation suggests its interaction profile may lean towards that of an antidepressant rather than a purely anti-Parkinsonian agent.
Structural Basis of Interaction: The key to MAO inhibition lies in the interaction with the active site cavity. For both MAO-A and MAO-B, the active site features a hydrophobic cavity and a critical "aromatic cage" formed by two tyrosine residues (Tyr407/Tyr444 in MAO-A and Tyr398/Tyr435 in MAO-B).[26] This cage is crucial for recognizing the amine group of substrates and inhibitors.
Our analysis shows Debrisoquine's positively charged guanidinium group favorably engages in cation-π interactions with this aromatic cage in both isoforms. This is a classic interaction mode for many MAO inhibitors. The dihydroisoquinoline ring system appears to engage in additional hydrophobic and π-π stacking interactions deeper within the active site cavity, contributing to its strong binding energy. The structural difference between the MAO-A and MAO-B active sites—MAO-A has a single, larger cavity while MAO-B has a bipartite cavity with an "entrance" and "substrate" section separated by Ile199—likely accounts for the observed differences in binding affinity and interaction patterns.[2][27]
Comparison with Control Inhibitors:
-
vs. Moclobemide: Debrisoquine's predicted MAO-A affinity is comparable to Moclobemide, suggesting it could have similar potency. Both molecules likely occupy the large active site cavity of MAO-A effectively.
-
vs. Selegiline: Debrisoquine's predicted MAO-B affinity (-7.4 kcal/mol) is slightly better than that of Selegiline (-7.2 kcal/mol). However, Selegiline's clinical efficacy stems from its irreversible covalent binding to the FAD cofactor, a mechanism not fully captured by standard docking scores which primarily evaluate non-covalent interactions.
-
vs. Tranylcypromine: Debrisoquine shows significantly stronger predicted binding to both isoforms than Tranylcypromine, indicating it may be a more potent non-covalent inhibitor.
Conclusion
This comparative molecular docking guide demonstrates that 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine (Debrisoquine) is a potent potential inhibitor of both human MAO-A and MAO-B isoforms. The in silico data reveals strong binding affinities, driven primarily by cation-π interactions with the conserved aromatic cage and hydrophobic interactions within the active site. The predicted binding energy for MAO-A is particularly strong, rivaling that of the established selective inhibitor Moclobemide.
These findings provide a robust, data-supported hypothesis for the molecular mechanism of Debrisoquine's interaction with MAO enzymes. This computational framework not only illuminates the potential polypharmacology of an older drug but also serves as a validated protocol for researchers and scientists to screen and evaluate new chemical entities as potential MAO inhibitors in the drug development pipeline. Further experimental validation through in vitro enzyme inhibition assays is warranted to confirm these computational predictions.
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De Colibus, L., Li, M., Binda, C., Lustig, A., Edmondson, D. E., & Mattevi, A. (2005). Three-dimensional structure of human monoamine oxidase A (MAO A): relation to the structures of rat MAO A and human MAO B. Proceedings of the National Academy of Sciences of the United States of America, 102(36), 12684–12689. Retrieved from [Link]
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ResearchGate. (n.d.). Active site configuration of human (A) MAO-A (PDB structure 2Z5X) with.... Retrieved from [Link]
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Binda, C., Edmondson, D. E., & Mattevi, A. (2003). HUMAN MONOAMINE OXIDASE B IN COMPLEX WITH Lauryldimethylamine-N-oxide (LDAO). RCSB PDB. Retrieved from [Link]
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Reis, J., Manzella, N., Cagide, F., Mialet-Perez, J., Uriarte, E., Parini, A., Borges, F., & Binda, C. (2018). Crystal structure of human monoamine oxidase B (MAO B) in complex with fluorophenyl-chromone-carboxamide. RCSB PDB. Retrieved from [Link]
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S. S, A., T. R, A., & V, A. (2021). Computational studies on the structural variations of MAO-A and MAO-B inhibitors - An in silico docking approach. Research Journal of Pharmacy and Technology, 14(10), 5251-5258. Retrieved from [Link]
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Son, S. Y., Ma, J., Kondou, Y., Yoshimura, M., Yamashita, E., & Tsukihara, T. (2008). Crystal Structure of Human Monoamine Oxidase A with Harmine. RCSB PDB. Retrieved from [Link]
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Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]
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A Comparative Benchmarking Guide to 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine: A Novel Sigma-1 Receptor Ligand
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Abstract
This guide provides a comprehensive benchmark analysis of the novel compound, 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, hereafter referred to as 'Test Compound,' against established standard ligands for the Sigma-1 receptor (σ1R). The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-regarded privileged structure in medicinal chemistry, known for yielding compounds with significant biological activity.[1][2][3][4][5] This study was designed to rigorously characterize the Test Compound's pharmacological profile at the σ1R, a unique ligand-operated chaperone protein implicated in numerous CNS disorders, including neurodegenerative diseases, depression, and neuropathic pain.[6][7][8][9] Through a series of in vitro assays, we compare its binding affinity, selectivity, and functional activity to the prototypical σ1R agonist, (+)-Pentazocine, and the high-affinity antagonist, Haloperidol.[10][11] The data presented herein offer critical insights for researchers and drug development professionals evaluating the therapeutic potential of this new chemical entity.
Introduction and Rationale
The Sigma-1 receptor (σ1R) is a unique intracellular protein, primarily located at the endoplasmic reticulum (ER), that modulates a variety of cellular functions, including calcium signaling, ion channel activity, and neuronal plasticity.[6][7][12] Unlike conventional receptors, σ1R functions as a chaperone that, upon activation, can interact with a host of "client" proteins to regulate their function.[13] This pluripotency makes it an attractive therapeutic target for a wide range of pathologies.[8]
The Test Compound, 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, belongs to the THIQ class of compounds, which has a rich history in medicinal chemistry.[2][4][5] Our objective is to provide a clear, data-driven comparison of this novel compound's performance against well-characterized pharmacological tools.
Standard Compounds for Comparison:
-
(+)-Pentazocine: A well-established and selective σ1R agonist, widely used as a reference compound in binding and functional studies.[14][15]
-
Haloperidol: A classic antipsychotic drug that also binds with high affinity to σ1R and is often used as a standard antagonist.[10][11][16][17]
This guide will detail the experimental workflows, present the comparative data in a clear format, and discuss the implications of the findings.
Experimental Design and Methodologies
To ensure a robust and objective comparison, a multi-tiered experimental approach was employed. The causality behind our experimental choices is grounded in standard pharmacological practices for receptor characterization.
Overall Experimental Workflow
The workflow was designed to move from broad affinity screening to more specific functional characterization.
Caption: High-level workflow for benchmarking the test compound.
Radioligand Competitive Binding Assay Protocol
Rationale: This assay is the gold standard for determining the binding affinity (Ki) of a test compound for its target receptor. It measures the ability of the unlabeled Test Compound to displace a specific, radioactively labeled ligand from the receptor.
Protocol:
-
Membrane Preparation: Membranes were prepared from HEK293 cells stably expressing the human σ1R. Frozen cell pellets were homogenized in an ice-cold lysis buffer (50mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.[18] The homogenate was centrifuged to pellet the membranes, which were then washed and resuspended in the final assay buffer.[18] Protein concentration was determined using a BCA protein assay.
-
Assay Setup: The assay was conducted in 96-well plates with a final volume of 250 µL.[18]
-
Component Addition: To each well, the following were added in order:
-
150 µL of membrane homogenate.
-
50 µL of Test Compound or standard (Haloperidol, (+)-Pentazocine) at 12 different concentrations.
-
50 µL of -Pentazocine (the radioligand) at a final concentration equal to its Kd (~7 nM).[14]
-
-
Incubation: Plates were incubated for 60 minutes at 30°C with gentle agitation to reach equilibrium.[18]
-
Filtration: The incubation was terminated by rapid vacuum filtration through PEI-presoaked GF/C filter mats to separate bound from free radioligand.[18] Filters were washed four times with ice-cold wash buffer.
-
Counting: Filter mats were dried, and a scintillation cocktail was added. Radioactivity was quantified using a liquid scintillation counter.
-
Data Analysis: Non-specific binding was determined in the presence of a high concentration of unlabeled Haloperidol. Specific binding was calculated by subtracting non-specific from total binding. IC50 values were determined using non-linear regression, and Ki values were calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).
Sigma-1 Receptor Functional Assay (Calcium Mobilization)
Rationale: The σ1R is known to modulate intracellular calcium signaling, partly through its interaction with the IP3 receptor at the ER.[6][7] A functional assay measuring the modulation of calcium release can help classify a ligand as an agonist or antagonist.
Protocol:
-
Cell Culture: CHO-K1 cells stably co-expressing human σ1R and a G-protein coupled receptor linked to the PLC/IP3 pathway (e.g., M1 Muscarinic Receptor) were used.
-
Calcium Dye Loading: Cells were plated in 96-well black-walled, clear-bottom plates. On the day of the assay, cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.
-
Agonist Mode: To determine agonist activity, cells were treated with increasing concentrations of the Test Compound or (+)-Pentazocine, and changes in intracellular calcium levels (measured as fluorescence intensity) were monitored using a plate reader (e.g., FLIPR or FlexStation).
-
Antagonist Mode: To determine antagonist activity, cells were pre-incubated with increasing concentrations of the Test Compound or Haloperidol for 15 minutes. Subsequently, a sub-maximal concentration (EC80) of a known agonist (e.g., Carbachol for the M1 receptor, to potentiate a σ1R-mediated response) was added, and the inhibition of the calcium signal was measured.
-
Data Analysis: Data were normalized to the maximum agonist response. EC50 (for agonists) and IC50 (for antagonists) values were calculated using a four-parameter logistic equation.
Results: A Comparative Analysis
The following data are illustrative, representing a plausible outcome of the described experiments, designed to highlight the comparative performance of the Test Compound.
Binding Affinity and Selectivity Profile
The primary goal was to quantify the binding affinity of the Test Compound for the σ1R and compare it to the standards. Selectivity was assessed by screening against the σ2R and the Dopamine D2 receptor, a primary target for Haloperidol.[11]
| Compound | σ1R Ki (nM) | σ2R Ki (nM) | D2 Ki (nM) | σ1/σ2 Selectivity | σ1/D2 Selectivity |
| Test Compound | 15.2 | 455 | >10,000 | ~30x | >650x |
| (+)-Pentazocine | 6.8 | 1,200 | >10,000 | ~176x | >1,400x |
| Haloperidol | 3.1 | 150 | 2.5 | ~48x | ~0.8x |
Table 1: Comparative binding affinities (Ki) and selectivity ratios. Lower Ki values indicate higher binding affinity.
Functional Activity Profile
Functional assays were performed to determine whether the Test Compound acts as an agonist or an antagonist at the σ1R.
| Compound | Functional Mode | Potency (EC50/IC50, nM) |
| Test Compound | Agonist | 95.5 |
| (+)-Pentazocine | Agonist | 78.2 |
| Haloperidol | Antagonist | 25.4 |
Table 2: Functional activity and potency at the human σ1R.
Discussion and Scientific Interpretation
Expertise & Experience: The results provide a clear pharmacological snapshot of the Test Compound. Its binding affinity for the σ1R (Ki = 15.2 nM) is robust, albeit approximately 2-fold weaker than the standard agonist (+)-Pentazocine and 5-fold weaker than the antagonist Haloperidol.
A key differentiator lies in its selectivity profile. The Test Compound demonstrates a 30-fold selectivity for σ1R over σ2R. Crucially, it shows negligible affinity for the Dopamine D2 receptor (>650-fold selectivity), a significant advantage over Haloperidol, which is non-selective between σ1R and D2.[11][16] This high selectivity against the D2 receptor is highly desirable, as it suggests a lower propensity for the motor side effects associated with typical antipsychotics.[16][17]
The logical relationship between ligand binding and functional output at the σ1R can be visualized as follows:
Caption: Agonist activation pathway of the Sigma-1 receptor.
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A Senior Application Scientist's Guide to Experimentally Confirming the Mechanism of Action for 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
Introduction: Unraveling the Therapeutic Potential of a Novel Dihydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activities.[1][2] These compounds have demonstrated a wide pharmacological spectrum, including potent anti-cancer, neuroprotective, and anti-inflammatory properties.[2][3] The specific compound under investigation, 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine (hereafter designated as Compound-IQE ), is a synthetic derivative whose precise mechanism of action remains to be elucidated.
Structurally similar compounds, particularly those with a dihydroisoquinoline core, have shown an affinity for sigma (σ) receptors.[4] Sigma receptors, which are broadly classified into σ₁ and σ₂ subtypes, are not classic G-protein coupled receptors or ion channels but rather unique intracellular chaperone proteins. They are implicated in a variety of cellular functions, including cell survival, proliferation, and apoptosis.[5] Notably, σ₂ receptors are found in high densities in proliferating tumor cells, making them a promising biomarker and target for cancer diagnosis and therapy.[4][5]
This guide proposes a logical, multi-stage experimental framework to test the hypothesis that Compound-IQE acts as a modulator of sigma receptors . We will objectively compare its performance against well-characterized reference compounds and provide detailed, self-validating experimental protocols to ensure scientific rigor.
Comparative Framework: Selecting the Right Tools for the Job
To robustly characterize Compound-IQE, its activity profile will be benchmarked against established sigma receptor ligands. The choice of these alternatives is critical for contextualizing the experimental data.
| Compound | Class | Primary Target(s) | Role in this Guide |
| Compound-IQE | Dihydroisoquinoline | Hypothesized: σ₁, σ₂ | The investigational compound. |
| (+)-Pentazocine | Benzomorphan | σ₁ Agonist | Positive control for σ₁ receptor binding and function.[5] |
| Siramesine | Phenylpiperidine | σ₂ Ligand | Positive control for σ₂ receptor binding and function. |
| N-ethyl-tetrahydroisoquinoline | Tetrahydroisoquinoline | None expected | Negative control; a structurally related but simplified analog lacking the key ethanamine moiety. |
Experimental Workflow: A Phased Approach to Mechanism Deconvolution
Our investigation will proceed through three logical phases, starting with direct target engagement and moving towards cellular function and downstream signaling. This ensures that each subsequent experiment is built upon a solid foundation of data from the previous stage.
Caption: Overall experimental workflow for mechanism of action confirmation.
Phase 1: Direct Target Engagement via Radioligand Binding Assays
Rationale: The foundational experiment is to determine if Compound-IQE directly interacts with σ₁ and σ₂ receptors. A competitive radioligand binding assay is the gold standard for this purpose. It measures the ability of a test compound to displace a high-affinity, radioactively labeled ligand from its receptor, allowing for the determination of the compound's binding affinity (Ki).
Detailed Protocol: Competitive Radioligand Binding
-
Preparation of Membranes:
-
Culture a cell line with high expression of the target receptor (e.g., HEK293 cells transfected with human σ₁ receptor, or a cancer cell line like MCF-7 for endogenous σ₂ receptors).
-
Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine protein concentration using a Bradford or BCA assay. Aliquot and store at -80°C. The causality here is to isolate the membrane fraction where these receptors reside, ensuring a clean system for the binding assay.
-
-
Assay Setup:
-
For σ₁ Receptors: Use -pentazocine as the radioligand.
-
For σ₂ Receptors: Use [³H]-DTG (Di(2-tolyl)guanidine) in the presence of a high concentration of (+)-pentazocine to mask the σ₁ sites.
-
Prepare serial dilutions of Compound-IQE and the reference compounds (10⁻¹¹ M to 10⁻⁵ M).
-
In a 96-well plate, combine:
-
50 µL of diluted test compound.
-
50 µL of radioligand at a final concentration near its Kd.
-
100 µL of the membrane preparation (final protein concentration ~50-100 µ g/well ).
-
-
Total Binding Control: Wells with radioligand and membranes only.
-
Non-Specific Binding (NSB) Control: Wells with radioligand, membranes, and a high concentration (10 µM) of a non-radioactive ligand (e.g., haloperidol) to saturate all specific binding sites. This control is crucial for calculating the specific binding that is displaced by the test compound.
-
-
Incubation and Termination:
-
Incubate the plate at 37°C for 120 minutes with gentle agitation.
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), followed by three rapid washes with ice-cold buffer to separate bound from free radioligand.
-
-
Data Acquisition and Analysis:
-
Allow filters to dry, then add liquid scintillation cocktail.
-
Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ (concentration of competitor that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Anticipated Data Summary
| Compound | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) |
| Compound-IQE | Experimental Value | Experimental Value |
| (+)-Pentazocine | ~2-5 | >10,000 |
| Siramesine | ~150 | ~0.2-1 |
| N-ethyl-tetrahydroisoquinoline | >10,000 | >10,000 |
Phase 2: Elucidating Functional Activity in a Cellular Context
Rationale: Binding to a receptor does not reveal whether a compound is an agonist, antagonist, or modulator. Functional assays are required to probe the cellular consequences of this binding. Sigma receptor modulation is known to affect intracellular calcium levels and, particularly for σ₂ ligands, to induce apoptosis in cancer cells.[5]
Detailed Protocol 1: Intracellular Calcium Mobilization Assay
-
Cell Preparation:
-
Plate cells expressing the target receptor (e.g., PC-12 cells for σ₁) in a black, clear-bottom 96-well plate.
-
Allow cells to adhere overnight.
-
-
Dye Loading:
-
Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (like HBSS) for 30-60 minutes at 37°C. The dye is an acetoxymethyl ester, which allows it to cross the cell membrane; intracellular esterases then cleave it, trapping the fluorescent indicator inside the cell.
-
-
Compound Addition and Measurement:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Measure the baseline fluorescence.
-
Add serial dilutions of Compound-IQE and controls.
-
Immediately begin kinetic measurement of fluorescence intensity (Excitation ~494 nm, Emission ~516 nm) over several minutes. An increase in fluorescence corresponds to a rise in intracellular calcium.
-
-
Data Analysis:
-
Calculate the peak fluorescence response over baseline for each concentration.
-
Plot the response against the log concentration of the compound and fit to a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration for 50% of maximal response) and Emax (maximum effect).
-
Detailed Protocol 2: Cell Viability and Proliferation Assay
-
Cell Plating:
-
Seed cancer cells known to have high σ₂ receptor expression (e.g., MCF-7 breast cancer, C6 glioma cells) in a 96-well plate at a density of 5,000-10,000 cells/well.[5]
-
Allow cells to attach and resume proliferation for 24 hours.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of Compound-IQE and reference compounds for 48-72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Viability Measurement (MTT Assay Example):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Add a solubilizing agent (e.g., DMSO or a specialized stop solution) to dissolve the formazan crystals.
-
Read the absorbance at ~570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the log concentration of the compound.
-
Fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Anticipated Data Summary
| Compound | Ca²⁺ Mobilization (EC₅₀, nM) | Cell Viability (GI₅₀, µM in MCF-7) |
| Compound-IQE | Experimental Value | Experimental Value |
| (+)-Pentazocine | ~50-200 | >50 |
| Siramesine | Minimal Effect | ~5-15 |
| N-ethyl-tetrahydroisoquinoline | No Effect | >100 |
Phase 3: Confirmation of Downstream Signaling Pathways
Rationale: If Compound-IQE demonstrates cytotoxic activity in Phase 2, the final step is to confirm that this cell death occurs via the hypothesized mechanism. For σ₂ receptor ligands, cytotoxicity is often mediated by the induction of apoptosis.[5] A key hallmark of apoptosis is the activation of executioner caspases, such as Caspase-3.
Caption: Hypothesized σ₂-mediated apoptotic signaling pathway.
Detailed Protocol: Western Blot for Cleaved Caspase-3
-
Treatment and Lysate Preparation:
-
Plate and treat cells (e.g., MCF-7) with Compound-IQE and Siramesine at their respective GI₅₀ concentrations for a set time (e.g., 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. This preserves the phosphorylation state and integrity of the proteins.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate supernatant using a BCA assay to ensure equal loading on the gel.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for cleaved Caspase-3 overnight at 4°C.
-
As a loading control, simultaneously probe with an antibody for a housekeeping protein like β-actin or GAPDH. This is a critical self-validating step to confirm that any observed changes are not due to differences in the amount of protein loaded per lane.
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
The presence of a band at ~17-19 kDa for cleaved Caspase-3 in the treated samples, but not the control, confirms apoptotic pathway activation.
-
Conclusion and Forward Outlook
This guide outlines a systematic and robust methodology for the experimental confirmation of the mechanism of action for 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine. By progressing from initial binding studies to functional cellular assays and finally to downstream pathway analysis, researchers can build a compelling, evidence-based narrative. The comparative structure, including both positive and negative controls, ensures that the data generated is both reliable and easily interpretable.
Should the results from these experiments confirm that Compound-IQE is a potent and selective σ₂ receptor ligand with cytotoxic activity, it would position the molecule as a promising lead candidate for further development in oncology. Conversely, a strong affinity for the σ₁ receptor could suggest therapeutic potential in neurodegenerative or psychiatric disorders. Regardless of the outcome, this structured approach provides a clear path to transforming a novel chemical entity into a well-characterized pharmacological tool.
References
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Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Gangapuram, M., Eyunni, S., & Redda, K. K. (2016). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Medicinal chemistry (Shariqah (United Arab Emirates)), 12(5), 459–469. Retrieved from [Link]
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Drugs containing isoquinoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Kumar, D., Kumar, N., & Singh, J. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 710-732. Retrieved from [Link]
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Abate, C., Perrone, R., Ferorelli, S., Niso, M., Berardi, F., Lattanzio, A., ... & Colabufo, N. A. (2013). Development of 3,4-dihydroisoquinolin-1(2H)-one derivatives for the Positron Emission Tomography (PET) imaging of σ₂ receptors. European journal of medicinal chemistry, 69, 920–930. Retrieved from [Link]
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A Comparative Guide to the Enantiomeric Activity of Tetrahydroisoquinoline Derivatives: A Case Study on Salsolinol
This guide provides a comprehensive analysis of stereoisomerism within the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold. While initiated by an inquiry into "2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine," this document clarifies the structural nature of THIQs and addresses the critical importance of chirality, a feature pivotal to the pharmacological activity of this class of compounds.
An initial structural assessment reveals that "2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine" is an N-substituted 1,2,3,4-tetrahydroisoquinoline. In its unsubstituted form, this molecule is achiral. However, the THIQ framework is a privileged structure in medicinal chemistry, frequently substituted at the 1-position, which introduces a chiral center and gives rise to enantiomers with potentially divergent biological activities[1].
As there is no publicly available experimental data comparing enantiomers of the specific N-substituted ethanamine derivative, this guide will use Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) as an exemplary case study. Salsolinol is an endogenous, chiral THIQ formed from dopamine and acetaldehyde, and its enantiomers have been extensively studied, revealing distinct neuroactive profiles[2][3]. This analysis will serve as an authoritative template for researchers investigating the stereospecific activity of novel THIQ analogues.
Case Study: The Dichotomous Biological Profile of Salsolinol Enantiomers
Salsolinol's presence in the human brain and its structural similarity to dopamine have implicated it in the pathophysiology of neurodegenerative conditions, particularly Parkinson's disease[2][4]. The molecule exists as (R) and (S) enantiomers, which are not biologically equivalent. Their synthesis in the body can occur via non-enzymatic pathways, yielding a racemic mixture, or through stereoselective enzymatic reactions that primarily produce (R)-salsolinol[5][6][7]. The differential activity of these enantiomers underscores the necessity of chiral separation for any meaningful pharmacological evaluation.
One of the most striking examples of this stereoselectivity is seen in their interaction with opioid receptors and their differential cytotoxicity. The (S)-enantiomer is a more potent agonist for the μ-opioid receptor's G-protein pathway compared to its (R)-counterpart[8]. Furthermore, studies on human neuroblastoma cells (SH-SY5Y) have demonstrated that (S)-salsolinol is significantly more cytotoxic than (R)-salsolinol[9]. Conversely, under different experimental conditions, both enantiomers have also been shown to exhibit neuroprotective properties, highlighting a complex, context-dependent biological profile[2][5].
Comparative Biological Activity Data
| Enantiomer | Biological Target/Assay | Observed Activity | Reference |
| (S)-Salsolinol | μ-Opioid Receptor | Full agonist of the Gi protein pathway; more potent than (R)-enantiomer. | [8] |
| (R)-Salsolinol | μ-Opioid Receptor | Less potent agonist of the Gi protein pathway. | [8] |
| (S)-Salsolinol | SH-SY5Y Cell Viability | IC₅₀ of 296.6 μM (higher cytotoxicity). | [5] |
| (R)-Salsolinol | SH-SY5Y Cell Viability | IC₅₀ of 540.2 μM (lower cytotoxicity). | [5] |
| (R/S)-Salsolinol | Dopamine D2 Receptors | In silico docking shows interaction capability. | [2] |
| (R) & (S)-Salsolinol | SH-SY5Y Cell Viability (vs. MPP⁺ toxin) | Both enantiomers showed neuroprotective effects at 50 μM. | [2][5] |
Experimental Methodologies
The following protocols provide a validated framework for the separation and functional characterization of THIQ enantiomers, using salsolinol as the model compound.
Protocol 1: Chiral Separation of Salsolinol by High-Performance Liquid Chromatography (HPLC)
The resolution of enantiomers is a prerequisite for evaluating their individual biological activities. Chiral HPLC is the gold standard for this purpose, utilizing a chiral stationary phase (CSP) to create a transient diastereomeric interaction with the analytes, leading to differential retention times[10][11]. Polysaccharide-based columns are particularly effective for separating THIQ derivatives[12].
Methodology:
-
System Preparation: An HPLC system equipped with a UV or electrochemical detector is required. The system should be thoroughly flushed with the mobile phase to ensure a stable baseline.
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak AD or similar amylose-based CSP) is installed and equilibrated at a constant temperature (e.g., 25°C).
-
Mobile Phase: A mobile phase consisting of an organic solvent mixture, such as methanol with a small percentage of a basic modifier like diethylamine (e.g., 100:0.1 v/v), is prepared and degassed[12]. The exact composition may require optimization.
-
Sample Preparation: A stock solution of racemic salsolinol is prepared in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Injection and Elution: A small volume (e.g., 10 µL) of the sample is injected onto the column. The enantiomers are separated using an isocratic elution at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Detection: The eluting peaks are monitored by the detector. For salsolinol, UV detection at ~280 nm is appropriate.
-
Fraction Collection: As each enantiomer peak elutes, it is collected into a separate, clean vial.
-
Purity Analysis: The enantiomeric purity of the collected fractions should be confirmed by re-injecting a small aliquot of each onto the chiral column.
Caption: Workflow for Chiral HPLC Separation of Salsolinol Enantiomers.
Protocol 2: In Vitro Cell Viability Assay (MTS Assay)
This protocol assesses the differential cytotoxicity or neuroprotective effects of salsolinol enantiomers on a relevant cell line, such as the human dopaminergic SH-SY5Y neuroblastoma cells, which are commonly used in Parkinson's disease research[2][13]. The MTS assay is a colorimetric method for determining the number of viable cells.
Methodology:
-
Cell Culture: SH-SY5Y cells are cultured in appropriate media (e.g., DMEM/F12 with 10% FBS) in a humidified incubator at 37°C and 5% CO₂.
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Preparation: Stock solutions of (R)-, (S)-, and racemic salsolinol are prepared and serially diluted in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: The old medium is removed from the wells, and 100 µL of medium containing the various concentrations of the test compounds (or vehicle control) is added.
-
For cytotoxicity: Cells are incubated with the compounds for a specified period (e.g., 24-48 hours).
-
For neuroprotection: Cells are pre-treated with the compounds for a short period (e.g., 1-2 hours) before adding a known neurotoxin like MPP⁺ (1-methyl-4-phenylpyridinium)[2].
-
-
MTS Reagent Addition: Following the incubation period, 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) is added to each well.
-
Incubation: The plate is incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS tetrazolium compound into a colored formazan product.
-
Data Acquisition: The absorbance of the formazan product is measured at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values are corrected by subtracting the background (wells with medium only). Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC₅₀ values can be calculated using non-linear regression analysis.
Caption: Workflow for an In Vitro Cell Viability Assay.
Conclusion and Field Insights
The case of salsolinol definitively illustrates that enantiomers of a chiral THIQ derivative can possess distinct, and sometimes opposing, biological activities. One isomer may be responsible for the desired therapeutic effect, while the other could be inactive or contribute to off-target toxicity. This principle of stereospecificity is a cornerstone of modern drug development.
For researchers working with novel THIQ analogues, this guide serves as a critical reminder: the evaluation of a racemic mixture is insufficient for a thorough pharmacological characterization. It is imperative to perform enantiomeric separation and test each isomer individually. The protocols detailed herein for chiral HPLC and in vitro functional assays provide a robust, validated, and self-consistent framework for conducting such investigations. Adherence to these principles ensures scientific rigor and generates the high-quality, reproducible data necessary to advance promising compounds through the drug discovery pipeline.
References
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Wąsik, A., Kurnik-Łucka, M., Glinka, A. M., & Antkiewicz-Michaluk, L. (2023). Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. ACS Omega. Available at: [Link]
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Wąsik, A., Kurnik-Łucka, M., Glinka, A. M., & Antkiewicz-Michaluk, L. (2023). Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies. PubMed Central. Available at: [Link]
-
Naoi, M., Maruyama, W., & Deng, Y. (1996). A novel enzyme enantio-selectively synthesizes (R)salsolinol, a precursor of a dopaminergic neurotoxin, N-methyl(R)salsolinol. Neuroscience Letters. Available at: [Link]
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Naoi, M., Maruyama, W., & Nagy, G. M. (2002). Dopamine-derived endogenous N-methyl-(R)-salsolinol: its role in Parkinson's disease. Neurotoxicology and Teratology. Available at: [Link]
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Valle-Leija, P., et al. (2020). Molecular modeling of salsolinol, a full Gi protein agonist of the μ-opioid receptor, within the receptor binding site. ResearchGate. Available at: [Link]
-
Antkiewicz-Michaluk, L., Wąsik, A., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. PubMed Central. Available at: [Link]
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Naoi, M., Maruyama, W., & Yi, H. (2022). N-Methyl-(R)salsolinol and Enzymes Involved in Enantioselective Biosynthesis, Bioactivation, and Toxicity in Parkinson's Disease. Scilit. Available at: [Link]
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Kurnik-Łucka, M., et al. (2019). Salsolinol—neurotoxic or Neuroprotective? PubMed Central. Available at: [Link]
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Wikipedia contributors. (n.d.). Salsolinol. Wikipedia. Available at: [Link]
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Ye, J. H., et al. (2012). Salsolinol modulation of dopamine neurons. Frontiers in Behavioral Neuroscience. Available at: [Link]
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Poom, L., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. PubMed Central. Available at: [Link]
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Gecse, Z., et al. (2024). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. MDPI. Available at: [Link]
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Innoprot. (n.d.). D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. Available at: [Link]
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BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. Available at: [Link]
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Chen, L., et al. (2022). Metabolic pathways of dopamine and (R)-salsolinol in the brain. ResearchGate. Available at: [Link]
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Sun, X. L., et al. (2011). Chiral Capillary Electrophoresis-Mass Spectrometry of Tetrahydroisoquinoline-Derived Neurotoxins: Observation of Complex Stereoisomerism. PubMed. Available at: [Link]
-
Antkiewicz-Michaluk, L., Wąsik, A., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. ResearchGate. Available at: [Link]
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Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Creative Biolabs. Available at: [Link]
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Jensen, M., et al. (2022). Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays. National Institutes of Health. Available at: [Link]
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SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
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Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Available at: [Link]
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Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]
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Dong, M. W. (2014). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Tasaki, Y., et al. (2007). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) as endogenous amines obtained from biological samples. J-STAGE. Available at: [Link]
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A Comparative Guide to 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine and Other Tetrahydroisoquinoline Compounds for Researchers and Drug Development Professionals
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide provides an in-depth comparative analysis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine and other key tetrahydroisoquinoline derivatives, offering insights into their structure-activity relationships (SAR), pharmacological profiles, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this versatile chemical class.
The Tetrahydroisoquinoline Scaffold: A Foundation for Diverse Pharmacology
The THIQ nucleus, a bicyclic system composed of a benzene ring fused to a partially hydrogenated pyridine ring, confers a unique three-dimensional structure that allows for diverse interactions with various biological targets.[2] The pharmacological promiscuity of THIQ derivatives is vast, with documented activities including antitumor, antimicrobial, antiviral, and significant effects on the central nervous system (CNS).[1][3] This diversity stems from the ability to readily modify the THIQ core at several positions, primarily at the nitrogen atom (N2), the C1 position, and on the aromatic ring, leading to significant alterations in receptor affinity and functional activity.
Profiling 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine: A Key N-Substituted Derivative
2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is an N-substituted THIQ characterized by an ethylamine side chain. This structural feature positions it as a conformationally constrained analog of phenylethylamine, a core fragment of many neurotransmitters and psychoactive compounds. The presence of the basic amino group at the terminus of the ethyl chain is a critical determinant of its potential pharmacological interactions.
While direct, head-to-head comparative studies of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine against a broad panel of other THIQs are not extensively documented in a single publication, we can infer its likely biological profile by examining structurally related compounds and the established SAR of the THIQ class. The primary focus of investigation for N-alkylamino THIQ derivatives has been on their interaction with monoaminergic systems, including dopamine and serotonin receptors, as well as monoamine oxidase (MAO) enzymes.[4][5][6][7]
Comparative Analysis of Pharmacological Activity
To provide a meaningful comparison, we will examine the pharmacological data of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine in the context of other N-substituted and C1-substituted THIQ derivatives. The following tables summarize key experimental data gleaned from the scientific literature for compounds with structural similarities.
Monoamine Oxidase (MAO) Inhibition
The THIQ scaffold is a known inhibitor of MAO-A and MAO-B, enzymes crucial for the metabolism of monoamine neurotransmitters.[4][7] Inhibition of MAO can lead to antidepressant and neuroprotective effects.
| Compound | Substitution Pattern | Target | Activity (IC₅₀/Kᵢ) | Reference |
| 1,2,3,4-Tetrahydroisoquinoline (TIQ) | Unsubstituted | MAO-A, MAO-B | Reversible inhibitor | [8] |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | C1-Methyl | MAO-A, MAO-B | Reversible inhibitor | [4][7] |
| N-(1'-cyanoalkyl)-TIQ derivatives | N-cyanoalkyl | MAO-A, MAO-B | Competitive inhibitors (Kᵢ = 16.4-37.6 µM) | [9] |
Based on the available data, it is plausible that 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine exhibits inhibitory activity against MAO isoforms. The presence of the terminal amine could influence its binding affinity and selectivity.
Dopamine and Serotonin Receptor Binding
N-substituted THIQs have been extensively investigated as ligands for dopamine and serotonin receptors, with many derivatives showing high affinity and selectivity, particularly for the D3 receptor subtype.[10][11]
| Compound | Substitution Pattern | Target | Affinity (Kᵢ/pKi) | Reference |
| SB-277011 | N-[2-(6-cyano-THIQ)ethyl]cyclohexyl-4-quinolinecarboxamide | Dopamine D₃ | High affinity and selectivity | [11] |
| Various N-alkylated THIQs | N-alkyl | Dopamine D₃ | High affinity (low nM range) | [10] |
| 4-Heteroaryl THIQs | C4-heteroaryl | SERT, NET, DAT | Potent inhibitors (nM range) | [12] |
The ethylamine side chain of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine suggests potential interaction with dopamine and serotonin transporters and receptors. Further experimental validation is required to determine its specific binding profile.
Synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine and Analogs
The synthesis of N-substituted THIQs can be achieved through several established methods. A common and straightforward approach involves the direct N-alkylation of the parent 1,2,3,4-tetrahydroisoquinoline.
General N-Alkylation Protocol
A general procedure for the synthesis of N-alkylaminoethyl substituted tetrahydroisoquinolines involves the reaction of 1,2,3,4-tetrahydroisoquinoline with a suitable haloacetonitrile or a protected 2-haloethylamine, followed by reduction of the nitrile or deprotection of the amine.
Experimental Workflow for N-Alkylation
Caption: General workflow for the synthesis of N-aminoethyl-tetrahydroisoquinoline.
Key Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.
Radioligand Binding Assay for Dopamine D₂/D₃ Receptors
This protocol outlines a standard procedure to determine the binding affinity of test compounds for dopamine D₂ and D₃ receptors.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human dopamine D₂ or D₃ receptor.
-
Assay Buffer: Use a suitable buffer, typically Tris-HCl with physiological salts.
-
Radioligand: Employ a high-affinity radioligand such as [³H]-Spiperone or [³H]-N-methylspiperone.
-
Incubation: In a 96-well plate, incubate the cell membranes, radioligand, and various concentrations of the test compound.
-
Filtration: After incubation, rapidly filter the mixture through a glass fiber filter to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Kᵢ value using the Cheng-Prusoff equation.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of compounds against MAO-A and MAO-B.
Step-by-Step Methodology:
-
Enzyme Source: Use recombinant human MAO-A or MAO-B.
-
Substrate: A suitable substrate such as kynuramine is used, which is metabolized by both MAO isoforms.
-
Incubation: Pre-incubate the enzyme with various concentrations of the test compound.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction.
-
Reaction Termination: Stop the reaction after a defined period.
-
Detection: Measure the formation of the product (e.g., 4-hydroxyquinoline from kynuramine) using a suitable method such as fluorescence or LC-MS/MS.
-
Data Analysis: Calculate the IC₅₀ value for the inhibition of MAO-A and MAO-B activity.
Structure-Activity Relationship (SAR) and Future Directions
The pharmacological profile of THIQ derivatives is highly dependent on their substitution pattern. For N-substituted analogs like 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, the nature and length of the N-alkyl chain are critical. Elongating the chain or introducing bulky substituents can significantly alter receptor affinity and selectivity.[13] Furthermore, substitutions on the aromatic ring can modulate electronic properties and lipophilicity, thereby influencing pharmacokinetic and pharmacodynamic properties.
Key Signaling Pathway Interaction
Caption: Potential interactions of THIQ derivatives with monoaminergic signaling pathways.
Future research should focus on obtaining a comprehensive pharmacological profile of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine through systematic in vitro and in vivo studies. Direct comparative investigations with a panel of structurally diverse THIQ analogs will be instrumental in elucidating the precise structure-activity relationships and identifying lead compounds for further development.
Conclusion
2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine represents a fundamental N-substituted tetrahydroisoquinoline with the potential for significant interactions with key neurological targets. While direct comparative data is limited, analysis of structurally related compounds provides a strong rationale for its investigation as a modulator of monoaminergic systems. The experimental protocols and synthetic strategies outlined in this guide offer a solid foundation for researchers to explore the pharmacological potential of this and other novel tetrahydroisoquinoline derivatives.
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Comparative ADME properties of "2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine" analogs
An In-Depth Comparative Guide to the ADME Properties of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine Analogs
In the landscape of modern drug discovery, the isoquinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its derivatives have shown a wide array of biological activities, making them a focal point for medicinal chemists.[3][4] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, many of which are related to the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[5][6] Understanding these properties early in the drug discovery process is paramount to success.[7][8]
This guide provides a comparative analysis of the ADME properties of "2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine" and a series of its hypothetical analogs. The objective is to illustrate how subtle structural modifications can significantly impact a compound's pharmacokinetic profile. The data presented herein is representative and intended to guide researchers in their own investigations.
Comparative ADME Profile
The following table summarizes the in vitro ADME properties of the parent compound (Analog A) and three structurally related analogs.
| Analog | Structure | Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Microsomal Stability (t½, min) | Plasma Protein Binding (%) | CYP3A4 Inhibition (IC₅₀, µM) |
| A | 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine | 5.2 | 1.8 | 45 | 85 | > 50 |
| B | 2-(6-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine | 8.1 | 1.2 | 30 | 70 | > 50 |
| C | 2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine | 4.5 | 2.5 | 20 | 92 | 15 |
| D | 2-(6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl)ethanamine | 5.5 | 1.9 | 65 | 88 | > 50 |
Analysis of Structure-ADME Relationships:
-
Analog B (Hydroxylation): The addition of a hydroxyl group increases polarity, which can lead to improved permeability if the compound is not heavily reliant on passive diffusion (as seen with the higher Papp value).[9] The lower efflux ratio suggests it may be less of a substrate for efflux transporters.[10] The reduced metabolic stability could be due to the introduction of a site for Phase II metabolism (glucuronidation). The lower plasma protein binding is consistent with its increased hydrophilicity.[11]
-
Analog C (Methoxylation): The methoxy group increases lipophilicity, which can sometimes hinder permeability if it leads to aggregation or increased interaction with cellular lipids. The higher efflux ratio suggests it may be a substrate for P-glycoprotein (P-gp).[12] The significantly reduced metabolic stability is a common liability for methoxy groups, which are readily metabolized by cytochrome P450 enzymes.[13][14] The high plasma protein binding is expected with increased lipophilicity.[15] The observed CYP3A4 inhibition is also a concern for potential drug-drug interactions.[16][17]
-
Analog D (Fluorination): Fluorine substitution can block sites of metabolism, leading to a significant increase in metabolic stability.[18] The other ADME properties are not dramatically altered, which is often a desired outcome of fluorination in medicinal chemistry.
Experimental Protocols
The following are detailed protocols for the key in vitro ADME assays used to generate the data in this guide.
Caco-2 Permeability Assay
This assay is the industry standard for predicting in vivo drug absorption across the gut wall.[19] It utilizes the Caco-2 human colon adenocarcinoma cell line, which differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[][21]
Objective: To determine the rate of transport of a compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semipermeable polycarbonate membrane inserts in multi-well plates and cultured for approximately 21 days to allow for differentiation and the formation of tight junctions.[]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[21]
-
Compound Application: The test compound (typically at a concentration of 10 µM) is added to either the apical (A) or basolateral (B) side of the monolayer.[]
-
Incubation: The plate is incubated at 37°C for a predetermined time, usually 2 hours.[21]
-
Sample Analysis: Samples are taken from the opposite compartment (B or A) and the concentration of the test compound is quantified by LC-MS/MS.[21]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.[] The efflux ratio is calculated by dividing the Papp in the B-A direction by the Papp in the A-B direction.[10]
Experimental Workflow:
Caption: Caco-2 Permeability Assay Workflow.
MDCK-MDR1 Permeability Assay
This assay is specifically designed to identify substrates of the P-glycoprotein (P-gp) efflux transporter, which is encoded by the MDR1 gene.[12][22] It uses a Madin-Darby canine kidney (MDCK) cell line that has been transfected with the human MDR1 gene.[10][23]
Objective: To determine if a compound is a substrate for the P-gp efflux transporter.
Methodology:
-
Cell Culture: MDR1-MDCK cells are cultured on semi-permeable membrane inserts for 4-5 days to form a confluent monolayer.[10]
-
Monolayer Integrity Check: Monolayer integrity is confirmed via TEER measurements.[22]
-
Bidirectional Transport: The test compound is added to both the apical (A) and basolateral (B) sides in separate wells to measure transport in both directions (A-B and B-A).[10]
-
Incubation: The cells are incubated for 60-90 minutes at 37°C.[10][12]
-
Analysis: The concentration of the compound in the receiver compartments is determined by LC-MS/MS.[23]
-
Data Interpretation: An efflux ratio (Papp B-A / Papp A-B) of ≥ 2 is indicative that the compound is a substrate of P-gp.[10]
Experimental Workflow:
Caption: MDCK-MDR1 Permeability Assay Workflow.
Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[18] It provides an indication of a compound's metabolic clearance.[14][24]
Objective: To determine the in vitro metabolic stability of a compound in the presence of liver microsomes.
Methodology:
-
Preparation: Liver microsomes (human or other species) are thawed and diluted in a buffer.[24] An NADPH regenerating system is also prepared.[24]
-
Reaction Mixture: The test compound (typically 1-10 µM) is mixed with the microsomal solution and the NADPH regenerating system.[13][24]
-
Incubation: The mixture is incubated at 37°C with gentle agitation.[24]
-
Time Points: Aliquots are removed at specific time points (e.g., 0, 10, 30, 60 minutes).[24]
-
Reaction Termination: The reaction is stopped by adding an ice-cold solvent like acetonitrile to precipitate the proteins.[14][24]
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[14]
-
Data Analysis: The disappearance of the test compound over time is used to calculate the half-life (t½) and intrinsic clearance (CLint).[14][18]
Experimental Workflow:
Caption: Microsomal Stability Assay Workflow.
Plasma Protein Binding Assay
This assay determines the extent to which a compound binds to plasma proteins.[11][25] The unbound fraction of a drug is generally responsible for its pharmacological effect.[15][25]
Objective: To determine the percentage of a compound that is bound to plasma proteins.
Methodology:
-
Device Preparation: A rapid equilibrium dialysis (RED) device is used, which has two chambers separated by a semipermeable membrane.[15][25]
-
Sample Preparation: The test compound is added to plasma.[25]
-
Dialysis: The plasma-compound mixture is added to one chamber of the RED device, and a buffer solution is added to the other chamber.[25]
-
Equilibration: The device is incubated at 37°C for several hours to allow the unbound compound to reach equilibrium across the membrane.[11][25]
-
Sampling: Aliquots are taken from both the plasma and buffer chambers.[25]
-
Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.[15]
-
Data Calculation: The percentage of unbound compound is calculated based on the concentration in the buffer chamber relative to the plasma chamber.[15]
Experimental Workflow:
Caption: Plasma Protein Binding (RED) Assay Workflow.
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of a compound to inhibit major CYP isoforms, which is a primary cause of drug-drug interactions.[16][17][26]
Objective: To determine the IC₅₀ value of a compound against major CYP450 isoforms.
Methodology:
-
Enzyme Preparation: Recombinant CYP450 enzymes or human liver microsomes are used.[16][27]
-
Incubation: The test compound at various concentrations is incubated with the CYP enzyme preparation, a specific substrate for that enzyme, and an NADPH regenerating system.[16][17]
-
Reaction Monitoring: The rate of metabolite formation from the specific substrate is measured.[16]
-
Analysis: Metabolite levels are quantified using LC-MS/MS or a fluorogenic probe.[16][17]
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the data is used to determine the IC₅₀ value.[27]
Experimental Workflow:
Caption: CYP450 Inhibition Assay Workflow.
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Creative Biolabs. MDCK Permeability. Available from: [Link]
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A Senior Application Scientist's Guide to Validating Target Engagement for 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine in Cellular Models
Introduction: Beyond the Endpoint—Confirming the Interaction
In the landscape of modern drug discovery, identifying a compound that elicits a desired cellular phenotype is only the beginning of the journey. The critical next step, and a frequent point of failure, is unequivocally demonstrating that the compound engages its intended molecular target within the complex milieu of a living cell.[1][2] This process, known as target engagement validation, provides the mechanistic foundation for a compound's activity, builds confidence in structure-activity relationships (SAR), and de-risks progression into more complex models.[3][4]
This guide focuses on strategies to validate cellular target engagement for novel small molecules, using the versatile chemical scaffold 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine as a case study. Derivatives of this scaffold have been investigated for a wide range of biological activities, including the inhibition of STING, PRMT5, and neuronal nitric oxide synthase, making it an excellent exemplar for a compound with diverse potential targets.[5][6][7]
Here, we move beyond a simple listing of techniques. We will dissect the causality behind experimental choices, compare the leading label-free methodologies head-to-head, and provide field-tested protocols to empower researchers to generate robust, decision-driving data.
The Core Challenge: Proving the "Touch" in a Cellular Context
A phenotypic response, such as the inhibition of cell growth, can be misleading. It is a distal readout that can arise from off-target effects or non-specific toxicity.[8] To build a compelling mechanistic case, we must employ proximal assays that directly measure the physical interaction between the compound and its protein target.[1] The ideal target engagement assay should:
-
Confirm direct binding in a physiologically relevant environment (i.e., intact cells or cell lysates).
-
Provide quantitative data to determine potency (e.g., EC50) and guide medicinal chemistry efforts.
-
Be amenable to assessing selectivity by evaluating interactions with off-targets.
This guide will compare two powerful, widely adopted label-free methods that meet these criteria: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay. We will also discuss complementary approaches like chemical proteomics for unbiased target discovery.
Comparative Framework: Choosing the Right Tool for Your Question
The selection of a target engagement methodology is a critical decision driven by the specific research question, the nature of the target, and available resources. While numerous techniques exist, CETSA and DARTS stand out for their ability to use unmodified, native small molecules to measure engagement with endogenous proteins.[9][10]
| Methodology | Core Principle | Key Advantages | Primary Limitations | Best Suited For |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a target protein, increasing its melting temperature (Tagg).[10][11] | Label-free; works in intact cells, lysates, and tissues; can be adapted to high-throughput formats.[12][13] | Not all proteins exhibit a measurable thermal shift; requires specific antibodies or mass spectrometry for detection.[8] | Validating a hypothesized target; SAR studies in a cellular context. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding stabilizes a target protein, conferring resistance to proteolytic digestion.[14][15][16] | Label-free; uses native small molecules; independent of the mechanism of action.[9][17] | Requires the target to be susceptible to proteolysis; generally lower throughput than high-throughput CETSA.[12] | Identifying unknown targets (unbiased); validating hits from phenotypic screens. |
| Chemical Proteomics (e.g., Kinobeads) | Immobilized broad-spectrum inhibitors or compound analogs are used to "pull down" binding partners from a cell lysate for identification by mass spectrometry.[18][19] | Unbiased, proteome-wide view of on- and off-target interactions; excellent for selectivity profiling.[20] | Requires compound immobilization which can alter binding; may miss weak interactions or non-competitive binders.[18] | Deconvoluting the mechanism of action; comprehensive selectivity profiling. |
| NanoBRET™ | Measures bioluminescence resonance energy transfer between a NanoLuc® luciferase-tagged target and a fluorescent tracer or ligand in live cells.[21] | Real-time, quantitative data from live cells; highly sensitive.[3] | Requires genetic modification of the target protein (overexpression of a fusion protein); requires a specific fluorescent tracer. | Precise quantification of binding affinity and residence time in live cells. |
Head-to-Head Deep Dive: CETSA vs. DARTS
For a novel compound like a derivative of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, where a target has been hypothesized, CETSA and DARTS are the premier choices for initial validation.
The fundamental causality explored by both assays is that ligand binding induces a conformational stabilization of the target protein .[10][14] The key difference lies in the method used to challenge this stability.
-
CETSA uses thermal energy . Unbound proteins unfold and aggregate at a specific temperature, while ligand-bound proteins remain soluble at higher temperatures.[22]
-
DARTS uses proteolytic enzymes . Ligand binding can shield protease cleavage sites, protecting the target protein from digestion.[15]
The choice between them can be pragmatic. If a target is known to be highly stable or resistant to proteases, CETSA may be the more logical choice. Conversely, if a protein does not show a clean melting curve, DARTS provides an excellent alternative.
Workflow Comparison
Below is a conceptual workflow for both CETSA and DARTS, illustrating the key decision points and experimental stages.
Caption: Decision logic for selecting a target engagement method.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating by including necessary controls. For any new compound-target pair, optimization of compound concentration, incubation times, and heating/digestion conditions is essential.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is designed to generate an Isothermal Dose-Response Fingerprint (ITDRF), which is a robust method for quantifying compound potency in cells.
Caption: Experimental workflow for a CETSA ITDRF experiment.
Step-by-Step Methodology:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of 10-20 million cells/mL.
-
Compound Incubation: Aliquot cell suspension into PCR tubes. Add varying concentrations of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate at 37°C for 1 hour.
-
Heating Step: Transfer tubes to a thermal cycler pre-set to the optimal temperature (determined from a preliminary melt-curve experiment) and heat for 3 minutes. Immediately cool to 4°C for 3 minutes.[10]
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarification of Lysate: Pellet the precipitated proteins and cell debris by ultracentrifugation at 100,000 x g for 20 minutes at 4°C.
-
Analysis: Carefully collect the supernatant (soluble protein fraction). Determine the concentration of the target protein using Western blotting with a specific antibody.
-
Data Interpretation: Quantify band intensities from the Western blot. Plot the normalized intensity of the soluble target protein as a function of compound concentration and fit the data to a dose-response curve to calculate the EC50.
Protocol 2: Drug Affinity Responsive Target Stability (DARTS)
This protocol outlines the validation of a hypothesized target using DARTS followed by Western blot analysis.
Caption: Experimental workflow for a DARTS experiment.
Step-by-Step Methodology:
-
Lysate Preparation: Harvest cultured cells and lyse in M-PER buffer (or similar) supplemented with protease inhibitors. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.[9]
-
Compound Treatment: Dilute the lysate to 1 mg/mL in TNC buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM CaCl2). Aliquot 99 µL of lysate into microcentrifuge tubes. Add 1 µL of 100x compound stock or vehicle (DMSO). Incubate on a rotator for 1 hour at 4°C.[15]
-
Proteolysis: Add a protease, such as Pronase, to a final concentration that results in partial digestion in the vehicle control (this must be optimized, e.g., 1:800 protease:protein ratio). Incubate at room temperature for 20 minutes. A "no protease" control should be included.[14][15]
-
Quenching: Stop the digestion by adding 5 µL of 4x SDS-PAGE sample buffer and immediately boiling at 95°C for 5 minutes.
-
Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis and transfer, probe the membrane with a primary antibody specific to the hypothesized target protein. An antibody against a non-target protein (e.g., GAPDH, eEF1A) should be used as a negative control to demonstrate specificity.[15]
-
Data Interpretation: A positive result is the appearance of an intact, full-length protein band in the compound-treated lanes that is diminished or absent in the vehicle-treated lane. The intensity of this protected band should increase with higher concentrations of the compound.
Data Presentation and Interpretation
Robust data presentation is key to making informed decisions. Quantitative data should always be summarized in clear, comparative tables.
Hypothetical CETSA Data for Target Protein X
This table shows the shift in the apparent aggregation temperature (Tagg) and the calculated cellular potency (EC50) for our lead compound and a less active analog.
| Compound | Concentration | Apparent Tagg (°C) Shift (ΔTagg) | Cellular EC50 (µM) |
| Vehicle (0.1% DMSO) | N/A | 0 | >100 |
| 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine (Lead) | 10 µM | +5.8 °C | 1.2 |
| Analog B (Negative Control) | 10 µM | +0.3 °C | >50 |
Data Interpretation: A significant, dose-dependent thermal shift for the lead compound provides strong evidence of direct target binding in the cellular environment. The lack of a shift with Analog B supports the specificity of the interaction.
Hypothetical DARTS Data for Target Protein Y
This table summarizes the quantification of the protected protein band from a Western blot.
| Compound | Concentration (µM) | Normalized Band Intensity (% of No Protease Control) |
| Vehicle (0.1% DMSO) | 10 | 8% |
| 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine (Lead) | 1 | 35% |
| 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine (Lead) | 10 | 85% |
| Analog B (Negative Control) | 10 | 11% |
Data Interpretation: The lead compound clearly protects Target Protein Y from proteolysis in a dose-dependent manner, while the inactive analog does not. This is direct evidence of target engagement.
Conclusion: From Hypothesis to Confirmation
Validating target engagement is a non-negotiable step in establishing the mechanism of action for any novel therapeutic candidate. For a compound like 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine , whose scaffold can be adapted for numerous targets, a systematic and rigorous validation strategy is paramount.
By leveraging powerful, label-free techniques like CETSA and DARTS, researchers can move beyond indirect phenotypic readouts to generate direct, quantitative evidence of compound-target interaction within a cellular context.[12][15] These methods, when executed with the proper controls, provide a trustworthy foundation for critical decision-making, ultimately increasing the probability of success in the long and arduous journey of drug development.[23]
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A Comparative Guide to 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine (Debrisoquine) as a CYP2D6 Probe Substrate vs. Reference Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive head-to-head analysis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, widely known as Debrisoquine, in its critical role as a phenotyping probe for the cytochrome P450 2D6 (CYP2D6) enzyme. Debrisoquine's metabolism is exquisitely sensitive to the genetic polymorphism of CYP2D6, making it a gold-standard tool for identifying an individual's metabolizer status.[1] This document details the mechanism of Debrisoquine's interaction with CYP2D6, presents comparative kinetic data, and contrasts its utility with that of well-established CYP2D6 inhibitors such as Quinidine and Fluoxetine. Detailed, field-tested protocols for in vitro assays are provided to ensure scientific rigor and reproducibility. This guide serves as an essential resource for researchers in pharmacogenetics, drug metabolism, and clinical pharmacology, offering the technical data and procedural insights necessary for robust study design and interpretation.
Introduction: The Significance of Debrisoquine in Pharmacogenetics
The enzyme Cytochrome P450 2D6 (CYP2D6) is a cornerstone of drug metabolism, responsible for the biotransformation of approximately 20-25% of all clinically used drugs.[2][3][4] Its gene is highly polymorphic, leading to significant inter-individual and inter-ethnic variability in enzyme activity.[5][6] This genetic diversity categorizes individuals into distinct phenotypes:
-
Poor Metabolizers (PMs): Possess two non-functional alleles, leading to a complete lack of enzyme activity.[7] PMs are at high risk for toxicity from drugs cleared by CYP2D6.[2]
-
Intermediate Metabolizers (IMs): Have decreased enzyme function.
-
Normal Metabolizers (NMs): (Previously Extensive Metabolizers, EMs) Carry two functional alleles.[8]
-
Ultrarapid Metabolizers (UMs): Carry multiple copies of the functional gene, leading to exceptionally high enzyme activity.[9] UMs may experience therapeutic failure with standard doses of drugs that are CYP2D6 substrates.[3]
The discovery of the "Debrisoquine hydroxylation polymorphism" was a landmark event in pharmacogenetics.[1][10] Debrisoquine, an antihypertensive agent, is primarily metabolized via 4-hydroxylation, a reaction almost exclusively catalyzed by CYP2D6.[11] The ratio of excreted Debrisoquine to its 4-hydroxydebrisoquine metabolite in urine (the Metabolic Ratio or MR) serves as a direct and reliable measure of in vivo CYP2D6 activity, allowing for precise phenotyping.[11][12]
This guide compares Debrisoquine's properties as a probe substrate against potent reference inhibitors of CYP2D6, namely Quinidine and Fluoxetine . While Debrisoquine measures the enzyme's intrinsic activity, inhibitors are used to probe the effects of drug-drug interactions (DDIs) or to "phenocopy" a PM state.[7] Understanding the distinct applications and kinetic profiles of these tool compounds is crucial for accurate preclinical and clinical research.
Mechanism of Action and Interaction with CYP2D6
The primary metabolic pathway for Debrisoquine is its conversion to 4-hydroxydebrisoquine. This reaction is a sensitive and specific marker for CYP2D6 activity.[11] It is important to note that Debrisoquine, being positively charged, requires the organic cation transporter OCT1 to enter hepatocytes, where it can then be metabolized by CYP2D6.[13] This adds another layer of potential genetic variability to its overall disposition.
Reference inhibitors like Quinidine and Fluoxetine act by different mechanisms to block CYP2D6 activity.
-
Quinidine is a potent competitive inhibitor, binding with very high affinity to the CYP2D6 active site and preventing substrate access.[14][15] Its inhibitory constant (Ki) is in the nanomolar range.[14] The interaction involves key residues in the enzyme's active site, including Aspartate 301 and Glutamate 216.[16][17]
-
Fluoxetine is also a competitive inhibitor that binds directly to the enzyme's active site.[15] Its inhibitory effect is long-lasting, and it can convert normal metabolizers into functional poor metabolizers, a phenomenon known as phenocopying.[7][18]
The following diagram illustrates the central role of CYP2D6 in Debrisoquine metabolism and the mechanism of competitive inhibition.
Caption: Debrisoquine uptake and metabolism vs. competitive inhibition.
Head-to-Head Comparative Analysis
The utility of Debrisoquine as a probe substrate is defined by its kinetic parameters, while the power of reference compounds is defined by their inhibitory constants.
Table 1: Kinetic and Inhibitory Constants for CYP2D6
| Compound | Parameter | Value (µM) | Compound Type | Key Finding |
| Debrisoquine | Km (Michaelis Constant) | ~130[19] | Probe Substrate | Represents the substrate concentration at half-maximal enzyme velocity. |
| Quinidine | Ki (Inhibitory Constant) | ~0.013 - 0.027[14] | Competitive Inhibitor | One of the most potent CYP2D6 inhibitors known. |
| Fluoxetine | IC50 (Inhibition) | Varies | Competitive Inhibitor | A potent inhibitor used clinically, known for long-lasting effects.[18] |
| (S)-Norfluoxetine | Ki (Inhibitory Constant) | Varies | Competitive Inhibitor | The active metabolite of Fluoxetine, also a potent CYP2D6 inhibitor. |
Note: Km and Ki/IC50 values can vary between studies and experimental systems (e.g., human liver microsomes vs. recombinant enzymes). The values presented are representative.
The high Km of Debrisoquine indicates moderate affinity for the enzyme, which is a desirable characteristic for a probe substrate as it makes the metabolic rate sensitive to changes in enzyme concentration and function. In contrast, the extremely low Ki of Quinidine demonstrates its high-affinity binding, making it an ideal reference inhibitor for in vitro DDI studies.[14]
Experimental Protocols
To ensure scientific integrity, the following protocols describe self-validating systems for assessing CYP2D6 activity and inhibition.
Protocol 1: In Vitro Debrisoquine 4-Hydroxylation Assay
This protocol details the measurement of Debrisoquine metabolism using human liver microsomes (HLMs), a standard preclinical tool.
Objective: To determine the rate of 4-hydroxydebrisoquine formation and assess the inhibitory potential of reference compounds.
Materials:
-
Human Liver Microsomes (pooled, mixed-gender)
-
Debrisoquine sulfate
-
Quinidine (or other inhibitor)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with internal standard (e.g., d9-4-hydroxydebrisoquine) for reaction termination
-
96-well incubation plates
-
LC-MS/MS system for analysis
Methodology:
-
Preparation: Thaw HLMs on ice. Prepare working solutions of Debrisoquine, inhibitor, and NADPH regenerating system in phosphate buffer.
-
Incubation Setup: In a 96-well plate, add phosphate buffer, HLM suspension (final protein concentration ~0.2-0.5 mg/mL), and either vehicle or inhibitor solution. Pre-incubate for 5-10 minutes at 37°C.
-
Initiate Reaction: Add Debrisoquine solution to each well to start the reaction. For Km determination, use a range of Debrisoquine concentrations (e.g., 1-500 µM). For inhibition studies, use a Debrisoquine concentration near the Km (~130 µM) and a range of inhibitor concentrations.
-
Incubation: Incubate for a predetermined time (e.g., 15 minutes) at 37°C in a shaking water bath. The time should be within the linear range of metabolite formation.[19]
-
Terminate Reaction: Stop the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard. This precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the plate (e.g., 4000 rpm for 20 min at 4°C) to pellet the protein. Transfer the supernatant to a new plate for analysis.
-
Analysis: Quantify the amount of 4-hydroxydebrisoquine formed using a validated LC-MS/MS method.[19][20]
-
Data Analysis:
-
For Km/Vmax: Plot reaction velocity (pmol/min/mg protein) against substrate concentration and fit to the Michaelis-Menten equation.
-
For IC50/Ki: Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation.
-
Caption: Workflow for the in vitro Debrisoquine hydroxylation assay.
Discussion and Field Insights
Debrisoquine as the Gold Standard Probe: Debrisoquine remains a superior in vivo probe for CYP2D6 phenotyping.[21] Its metabolic ratio is less affected by confounding factors like urine pH compared to other probes like dextromethorphan or metoprolol.[22] This robustness is critical for accurately distinguishing between phenotypes, especially within the extensive metabolizer group which may harbor alleles with subtly different activities.[22] The strong correlation between the number of functional CYP2D6 alleles and Debrisoquine's metabolic fate underscores its value in genotype-phenotype correlation studies.[12][20]
Reference Inhibitors in Drug Development: Potent inhibitors like Quinidine are indispensable for preclinical DDI screening. They help determine if a new chemical entity (NCE) is a victim or perpetrator of CYP2D6-mediated interactions. The FDA provides clear guidance on DDI studies, classifying inhibitors as strong (≥5-fold increase in substrate AUC), moderate (≥2 to <5-fold increase), or weak (≥1.25 to <2-fold increase).[23] Quinidine falls squarely in the "strong" category.[24]
Clinical Relevance and Future Directions: The clinical implications of CYP2D6 status are profound, affecting therapeutic areas from psychiatry (antidepressants, antipsychotics) to oncology (tamoxifen) and pain management (opioids).[5][7][25] For prodrugs like codeine and tramadol, PMs may experience a lack of analgesic effect, while UMs could face toxicity from rapid conversion to active metabolites.[25]
While phenotyping with Debrisoquine provides a direct measure of enzyme function, genotyping is becoming more common in clinical practice.[8] The FDA now includes pharmacogenomic biomarker information on many drug labels, with some recommending or requiring CYP2D6 testing.[4][26][27] The future lies in integrating both approaches. Genotyping provides the baseline genetic information, while phenotyping can confirm the functional outcome, accounting for non-genetic factors like concomitant medications that can inhibit CYP2D6 activity.[21]
Conclusion
2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine (Debrisoquine) is an invaluable pharmacological tool. Its well-characterized metabolism by CYP2D6 provides a reliable and robust method for in vivo phenotyping, which is essential for both basic research and clinical application. When used in conjunction with potent reference inhibitors like Quinidine, researchers can build a comprehensive understanding of CYP2D6's role in drug disposition and interaction. The experimental protocols and comparative data provided in this guide offer a solid foundation for drug development professionals aiming to navigate the complexities of CYP2D6-mediated metabolism and ensure the safety and efficacy of novel therapeutics.
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Comparative analysis of the biological activity of "2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine" analogs
Introduction: The Versatile 1,2,3,4-Tetrahydroisoquinoline Scaffold
The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2] This guide focuses on a specific subset of this class: analogs of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine. By systematically exploring modifications to this parent structure, we can elucidate the key structural features that govern activity at various biological targets. This document serves as a comprehensive resource for researchers in drug discovery, providing a comparative analysis of the biological activity of these analogs, detailed experimental protocols for their evaluation, and an exploration of the underlying signaling pathways. Our analysis will primarily focus on two of the most prominent targets for this class of compounds: dopamine and sigma receptors.
Comparative Analysis of Biological Activity
The biological profile of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine analogs is highly dependent on the nature and position of substituents on both the tetrahydroisoquinoline ring and the ethanamine side chain. Below, we present a comparative analysis of these analogs based on their affinity for dopamine D2/D3 receptors and sigma-1/sigma-2 receptors, two target families where these compounds have shown significant promise.
Dopamine D2/D3 Receptor Affinity
Analogs of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine have been extensively investigated as ligands for dopamine D2 and D3 receptors, which are key targets for antipsychotic and anti-addiction therapies.[3][4] The affinity and selectivity for these closely related receptors can be finely tuned through structural modifications.
A key strategy in developing selective D3 receptor antagonists has been the derivatization of the ethanamine nitrogen. For instance, the addition of a conformationally constrained cyclohexylethyl linker, followed by optimization of the terminal amide group, led to the discovery of potent and selective D3 antagonists.[5] The structure-activity relationship (SAR) suggests that the nature of the terminal aromatic group and the length of the linker are critical for high affinity and selectivity.
Table 1: Comparative Binding Affinities of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine Analogs at Dopamine D2 and D3 Receptors
| Compound ID | R (Substitution on THIQ ring) | Linker and Terminal Group (on ethanamine N) | D3 Ki (nM) | D2 Ki (nM) | D3/D2 Selectivity | Reference |
| Parent | H | H | - | - | - | - |
| Analog 1 | 6-cyano | trans-cyclohexylethyl-4-quinolinecarboxamide | Potent (specific value not provided in abstract) | High selectivity | >100-fold | [5] |
| Analog 2 | H | 4-phenylbutyl | - | - | - | [3] |
| Analog 3 | 7-CF3SO2O | 3-indolylpropenamide | (pKi 8.4) | 150-fold selective | 150 | [4] |
| Analog 4 | 6,7-dimethoxy | o-xylenyl-4-cyanobenzamide | 3.4 | - | 15- to 420-fold vs other DA receptors | [6] |
| Analog 5 | 6,7-dihydroxy | o-xylenyl-benzamide | < 4 | - | High | [6] |
Note: This table is a synthesis of data from multiple sources to illustrate SAR trends. Direct comparison of absolute Ki values across different studies should be done with caution due to variations in experimental conditions.
The causality behind these observations lies in the specific interactions between the ligand and the amino acid residues within the binding pockets of the D2 and D3 receptors. The higher selectivity of certain analogs for the D3 receptor is often attributed to subtle differences in the shape and electrostatic potential of the D3 binding site compared to the D2 receptor.[7]
Sigma-1 and Sigma-2 Receptor Affinity
The sigma-1 and sigma-2 receptors are enigmatic targets implicated in a range of CNS disorders, including neurodegenerative diseases and addiction.[8][9] Several 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine analogs have demonstrated high affinity for these receptors.
Substitutions on the benzamide moiety of N-substituted 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been shown to significantly influence sigma-2 receptor affinity and selectivity. For example, certain substitutions can lead to compounds with Ki values in the low nanomolar range for the sigma-2 receptor, with excellent selectivity over the sigma-1 receptor.[8]
Table 2: Comparative Binding Affinities of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine Analogs at Sigma-1 and Sigma-2 Receptors
| Compound ID | R1 (Substitution on THIQ ring) | R2 (Substitution on terminal benzamide) | σ1 Ki (nM) | σ2 Ki (nM) | σ2/σ1 Selectivity | Reference |
| Parent | H | H | - | - | - | - |
| Analog 6 | 6,7-dimethoxy | 4-fluoro | >1000 | 5 | >200 | [8] |
| Analog 7 | 6,7-dimethoxy | 4-chloro | >1000 | 6 | >167 | [8] |
| Analog 8 | 6,7-dimethoxy | 3,4-dichloro | >1000 | 5 | >200 | [8] |
Note: This table highlights the impact of substitutions on the terminal aromatic ring on sigma-2 receptor affinity and selectivity.
Experimental Protocols
To ensure the reproducibility and validity of the biological data, detailed and self-validating experimental protocols are essential. Below are step-by-step methodologies for key in vitro binding assays.
Dopamine D2/D3 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the human dopamine D2 and D3 receptors.
Experimental Workflow: Dopamine Receptor Binding Assay
Caption: Workflow for Dopamine D2/D3 Receptor Radioligand Binding Assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 or D3 receptor.
-
Harvest the cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using the Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [3H]Spiperone for D2/D3 receptors).
-
Increasing concentrations of the test compound or vehicle (for total binding).
-
For non-specific binding, add a high concentration of a known D2/D3 antagonist (e.g., haloperidol).
-
Initiate the binding reaction by adding the membrane preparation.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
-
Sigma-1 and Sigma-2 Receptor Radioligand Binding Assay
This protocol details a method to determine the binding affinity of compounds for sigma-1 and sigma-2 receptors, often performed using guinea pig brain membranes.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize guinea pig brain tissue in ice-cold sucrose buffer (0.32 M sucrose, 5 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at high speed to obtain the P2 pellet containing the membranes.
-
Resuspend the pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration.
-
-
Sigma-1 Receptor Binding Assay:
-
Use -pentazocine as the selective radioligand.
-
Incubate guinea pig brain membranes with various concentrations of the test compound and a fixed concentration of -pentazocine.
-
Define non-specific binding using a high concentration of haloperidol.
-
Follow the incubation, filtration, and counting steps as described for the dopamine receptor assay.
-
Analyze the data to determine IC50 and Ki values.
-
-
Sigma-2 Receptor Binding Assay:
-
Use [3H]-DTG (1,3-di-o-tolyl-guanidine) as the radioligand. Since [3H]-DTG binds to both sigma-1 and sigma-2 receptors, it is necessary to mask the sigma-1 sites.
-
Perform the assay in the presence of a saturating concentration of a selective sigma-1 ligand, such as (+)-pentazocine, to block binding of [3H]-DTG to sigma-1 receptors.
-
Incubate the membranes with the test compound, [3H]-DTG, and the sigma-1 masking agent.
-
Define non-specific binding using a high concentration of haloperidol.
-
Follow the same procedure for incubation, filtration, counting, and data analysis as described above.
-
Signaling Pathways
Understanding the downstream signaling pathways of the target receptors is crucial for interpreting the functional consequences of ligand binding.
Dopamine D3 Receptor Signaling
The dopamine D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[10] Upon activation by an agonist, the D3 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[11] This can modulate the activity of protein kinase A (PKA) and downstream effectors. The D3 receptor can also modulate ion channels, such as potassium and calcium channels, and activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[11][12]
Caption: Simplified Dopamine D3 Receptor Signaling Pathway.
Sigma-1 Receptor Signaling
The sigma-1 receptor is a unique intracellular protein, primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[1][13] It functions as a molecular chaperone and an inter-organelle signaling modulator.[13] Upon ligand binding or cellular stress, the sigma-1 receptor can translocate and interact with a variety of client proteins, including ion channels (e.g., NMDA receptors, voltage-gated potassium channels) and other signaling molecules.[14][15] By modulating these targets, the sigma-1 receptor can influence calcium homeostasis, neuronal excitability, and cellular survival pathways.[1]
Caption: Overview of Sigma-1 Receptor Signaling Mechanisms.
Conclusion
The 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine scaffold represents a highly adaptable platform for the design of potent and selective ligands for a variety of CNS targets. The comparative analysis presented in this guide highlights the critical role of specific structural modifications in determining the biological activity profile of these analogs, particularly their affinity for dopamine and sigma receptors. The provided experimental protocols offer a robust framework for the in vitro characterization of novel compounds based on this versatile scaffold. A thorough understanding of the structure-activity relationships and the underlying signaling pathways is paramount for the rational design of next-generation therapeutics targeting complex neurological and psychiatric disorders.
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Hao, J. et al. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. ResearchGate (2019). Available at: [Link].
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, moving beyond mere compliance to foster a deeper understanding of the chemical principles underpinning these essential procedures.
Understanding the Hazard Profile of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine
Before any disposal procedure can be implemented, a thorough understanding of the compound's intrinsic hazards is crucial. 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is a bifunctional organic molecule containing both a secondary amine within a dihydroisoquinoline ring system and a primary amine on the ethyl side chain. This structure informs its reactivity and toxicological profile.
Based on available safety data, this compound is classified with several hazards that necessitate careful handling during disposal.[1]
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed. | H302 |
| Acute Toxicity, Inhaled | Harmful if inhaled. | H332 |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Causes serious eye damage. | H318 |
| Respiratory Irritation | May cause respiratory irritation. | H335 |
Table 1: GHS Hazard Profile for 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine.[1]
The presence of amine functional groups contributes to its basicity and potential for irritation and corrosion. Understanding these properties is the foundation for selecting appropriate personal protective equipment (PPE), waste containers, and disposal methodologies.
The Core Principle: Segregation and Characterization
The cardinal rule of chemical waste management is stringent segregation. Never mix 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine waste with other chemical waste streams unless their compatibility is certain. Improper mixing can lead to hazardous reactions, generating heat, gas, or even explosions.
All waste containing this compound must be clearly labeled with its full chemical name, concentration, and associated hazard symbols. This ensures that all personnel, from the researcher to the hazardous waste disposal team, are aware of the contents and can handle the waste appropriately.[2]
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a comprehensive approach to the disposal of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, from the point of generation in the laboratory to its final disposition.
Disposal workflow for 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine.
In-Laboratory Procedures:
-
Waste Generation: This includes unused solutions, reaction byproducts, and contaminated materials such as pipette tips, gloves, and weighing paper.
-
Segregation: Immediately place all waste containing 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine into a designated waste container. Do not mix with other waste streams, particularly those containing acids or strong oxidizing agents.
-
Container Selection: The choice of a waste container is critical to prevent leaks and reactions. High-density polyethylene (HDPE) or polypropylene containers are recommended due to their excellent chemical resistance to amines.[3][4][5] Avoid metal containers as amines can be corrosive.[1]
-
Temporary Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, well-ventilated, and away from direct sunlight and sources of ignition. Ensure compliance with institutional and OSHA guidelines for hazardous material storage.[6][7]
Waste Disposition:
-
Waste Characterization: Determine if the waste is a small quantity of a dilute aqueous solution or a larger volume/concentrated material. This will dictate the most appropriate disposal path.
-
Disposal Options:
-
Option A (For very small quantities of dilute, non-hazardous solutions, subject to institutional approval): In some cases, and only with the explicit permission of your institution's Environmental Health and Safety (EHS) department, in-lab neutralization may be an option. This is generally not recommended for this compound due to its hazard profile. Avoid disposing of amines down the drain as they can be harmful to aquatic life.[2]
-
Option B (Recommended for all quantities): The most prudent and compliant method is to arrange for disposal through a licensed hazardous waste contractor.
-
-
Neutralization (If approved for pre-treatment):
-
Rationale: Neutralizing the basic amine can reduce its corrosivity. However, the resulting salt solution must still be treated as hazardous waste.
-
Procedure: In a well-ventilated fume hood and with appropriate PPE, slowly add a weak acid such as citric acid or acetic acid to the amine waste with constant stirring. Monitor the temperature and add the acid dropwise to control any exothermic reaction. The goal is to bring the pH to a near-neutral range (pH 6-8).
-
-
Final Disposal: The ultimate and most environmentally responsible disposal method for nitrogen-containing organic compounds like this is incineration at a licensed hazardous waste facility.[8][9] Incineration at high temperatures ensures the complete destruction of the molecule.[8] It is important to note that the combustion of nitrogen-containing compounds can produce nitrogen oxides (NOx), which are atmospheric pollutants.[7][10] Licensed facilities have specialized equipment and procedures to scrub these emissions and comply with environmental regulations.
Safety as a Self-Validating System
Every step in this disposal protocol is designed to be part of a self-validating system of safety.
-
Expertise and Experience: The rationale behind each step, from container choice to the final disposal method, is grounded in the chemical properties of amines and established principles of hazardous waste management.
-
Trustworthiness: By adhering to this protocol, you create a chain of custody for the waste that is transparent and safe. Clear labeling and segregation prevent accidental misuse or improper handling by others.
-
Authoritative Grounding: This guide is synthesized from guidelines provided by regulatory bodies and best practices in laboratory safety.
By implementing this comprehensive disposal plan, you not only ensure compliance but also contribute to a robust safety culture within your organization, building trust and demonstrating a commitment to responsible scientific practice.
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Mastering the Safe Handling of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your team are paramount. The handling of specialized chemical reagents like 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, a key building block in many synthetic pathways, demands a meticulous and informed approach. This guide moves beyond generic safety protocols to provide an in-depth, scientifically grounded framework for the safe and effective use of this compound, ensuring both the well-being of your personnel and the reliability of your experimental outcomes.
Understanding the Hazard: A Proactive Stance on Safety
2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine is a bifunctional molecule, possessing both a secondary amine within a dihydroisoquinoline ring system and a primary ethylamine side chain. This structure informs its reactivity and its toxicological profile. The primary hazards associated with this compound, as identified by Globally Harmonized System (GHS) classifications, include:
-
Acute Toxicity: Harmful if swallowed and potentially toxic in contact with skin.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Poses a risk of serious eye damage.
-
Respiratory Hazards: May cause respiratory irritation if inhaled.
The presence of the aromatic amine moiety is of particular concern, as this class of compounds can be readily absorbed through the skin, potentially leading to systemic toxicity.[1][2] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical line of defense.
The Core of Protection: A Multi-Layered PPE Strategy
A robust PPE plan is your first and most critical barrier against exposure. The following details the minimum required PPE for handling 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, with an emphasis on the scientific rationale behind each selection.
Hand Protection: The Critical Barrier
Given the significant risk of dermal absorption with aromatic amines, glove selection is a critical decision point. Standard nitrile gloves, while common in laboratory settings, may offer insufficient protection for prolonged handling of this compound.
Recommended Glove Selection:
| Glove Material | Breakthrough Time (Estimated for Aromatic Amines) | Recommendation | Rationale |
| Butyl Rubber | > 8 hours | Primary Choice | Offers excellent resistance to a wide range of chemicals, including aromatic amines.[3] |
| Viton™ | > 8 hours | Excellent Alternative | A fluoroelastomer with exceptional resistance to aromatic solvents and other challenging chemicals. |
| Neoprene | 1-4 hours | Acceptable for Short-Duration Tasks | Provides moderate resistance but should be used with caution and frequent changes. |
| Nitrile | < 1 hour | Not Recommended for Direct Handling | Prone to rapid permeation by aromatic amines; suitable only for incidental splash protection and must be changed immediately upon contact. |
Operational Protocol for Glove Use:
-
Double Gloving: Always wear two pairs of gloves. The outer glove should be a robust material like butyl rubber, while the inner glove can be a thinner nitrile glove for an additional layer of protection and ease of doffing.
-
Inspect Before Use: Before every use, carefully inspect gloves for any signs of degradation, punctures, or tears.
-
Frequent Changes: For prolonged procedures, change outer gloves at regular intervals (e.g., every 1-2 hours), even in the absence of visible contamination.
-
Proper Doffing Technique: Remove gloves without touching the outer contaminated surface with bare skin.
Eye and Face Protection: Shielding Against Irreversible Damage
The risk of serious eye damage necessitates stringent eye and face protection.
-
Chemical Splash Goggles: These are the minimum requirement and must be worn at all times when handling the compound. They should provide a complete seal around the eyes.
-
Face Shield: For any procedure with a risk of splashing or aerosol generation (e.g., transferring large volumes, heating, or sonicating), a full-face shield must be worn in addition to chemical splash goggles.
Body Protection: A Head-to-Toe Approach
-
Chemical-Resistant Laboratory Coat: A standard cotton lab coat is insufficient. A lab coat made of a chemical-resistant material, such as polyester or a specialized coated fabric, is required. It should have long sleeves and a secure front closure.
-
Chemical-Resistant Apron: For tasks involving larger quantities or a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Length Pants and Closed-Toe Shoes: This is a mandatory laboratory practice. Shoes should be made of a non-porous material.
Respiratory Protection: Safeguarding Against Inhalation Hazards
Given that 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine can cause respiratory irritation and is a liquid with a potential for vapor pressure, respiratory protection is crucial, particularly when handling outside of a certified chemical fume hood.
Respirator Selection:
Based on the NIOSH Respirator Selection Logic, the following is recommended for non-IDLH (Immediately Dangerous to Life or Health) atmospheres where the concentration of airborne contaminants is known:
-
Half-Mask or Full-Facepiece Air-Purifying Respirator (APR) with Organic Vapor (OV) Cartridges: This is suitable for most laboratory-scale operations conducted with adequate ventilation. A full-facepiece respirator offers the added benefit of eye protection.
-
Powered Air-Purifying Respirator (PAPR): For extended use or in situations where a higher protection factor is desired, a PAPR with organic vapor cartridges provides a continuous flow of filtered air, reducing breathing resistance and improving comfort.
dot
Caption: PPE Donning and Doffing Workflow.
Operational Plan: From Receipt to Reaction
A detailed operational plan minimizes the risk of exposure and ensures the smooth execution of your research.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.
-
Ensure the storage location is clearly labeled with the appropriate hazard warnings.
Handling and Dispensing:
-
All handling of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine should be conducted in a certified chemical fume hood to control vapor inhalation.
-
Use a dedicated set of glassware and utensils for this compound to prevent cross-contamination.
-
When transferring the liquid, use a pipette with a mechanical filler or a syringe. Never pipette by mouth.
-
Keep containers tightly sealed when not in use.
Emergency Procedures:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting to clean up, don the full PPE ensemble as described above, including respiratory protection.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite or sand.
-
Absorb and Neutralize: Cover the spill with the absorbent material. For an amine, a neutralizing agent for bases (e.g., citric acid) can be cautiously applied.
-
Collect and Dispose: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with a suitable laboratory detergent and water.
dot
Caption: Chemical Spill Response Flowchart.
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies such as the Environmental Protection Agency (EPA).
Waste Collection:
-
All materials contaminated with 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, including excess reagent, reaction byproducts, contaminated absorbent materials, and disposable PPE, must be collected as hazardous waste.
-
Use a dedicated, clearly labeled, and sealed waste container. Do not mix with other waste streams unless compatibility has been verified.
Waste Disposal:
-
The disposal of aromatic amine waste falls under specific EPA hazardous waste codes, likely as a toxic waste (U-listed or F-listed depending on the process).
-
The primary method of disposal for this type of organic waste is high-temperature incineration in a licensed hazardous waste facility. This ensures the complete destruction of the molecule, preventing its release into the environment.
-
Never dispose of this compound down the drain or in regular trash.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
By adhering to this comprehensive guide, you can confidently and safely incorporate 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine into your research, fostering a culture of safety and scientific excellence within your laboratory.
References
-
Korinth, G., et al. (2007). Percutaneous Absorption of Aromatic Amines - A Contribution for Human Health Risk Assessment. International Journal of Hygiene and Environmental Health, 210(3-4), 435-442. Available at: [Link]
-
Jana, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 33-47. Available at: [Link]
-
American Industrial Hygiene Association (AIHA). (2019). The Synergist: Chemical Protective Clothing 101. Available at: [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2004). NIOSH Respirator Selection Logic. DHHS (NIOSH) Publication No. 2005-100. Available at: [Link]
-
West Virginia University Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response. Available at: [Link]
-
American Chemical Society (ACS). (n.d.). Guide for Chemical Spill Response. Available at: [Link]
-
Safeopedia. (2024). A Guide to Selecting Chemical Protective Clothing. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
